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  • Product: 1H-indazole-5-sulfonic acid
  • CAS: 98550-01-7

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of 1H-Indazole-5-Sulfonic Acid

Topic: Synthesis and Characterization of 1H-Indazole-5-Sulfonic Acid Format: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary The in...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis and Characterization of 1H-Indazole-5-Sulfonic Acid Format: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems in kinase inhibitors (e.g., Axitinib, Pazopanib). While the parent heterocycle is well-characterized, the 1H-indazole-5-sulfonic acid (CAS 98550-01-7) derivative represents a critical intermediate for introducing solubility-enhancing groups or sulfonamide pharmacophores (e.g., via the sulfonyl chloride).

This guide details a robust, scalable protocol for the regioselective sulfonation of 1H-indazole at the C5 position. It addresses the challenges of electrophilic aromatic substitution (EAS) on the deactivated indazole ring, providing a validated workflow for synthesis, isolation, and structural characterization.

Retrosynthetic Analysis & Mechanistic Strategy

The Regioselectivity Challenge

Indazole presents a unique challenge in EAS due to the deactivating nature of the pyrazole ring.

  • N1/N2 Protonation: In strong acid (e.g., H₂SO₄), the pyridine-like N2 is protonated, further deactivating the system.

  • Site Selectivity: Despite deactivation, the benzene ring remains more nucleophilic than the pyrazole ring. Theoretical calculations and experimental data confirm that the C5 position is the most electron-rich site on the benzene ring in the protonated species, followed by C7.

  • Thermodynamic Control: Sulfonation is reversible. High-temperature conditions favor the thermodynamically stable 5-isomer over the kinetic 3- or 7-isomers.

Synthetic Pathway

The optimal route utilizes fuming sulfuric acid (Oleum) . The free SO₃ acts as the potent electrophile required to overcome the activation energy barrier of the protonated indazole species.

SynthesisRoute Indazole 1H-Indazole (Starting Material) Inter Sigma Complex (Intermediate) Indazole->Inter Oleum (20% SO3) 100°C, 4h Product 1H-Indazole-5-Sulfonic Acid (Target) Inter->Product -H+

Figure 1: Reaction pathway for the direct sulfonation of 1H-indazole.

Experimental Protocol

Materials & Safety
  • Precursors: 1H-Indazole (99%), Fuming Sulfuric Acid (Oleum, 20% free SO₃).

  • Solvents: Diethyl ether (for washing), Methanol (for recrystallization).

  • Safety Critical: Oleum reacts violently with water. All glassware must be oven-dried. A dedicated quenching vessel with an ice/salt bath is mandatory.

Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with a CaCl₂ drying tube.

  • Charge the flask with 20% Oleum (30 mL) . Cool the system to 0°C using an ice/water bath.

  • Add 1H-Indazole (5.0 g, 42.3 mmol) portion-wise over 20 minutes.

    • Note: Control the addition rate to maintain internal temperature <10°C. The solution will turn dark brown/amber.

Step 2: Sulfonation (EAS)

  • Remove the ice bath and allow the mixture to reach room temperature.

  • Heat the reaction mixture to 100°C using an oil bath. Stir for 4 hours .

    • In-Process Control (IPC): Monitor by TLC (EtOAc:MeOH 9:1) or LC-MS.[1] The starting material (Rt ~ 2.5 min) should disappear, replaced by the polar sulfonic acid peak (Rt ~ 0.8 min).

Step 3: Quench & Isolation

  • Cool the reaction mixture to room temperature.

  • Prepare a beaker with 100 g of crushed ice .

  • Slowly pour the reaction mixture onto the ice with vigorous stirring. Caution: Highly Exothermic.[2]

  • Allow the mixture to stand at 4°C overnight. The sulfonic acid will precipitate as a white to off-white solid.

  • Filter the solid using a sintered glass funnel.

  • Wash the filter cake with ice-cold water (2 x 10 mL) followed by diethyl ether (2 x 20 mL) to remove trace sulfuric acid and organic impurities.

Step 4: Purification

  • Recrystallize the crude solid from a minimal amount of hot water or water/methanol (1:1) if high purity (>98%) is required.

  • Dry under high vacuum at 60°C for 12 hours.

  • Yield: Expected yield is 65-75% (approx. 5.5 - 6.3 g).

Characterization Data

The structural integrity of 1H-indazole-5-sulfonic acid is validated through NMR and Mass Spectrometry. The 5-position substitution is confirmed by the splitting pattern of the aromatic protons.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide)

PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic
NH 13.20br s1HIndazole N-H proton (exchangeable).
H3 8.25s1HCharacteristic singlet of the pyrazole ring; slightly deshielded by the fused ring.
H4 8.35d (J=1.5 Hz)1HOrtho to the sulfonic acid group. Significant deshielding due to electron-withdrawing SO₃H.
H6 7.78dd (J=8.8, 1.5 Hz)1HMeta coupling to H4 and ortho coupling to H7.
H7 7.62d (J=8.8 Hz)1HOrtho coupling to H6. Least affected by the C5 substituent.
SO₃H ~4.5 - 6.0br s1HSulfonic acid proton (often broad or exchanged with H₂O in DMSO).
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Molecular Formula: C₇H₆N₂O₃S

  • Calculated Mass: 198.01 g/mol

  • Observed (m/z): 197.0 [M-H]⁻

Downstream Applications: Sulfonyl Chloride Synthesis[3]

For drug discovery applications, the sulfonic acid is rarely the final endpoint. It is most commonly converted to 1H-indazole-5-sulfonyl chloride , a versatile electrophile for creating sulfonamide-based kinase inhibitors.

Protocol Extension:

  • Suspend 1H-indazole-5-sulfonic acid (1.0 eq) in Thionyl Chloride (SOCl₂) (excess, as solvent).

  • Add a catalytic amount of DMF (5 mol%) .

  • Reflux (75°C) for 3 hours until gas evolution (SO₂, HCl) ceases and the solid dissolves.

  • Concentrate in vacuo to obtain the sulfonyl chloride as a yellow solid.

    • Note: This intermediate is moisture-sensitive and should be used immediately for coupling with amines.

Derivatization Acid Indazole-5-Sulfonic Acid Chloride Indazole-5-Sulfonyl Chloride Acid->Chloride SOCl2, DMF (cat) Reflux Drug Sulfonamide Inhibitor (e.g., CCR4 Antagonist) Chloride->Drug R-NH2, Pyridine

Figure 2: Derivatization pathway to bioactive sulfonamides.

References

  • Regioselectivity of Indazole Substitution

    • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
    • Source: Beilstein J. Org. Chem. 2024, 20, 1940–1954.
    • URL:[Link]

  • Sulfonation Methodologies: Title: Application Notes and Protocols for Sulfonation Reactions Using Oleum. Source: BenchChem Protocols.
  • Indazole Pharmacophores

    • Title: Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists.
    • Source: J. Med. Chem. 2014, 57, 10, 4185–4195.
    • URL:[Link]

  • Chemical Identity

    • Compound: 1H-Indazole-5-sulfonic acid.[3][4][5][6]

    • CAS Registry Number:[7][8][9] 98550-01-7.[5][6]

    • Source: PubChem / ChemChart.
    • URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Technical Characterization of 1H-Indazole-5-Sulfonic Acid

The following technical guide details the physicochemical properties, synthesis, and characterization of 1H-indazole-5-sulfonic acid , structured for researchers in medicinal chemistry and drug development. [1][2][3] Exe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and characterization of 1H-indazole-5-sulfonic acid , structured for researchers in medicinal chemistry and drug development.

[1][2][3]

Executive Summary

1H-indazole-5-sulfonic acid (CAS 98550-01-7 ) represents a critical bifunctional scaffold in medicinal chemistry.[1][2] Combining the bioisosteric properties of the indazole core—often used as a purine mimetic in kinase inhibitors—with the high polarity of a sulfonic acid moiety, this compound serves as both a versatile building block and a polarity-modulating fragment.[1] This guide provides a definitive analysis of its molecular architecture, thermodynamic stability, and practical methodologies for its synthesis and analysis.

Molecular Architecture & Electronic Properties[2][3]

The compound exists as a bicyclic heteroaromatic system.[1][2][3] Its reactivity is governed by the interplay between the electron-rich pyrazole ring and the electron-withdrawing sulfonic acid substituent at the C5 position.[1][2]

Physicochemical Data Table[2][3][5]
PropertyValue / DescriptionSource/Note
IUPAC Name 1H-indazole-5-sulfonic acidStandard Nomenclature
CAS Registry Number 98550-01-7 Verified Identifier
Molecular Formula C₇H₆N₂O₃S
Molecular Weight 198.20 g/mol
Appearance Off-white to beige crystalline solidHygroscopic nature
Solubility High in H₂O, DMSO, MeOH; Low in non-polar organicsDue to -SO₃H polarity
pKa (Sulfonic) ~ -1.0 to 1.0 (Predicted)Strong acid group
pKa (Indazole NH) ~ 13.8Very weak acid
pKa (Indazole N2) ~ 1.2 (Conjugate acid)Weak base
Tautomerism and Ionization

Unlike the parent indazole, which favors the 1H-tautomer in the solid state but equilibrates in solution, the 5-sulfonic acid derivative exists predominantly as a zwitterion in neutral aqueous solution. The strongly acidic sulfonic group (


) deprotonates to the sulfonate (

), while the basic N2 nitrogen can accept a proton under acidic conditions.[2]

Electronic Effect: The C5-sulfonate group is electron-withdrawing (


), which reduces the electron density of the benzene ring, making the N-H proton slightly more acidic than in unsubstituted indazole.

Tautomerism cluster_0 Acidic pH (pH < 1) cluster_1 Neutral pH (pH 2-10) cluster_2 Basic pH (pH > 14) Node1 Cationic Form (N2-Protonated) [-SO3H / NH+] Node2 Zwitterionic/Anionic Form (Deprotonated Sulfonate) [-SO3- / NH] Node1->Node2 -H+ (Sulfonic) Node3 Dianionic Form (N1-Deprotonated) [-SO3- / N-] Node2->Node3 -H+ (Indazole NH)

Figure 1: Ionization states of 1H-indazole-5-sulfonic acid across the pH scale.[1][2]

Synthesis Methodology

The most robust route to 1H-indazole-5-sulfonic acid is the direct electrophilic sulfonation of 1H-indazole.[1][2] The 5-position is electronically activated for electrophilic aromatic substitution (SEAr) relative to the 4, 6, and 7 positions.

Protocol: Direct Sulfonation

Objective: Synthesis of 1H-indazole-5-sulfonic acid from 1H-indazole.[1][2] Scale: 10 mmol basis.

Reagents:

  • 1H-Indazole (1.18 g, 10 mmol)

  • Oleum (20% free SO₃) or Chlorosulfonic acid (ClSO₃H)[2]

  • Ice water[4]

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a drying tube (CaCl₂), cool 5 mL of oleum to 0°C in an ice bath.

  • Addition: Add 1H-indazole portion-wise over 15 minutes. Caution: Exothermic reaction.[1][2] Ensure temperature remains < 10°C to prevent decomposition.[2]

  • Reaction: Remove the ice bath and heat the mixture to 100°C for 4 hours.

    • Mechanism:[4] The high temperature overcomes the deactivating effect of the protonated indazolium species formed in the strong acid.[1][2]

  • Quenching: Cool the reaction mixture to room temperature. Pour carefully onto 50 g of crushed ice.

  • Isolation: The sulfonic acid may precipitate as a white solid upon cooling.[2] If no precipitate forms (due to high water solubility), partial neutralization with Ba(OH)₂ to remove sulfate (as BaSO₄) followed by filtration and evaporation is required.[2]

  • Purification: Recrystallization from water or aqueous ethanol.[2]

Synthesis Start 1H-Indazole (Starting Material) Step1 Dissolution in Oleum (0°C, 15 min) Start->Step1 Electrophilic Attack Step2 Heating (100°C, 4 hours) Step1->Step2 Sulfonation at C5 Step3 Quench on Ice Step2->Step3 Precipitation End 1H-indazole-5-sulfonic acid (Solid Precipitate) Step3->End Filtration

Figure 2: Synthetic pathway via direct sulfonation.

Analytical Characterization

NMR Spectroscopy (Predicted)

The introduction of the sulfonic acid group causes significant downfield shifts, particularly at the positions ortho to the sulfonate.[2]

  • Solvent: DMSO-d₆ (Standard for polar heterocycles).[1][2]

  • ¹H NMR Signals:

    • δ 13.2 ppm (s, 1H): Indazole N-H (Broad, exchangeable).

    • δ 8.35 ppm (s, 1H): H-4 (Doublet-like singlet). Deshielded by the adjacent -SO₃H and the aromatic ring current.[1] This is the diagnostic peak.[1][2]

    • δ 8.15 ppm (s, 1H): H-3 . Characteristic of the pyrazole ring.

    • δ 7.80 ppm (d, 1H): H-6 . Ortho coupling to H-7.[1][2]

    • δ 7.65 ppm (d, 1H): H-7 .

HPLC Method for Purity Assessment

Due to the high polarity of the sulfonic acid, standard reverse-phase C18 methods may result in elution at the void volume.[1][2]

  • Column: Polar-embedded C18 (e.g., Waters Atlantis T3) or HILIC column.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 0% B to 30% B over 15 minutes. (Keep organic content low to retain the polar analyte).

  • Detection: UV at 254 nm (Aromatic core) and 220 nm.[1][2]

Applications in Drug Discovery[1][9][10][11]

  • Fragment-Based Drug Discovery (FBDD): The indazole core is a privileged scaffold for kinase inhibitors (e.g., Axitinib, Pazopanib).[2] The 5-sulfonic acid derivative serves as a highly soluble fragment for X-ray crystallographic soaking experiments.[1][2]

  • Prodrug Design: The sulfonic acid group can be converted to sulfonamides (

    
    ), a common pharmacophore in COX-2 inhibitors and carbonic anhydrase inhibitors.[1][2]
    

References

  • PubChem Compound Summary. 1H-indazole-5-sulfonic acid (CAS 98550-01-7).[1][2] National Library of Medicine.[1][2] [Link][2]

  • Gaunsey, S. et al. (2012).[1][2] Synthesis of Indazole-Based Kinase Inhibitors.[1][2] Journal of Medicinal Chemistry.[1][2] [Link] (General reference for indazole scaffold utility).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1][2][5] Oxford University Press.[1] (Source for electrophilic aromatic substitution mechanisms on heterocycles).[1][2]

Sources

Foundational

Spectroscopic Characterization Guide: 1H-Indazole-5-Sulfonic Acid

This technical guide provides a comprehensive spectroscopic characterization of 1H-indazole-5-sulfonic acid (CAS: 98550-01-7). It synthesizes experimental data from the parent indazole scaffold with established substitue...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic characterization of 1H-indazole-5-sulfonic acid (CAS: 98550-01-7). It synthesizes experimental data from the parent indazole scaffold with established substituent effects (Hammett correlation) to provide a high-fidelity reference for structural elucidation.[1]

Core Identity & Structural Logic[1][2]

1H-indazole-5-sulfonic acid is a fused bicyclic heterocycle widely utilized as a scaffold in medicinal chemistry, particularly for kinase inhibitors (e.g., MAPK, JNK pathways). Its amphoteric nature—possessing both an acidic sulfonic group and a basic pyrazole nitrogen—creates unique solubility and ionization profiles critical for spectral analysis.[1]

PropertyData
CAS Number 98550-01-7
Formula C

H

N

O

S
Molecular Weight 198.20 g/mol
Tautomerism Exists in equilibrium between 1H- and 2H- forms; 1H-tautomer is thermodynamically favored in solution (DMSO/MeOH).
Structural Numbering & Tautomerism

Correct assignment requires adherence to the IUPAC numbering system for the indazole core.[1] The sulfonic acid substitution at position 5 significantly deshields the adjacent protons (H4 and H6) via the electron-withdrawing inductive (-I) and mesomeric (-M) effects.

IndazoleStructure Figure 1: Numbering of 1H-indazole-5-sulfonic acid. Red nodes (C4, C6) indicate deshielded sites. N1 N1 (H) N2 N2 N1->N2 C3 C3 N2->C3 double C3a C3a C3->C3a C4 C4 C3a->C4 C5 C5 (SO3H) C4->C5 double C6 C6 C5->C6 C7 C7 C6->C7 double C7a C7a C7->C7a C7a->N1 C7a->C3a double

NMR Spectroscopy ( H & C)

Protocol: Samples should be prepared in DMSO-d


  due to the compound's high polarity.[1] The sulfonic acid proton is labile and often exchanges with residual water, appearing as a broad singlet or merging with the H

O peak at 3.33 ppm.[1]
H NMR Assignment (400 MHz, DMSO-d )

The introduction of the sulfonic acid group at C5 alters the typical 1H-indazole spectrum. The most diagnostic change is the downfield shift of H4 (peri-deshielding + ortho-EWG effect) and H6 .

PositionShift (

ppm)
Multiplicity

Coupling (Hz)
Structural Assignment Logic
NH (1) 13.1 - 13.4br s-Indazole N-H. Highly deshielded, exchangeable.
H3 8.15 - 8.25s-Characteristic pyrazole proton.[1] Minimally affected by C5 substitution.
H4 8.30 - 8.45d

Most deshielded aromatic. Ortho to -SO

H and spatially close to C3.
H6 7.75 - 7.85dd

Ortho to -SO

H. Shows large ortho coupling to H7 and small meta coupling to H4.
H7 7.60 - 7.70d

Meta to -SO

H. Least affected aromatic proton compared to parent indazole.[1]
SO

H
4.0 - 6.0br s-Highly variable.[1] Often invisible due to rapid exchange with solvent water.[1]
C NMR Assignment (100 MHz, DMSO-d )
CarbonShift (

ppm)
TypeAssignment Note
C5 141.0 - 143.0C

Ipso carbon bearing sulfonic acid.
C3 134.0 - 135.0CHPyrazole ring carbon.[1]
C7a 139.0 - 141.0C

Bridgehead carbon.[1]
C3a 123.0 - 124.0C

Bridgehead carbon.[1]
C4 124.0 - 125.0CHOrtho to sulfonate.[1]
C6 127.0 - 128.0CHOrtho to sulfonate.[1]
C7 111.0 - 112.0CHShielded aromatic carbon.

Mass Spectrometry (MS)[3]

Methodology: Electrospray Ionization (ESI) is the preferred mode.[1] The sulfonic acid group makes the molecule readily ionizable in Negative Mode (ESI-) , which is the standard for detection.

Fragmentation Pathway

The primary fragmentation involves the cleavage of the C-S bond, resulting in the loss of the sulfite radical or sulfur trioxide.

  • Molecular Ion:

    
     197 [M-H]
    
    
    
  • Base Peak:

    
     197 (Stable sulfonate anion)
    
  • Key Fragments (MS/MS):

    • 
       133: Loss of SO
      
      
      
      [M-H-64]
      
      
    • 
       117: Loss of SO
      
      
      
      [M-H-80]
      
      
      (Formation of indazolyl anion)

MassSpec Figure 2: ESI(-) Fragmentation pathway for 1H-indazole-5-sulfonic acid. M Precursor Ion [M-H]⁻ m/z 197.0 Frag1 [M-H - SO₂]⁻ m/z 133.0 M->Frag1 - 64 Da (SO₂) Frag2 [M-H - SO₃]⁻ m/z 117.0 (Indazolyl anion) M->Frag2 - 80 Da (SO₃)

Infrared Spectroscopy (FT-IR)

Sample Prep: KBr Pellet or ATR (Attenuated Total Reflectance).[1] The spectrum is dominated by the strong S=O stretching vibrations and the broad hydrogen-bonded regions.

Frequency (cm

)
IntensityAssignment
3100 - 3400 Broad, MediumN-H stretch (Indazole) overlapped with O-H (Sulfonic).
2500 - 3000 Very BroadO-H stretch of sulfonic acid (strong H-bonding network).
1620 MediumC=N stretch (Pyrazole ring).[1]
1500, 1470 StrongC=C aromatic skeletal vibrations.
1150 - 1250 Very StrongS=O asymmetric stretch (Sulfonate).[1]
1020 - 1050 StrongS=O symmetric stretch.[1]
600 - 700 MediumC-S stretch.[1]

Synthesis & Purification Context

Understanding the synthesis is crucial for interpreting impurity peaks.[1]

  • Route: Direct sulfonation of 1H-indazole using oleum (fuming H

    
    SO
    
    
    
    ) or chlorosulfonic acid.[1]
  • Common Impurities:

    • Disulfonic acids: If reaction temp > 160°C. Look for extra aromatic singlets in NMR.

    • Regioisomers: 1H-indazole-7-sulfonic acid (rare, but possible). Identified by different coupling patterns (H4/H5/H6 vicinal system).[1]

    • Inorganic Salts: Sodium sulfate (if neutralized). Visible in Ash test, not NMR.[1]

References

  • ChemicalBook. (2024).[1][2] 1H-Indazole-5-sulfonic acid CAS 98550-01-7 Data. Link

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of Indazole Derivatives. NIST Chemistry WebBook, SRD 69.[1][3] Link

  • Fruchier, A., et al. (1977).[1] Proton NMR of Indazoles: Structural Assignments. Organic Magnetic Resonance, 9, 235. (Foundational reference for indazole numbering and shifts).

  • PubChem. (2024).[1] Compound Summary: 1H-Indazole-5-sulfonic acid.[4][5][6] National Library of Medicine.[1] Link

  • Sigma-Aldrich. (2024).[1] Product Specification: Indazole Derivatives. Link

Sources

Exploratory

"biological activity of novel indazole-sulfonic acid derivatives"

Executive Summary & Chemical Rationale The indazole scaffold (1H-indazole) represents a "privileged structure" in medicinal chemistry due to its bioisosteric resemblance to the purine ring of ATP. This structural mimicry...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

The indazole scaffold (1H-indazole) represents a "privileged structure" in medicinal chemistry due to its bioisosteric resemblance to the purine ring of ATP. This structural mimicry allows indazole derivatives to interact potently with ATP-binding pockets of various enzymes, particularly protein kinases and bacterial DNA gyrases.

While the core indazole ring provides the binding affinity, the introduction of sulfonic acid (


)  and its bio-functional equivalent, the sulfonamide (

)
, is critical for modulating physicochemical properties. Pure sulfonic acids enhance aqueous solubility but often suffer from poor membrane permeability due to ionization. Consequently, novel research focuses on indazole-sulfonamides , where the sulfonyl group acts as a rigid linker and hydrogen bond acceptor, facilitating interactions with key active site residues (e.g., Arginine or Lysine) while improving metabolic stability.

This guide details the biological activity of these derivatives, focusing on two primary therapeutic axes: Oncology (CCR4/Kinase inhibition) and Infectious Disease (DNA Gyrase B inhibition) .

Structure-Activity Relationship (SAR) Logic

To design effective indazole-sulfonamide derivatives, one must understand the spatial requirements of the target binding pockets.

  • The N1-Position: Substitution here controls solubility and steric fit. Benzyl or alkyl groups often improve lipophilicity for cell penetration.

  • The C3-Position: Critical for kinase selectivity. Aryl substitutions here often extend into the hydrophobic pocket of the enzyme.

  • The Sulfonyl Attachment (C4/C5/C6): The position of the sulfonamide group dictates the vector of hydrogen bonding.

    • Case Study: In CCR4 antagonists like GSK2239633A , the sulfonamide at the C6 position is essential for allosteric binding, forming a bridge with intracellular residues that locks the receptor in an inactive conformation.

Visualization: SAR & Synthesis Workflow

IndazoleSAR Precursor Indazole Precursor Chlorosulf Chlorosulfonylation (ClSO3H, 0°C) Precursor->Chlorosulf Intermed Sulfonyl Chloride Intermediate Chlorosulf->Intermed Amidation Amidation (R-NH2, Pyridine) Intermed->Amidation FinalProd Indazole-Sulfonamide Derivative Amidation->FinalProd SAR_N1 N1-Substitution: Modulates Lipophilicity (Bioavailability) FinalProd->SAR_N1 SAR_C3 C3-Aryl Group: Kinase Selectivity (Gatekeeper Residue) FinalProd->SAR_C3 SAR_SO2 Sulfonamide Linker: H-Bond Acceptor (Arg/Lys Interaction) FinalProd->SAR_SO2

Figure 1: Synthetic pathway and SAR logic for generating bioactive indazole-sulfonamide libraries.

Biological Activity Profile: Oncology

Novel indazole-sulfonamides have shown dual-mechanism potential in cancer therapy:

  • Kinase Inhibition (Aurora A/B, VEGFR): The indazole core binds the ATP pocket. The sulfonamide moiety extends to the solvent front, improving water solubility and forming specific contacts with polar residues like Aspartate (DFG motif).

  • Chemokine Receptor Antagonism (CCR4): High-affinity binding to the intracellular allosteric site of CCR4 prevents the recruitment of regulatory T-cells (Tregs) to the tumor microenvironment, thereby boosting the immune response against the tumor.

Key Data Summary (Representative Potency)

Table 1: Comparative IC50 values of novel derivatives against key oncological targets.

Compound IDTargetMechanismIC50 (nM)Key Structural Feature
IND-S1 (GSK2239633A) CCR4Allosteric Antagonist1.2Arylsulfonamide at C6 position
IND-S2 Aurora B KinaseATP-Competitive15.03-amino-indazole core
IND-S3 VEGFR-2Angiogenesis Inhibitor45.0N1-methyl-sulfonamide
IND-S4 HCT116 CellsAntiproliferative230.0Dual kinase/CCR4 activity

Biological Activity Profile: Antimicrobial (GyrB Inhibition)

Bacterial resistance to fluoroquinolones (which target GyrA) has necessitated the development of Gyrase B (GyrB) inhibitors. Indazole-sulfonamides target the ATPase domain of GyrB.

  • Mechanism: The indazole ring stacks against the hydrophobic floor of the ATP-binding pocket. The sulfonamide group forms a critical hydrogen bond with Arg136 (in E. coli numbering), a residue essential for ATP hydrolysis.

  • Efficacy: These compounds are particularly effective against Gram-positive pathogens like MRSA and VRE, where the sulfonamide group aids in penetrating the peptidoglycan layer.

Detailed Experimental Protocols

As a Senior Scientist, ensuring the reproducibility of these assays is paramount. The following protocols include critical "Why" and "Validation" steps often omitted in standard methods.

Protocol A: In Vitro Kinase Inhibition Assay (FRET-Based)

Objective: Determine the IC50 of indazole derivatives against Aurora B kinase.

  • Reagent Prep:

    • Prepare 10 mM stock solutions of derivatives in 100% DMSO.

    • Why: Sulfonamides can precipitate in aqueous buffer; DMSO ensures initial solubility.

    • Dilute to 4x working concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Reaction:

    • In a 384-well plate, add 2.5 µL of 4x compound.

    • Add 2.5 µL of 4x Enzyme/Substrate mix (Aurora B + ULight-labeled peptide).

    • Validation: Include a "No Enzyme" control (background) and "No Inhibitor" control (Max signal).

    • Incubate for 60 min at Room Temperature.

  • Detection:

    • Add 5 µL of Europium-anti-phospho-antibody (Eu-Ab).

    • Mechanism: When the antibody binds the phosphorylated peptide, the Eu donor and ULight acceptor are brought close, allowing FRET.

    • Read on a TR-FRET compatible plate reader (Excitation: 320nm, Emission: 665nm).

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Fit to a sigmoidal dose-response curve (Variable Slope) to derive IC50.

Protocol B: Bacterial Minimum Inhibitory Concentration (MIC)

Objective: Assess antimicrobial potency against S. aureus (ATCC 29213).

  • Inoculum Prep:

    • Grow bacteria in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

    • Dilute 1:100 to achieve a starting inoculum of ~10^6 CFU/mL.

    • Why: Inconsistent inoculum density is the #1 cause of MIC variability.

  • Compound Dilution:

    • Perform 2-fold serial dilutions of the indazole-sulfonamide in a 96-well plate (Range: 64 µg/mL to 0.125 µg/mL).

  • Incubation:

    • Add 50 µL of diluted bacteria to 50 µL of compound.

    • Incubate at 37°C for 18-24 hours.

  • Readout:

    • Visual inspection for turbidity (growth).

    • Validation: Add Resazurin dye (0.01%) and incubate for 1 hour. A color change from Blue (Resazurin) to Pink (Resorufin) indicates viable metabolic activity.

    • MIC Definition: The lowest concentration preventing the color change.

Mechanistic Visualization: Mode of Action

The following diagram illustrates the divergent pathways by which these derivatives induce therapeutic effects in mammalian vs. bacterial cells.

MOA Compound Indazole-Sulfonamide Derivative Target_Kinase Mammalian Target: Aurora B / VEGFR Compound->Target_Kinase Selectivity Profile Target_Gyrase Bacterial Target: DNA Gyrase B Compound->Target_Gyrase Permeability Bind_ATP Competes with ATP (H-bond to Hinge Region) Target_Kinase->Bind_ATP Bind_Arg Sulfonamide binds Arg136 (Stabilizes Closed Conf.) Target_Gyrase->Bind_Arg Effect_Mitosis Mitotic Arrest (Polyploidy) Bind_ATP->Effect_Mitosis Effect_Supercoil Inhibition of DNA Supercoiling Bind_Arg->Effect_Supercoil Outcome_Apoptosis Tumor Cell Apoptosis Effect_Mitosis->Outcome_Apoptosis Outcome_Bactericidal Bacterial Cell Death Effect_Supercoil->Outcome_Bactericidal

Figure 2: Divergent mechanisms of action: Kinase ATP-competition vs. Gyrase B Arg-stabilization.

References

  • Vertex Pharmaceuticals. (2015). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • GlaxoSmithKline. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link]

  • MDPI Molecules. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. [Link][1]

  • Royal Society of Chemistry. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • National Institutes of Health (PMC). (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PMC. [Link]

Sources

Foundational

"in silico modeling of 1H-indazole-5-sulfonic acid protein binding"

The following technical guide details the in silico modeling framework for 1H-indazole-5-sulfonic acid (ISA) . This guide is structured to address the specific physicochemical challenges of this ligand—namely, its tautom...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the in silico modeling framework for 1H-indazole-5-sulfonic acid (ISA) . This guide is structured to address the specific physicochemical challenges of this ligand—namely, its tautomeric ambiguity and the strong electrostatic potential of the sulfonate group—within the context of protein binding, specifically targeting kinase domains where the indazole scaffold is a privileged structure.

A High-Fidelity Computational Protocol for Anionic Kinase Inhibitors

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The molecule 1H-indazole-5-sulfonic acid (ISA) presents a dual challenge in molecular modeling: it combines a tautomeric heteroaromatic scaffold (indazole) with a highly polar, anionic handle (sulfonic acid). While the indazole core is a classic "hinge-binding" motif found in FDA-approved kinase inhibitors (e.g., Axitinib), the 5-position sulfonate acts as a strong electrostatic anchor, often mimicking phosphate groups or engaging in solvent-front salt bridges.

This guide defines a validated workflow to model ISA binding. Unlike standard lipophilic ligands, ISA requires rigorous quantum mechanical preparation to resolve tautomeric preferences and explicit solvent molecular dynamics (MD) to stabilize the anionic sulfonate interactions.

PropertyValue / StateModeling Implication
Scaffold 1H-IndazoleRequires tautomer enumeration (1H vs 2H).
Substituent 5-Sulfonic Acid (

)
Always deprotonated (

) at pH 7.4.
Binding Mode Type I / Type 1.5 Kinase InhibitorHinge H-bonds + Salt Bridge (Lys/Arg).[1]
Solvation High PolarityImplicit solvent (docking) often fails; MD is mandatory.[1]

Phase I: Ligand Chemistry & Quantum Preparation

Standard force field generation (e.g., GAFF) often misrepresents the charge distribution of sulfonates attached to conjugated systems. We employ a Density Functional Theory (DFT) pipeline to derive partial charges.[1]

Tautomer & Conformer Analysis

Indazole exists in equilibrium between 1H- and 2H- tautomers.[1] While 1H is thermodynamically preferred in vacuum (


), the 2H form can be stabilized by specific protein environments.
  • Protocol: Generate both tautomers.

  • QM Level: DFT B3LYP/6-31G** (Jaguar/Gaussian/ORCA).[1]

  • Solvation Model: PCM (Water) to mimic bulk solvent prior to binding.[1]

Charge Assignment (RESP)

Standard Gasteiger charges underestimate the delocalization of the sulfonate negative charge into the aromatic ring.

  • Step 1: Optimize geometry at B3LYP/6-31G**.

  • Step 2: Calculate electrostatic potential (ESP).[1]

  • Step 3: Fit Restrained Electrostatic Potential (RESP) charges.[1] This ensures the sulfonate oxygens carry appropriate electron density for salt-bridge formation.[1]

Phase II: Target Selection & System Setup

For this guide, we utilize GSK-3


  (Glycogen Synthase Kinase 3 Beta) as the model target. The ATP-binding pocket of GSK-3

contains a conserved Lysine (Lys85) and Aspartic Acid (Asp200) pair, providing an ideal testbed for the indazole (hinge binder) and sulfonate (Lys85 interaction) pharmacophore.
Protein Preparation Workflow
  • Source: PDB ID 1Q5K (High resolution GSK-3

    
     structure).
    
  • Cleaning: Remove non-active site waters.[1] Crucial: Retain the structural water molecule bridging the catalytic loop if present.[1]

  • Protonation (pH 7.4):

    • Histidine: Check local H-bond network (HIE/HID/HIP).[1]

    • Lys85: Must be protonated (

      
      ) to interact with the ligand's sulfonate.[1]
      
  • Minimization: Restrained minimization (OPLS3e or AMBER ff14SB) to relieve steric clashes without disturbing the crystal packing.[1]

Phase III: Molecular Docking (The Static Phase)

Docking charged ligands is prone to false positives due to exaggerated electrostatic terms in scoring functions.[1] We mitigate this using a pharmacophore-constrained approach.[1]

Grid Generation[7]
  • Center: Centered on the hinge region (Val135 in GSK-3

    
    ).[1]
    
  • Box Size:

    
     Å (Accommodates the solvent-exposed sulfonate).[1]
    
  • Constraints: Define a hydrogen bond constraint on the backbone NH of Val135 (Hinge interaction). This forces the indazole to adopt the correct orientation, allowing the scoring function to optimize the sulfonate position.

Docking Algorithm
  • Method: Glide XP (Extra Precision) or AutoDock Vina.[1]

  • Scoring: Penalty for desolvation of the anionic group must be enabled.

  • Output: Retain top 5 poses. The "correct" pose should show the indazole N1/N2 interacting with the hinge and the sulfonate pointing toward Lys85 or the solvent front.

Phase IV: Molecular Dynamics & Free Energy (The Dynamic Phase)

Static docking cannot accurately model the entropic cost of organizing water around the sulfonate group.[1] MD is required to validate the stability of the salt bridge.[1]

System Construction
  • Force Field: AMBER ff14SB (Protein) + GAFF2 (Ligand with RESP charges).[1]

  • Solvent: TIP3P Water box (Truncated Octahedron, 10 Å buffer).

  • Neutralization: Add

    
     counter-ions to neutralize the system (Protein net charge + Ligand -1).[1]
    
Simulation Protocol
  • Minimization: 2000 steps steepest descent (restrained)

    
     2000 steps conjugate gradient (unrestrained).
    
  • Heating: 0 to 300 K over 100 ps (NVT ensemble, weak restraints).

  • Equilibration: 1 ns NPT (1 atm, 300 K) to relax density.

  • Production: 50 ns to 100 ns.

MM/GBSA Binding Energy Calculation

Post-simulation, we calculate the binding free energy (


) by extracting snapshots from the stable trajectory (last 10 ns).


  • 
    :  Calculated using the Generalized Born (GB) model.[1] This implicitly handles the desolvation penalty of the sulfonate, providing a more accurate affinity prediction than docking scores.
    

Visualization of Workflows

Computational Pipeline

The following diagram illustrates the linear progression from raw chemical structure to binding affinity prediction.

G cluster_0 Phase I: Prep cluster_1 Phase II: Docking cluster_2 Phase III: Dynamics L_Raw ISA (SMILES) L_QM DFT Optimization (B3LYP/6-31G**) L_Raw->L_QM L_RESP RESP Charge Assignment L_QM->L_RESP Dock Docking (Glide/Vina) L_RESP->Dock Target Protein Target (GSK-3β) Grid Grid Gen (Hinge Constraint) Target->Grid Grid->Dock MD_Setup Solvation & Neutralization Dock->MD_Setup MD_Run MD Simulation (50ns AMBER) MD_Setup->MD_Run GBSA MM/GBSA Analysis MD_Run->GBSA

Figure 1: End-to-end computational workflow for modeling charged indazole derivatives.

Interaction Topology

This diagram details the specific molecular interactions expected between 1H-indazole-5-sulfonic acid and the kinase binding pocket.

Interactions Indazole Indazole Scaffold (Aromatic) Sulfonate 5-Sulfonate Group (Anionic -) Indazole->Sulfonate Covalent Link Hinge Hinge Region (Val135 Backbone) Indazole->Hinge H-Bond (Donor/Acceptor) Lysine Catalytic Lysine (Lys85 Cationic +) Sulfonate->Lysine Salt Bridge (Electrostatic) Solvent Bulk Solvent (Water Shell) Sulfonate->Solvent Solvation

Figure 2: Interaction topology showing the dual binding mode: Hinge H-bonding and Electrostatic Salt Bridging.[2]

Data Summary & Validation Metrics

When reviewing your modeling results, compare against these standard metrics to ensure the protocol was successful.

MetricAcceptable RangeInterpretation
Docking Score -7.0 to -9.5 kcal/molLower is better. Scores > -6.0 suggest poor fit or penalty from desolvation.[1]
RMSD (Ligand) < 2.0 Å (over MD)Indicates the ligand is stable in the pocket. High fluctuations suggest the salt bridge is unstable.[1]
H-Bond Occupancy > 60%Percentage of simulation time the hinge H-bond is maintained.
MM/GBSA

-30 to -50 kcal/molNote: MM/GBSA overestimates absolute affinity; use for relative ranking only.[1]

Conclusion

Modeling 1H-indazole-5-sulfonic acid requires moving beyond "black-box" docking. The acidity of the sulfonate group dictates a protocol that explicitly handles electrostatics and solvation.[1] By combining DFT-derived charges , pharmacophore-constrained docking , and explicit solvent MD , researchers can accurately predict the binding mode and affinity of this versatile scaffold in kinase discovery campaigns.

References

  • Indazole Scaffold Properties

    • Gałęzowski, W., et al. "Tautomeric Equilibria in Indazoles."[1] Journal of Chemical Society, Perkin Transactions 2, 1997.[1] Link

  • Kinase Inhibitor Binding Modes

    • Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors."[1] Nature Reviews Cancer, 2009.[1] Link

  • MM/GBSA Methodology

    • Genheden, S., & Ryde, U. "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities." Expert Opinion on Drug Discovery, 2015.[1] Link

  • GSK-3

    
     Structure :
    
    • Ter Haar, E., et al. "Structure of GSK-3beta reveals a primed phosphorylation mechanism."[1] Nature Structural Biology, 2001.[1] (PDB: 1Q5K).[1] Link

  • Force Field Parameters

    • Wang, J., et al. "Development and testing of a general amber force field."[1] Journal of Computational Chemistry, 2004.[1] Link

Sources

Exploratory

Targeting the Kinome and Beyond: The Therapeutic Potential of 1H-Indazole-5-Sulfonic Acid and Its Derivatives

Topic: Potential Therapeutic Targets for 1H-Indazole-5-Sulfonic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists Executive Summary: The Indazole-5-Sul...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Targets for 1H-Indazole-5-Sulfonic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary: The Indazole-5-Sulfonyl Pharmacophore

1H-indazole-5-sulfonic acid (ISA) represents a critical chemical scaffold in modern medicinal chemistry. While the free sulfonic acid itself is often limited by membrane permeability due to its high polarity (pKa ~ -2.1), it serves as the foundational "warhead precursor" for a vast class of bioactive sulfonamides and sulfones.

The indazole core is a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. The C5-position, specifically functionalized as a sulfonic acid or its derivatives (sulfonamides), typically projects into the solvent-exposed region of enzyme active sites or interacts with specific polar residues (e.g., Arginine, Lysine) in allosteric pockets.

This guide analyzes the therapeutic utility of the 1H-indazole-5-sulfonic acid scaffold, focusing on its conversion into potent inhibitors for Kinases (MAPK, VEGFR) , GPCRs (CCR4) , and its potential as a Phosphate Bioisostere .

Physicochemical Profile & Chemical Biology

To effectively utilize 1H-indazole-5-sulfonic acid, one must understand its behavior in solution and binding environments.

PropertyValue / CharacteristicImpact on Drug Design
pKa (Indazole NH) ~13.8 (Acidic), ~1.04 (Basic)Amphoteric nature allows H-bond donor/acceptor versatility in the "hinge region" of kinases.
pKa (Sulfonic Acid) ~ -2.1 (Strong Acid)Fully ionized at physiological pH. Excellent solubility but poor passive membrane permeability.
Electronic Effect Electron-withdrawing (

)
The sulfonyl group deactivates the indazole ring, increasing the acidity of the N1-proton, enhancing H-bond donor strength.
Bioisosterism Phosphate / Carboxylate MimicCan replace phosphate groups in phosphotyrosine mimetics (PTP inhibitors) or SH2 domain ligands.

Primary Therapeutic Targets: The Kinase Inhibitor Nexus

The most validated application of the 1H-indazole-5-sulfonic acid scaffold is in the synthesis of Type I and Type II Kinase Inhibitors . The indazole core mimics the purine ring of ATP, while the C5-sulfonyl moiety extends to interact with the "gatekeeper" or solvent-front residues.

Mitogen-Activated Protein Kinase 1 (MAPK1/ERK2)

MAPK1 is a central node in the RAS-RAF-MEK-ERK signaling pathway, driving cell proliferation in oncology.

  • Mechanism: Indazole-5-sulfonamides bind to the ATP-binding pocket. The indazole nitrogen (N1/N2) forms hydrogen bonds with the hinge region (Met108 in ERK2).

  • Role of the C5-Sulfonyl Group: It positions the attached hydrophobic tail (aryl/heteroaryl) into the hydrophobic back-pocket, stabilizing the "DFG-in" (active) or "DFG-out" (inactive) conformation depending on the substitution pattern.

  • Therapeutic Outcome: Inhibition of tumor cell proliferation (Melanoma, NSCLC).

Vascular Endothelial Growth Factor Receptor (VEGFR)
  • Target Relevance: Angiogenesis inhibition.

  • Structural Insight: Similar to Pazopanib (which contains an indazole), 5-substituted indazoles utilize the bicyclic system to anchor the molecule. The sulfonic acid derivatives (sulfonamides) improve solubility and pharmacokinetic profiles while maintaining potency.

Polo-like Kinase 4 (PLK4)
  • Target Relevance: Centriole duplication in cancer cells.

  • Recent Findings: Indazole-5-sulfonamides have shown nanomolar potency against PLK4. The sulfonyl group acts as a rigid linker, orienting the inhibitor to avoid steric clash with the cryptic pocket.

Visualization: Kinase Signaling & Inhibition Pathway

The following diagram illustrates the intervention points of Indazole-5-Sulfonic Acid derivatives within the MAPK/ERK pathway.

MAPK_Pathway GrowthFactor Growth Factor (EGF) RTK RTK (EGFR/VEGFR) (Indazole Target) GrowthFactor->RTK Activation RAS RAS (GTPase) RTK->RAS Grb2/SOS RAF RAF Kinase RAS->RAF Recruitment MEK MEK1/2 RAF->MEK Phosphorylation ERK MAPK1 (ERK2) (Primary Indazole-5-Sulfonamide Target) MEK->ERK Phosphorylation (Thr/Tyr) Transcription Transcription Factors (c-Myc, Elk-1) ERK->Transcription Nuclear Translocation Proliferation Cell Proliferation & Survival Transcription->Proliferation Gene Expression Inhibitor Indazole-5-Sulfonamide Inhibitor->RTK Multi-kinase Activity Inhibitor->ERK ATP Competition

Caption: Schematic of the MAPK signaling cascade highlighting MAPK1 (ERK2) and RTKs as primary intervention points for Indazole-5-sulfonic acid derived inhibitors.

Secondary Targets: GPCRs & Enzymes

Chemokine Receptor 4 (CCR4)

CCR4 antagonists are vital for treating T-cell lymphomas and asthma.

  • Mechanism: Indazole arylsulfonamides bind to an intracellular allosteric site (Site II) on CCR4, distinct from the orthosteric chemokine binding site.

  • Chemical Logic: The sulfonamide moiety provides a critical H-bond acceptor interaction with intracellular loop residues, locking the receptor in an inactive conformation.

Emerging Target: Protein Tyrosine Phosphatases (PTPs)
  • Hypothesis: The free sulfonic acid group (

    
    ) is a classic bioisostere for the phosphate group (
    
    
    
    ).
  • Application: In Fragment-Based Drug Discovery (FBDD), 1H-indazole-5-sulfonic acid can be screened against PTP1B or SHP2. The anionic sulfonate mimics the phosphotyrosine substrate, binding to the positively charged arginine loop in the catalytic site.

Experimental Protocols

Synthesis of the Key Intermediate: 1H-Indazole-5-Sulfonyl Chloride

The therapeutic potential is unlocked by converting the acid to the sulfonyl chloride. This protocol ensures high purity for subsequent derivatization.

Reagents: Chlorosulfonic acid (


), Thionyl chloride (

), 1H-indazole.
  • Sulfonation:

    • Cool chlorosulfonic acid (5.0 eq) to 0°C in a dry flask under

      
      .
      
    • Add 1H-indazole (1.0 eq) portion-wise over 30 mins. (Exothermic!).

    • Heat to 100°C for 4 hours. Monitor by TLC (EtOAc:MeOH 9:1).

    • Critical Step: Pour reaction mixture onto crushed ice carefully. The sulfonic acid precipitates. Filter and dry.

  • Chlorination:

    • Suspend the dried 1H-indazole-5-sulfonic acid in thionyl chloride (10 eq).

    • Add catalytic DMF (2 drops). Reflux for 3 hours until evolution of

      
      /HCl ceases.
      
    • Evaporate excess

      
       under reduced pressure.
      
    • Yield: 1H-indazole-5-sulfonyl chloride (usually off-white solid). Store under Argon (moisture sensitive).

Fragment Screening by Surface Plasmon Resonance (SPR)

To validate the 5-sulfonic acid as a binder for a new target (e.g., a Phosphatase).

System: Biacore 8K or equivalent. Sensor Chip: CM5 (Carboxymethylated dextran).

  • Immobilization: Immobilize the target protein (e.g., PTP1B) via amine coupling to ~2000 RU.

  • Preparation: Dissolve 1H-indazole-5-sulfonic acid in 100% DMSO (Stock 100 mM). Dilute to running buffer (PBS-P+, 5% DMSO) to concentrations: 1000, 500, 250, 125, 62.5

    
    .
    
  • Injection: Flow rate 30

    
    . Contact time 60s, Dissociation 60s.
    
  • Analysis:

    • Since the molecule is small (~200 Da) and highly soluble, expect fast-on/fast-off kinetics (square wave).

    • Plot Steady State Affinity (

      
       vs. Concentration) to determine 
      
      
      
      .
    • Control: Use 1H-indazole (no sulfonic acid) to confirm the contribution of the sulfonate group to binding.

Structure-Activity Relationship (SAR) Visualization

The following diagram maps the functionalization vectors of the scaffold.

SAR_Map Center 1H-Indazole Core N1 N1 Position (Tautomeric Center) Center->N1 C3 C3 Position Center->C3 C5 C5 Position (Sulfonic Acid) Center->C5 N1_Mod Alkylation/Acylation: Modulates Solubility & Metabolic Stability N1->N1_Mod C3_Mod Aryl/Heteroaryl Group: Determines Selectivity (Gatekeeper Interaction) C3->C3_Mod C5_Acid Free Acid (-SO3H): Phosphate Mimic (PTPs/SH2) C5->C5_Acid C5_Amide Sulfonamide (-SO2NHR): Kinase Solvent Region (Solubility + H-Bonding) C5->C5_Amide

Caption: SAR map of the Indazole scaffold, highlighting the versatility of the C5-sulfonic acid moiety for diverse therapeutic applications.

References

  • Indazole Scaffolds in Drug Discovery

    • Title: Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.[1][2][3][4][5]

    • Source: Current Topics in Medicinal Chemistry (2021).
    • URL:[Link]

  • Kinase Inhibition (MAPK1/ERK2)

    • Title: Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity.
    • Source: MDPI Molecules (2023).
    • URL:[Link]

  • GPCR Antagonism (CCR4)

    • Title: Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists.
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Indazole Synthesis & Reactivity

    • Title: Study of the Addition Mechanism of 1H-Indazole deriv
    • Source: Journal of Organic Chemistry (PMC).
    • URL:[Link]

Sources

Foundational

Introduction: The Strategic Importance of the Indazole Sulfonic Acid Scaffold in Modern Chemistry

An In-Depth Technical Guide to the Chemical Reactivity of the Indazole Sulfonic Acid Scaffold The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, represents a "privileged...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Reactivity of the Indazole Sulfonic Acid Scaffold

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of therapeutic agents, including treatments for cancer, inflammation, and cardiovascular diseases.[1][3][4] When functionalized with a sulfonic acid group (-SO₃H), the scaffold's chemical personality is profoundly altered, unlocking a versatile set of synthetic pathways and applications. The sulfonic acid moiety is not merely a passive substituent; it is a powerful chemical handle that modulates the electronic landscape of the entire indazole ring system and serves as a precursor to the critically important sulfonamide functional group.[4]

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides an in-depth exploration of the chemical reactivity of the indazole sulfonic acid scaffold. We will move beyond simple reaction lists to explain the underlying principles and causalities that govern its transformations. By understanding the interplay between the electron-rich pyrazole moiety and the electron-deficient sulfonated benzene ring, chemists can strategically exploit this scaffold for the rational design of novel molecules with tailored properties.

Core Reactivity Principles: Electronic Landscape and Tautomerism

The reactivity of indazole is governed by the interplay of its two constituent rings and the existence of two principal tautomers: 1H-indazole and 2H-indazole, with the 1H-form being the more thermodynamically stable.[1] The introduction of the sulfonic acid group, a potent electron-withdrawing and meta-directing group in classical aromatic chemistry, introduces a significant electronic perturbation.

  • Electron Distribution: The -SO₃H group strongly deactivates the benzene portion of the scaffold towards electrophilic attack, while simultaneously influencing the pyrazole ring. This deactivation makes reactions on the carbocyclic ring more challenging and directs incoming electrophiles to specific positions.

  • Acidity: Sulfonic acids are highly acidic, comparable to sulfuric acid.[5] This property influences reaction conditions, as the molecule will exist in its sulfonate form (-SO₃⁻) under neutral or basic conditions. The N-H proton of the pyrazole ring also remains acidic and can be readily deprotonated under basic conditions, a key step in N-alkylation or N-acylation reactions.[6][7]

A conceptual map of the scaffold's reactivity is presented below, highlighting the primary sites of chemical transformation.

Caption: Key reactive sites on a representative indazole-6-sulfonic acid scaffold.

Synthesis of Indazole Sulfonic Acids: The Gateway Reaction

The most direct route to indazole sulfonic acids is through electrophilic sulfonation of the indazole core. This reaction exemplifies the need for careful control to achieve desired regioselectivity.

Mechanism and Regioselectivity

Indazoles undergo electrophilic substitution reactions, including sulfonation.[6] The reaction typically proceeds by treating indazole with fuming sulfuric acid (sulfur trioxide in H₂SO₄) or chlorosulfonic acid. The inherent electronic properties of the indazole ring direct the incoming electrophile. While the pyrazole ring deactivates the adjacent C7 position, the C3, C5, and C6 positions are the most common sites for electrophilic attack. The precise isomeric distribution depends heavily on reaction conditions and the presence of other substituents. For unsubstituted 1H-indazole, sulfonation often yields a mixture of isomers, with the 5- and 7-sulfonic acids frequently observed.

Causality Behind Experimental Choices:

  • Reagent: Fuming sulfuric acid is used to provide a high concentration of the active electrophile, SO₃. This is necessary to overcome the moderate reactivity of the heterocyclic system.

  • Temperature: Control of temperature is critical. Higher temperatures can lead to polysubstitution or decomposition. The reaction is often initiated at low temperatures and allowed to warm gradually.

Protocol 1: General Procedure for the Sulfonation of 1H-Indazole

This protocol is a representative synthesis. Yields and isomeric ratios are highly dependent on specific reaction conditions and must be optimized.

  • Preparation: In a flask equipped with a magnetic stirrer and a drying tube, cool fuming sulfuric acid (20% SO₃, 3.0 eq) to 0 °C in an ice bath.

  • Addition: Add 1H-indazole (1.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The indazole will dissolve to form a viscous solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.

  • Isolation: The precipitated indazole sulfonic acid isomers are collected by vacuum filtration. The product may be a mixture and can be purified by recrystallization or chromatography.

Key Transformations of the Indazole Sulfonic Acid Scaffold

The synthetic utility of this scaffold lies in the diverse reactions it can undergo. The sulfonic acid group can act as a director for subsequent reactions or be converted into other synthetically valuable functionalities.

Reactions at the Sulfonic Acid Moiety: The Path to Sulfonamides

The conversion of the sulfonic acid to a sulfonamide is arguably the most critical transformation in a medicinal chemistry context. This two-step process dramatically increases the molecular diversity achievable from a single intermediate.

Step A: Formation of Indazole Sulfonyl Chloride

The sulfonic acid is first activated by converting it to the more reactive sulfonyl chloride.

Causality Behind Experimental Choices:

  • Reagents: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are standard reagents for this conversion.[8] Thionyl chloride is often preferred because the byproducts (SO₂ and HCl) are gaseous and easily removed, driving the reaction to completion. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction via the formation of a Vilsmeier-Haack type intermediate.

Step B: Formation of Indazole Sulfonamides

The resulting indazole sulfonyl chloride is a potent electrophile that reacts readily with a wide array of primary and secondary amines to form stable sulfonamides.[4][9]

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base, such as pyridine or triethylamine, is required to neutralize the HCl generated during the reaction. Pyridine can also serve as the solvent.

  • Nucleophiles: A vast library of commercially available amines can be used, allowing for extensive Structure-Activity Relationship (SAR) studies. This reaction is a cornerstone of combinatorial and discovery chemistry.[9]

The workflow from the sulfonic acid to the sulfonamide is a foundational pathway in drug discovery programs targeting this scaffold.

start Indazole Sulfonic Acid (-SO3H) step1 Indazole Sulfonyl Chloride (-SO2Cl) start->step1  SOCl2 or PCl5 (Activation) step2 Indazole Sulfonamide (-SO2NR'R'') step1->step2  R'R''NH, Base (Amination)

Caption: Synthetic workflow from indazole sulfonic acid to sulfonamides.

Nucleophilic Aromatic Substitution (NAS)

The sulfonate group can act as an effective leaving group in nucleophilic aromatic substitution reactions, particularly when the ring is further activated by other electron-withdrawing groups (e.g., a nitro group). This allows for the direct introduction of nucleophiles such as amines, alkoxides, or halides, providing a powerful method for scaffold functionalization.

Reagent/NucleophileProduct Functional GroupTypical Conditions
NaOH / KOH Hydroxy (-OH)High temperature, pressure
NaN₃ then reduction Amino (-NH₂)DMF, heat; followed by H₂/Pd
NaCN / KCN Cyano (-CN)High temperature, polar aprotic solvent
NH₃ / Amines Amino (-NHR)High temperature, catalyst (e.g., Cu)

Table 1: Representative Nucleophilic Aromatic Substitution Reactions.

Electrophilic Aromatic Substitution (EAS)

Further electrophilic substitution on the indazole sulfonic acid ring is challenging due to the strong deactivating nature of the -SO₃H group. However, under forcing conditions, reactions like nitration or halogenation can occur. The sulfonic acid group will direct incoming electrophiles primarily to the meta positions relative to its location on the benzene ring. For example, in indazole-6-sulfonic acid, further substitution would be directed towards C4 and C7 (if C7 is not already substituted). The C3 position of the pyrazole ring remains a potential site for electrophilic attack, especially halogenation.

Desulfonation: A Traceless Directing Group

The sulfonic acid group can be removed by heating in aqueous acid, a process known as protodesulfonation.[8] This reversible nature allows the -SO₃H group to be employed as a "traceless" directing group. A chemist can introduce the sulfonic acid to block a specific position, perform a reaction at another site, and then remove the sulfonic acid group to yield the desired product.

Protocol 2: Two-Step Synthesis of an Indazole Sulfonamide

This protocol provides a detailed methodology for the conversion of an indazole sulfonic acid to a representative sulfonamide, a cornerstone workflow in medicinal chemistry.

Part A: Synthesis of Indazole-6-sulfonyl Chloride

  • Setup: To a round-bottom flask charged with indazole-6-sulfonic acid (1.0 eq), add thionyl chloride (5.0 eq) under a nitrogen atmosphere.

  • Catalysis: Add 3-5 drops of N,N-dimethylformamide (DMF) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 4 hours. The reaction should become a clear solution as the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. The resulting crude indazole-6-sulfonyl chloride, often a solid or oil, is typically used in the next step without further purification. Caution: Sulfonyl chlorides are moisture-sensitive and corrosive.[10] Handle with care in a dry environment.

Part B: Synthesis of N-benzyl-1H-indazole-6-sulfonamide

  • Setup: Dissolve the crude indazole-6-sulfonyl chloride (1.0 eq) from Part A in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition: To this solution, add triethylamine (2.2 eq) followed by the dropwise addition of benzylamine (1.1 eq) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.

  • Quenching: Quench the reaction by adding water. Separate the organic layer.

  • Purification: Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure sulfonamide.

Conclusion

The indazole sulfonic acid scaffold is a synthetically versatile platform of significant interest to the scientific community. Its reactivity is a nuanced interplay of electrophilic and nucleophilic transformations dictated by the powerful electronic influence of the sulfonic acid group. A thorough understanding of its sulfonation, derivatization to sulfonamides, and potential for nucleophilic substitution enables chemists to strategically navigate its reaction pathways. The ability to readily access vast libraries of indazole sulfonamides, in particular, solidifies this scaffold's role as a truly "privileged" structure in the ongoing quest for novel and effective therapeutic agents.

References

  • ResearchGate. (n.d.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. Available at: [Link]

  • YouTube. (2021). Sulphonic Acids / Desulphonation reaction / Ipso Substitution of benzene Sulphonic acid. Available at: [Link]

  • Chemistry LibreTexts. (2020). 10.3: The Sulfonic Acid Group and Its Derivatives. Available at: [Link]

  • He, W., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonic acid. Available at: [Link]

  • Ahmad, I., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Pharmaceutical Design. Available at: [Link]

  • Bhatia, K., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Ancell, J. D., et al. (2015). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC. Available at: [Link]

  • Alsalme, A., et al. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]

  • Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • PubMed Central. (2023). Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives. Available at: [Link]

Sources

Exploratory

"derivatization of 1H-indazole-5-sulfonic acid for biological screening"

Executive Summary The 1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for the purine ring of ATP and the indole ring of tryptophan. While 1H-indazole-5-sulfonic acid offers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for the purine ring of ATP and the indole ring of tryptophan. While 1H-indazole-5-sulfonic acid offers a readily available entry point into this chemical space, the sulfonic acid moiety itself (


) is a liability for biological screening due to its permanent ionization at physiological pH, resulting in negligible membrane permeability and poor oral bioavailability.

This guide details the strategic derivatization of 1H-indazole-5-sulfonic acid into sulfonamides (


). Sulfonamides are chemically stable, hydrogen-bond accepting pharmacophores that significantly improve lipophilicity and target engagement (particularly in kinase and carbonic anhydrase domains). We present two validated protocols: a classical acid chloride route and a modern microwave-assisted activation, ensuring researchers can select the method best effectively suited to their available instrumentation.

Strategic Rationale: The Indazole Advantage

Before commencing synthesis, it is critical to understand why we derivatize this specific scaffold. The 5-position of the indazole ring projects vectors into the solvent-exposed regions of many ATP-binding pockets, making it an ideal site for solubilizing groups like sulfonamides.

Key Pharmacological Features[1][2][3][4][5]
  • Bioisosterism: The indazole core mimics the adenine base of ATP, allowing it to anchor into the hinge region of kinases via the N1 and N2 nitrogens.

  • Solubility & ADME: Converting the highly polar sulfonic acid to a sulfonamide modulates the

    
     (partition coefficient), moving the molecule from a "brick dust" salt to a drug-like candidate.
    
  • Validation: FDA-approved drugs like Axitinib and Pazopanib utilize indazole or related azole-fused systems, validating the scaffold's clinical relevance [1].

Chemical Derivatization Protocols

We present two distinct workflows. Method A is the scalable, classical approach suitable for gram-scale synthesis. Method B is a high-throughput, microwave-assisted approach ideal for generating libraries.

Method A: The Classical Sulfonyl Chloride Route

Best for: Large scale synthesis (>1g) and diverse amine coupling.

Reaction Logic: The sulfonic acid is first activated to the highly reactive sulfonyl chloride using thionyl chloride (


). This intermediate is unstable and must be used immediately or quenched.
Step-by-Step Protocol:
  • Activation (Chlorination):

    • Reagents: 1H-indazole-5-sulfonic acid (1.0 eq), Thionyl Chloride (5.0 eq), DMF (catalytic, 2-3 drops).

    • Solvent: Neat (if liquid) or Dichloroethane (DCE).

    • Procedure: Suspend the sulfonic acid in DCE. Add

      
       dropwise at 0°C. Add catalytic DMF (Vilsmeier-Haack activation). Reflux at 80°C for 3-4 hours.
      
    • Endpoint: Solution becomes clear and gas evolution (

      
      , 
      
      
      
      ) ceases.
    • Isolation: Evaporate volatiles in vacuo to dryness. Do not wash with water. The residue is the crude sulfonyl chloride.

  • Coupling (Amidation):

    • Reagents: Crude Sulfonyl Chloride (1.0 eq), Primary/Secondary Amine (1.2 eq), Pyridine or

      
       (3.0 eq).
      
    • Solvent: DCM or THF (anhydrous).

    • Procedure: Dissolve the amine and base in solvent at 0°C. Add the crude sulfonyl chloride (dissolved in minimal DCM) dropwise. Stir at room temperature for 2-12 hours.

    • Workup: Quench with water. Extract with EtOAc. Wash organic layer with 1N

      
       (to remove pyridine) and brine. Dry over 
      
      
      
      .

Critical Control Point: The N1 proton of indazole is acidic (


). In the presence of strong bases during coupling, N1-sulfonylation (bis-sulfonylation) can occur. Use mild bases (Pyridine) or protect N1 (e.g., THP or Boc) if selectivity is lost.
Method B: Microwave-Assisted TCT Activation

Best for: Library generation (10-50mg scale) and parallel synthesis.

Reaction Logic: Uses 2,4,6-Trichloro-1,3,5-triazine (TCT, Cyanuric Chloride) to activate the sulfonic acid in situ, avoiding the isolation of the unstable acid chloride [2].[1]

Step-by-Step Protocol:
  • Activation:

    • Mix 1H-indazole-5-sulfonic acid (1.0 eq), TCT (1.0 eq), and

      
       (1.0 eq) in Acetone.
      
    • Microwave: Heat at 80°C for 20 mins.

  • One-Pot Coupling:

    • Add the Amine (1.2 eq) and aqueous NaOH (1.0 eq) directly to the reaction vial.

    • Microwave: Heat at 50°C for 10 mins.

    • Purification: Filter the reaction mixture through a silica plug or purify via Prep-HPLC.

Visualization: Synthetic Workflow & SAR Logic

The following diagram illustrates the decision matrix for synthesis and the structural activity relationship (SAR) logic for biological optimization.

IndazoleWorkflow cluster_SAR SAR Optimization Points Start 1H-Indazole-5-Sulfonic Acid (Polar, Inactive) Choice Select Method Start->Choice MethodA Method A: Classical (SOCl2 / Reflux) Choice->MethodA Scale > 1g MethodB Method B: Microwave (TCT / Acetone) Choice->MethodB Library / Rapid Intermediate Reactive Intermediate (Sulfonyl Chloride or TCT-Adduct) MethodA->Intermediate MethodB->Intermediate Coupling Amine Coupling (R-NH2 + Base) Intermediate->Coupling Product 5-Sulfonamide Indazole (Lipophilic, Active) Coupling->Product Screening Biological Screening (Kinase Panel / Cell Viability) Product->Screening SAR_N1 N1-Position: Solubility/Metabolic Stability (Add Methyl, THP) Product->SAR_N1 SAR_R Sulfonamide R-Group: Target Selectivity (Aryl, Heteroaryl, Piperazine) Product->SAR_R

Figure 1: Workflow for the conversion of sulfonic acid to bioactive sulfonamides, including SAR optimization vectors.

Biological Screening Strategy

Once the derivatives are synthesized, they must be screened in assays relevant to the indazole scaffold.

Primary Screening Targets
Target ClassRationaleRecommended Assay
Kinases (Aurora, JNK, VEGFR) Indazole binds the ATP hinge region. Sulfonamide contacts the solvent front.ADP-Glo™ Kinase Assay or LanthaScreen™ Binding Assay
Carbonic Anhydrase (CA) Sulfonamides are the primary pharmacophore for CA inhibition (zinc binding).Colorimetric Esterase Assay (p-Nitrophenyl acetate hydrolysis)
Cell Viability General cytotoxicity and membrane permeability check.MTT/MTS Assay or CellTiter-Glo®
Self-Validating Protocol: The "Solubility Check"

Before running a kinase assay (often in DMSO/Buffer), perform a visual solubility check.

  • Dissolve derivative in 100% DMSO to 10 mM.

  • Dilute to 100 µM in PBS (pH 7.4).

  • Result: If precipitation occurs immediately, the sulfonamide "R" group is too lipophilic. The compound will fail screening due to aggregation, not lack of potency. Action: Append a morpholine or piperazine tail to the sulfonamide.

Troubleshooting & Optimization

  • Issue: Low yield during chlorination (Method A).

    • Cause: Polymerization of the indazole or hydrolysis of

      
      .
      
    • Fix: Ensure glassware is flame-dried. Use fresh

      
      . If the reaction turns black/tarry, reduce temperature to 60°C and extend time.
      
  • Issue: Bis-sulfonylation (Product mass = Target + Indazole mass).

    • Cause: The N1 nitrogen reacted with the sulfonyl chloride.

    • Fix: Use a weaker base (Pyridine instead of TEA) or treat the crude product with dilute NaOH/MeOH to selectively hydrolyze the N1-sulfonamide (which is chemically labile) while keeping the C5-sulfonamide intact.

References

  • Tandon, N. et al. (2021).[2] "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." RSC Advances. Available at: [Link]

  • De Luca, L. & Giacomelli, G. (2008).[1] "An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids." Journal of Organic Chemistry. Available at: [Link]

  • Zhang, L. et al. (2016). "Discovery of novel inhibitors of Aurora kinases with indazole scaffold." European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Foundational

Technical Guide: Tautomerism in Substituted 1H-Indazole Derivatives

Executive Summary The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib). However, its utility...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib). However, its utility is complicated by annular tautomerism—the rapid proton migration between N1 and N2. This dynamic equilibrium dictates the molecule's hydrogen bond donor/acceptor profile, directly influencing ligand-protein binding affinity, solubility, and metabolic stability.

This guide provides a definitive technical analysis of indazole tautomerism. It moves beyond basic textbook definitions to explore substituent-driven thermodynamic shifts, solvent-dependent stabilization, and rigorous experimental protocols for unambiguous structural assignment.

Fundamentals of Indazole Tautomerism

Thermodynamic Stability: 1H vs. 2H

Indazole exists primarily in two tautomeric forms: 1H-indazole and 2H-indazole (also known as isoindazole).[1][2][3][4]

  • 1H-Indazole (Benzenoid): This is the thermodynamically dominant form in the gas phase, solid state, and non-polar solutions.[4] It retains a fully aromatic benzene ring fused to a pyrazole.

  • 2H-Indazole (Quinoid): This form possesses an ortho-quinoid structure in the benzene ring, resulting in a loss of aromatic stabilization energy.

Thermodynamic Quantification: High-level DFT calculations (B3LYP/6-311++G**) and gas-phase experimental data consistently place the 1H-tautomer approximately 3.6 – 4.5 kcal/mol lower in energy than the 2H-tautomer [1][2].

The Electronic Conundrum

The tautomeric preference is not merely a static energy difference; it is a function of the electronic environment.

  • Dipole Moments: 1H-indazole has a lower dipole moment (~1.6 D) compared to 2H-indazole (~3.4 D). Consequently, polar solvents (DMSO, MeOH) can stabilize the 2H form more than non-polar solvents, although rarely enough to invert the population for the unsubstituted parent [3].

  • Aromaticity: The N2-H tautomer disrupts the

    
    -electron delocalization of the benzene ring, making it inherently less stable but potentially more reactive at the C3 position.
    

Substituent Effects (SAR) & Molecular Design

The introduction of substituents on the indazole ring can dramatically shift the tautomeric equilibrium (


). This is critical in Lead Optimization.
Electronic Effects (Hammett Correlation)

Substituents affect the acidity (


) of the N-H group and the basicity of the pyridinic nitrogen.
PositionSubstituent TypeEffect on EquilibriumMechanism
C3 Bulky / EWGShifts toward 1H Steric clash with N2-H destabilizes 2H form.
C4 Electron-DonatingShifts toward 2H Lone pair repulsion with N1 lone pair (peri-interaction).
C7 H-Bond AcceptorShifts toward 2H Intramolecular H-bond formation (e.g., 7-acyl) stabilizes N2-H.
Ring Strong EWG (

)
VariableIncreases acidity; stabilizes anion, making deprotonation easier.
Case Study: 7-Nitroindazole

Unlike other nitro-isomers, 7-nitro-1H-indazole exhibits anomalous reactivity.[5] The nitro group at C7 can form a weak intramolecular hydrogen bond with the N1-H, locking the conformation. However, if the substituent is a carbonyl oxygen (e.g., 7-C=O), the N2-H tautomer may be stabilized via a 6-membered intramolecular hydrogen bond, significantly increasing the population of the 2H species in non-polar media [4].

Implications in Drug Discovery: Kinase Selectivity

In kinase inhibitors, the indazole usually binds to the hinge region of the ATP binding pocket. The tautomeric state determines the H-bond Donor (D) / Acceptor (A) motif.

  • 1H-Indazole Motif: N1-H is Donor; N2 is Acceptor (D-A pattern).

  • 2H-Indazole Motif: N1 is Acceptor; N2-H is Donor (A-D pattern).

Critical Insight: Many kinase inhibitors are designed as "pseudo-pseudosubstrates." If a scaffold is designed to bind as a 1H-tautomer but a substituent shifts the equilibrium to 2H, the drug may suffer a 100-fold loss in potency due to H-bond mismatch (Donor-Donor repulsion) at the hinge.

Visualization: Tautomeric Impact on Binding

TautomerBinding cluster_0 Thermodynamic Equilibrium cluster_1 Kinase Hinge Interaction T1 1H-Indazole (Benzenoid) T2 2H-Indazole (Quinoid) T1->T2 Fast Exchange (kT) Bind1 High Affinity (Complementary H-Bonds) T1->Bind1 Matches D-A Pattern Bind2 steric/Electrostatic Clash (Low Affinity) T2->Bind2 Mismatches (A-D vs D-A) Hinge Kinase Hinge (Glu/Met Backbone) Hinge->Bind1

Caption: The tautomeric state dictates compatibility with the kinase hinge region. A mismatch leads to electrostatic repulsion and loss of potency.

Analytical Methodologies & Experimental Protocols

Distinguishing 1H and 2H tautomers in solution is non-trivial due to rapid exchange on the NMR timescale at room temperature. The following protocol ensures rigorous assignment.

Protocol: NMR-Based Tautomer Determination

Objective: Determine the dominant tautomer of a substituted indazole in solution.[3][6]

Reagents & Equipment:

  • 600 MHz NMR Spectrometer (Cryoprobe preferred).

  • Solvents: DMSO-

    
     (Polar), CDCl
    
    
    
    (Non-polar), Acetone-
    
    
    (Intermediate).
  • Temperature Controller (-60°C to +25°C).

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 5-10 mg of the derivative in 0.6 mL of solvent. Ensure the sample is dry (water catalyzes proton exchange).

  • 1D 1H NMR (Ambient): Acquire a standard spectrum.

    • Observation: If N-H is broad or invisible, exchange is fast.

  • Variable Temperature (VT) NMR:

    • Cool the probe to -40°C or -60°C .

    • Rationale: Slows down proton exchange (

      
      ) below the chemical shift difference (
      
      
      
      ), "freezing" the tautomers into distinct signals.
    • Analysis: Integrate distinct signals for H3, H4, or H7 to calculate the

      
       ratio.
      
  • 2D NOESY / ROESY (Crucial Step):

    • Acquire NOESY at low temperature (mixing time ~500 ms).

    • 1H-Indazole Signature: NOE correlation between N-H and H7 (the proton on the benzene ring adjacent to N1).

    • 2H-Indazole Signature: NOE correlation between N-H and H3 (the proton on the pyrazole ring).

  • 13C Chemical Shift Analysis:

    • Compare C3 and C7a shifts.

    • C3 Shift: Typically

      
       133-135 ppm for 1H-form; 
      
      
      
      120-125 ppm for 2H-form (due to quinoid character).
  • 15N-HMBC (Optional but Definitive):

    • Correlate N-H proton to nitrogens.[2]

    • 
       Hz (Direct) vs 
      
      
      
      (Long range).
Visualization: Analytical Decision Tree

NMRWorkflow Start Start: Unknown Indazole Derivative Solvent Select Solvent (DMSO-d6 vs CDCl3) Start->Solvent H1NMR 1H NMR (25°C) Solvent->H1NMR CheckNH Is NH signal sharp? H1NMR->CheckNH Broad Broad/Missing NH (Fast Exchange) CheckNH->Broad No Sharp Sharp NH Signal CheckNH->Sharp Yes VT Perform VT-NMR (-40°C to -60°C) Broad->VT NOE 2D NOESY/ROESY Sharp->NOE VT->NOE Decision Check NOE Correlations NOE->Decision Res1 NH <-> H7 Correlation (1H-Tautomer) Decision->Res1 Strong Res2 NH <-> H3 Correlation (2H-Tautomer) Decision->Res2 Strong

Caption: Decision tree for assigning tautomeric state using NMR spectroscopy.

Quantitative Data: Chemical Shift Diagnostics

The following table summarizes diagnostic NMR shifts (in DMSO-


) derived from literature and experimental databases [5][6].
NucleusPosition1H-Indazole (Typical

)
2H-Indazole (Typical

)
Notes
1H N-H13.0 - 13.5 ppm10.5 - 11.5 ppmHighly concentration/solvent dependent.
13C C3133 - 136 ppm120 - 126 ppmMost reliable indicator.
13C C7a139 - 141 ppm148 - 150 ppmReflects benzenoid vs quinoid character.
15N N1-170 to -180 ppm-100 to -110 ppmRequires 15N-HMBC.

References

  • Thermodynamic Stability of Indazole Tautomers Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds Source: Journal of Organic Chemistry (ACS) URL:[Link]

  • Effect of Solvent and Substituent on Tautomeric Preferences Source: PMC - NIH URL:[Link]

  • Study of the Addition Mechanism of 1H-Indazole to Formaldehyde Source: American Chemical Society (ACS) URL:[Link]

  • Recent Advances in Indazole-Containing Derivatives Source: PMC - NIH URL:[Link]

Sources

Exploratory

"quantum chemical calculations for 1H-indazole-5-sulfonic acid"

A Technical Guide for Molecular Modeling and Drug Design Executive Summary 1H-indazole-5-sulfonic acid represents a unique challenge in computational chemistry due to the interplay between the amphoteric indazole core an...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Molecular Modeling and Drug Design

Executive Summary

1H-indazole-5-sulfonic acid represents a unique challenge in computational chemistry due to the interplay between the amphoteric indazole core and the strongly acidic sulfonic group. This guide outlines a rigorous quantum chemical framework for modeling this scaffold, essential for researchers developing kinase inhibitors or water-soluble bioisosteres.[1]

The core complexity lies in two areas: Tautomeric Equilibrium (1H- vs. 2H-indazole) and Ionization States (neutral vs. zwitterionic vs. anionic). Accurate modeling requires specific Density Functional Theory (DFT) protocols that account for long-range interactions and solvent effects, which are detailed below.

Theoretical Framework & Conformational Landscape
1.1 The Tautomeric Challenge

Indazole exists in a dynamic equilibrium between 1H-indazole and 2H-indazole. While the 1H-tautomer is thermodynamically favored in the gas phase by approximately 15–20 kJ/mol due to aromaticity preservation in the benzene ring, the presence of the electron-withdrawing sulfonic acid group at position 5 perturbs this equilibrium.

  • Directive: You must calculate both tautomers. Neglecting the 2H-form can lead to erroneous binding affinity predictions in docking studies, as the protein environment may stabilize the less common tautomer.

1.2 The Sulfonic Acid Moiety (Ionization)

Aromatic sulfonic acids typically have pKa values < 0.[1] At physiological pH (7.4), the 5-sulfonic acid group will be deprotonated (


).
  • Gas Phase Error: Modeling the neutral

    
     species in a vacuum yields a geometry dominated by an intramolecular hydrogen bond that does not exist in water.
    
  • Correct Approach: Calculations should primarily focus on the anionic form (

    
    ) using an implicit solvation model (SMD or PCM).
    
Computational Methodology (Protocols)
2.1 Functional and Basis Set Selection

For 1H-indazole-5-sulfonic acid, standard functionals like B3LYP often fail to capture the dispersion forces critical for the stacking interactions of the indazole ring.

ComponentRecommendationScientific Rationale
Functional M06-2X or

B97X-D
These functionals include dispersion corrections (D3 or internal), essential for accurate

stacking predictions and tautomer energy gaps.
Basis Set 6-311++G(d,p) Critical: The "++" (diffuse functions) are mandatory for the anionic sulfonate group (

) to describe the loose electron density correctly.
Solvation SMD (Water) The SMD (Solvation Model based on Density) is superior to PCM for calculating

of charged species.[1]
2.2 Workflow Visualization

The following diagram illustrates the decision tree for accurately modeling this molecule.

IndazoleWorkflow Start Input Structure: 1H-Indazole-5-Sulfonic Acid TautomerCheck Generate Tautomers (1H- and 2H- forms) Start->TautomerCheck SolvationChoice Select Solvent Model (SMD: Water) TautomerCheck->SolvationChoice For both isomers DFT_Opt Geometry Optimization M06-2X / 6-311++G(d,p) SolvationChoice->DFT_Opt Freq_Check Frequency Calculation (Check for Imaginary Freqs) DFT_Opt->Freq_Check Freq_Check->DFT_Opt If NImag>0 (Refine) Properties Calculate Properties (NMR, HOMO/LUMO, MEP) Freq_Check->Properties If NImag=0

Caption: Computational workflow for ensuring thermodynamic stability and accurate electronic property prediction of indazole derivatives.

Electronic Structure & Reactivity Descriptors[1]
3.1 Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a key indicator of kinetic stability and bioactivity.

  • HOMO Location: In the anionic form, the Highest Occupied Molecular Orbital is typically localized on the indazole nitrogen lone pairs and the sulfonate oxygen atoms.

  • LUMO Location: The Lowest Unoccupied Molecular Orbital is delocalized across the

    
    -system of the indazole ring, indicating susceptibility to nucleophilic attack.
    
3.2 Molecular Electrostatic Potential (MEP)

MEP mapping is crucial for predicting non-covalent interactions with receptor active sites.[1]

  • Negative Potential (Red): Concentrated around the sulfonate oxygens (

    
    ) and the pyridinic nitrogen (
    
    
    
    ). These are primary hydrogen bond acceptors.[1]
  • Positive Potential (Blue): Localized on the pyrrolic proton (

    
    ) and the benzene ring protons.
    
Spectroscopic Validation Protocols

To validate your calculated geometry against experimental data, compare the following spectroscopic markers.

4.1 Vibrational Spectroscopy (IR/Raman)

The sulfonic acid group provides distinct fingerprints.[1] Note that calculated frequencies are typically scaled by a factor of ~0.967 for M06-2X.[1]

Vibrational ModeApprox.[1][2][3][4] Exp. Freq (

)
Theoretical Assignment


Asymmetric sulfonate stretch (strong intensity).


Symmetric stretch.


Indazole N-H stretch (broad in solution).
Ring Breathing

C=C / C=N skeletal vibrations.[1]
4.2 NMR Shift Prediction (GIAO Method)

For structural confirmation, calculate NMR shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method.

  • Protocol: Run a single-point energy calculation on the optimized geometry using NMR=GIAO.

  • Reference: Calculate the shielding tensor of TMS (Tetramethylsilane) at the exact same level of theory to determine chemical shifts (

    
    ).
    
  • Key Shift: The

    
     proton of 1H-indazole typically appears downfield (10–13 ppm) due to hydrogen bonding or solvent exchange.
    
Step-by-Step Experimental Protocol (Gaussian Input)

The following is a self-validating input block for the Gaussian software suite.

Step 1: Optimization & Frequency (Water Solvent)

Step 2: Tautomerism Logic Diagram Understanding the proton migration path is vital.[1]

Tautomerism T1 1H-Indazole (Benzenoid) Relative E = 0.0 kcal/mol TS Transition State (Proton Transfer) T1->TS Activation TS->T1 T2 2H-Indazole (Quinoid-like) Relative E = +3.5 kcal/mol TS->T2 Migration T2->TS

Caption: Energy landscape of indazole tautomerism. The 1H form is generally more stable, but the barrier is surmountable at room temperature.

References
  • Alkorta, I., & Elguero, J. (2004).[1] "Theoretical studies on the tautomerism of indazole and its derivatives." Journal of Physical Chemistry A.

  • Varghese, H. T., et al. (2011).[1] "Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid." Asian Journal of Chemistry.

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).[1] "Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions."[1] Journal of Physical Chemistry B.

  • Gaussian 16 User Reference. "NMR and GIAO Magnetic Shielding Tensors."

  • Parr, R. G., & Yang, W. (1989).[1] "Density-Functional Theory of Atoms and Molecules." Oxford University Press.[1] (Foundational text for DFT application).

Sources

Foundational

Acid-Base Architectures: A Technical Deep Dive into 1H-Indazole-5-Sulfonic Acid

The following technical guide details the acid-base properties of 1H-indazole-5-sulfonic acid, designed for researchers in medicinal chemistry and formulation science. Executive Summary 1H-indazole-5-sulfonic acid (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the acid-base properties of 1H-indazole-5-sulfonic acid, designed for researchers in medicinal chemistry and formulation science.

Executive Summary

1H-indazole-5-sulfonic acid (CAS: 98550-01-7) represents a bifunctional heterocyclic scaffold combining the amphoteric nature of the indazole core with the strong acidity of a sulfonic group. Unlike simple indazoles, the 5-sulfonic acid derivative exhibits a permanent anionic character at physiological pH, fundamentally altering its solubility profile, membrane permeability, and binding kinetics. This guide analyzes the ionization thermodynamics of the molecule and provides validated protocols for the experimental determination of its dissociation constants.

Molecular Architecture & Ionization Sites

To understand the acid-base behavior, we must deconstruct the molecule into its three ionizable loci. The interplay between the electron-withdrawing sulfonate group and the aromatic system creates a unique "push-pull" electronic environment.

The Three-State System

The molecule exists in equilibrium across three primary ionization states depending on the pH of the medium.

Ionization CenterFunctional GroupTypeTheoretical pKaBehavior at pH 7.4
Site A Sulfonic Acid (

)
Strong Acid

(approx -2.0)
Fully Ionized (

). Provides high aqueous solubility.
Site B Indazole

(Pyridine-like)
Weak Base

Neutral .[1] The electron-withdrawing

reduces basicity relative to unsubstituted indazole (pKa ~1.2).
Site C Indazole

(Pyrrole-like)
Weak Acid

Protonated (Neutral). The

stabilizes the conjugate base slightly, lowering pKa relative to unsubstituted indazole (pKa ~13.9).
Tautomeric Considerations

Indazole exists in a tautomeric equilibrium between


-indazole and 

-indazole.
  • Thermodynamics: The

    
    -tautomer is thermodynamically favored (approx. 2-4 kcal/mol more stable) due to the preservation of the benzenoid aromatic sextet.
    
  • Sulfonic Influence: The substituent at position 5 does not disrupt this preference. Consequently, all acid-base protocols should assume the

    
    -form as the starting species.
    

Thermodynamic Ionization Pathway

The following diagram illustrates the stepwise ionization of the molecule from highly acidic to highly basic environments. Note that the "Neutral" form is theoretically possible but practically non-existent in aqueous solution due to the strong acidity of the sulfonic group; the species transitions directly from Zwitterion to Anion.

IonizationPathway cluster_legend Dominant Species at Physiological pH (7.4) Cation Cationic Species (pH < 0) [H-Ind-SO3H]+ Zwitterion Zwitterion (pH ~0-1) [H-Ind-SO3]- Cation->Zwitterion pKa1 (Sulfonic) < 0 Anion Mono-Anion (pH 2-12) [Ind-SO3]- Zwitterion->Anion pKa2 (N2 deprot) ~0.5 - 1.0 Dianion Dianion (pH > 13) [Ind-SO3]-- Anion->Dianion pKa3 (N1 deprot) ~13.0

Figure 1: Ionization pathway of 1H-indazole-5-sulfonic acid. The Mono-Anion is the pharmacologically relevant species.

Experimental Methodologies for pKa Determination

Due to the extreme values of the pKa constants (one very low, one very high), standard potentiometric titration is insufficient. The glass electrode loses linearity below pH 2 and above pH 12 due to acid/alkaline error. The following spectrophotometric protocol is the gold standard for this compound.

Protocol A: UV-Metric Titration (Spectrophotometry)

This method relies on the distinct UV absorbance spectra of the protonated and deprotonated indazole ring.

Reagents:

  • Analyte: 1H-indazole-5-sulfonic acid (100 µM solution).

  • Solvent: Water (CO2-free) with constant ionic strength (I = 0.1 M KCl).

  • Titrants: 0.5 M HCl (for pKa < 2 determination) and 0.5 M NaOH (for pKa > 12).

  • Buffers: Citrate-Phosphate (pH 2-8), Borate (pH 8-10), Phosphate (pH 11-13).

Step-by-Step Workflow:

  • Preparation: Dissolve 2 mg of the compound in 100 mL of 0.1 M KCl. Ensure complete dissolution (sonicate if necessary).

  • Baseline Scan: Collect a UV-Vis spectrum (200–400 nm) at pH 7.0. This represents the pure Mono-Anion species.

  • Acidic Titration (Determination of N2 pKa):

    • Aliquot samples into cuvettes containing HCl at varying concentrations (0.01 M to 1.0 M).

    • Measure absorbance shifts. The indazole ring typically shows a bathochromic shift (red shift) upon protonation of N2.

    • Calculation: Use the Hammett acidity function (

      
      ) instead of pH for solutions > 0.1 M acid.
      
  • Alkaline Titration (Determination of N1 pKa):

    • Aliquot samples into buffers ranging from pH 10 to 14.

    • For pH > 12, use standardized NaOH solutions.

    • Measure absorbance shifts. Deprotonation of the N1-H usually results in a hyperchromic effect and spectral shift.

  • Data Analysis: Plot Absorbance vs. pH (or

    
    ) at 
    
    
    
    . The inflection point of the sigmoidal curve is the pKa.
Protocol B: Capillary Electrophoresis (CE)

If solubility issues or spectral overlap occur, CE is the secondary validation method.

  • Principle: The electrophoretic mobility (

    
    ) changes significantly as the molecule transitions from -1 to -2 charge.
    
  • Method: Run the sample in buffers from pH 10 to 14. Plot mobility vs. pH. The inflection point corresponds to the pKa of the N1-H group.

Implications for Drug Development

Solubility & Formulation

The presence of the sulfonic acid group confers high aqueous solubility compared to the parent indazole.

  • Salt Selection: The compound is an acid. It will readily form stable salts with basic counterions (e.g., Sodium, Potassium, Lysine).

  • Formulation Strategy: Avoid acidic formulations (pH < 2) where the zwitterionic form might precipitate, although this is unlikely given the high polarity of the sulfonic group.

Membrane Permeability (LogD)
  • LogP (Intrinsic): Low (Hydrophilic).

  • LogD (pH 7.4): Extremely low (negative).

  • Insight: As a permanent anion at physiological pH, this molecule will not passively diffuse across the blood-brain barrier or gut epithelium.

    • Strategy: If intracellular targets are desired, a prodrug strategy (e.g., masking the sulfonate as a sulfonamide or ester) is required.

Analytical Detection

The indazole chromophore is robust.

  • HPLC: Use Anion Exchange Chromatography (SAX) or Reverse Phase with Ion-Pairing agents (e.g., Tetrabutylammonium hydroxide) to retain the anionic species.

  • Detection: UV absorbance at ~250 nm and ~300 nm.

References

  • Claramunt, R. M., et al. (1991). "The Tautomerism of Indazoles." Journal of the Chemical Society, Perkin Transactions 2. Link

    • Grounding: Establishes the thermodynamic preference for 1H-indazole over 2H-indazole.
  • Catalán, J., et al. (1987). "Basicity and Acidity of Indazoles." Journal of the American Chemical Society. Link

    • Grounding: Provides the foundational pKa values for the parent indazole ring (pKa1 ~1.2, pKa2 ~13.9).
  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.
  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link

    • Grounding: Used to derive the theoretical electron-withdrawing effects of the sulfon

Sources

Protocols & Analytical Methods

Method

"detailed experimental protocol for the synthesis of 1H-indazole-5-sulfonic acid"

This application note details the optimized protocol for the regioselective synthesis of 1H-indazole-5-sulfonic acid (CAS: 13102-18-6). This protocol is designed for high reproducibility, scalability, and rigorous qualit...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the optimized protocol for the regioselective synthesis of 1H-indazole-5-sulfonic acid (CAS: 13102-18-6). This protocol is designed for high reproducibility, scalability, and rigorous quality control, addressing the specific challenges of sulfonating electron-rich nitrogen heterocycles.

Part 1: Core Directive & Scientific Strategy

Synthesis Strategy: Direct Electrophilic Aromatic Substitution (SEAr) The most atom-economical route to 1H-indazole-5-sulfonic acid is the direct sulfonation of 1H-indazole using fuming sulfuric acid (oleum).

  • Mechanistic Insight: In strongly acidic media (pH < 1), 1H-indazole exists as the indazolium cation (protonated at N2). This protonation deactivates the pyrazole ring, directing incoming electrophiles (SO₃) to the benzene ring. Among the available positions (C4, C5, C6, C7), the C5 position is electronically favored due to the combined directing effects of the hydrazone-like system, analogous to the well-documented regioselectivity observed in the nitration of indazole (which yields 5-nitroindazole).

  • Critical Control Point: Temperature control is vital. Low temperatures (<50°C) may result in incomplete conversion or N-sulfonation (kinetic products), while excessive heat (>140°C) can lead to thermodynamic equilibration to the 7-isomer or disulfonation. This protocol operates at 100°C to maximize C5-selectivity.

Part 2: Detailed Experimental Protocol

Materials & Equipment
Reagent/EquipmentSpecificationPurpose
1H-Indazole >98% PurityStarting Material
Oleum (Fuming H₂SO₄) 20% free SO₃Sulfonating Agent
Sodium Chloride (NaCl) ACS ReagentSalting out (if isolating Na-salt)
Activated Charcoal PowderDecolorization
Equipment 3-Neck RBF, Reflux Condenser, Drying TubeReaction Vessel
Safety Gear Face shield, Viton gloves, ApronProtection against Oleum
Reaction Scheme

ReactionScheme Indazole 1H-Indazole (C7H6N2) Intermediate Indazolium Cation Indazole->Intermediate Protonation (H+) Product 1H-Indazole-5-Sulfonic Acid (Major Isomer) Conditions 20% Oleum 100°C, 4-6 h Intermediate->Product SO3 (Electrophilic Attack @ C5)

Caption: Electrophilic sulfonation pathway via the protonated indazolium intermediate, directing substitution to the C5 position.

Step-by-Step Procedure

Step 1: Reaction Setup (0.1 mol Scale)

  • Safety Check: Ensure the fume hood is operating at maximum flow. Have a saturated sodium bicarbonate spill kit ready.

  • Equip a 250 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, a thermometer adapter, and a pressure-equalizing addition funnel. Fit the third neck with a drying tube (CaCl₂).

  • Charge the flask with 30 mL of Oleum (20% free SO₃) .

    • Caution: Oleum fumes vigorously.[1] Handle with extreme care.

  • Cool the flask to 0–5°C using an ice-water bath.

Step 2: Addition

  • Slowly add 11.8 g (0.1 mol) of 1H-Indazole portion-wise over 30 minutes.

    • Observation: The solution will darken slightly. Maintain internal temperature <20°C to prevent uncontrolled exotherm.

  • Once addition is complete, remove the ice bath and allow the mixture to reach room temperature.

Step 3: Sulfonation (The Critical Step)

  • Transfer the flask to a pre-heated oil bath set to 100°C .

  • Stir at 100°C for 4 to 6 hours .

    • Process Control (IPC): Take a 50 µL aliquot, quench in water, neutralize, and analyze via HPLC (C18 column, 0.1% TFA in Water/MeCN). Look for the disappearance of the Indazole peak (RT ~5 min) and appearance of the polar Sulfonic Acid peak (RT ~1-2 min).

Step 4: Quench and Isolation

  • Cool the reaction mixture to room temperature.

  • Prepare a beaker containing 150 g of crushed ice .

  • Slowly pour the reaction mixture onto the ice with vigorous stirring.

    • Exotherm: The temperature will spike. Do not allow it to boil.

  • Isolation Option A (Free Acid - Zwitterion):

    • Allow the aqueous solution to stand at 4°C for 12 hours. The sulfonic acid often crystallizes as a zwitterion.

    • Filter the precipitate and wash with minimal ice-cold water.

  • Isolation Option B (Sodium Salt - Recommended for Stability):

    • To the quenched aqueous solution, slowly add saturated NaCl solution (brine) until no further precipitate forms ("salting out").

    • Cool to 0°C and filter the white/off-white solid.[2]

Step 5: Purification

  • Dissolve the crude solid in the minimum amount of boiling water (~50-80 mL).

  • Add 0.5 g Activated Charcoal and boil for 5 minutes to remove colored impurities.

  • Filter hot through a Celite pad.

  • Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Collect the crystals via vacuum filtration and dry in a vacuum oven at 60°C for 24 hours.

Part 3: Process Analytical Technology (PAT) & Validation

Characterization Data (Self-Validating System)

The product must meet these spectral criteria to confirm the C5-substitution pattern.

TechniqueExpected Signal / ResultStructural Interpretation
HPLC Purity >98% (Area %)Single peak, more polar than indazole.
MS (ESI-) m/z = 197.0 [M-H]⁻Confirms mono-sulfonation (MW 198.20).
¹H NMR H4: Doublet (~1.5 Hz)Meta-coupling to H6; confirms C5 is substituted.
(DMSO-d₆) H6: dd (~9.0, 1.5 Hz)Ortho to H7, Meta to H4.
H7: Doublet (~9.0 Hz)Ortho to H6.
H3: Singlet (~8.2 ppm)Characteristic of the pyrazole ring.

Interpretation Logic:

  • If substitution occurred at C3 : The H3 singlet would disappear.

  • If substitution occurred at C4/C6/C7 : The splitting pattern in the aromatic region (7.0–8.5 ppm) would change distinctly. The d (small J), dd (large/small J), d (large J) pattern is the fingerprint of 1,2,4-trisubstituted benzene rings, confirming the 5-position.

Workflow Diagram

Workflow Start Start: Indazole + Oleum Heating Heat to 100°C (4-6h) Start->Heating IPC IPC: HPLC Check (Target: <1% Indazole) Heating->IPC IPC->Heating Incomplete Quench Quench on Ice IPC->Quench Pass SaltOut Add Saturated NaCl Quench->SaltOut Filter Filtration of Crude Salt SaltOut->Filter Recryst Recrystallization (Water + Charcoal) Filter->Recryst Final Pure 1H-Indazole-5-Sulfonic Acid Recryst->Final

Caption: Operational workflow for the synthesis and purification of 1H-indazole-5-sulfonic acid.

References

  • Indazole Chemistry Overview: Gaikwad, D. D., et al. "Indazole – an emerging privileged scaffold: synthesis and its biological significance." Bioorganic & Medicinal Chemistry, 2015. Link

  • Electrophilic Substitution Regioselectivity: Loupy, A., et al. "Regioselectivity in the reactions of indazole." Heterocycles, 1991.
  • Sulfonation Methodologies: "Sulfonic Acids, Aromatic." Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Link

  • Characterization Data (Analogous Nitro-Indazole): "Syntheses of 1-Aryl-5-nitro-1H-indazoles." Molecules, 2018.[3] Link (Provides NMR splitting patterns for 5-substituted indazoles).

Sources

Application

"purification of 1H-indazole-5-sulfonic acid by HPLC"

Application Note: Purification of 1H-Indazole-5-Sulfonic Acid by Preparative HPLC Abstract & Introduction Target Molecule: 1H-Indazole-5-Sulfonic Acid (CAS: 98550-01-7) Molecular Formula: C₇H₆N₂O₃S Molecular Weight: 198....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification of 1H-Indazole-5-Sulfonic Acid by Preparative HPLC

Abstract & Introduction

Target Molecule: 1H-Indazole-5-Sulfonic Acid (CAS: 98550-01-7) Molecular Formula: C₇H₆N₂O₃S Molecular Weight: 198.20 g/mol [1]

The purification of 1H-indazole-5-sulfonic acid presents a classic chromatographic challenge: isolating a highly polar, amphoteric molecule that possesses both a basic nitrogen heterocycle and a strongly acidic sulfonic group. Standard C18 Reverse Phase (RP) methods often fail due to "phase collapse" (dewetting) in the high-aqueous conditions required for retention, or they result in elution within the void volume due to the molecule's anionic character at typical HPLC pH levels.

This protocol details a robust High-Aqueous Reverse Phase (RP-HPLC) strategy utilizing Polar-Embedded stationary phases. This approach ensures adequate retention, symmetrical peak shape, and direct scalability from analytical to preparative modes without the use of non-volatile ion-pairing agents, facilitating easy lyophilization.

Physicochemical Analysis & Strategy

Successful purification requires understanding the ionization state of the molecule during chromatography.

  • Sulfonic Acid Group (pKa ~ -2.0): Remains fully ionized (

    
    ) across the entire pH range (0–14).
    
  • Indazole Nitrogen (pKa ~ 1.2): Protonates to form the cation (

    
    ) only at very low pH (< 1.5).
    
  • Chromatographic State (at pH 2.0 - 0.1% TFA):

    • The sulfonic acid is anionic (-1).

    • The indazole is predominantly neutral (approx. 85% neutral / 15% cationic).

    • Net Species: Predominantly Mono-anionic .

The Challenge: Anions are highly solvated and repelled by standard C18 phases, leading to poor retention. The Solution: Use a Polar-Embedded C18 or PFP (Pentafluorophenyl) column. These phases prevent pore dewetting in 100% aqueous mobile phases and provide alternative selectivity (pi-pi interactions) to retain the aromatic core despite the anionic charge.

Experimental Protocol

Materials & Reagents
  • Solvent A (Aqueous): HPLC-grade Water + 0.1% Trifluoroacetic Acid (TFA).

    • Note: TFA is preferred over Formic Acid here because its lower pH (pH ~2.0) pushes the Indazole equilibrium slightly closer to the zwitterionic state, improving retention compared to Formic Acid (pH ~2.7).

  • Solvent B (Organic): HPLC-grade Acetonitrile (MeCN) + 0.1% TFA.

  • Sample Diluent: 90% Water / 10% DMSO. (Avoid dissolving in pure DMSO to prevent "solvent effect" peak distortion).

Column Selection (Critical)

Do NOT use a standard C18 column (e.g., standard ODS). Use one of the following "High Aqueous" compatible columns:

  • Primary Choice: Waters XSelect HSS T3 or Atlantis T3 (C18 with proprietary bonding for 100% aqueous stability).

  • Alternative: Phenomenex Synergi Polar-RP (Ether-linked phenyl phase) or Luna Omega PS C18 .

  • Selectivity Choice: Fluoro-Phenyl (PFP) (Offers unique selectivity for halogenated or sulfonated aromatics).

Analytical Method (QC & Scouting)
  • Column: XSelect HSS T3, 4.6 x 150 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 35°C (Slightly elevated T improves peak symmetry for sulfonates).

  • Detection: UV @ 220 nm (Sulfonate absorption) and 254 nm (Aromatic ring).

  • Gradient:

Time (min)% Solvent A (Water/TFA)% Solvent B (MeCN/TFA)Phase Description
0.001000Equilibration (High Aq)
2.001000Isocratic Hold (Load)
12.007030Elution Gradient
13.00595Wash
15.00595Wash Hold
15.101000Re-equilibration
20.001000End
  • Expectation: The target should elute between 4–8 minutes. If it elutes in the void (< 1.5 min), switch to HILIC mode (see Section 5).

Preparative Scale-Up Protocol
  • Column: XSelect HSS T3 Prep, 19 x 150 mm, 5 µm.

  • Flow Rate: 20 mL/min.

  • Injection Volume: 500 µL – 2 mL (Concentration: 20–50 mg/mL).

  • Gradient Calculation: Based on the analytical retention time (

    
    ), focus the gradient.
    
    • Example: If analytical

      
       is at 10% B, run the prep gradient from 0% to 20% B over 10 minutes. Shallow gradients (0.5% B/min) are crucial for separating the sulfonic acid from desulfonated impurities.
      

Workflow Visualization

PurificationProtocol Start Crude 1H-Indazole-5-Sulfonic Acid Solubility Dissolve in 90% H2O / 10% DMSO (Conc: ~30 mg/mL) Start->Solubility Filter Filter (0.2 µm PTFE) Solubility->Filter Scout Analytical Scout Run (Col: HSS T3, 0-30% B) Filter->Scout Decision Retention > 2.5 min? Scout->Decision PrepRP Prep HPLC (Reverse Phase) Gradient: 0-20% MeCN Modifier: 0.1% TFA Decision->PrepRP Yes (Retained) HILIC Switch to HILIC Mode Col: Amide/Bare Silica MP: 90% MeCN -> 50% MeCN Decision->HILIC No (Void Elution) Collection Fraction Collection Trigger: UV Threshold + Slope PrepRP->Collection HILIC->Collection Pooling Pool Pure Fractions (>98%) Collection->Pooling Lyophilization Lyophilization (Remove H2O & TFA) Pooling->Lyophilization Final Pure Solid Product (White/Off-white Powder) Lyophilization->Final

Caption: Decision-tree workflow for the purification of polar indazole sulfonates, prioritizing High-Aqueous RP-HPLC.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Elution in Void Volume Analyte is too polar for C18.1. Ensure column is "100% Aqueous Compatible" (T3/Polar-embedded).2. Switch to HILIC mode (Acetonitrile/Water with 10mM Ammonium Acetate).
Peak Fronting "Solvent Effect" or Overload.1. Dilute sample with water (not DMSO/MeOH).2. Reduce injection volume.
Peak Tailing Interaction between basic N and silanols.1. Ensure TFA concentration is at least 0.1%.2. Use a column with "End-capping" (e.g., T3 or Shield RP).
Recovery Low Precipitation on column.Sulfonic acids are highly soluble in water but can precipitate in high MeCN. Ensure gradient does not go to 100% MeCN if salt formation is suspected.

References

  • SIELC Technologies. "HPLC Method for Analysis of Sulfonic acids on BIST A+ Column." SIELC Application Notes. Link

  • Sigma-Aldrich (Merck). "Analysis of Polar Compounds with Ion Pair Reagents." Supelco Technical Reports. Link

  • Waters Corporation. "Atlantis T3 Columns: Retention and Separation of Polar Compounds." Waters Application Notes. Link

  • PubChem. "1H-Indazole-5-sulfonic acid (Compound Summary)." National Library of Medicine. Link

  • ResearchGate. "Preparative HPLC Method for the Purification of Sulforaphane." Scientific Reports. Link

Sources

Method

Application Note: Precision Crystallization of Polar Indazole Derivatives

Executive Summary & The Indazole Challenge Indazole derivatives (e.g., Axitinib, Pazopanib) represent a critical pharmacophore in kinase inhibitor development. However, their crystallization presents a unique "physicoche...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Indazole Challenge

Indazole derivatives (e.g., Axitinib, Pazopanib) represent a critical pharmacophore in kinase inhibitor development. However, their crystallization presents a unique "physicochemical paradox":

  • High Polarity: The pyrazole-fused benzene ring creates strong hydrogen bond donor/acceptor motifs (H-bond propensity), often leading to high solubility in polar aprotic solvents (DMSO, DMF) but poor solubility in standard organic solvents.

  • Tautomeric Instability: Indazoles exist in dynamic equilibrium between 1H- and 2H-tautomers. The crystallization solvent dictates which tautomer precipitates, directly impacting the polymorph landscape [1].

  • Oiling Out (LLPS): Due to their "brick dust" nature (high melting point, low solubility), these derivatives frequently undergo Liquid-Liquid Phase Separation (LLPS) before crystallizing, resulting in amorphous oils rather than crystalline solids [2].

This guide details protocols to bypass LLPS, control tautomeric purity, and achieve scalable isolation of polar indazole derivatives.

Phase I: Solubility Mapping & Solvent Selection

For polar indazoles, standard "like dissolves like" rules often fail due to competing


-

stacking interactions. We utilize a Dipolar-Aprotic / Protic-Anti-solvent strategy.
Recommended Solvent Systems
Solvent ClassSpecific SolventRoleRationale for Indazoles
Primary Solvent DMSO, DMAc, NMPDissolutionBreaks strong intermolecular H-bonds of the urea/amide linkers common in indazole drugs.
Co-Solvent Methanol, 2-PropanolMetastable Zone ControlModulates solubility curve; prevents "crash" precipitation.
Anti-Solvent Water, Heptane, MTBESupersaturation DriverWater is preferred for polar indazoles to force hydrophobic stacking; Heptane is used if the molecule is lipophilic.
Diagram 1: Solubility Logic for Indazoles

The following decision tree illustrates the solvent selection logic based on the specific polarity profile of the derivative.

SolventLogic Figure 1: Solvent System Decision Tree based on Indazole Lipophilicity (LogP). Start Analyze Indazole Derivative CheckPolarity Check Functional Groups Start->CheckPolarity HighlyPolar Highly Polar / Ionic (e.g., Salts, Carboxylates) CheckPolarity->HighlyPolar LogP < 1.5 Lipophilic Lipophilic Neutral (e.g., Halogenated) CheckPolarity->Lipophilic LogP > 2.5 SystemA System A: Solvent: Water/MeOH Anti-solvent: Acetone HighlyPolar->SystemA Protic Soluble SystemB System B: Solvent: DMSO or DMAc Anti-solvent: Water (Controlled) HighlyPolar->SystemB Aprotic Soluble Only SystemC System C: Solvent: THF/Ethanol Anti-solvent: Heptane Lipophilic->SystemC

Phase II: Nucleation Control (Anti-Solvent Protocol)

Objective: Avoid "crash cooling" which traps impurities and leads to amorphous solids. Use Reverse Addition (Solution added to Anti-solvent) for yield, or Direct Addition (Anti-solvent added to Solution) for crystal size growth.

Protocol A: Direct Anti-Solvent Crystallization (Growth Focus)

Best for: Generating large, filterable crystals of neutral indazoles.

  • Dissolution: Dissolve 10 g of Indazole derivative in 50 mL DMSO at 50°C. Ensure complete dissolution (check for Tyndall effect).

  • Filtration: Polish filter (0.45 µm PTFE) into a jacketed reactor to remove dust seeds.

  • Temperature Set: Stabilize reactor temperature at 45°C (5°C below dissolution temp).

  • Seeding (Critical): Add 0.5% w/w seeds of the desired polymorph (e.g., Form I).

    • Why? Indazoles have wide Metastable Zone Widths (MSZW). Seeding bypasses the energy barrier and prevents oiling out [3].

  • Aging: Hold for 1 hour. Verify seed survival (seeds should not dissolve).

  • Anti-Solvent Addition (Phase 1): Add Water slowly (0.1 mL/min) until the solution becomes slightly turbid (cloud point).

  • Anti-Solvent Addition (Phase 2): Increase addition rate to 1.0 mL/min until a solvent:anti-solvent ratio of 1:3 is reached.

  • Cooling: Ramp temperature down to 5°C over 4 hours.

  • Isolation: Filter and wash with 1:4 DMSO:Water.

Phase III: Troubleshooting Oiling Out (LLPS)

The Phenomenon: When the anti-solvent is added, the system enters a region where a solute-rich liquid phase (oil) separates before the crystalline phase. This is common in Indazoles due to their conformational flexibility [4].

Corrective Action: If oil droplets are observed (microscopy):

  • Increase Temperature: Move the operation trajectory above the liquid-liquid miscibility gap.

  • Change Anti-Solvent: Switch from Water to 2-Propanol (IPA) .

    • Mechanism:[1][2][3] Water is a "hard" anti-solvent causing rapid desolvation. IPA is "softer," maintaining hydrogen bonding longer during transition.

  • Use High-Shear Mixing: If oiling occurs, high shear can prevent coalescence of oil droplets, allowing them to crystallize into solids rather than a gummy mass.

Diagram 2: The Oiling Out Mechanism & Avoidance

This workflow visualizes the thermodynamic trap of LLPS and how to navigate around it.

OilingOut Figure 2: Pathway differentiation between Oiling Out (LLPS) and Nucleation. Soln Homogeneous Solution AddAS Add Anti-Solvent Soln->AddAS LLPS Liquid-Liquid Phase Separation (Oiling Out) AddAS->LLPS High Supersaturation Low Temp Nucleation Crystal Nucleation AddAS->Nucleation Seeded Controlled Temp LLPS->Nucleation High Shear Temp Cycling Trap Amorphous/Gummy Solid (Impure) LLPS->Trap Coalescence Success Crystalline Product (Pure) Nucleation->Success

[4]

Phase IV: Salt Formation (Reaction Crystallization)

Indazoles are weak bases (pKa ~1-2 for the pyrazole nitrogen). Salt formation increases aqueous solubility and locks the tautomer state.

Protocol B: Hydrochloride Salt Formation

Best for: Bioavailability enhancement and locking the 1H-indazole tautomer.

  • Dissolution: Dissolve the free base in Ethanol (10 volumes) at 60°C.

  • Acid Addition: Add 1.1 equivalents of HCl in Ethanol (1.25 M solution).

    • Note: Do not use aqueous HCl initially, as water may precipitate the free base before the salt forms.

  • Nucleation: The solution should remain clear. Cool to 40°C.

  • Seeding: Add seeds of the HCl salt.

  • Anti-Solvent: Slowly add Ethyl Acetate or MTBE (Methyl tert-butyl ether).

    • Ratio: Final solvent composition should be 1:2 Ethanol:MTBE.

  • Digestion: Stir the slurry at 20°C for 12 hours to ensure polymorphic conversion to the most stable salt form.

  • Drying: Vacuum dry at 40°C. Warning: Indazole salts can be hygroscopic; avoid humidity >60%.

References

  • Tautomeric Polymorphism in Indazoles: Claramunt, R. M., et al. (2006). The structure of indazole and its derivatives. Arkivoc. [Link]

  • Oiling Out Phenomena: Veesler, S., et al. (2006). Liquid-liquid phase separation as a pathway to crystallization. [Link]

  • Anti-Solvent Crystallization Strategies: Nagy, Z. K., et al. (2022).[4][5] Antisolvent Crystallization of Pharmaceutical Compounds. [Link][4][5][6][7][8]

  • Indazole Drug Development (Axitinib): FDA Center for Drug Evaluation and Research. (2012). Axitinib Chemistry Review. [Link]

Sources

Application

High-Impact C3-Diversification of 1H-Indazole-5-Sulfonic Acid Scaffolds

A Modular Approach for Fragment-Based Drug Discovery Executive Summary The 1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Axitinib, Pazopa...

Author: BenchChem Technical Support Team. Date: February 2026

A Modular Approach for Fragment-Based Drug Discovery

Executive Summary

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Axitinib, Pazopanib). While the C5-position is frequently exploited due to the commercial availability of 5-substituted precursors, the C3-position remains an underutilized vector for expanding chemical space.

This Application Note provides a rigorous, field-proven protocol for functionalizing the C3-position of 1H-indazole-5-sulfonic acid . The presence of the C5-sulfonic acid moiety presents unique challenges—primarily solubility and zwitterionic deactivation—that require a strategic "Scaffold Priming" approach before C3-diversification.

Key Technical Insight: Direct electrophilic aromatic substitution (EAS) on the free sulfonic acid is low-yielding due to poor organic solubility. We recommend a "Protect-Activate-Couple" strategy: converting the sulfonic acid to a sulfonamide (pharmacophore installation) prior to C3-iodination and subsequent cross-coupling.

Strategic Analysis & Mechanism

The Reactivity Landscape

The 1H-indazole ring system is an aromatic heterocycle where the pyrazole ring (N1/C3) is generally more electron-rich than the benzene ring. However, the 5-sulfonic acid group is a strong electron-withdrawing group (EWG) (


), which deactivates the benzene ring but leaves the C3-position as the most nucleophilic site for EAS.
  • C3-Position: The "soft" nucleophilic center. Susceptible to halogenation (I2, Br2) and direct metalation.

  • N1-Position: The "hard" nucleophilic center (pKa ~14). Must be managed (protected or unsubstituted) to direct C3-reactivity.

  • C5-Sulfonic Acid: A solubility sink. Must be masked as a sulfonamide to enable standard organic phase chemistry.

The "Self-Validating" Workflow

To ensure reproducibility, this protocol is designed with built-in checkpoints:

  • Solubility Check: Conversion of the zwitterionic acid to a lipophilic sulfonamide allows monitoring by standard LC-MS/TLC.

  • Regiocontrol Check: 1H-NMR monitoring of the C3-proton disappearance (typically a singlet ~8.0–8.2 ppm).

Experimental Protocols

Module A: Scaffold Priming (Sulfonamide Formation)

Objective: Convert the hydrophilic 1H-indazole-5-sulfonic acid into a lipophilic 1H-indazole-5-sulfonamide.

Reagents:

  • 1H-indazole-5-sulfonic acid (1.0 equiv)

  • Thionyl chloride (SOCl2) (5.0 equiv) or Oxalyl Chloride

  • Catalytic DMF

  • Primary/Secondary Amine (HNR1R2) (1.2 equiv)

  • Triethylamine (Et3N) (3.0 equiv)

Protocol:

  • Activation: Suspend 1H-indazole-5-sulfonic acid in anhydrous DCM (or Sulfolane if solubility is critical). Add catalytic DMF (2 drops).

  • Chlorination: Add SOCl2 dropwise at 0 °C. Heat to reflux for 3 hours. Checkpoint: The suspension should clear as the sulfonyl chloride forms.

  • Isolation: Evaporate volatiles under reduced pressure to obtain the crude sulfonyl chloride.

  • Amidation: Redissolve the residue in anhydrous THF. Add the amine and Et3N at 0 °C. Stir at RT for 4 hours.

  • Workup: Quench with water, extract with EtOAc. Wash with brine.

  • Validation: LC-MS should show [M+H]+ corresponding to the sulfonamide. 1H-NMR should show the retention of the C3-H singlet.

Module B: The Gateway Step (Regioselective C3-Iodination)

Objective: Install an iodine handle at C3 using the Bocchi-Palli method. This is superior to bromination for subsequent Pd-catalysis.

Reagents:

  • 1H-indazole-5-sulfonamide (from Module A) (1.0 equiv)

  • Iodine (I2) (2.0 equiv)

  • Potassium Hydroxide (KOH) pellets (3.5 equiv)

  • Solvent: DMF (anhydrous)

Protocol:

  • Dissolution: Dissolve the sulfonamide in DMF (0.5 M concentration).

  • Addition: Add KOH pellets followed by solid I2 in one portion.

  • Reaction: Stir at 25 °C for 1–4 hours. Note: The 5-EWG may slow the reaction compared to unsubstituted indazole; monitor by LC-MS.

  • Quench: Pour the mixture into 10% aqueous NaHSO3 (sodium bisulfite) to quench excess iodine. A precipitate should form.

  • Isolation: Filter the solid or extract with EtOAc.

  • Self-Validating Checkpoint:

    • NMR: The sharp singlet at ~8.1 ppm (C3-H) must be absent .

    • LC-MS: Mass shift of +126 Da (replacement of H with I).

Module C: C3-Diversification (Suzuki-Miyaura Coupling)

Objective: Coupling the C3-iodide with aryl/heteroaryl boronic acids.

Reagents:

  • 3-Iodo-1H-indazole-5-sulfonamide (1.0 equiv)

  • Boronic Acid (Ar-B(OH)2) (1.5 equiv)

  • Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%)

  • Base: K2CO3 (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Protocol:

  • Setup: In a microwave vial or pressure tube, combine the iodide, boronic acid, and Pd catalyst.

  • Solvent: Add Dioxane and aqueous K2CO3. Sparge with Argon for 5 minutes.

  • Coupling: Heat to 90 °C for 4–12 hours (or 120 °C for 30 min in microwave).

  • Workup: Filter through Celite, dilute with EtOAc, wash with water.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Visualized Workflow (DOT Diagram)

G Start 1H-Indazole-5-SO3H (Zwitterionic/Insoluble) Step1 Activation (SOCl2, DMF) Start->Step1 Solubilization Inter1 Sulfonyl Chloride Intermediate Step1->Inter1 Step2 Amidation (HNR1R2, Et3N) Inter1->Step2 Stable 5-Sulfonamide Scaffold (Lipophilic/Soluble) Step2->Stable Pharmacophore Install Step3 C3-Iodination (I2, KOH, DMF) Stable->Step3 Regioselective EAS Iodide 3-Iodo-Indazole (Gateway Intermediate) Step3->Iodide Checkpoint: No C3-H Step4 Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Iodide->Step4 Diversification Final C3-Functionalized Target Step4->Final

Caption: Strategic workflow converting the insoluble sulfonic acid into a modular sulfonamide scaffold, followed by regioselective C3-iodination and Pd-catalyzed diversification.

Data Summary & Troubleshooting

ParameterStandard ConditionOptimization for Stubborn Substrates
Solvent (Iodination) DMFNMP or DMAc (Higher thermal stability)
Base (Iodination) KOH (Pellets)K2CO3 or NaOtBu (if sensitive functional groups present)
Catalyst (Coupling) Pd(dppf)Cl2Pd(dtbpf)Cl2 or XPhos Pd G2 (for sterically hindered boronic acids)
Temperature 25 °C (Iodination)60 °C (If 5-EWG strongly deactivates ring)

Critical Control Point: If the N1-proton is left unprotected during Suzuki coupling, use 3.0–4.0 equiv of base to account for the acidic N-H (pKa ~14). Alternatively, protect N1 with THP or SEM prior to iodination if the substrate is prone to N-arylation side reactions (Chan-Lam type).

References

  • Bocchi, V., & Palli, G. (1986). Synthesis of 3-iodo-1H-indazoles. Synthesis, 1986(2), 159-160.

    • The foundational protocol for regioselective iodin
  • Luo, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling.[1][2] Molecules, 28(7), 2908.

    • Recent optimization of Suzuki coupling on 3-iodoindazoles, specifically addressing c
  • Dutta, U., et al. (2015).[3] The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.[3][4] Chemical Communications, 51, 17744-17747.[3]

    • Provides mechanistic insight into C-H iodination of electron-deficient heterocycles.
  • Giraud, F., et al. (2014). C3-Indazole functionalization: A review. Current Organic Chemistry.

    • Comprehensive review of C3-functionalization strategies including radical and metal-c

Sources

Method

Application Note: Optimizing Kinase Inhibitor Discovery Using 1H-Indazole-5-Sulfonic Acid Scaffolds

Executive Summary The 1H-indazole scaffold is widely recognized as a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1H-indazole scaffold is widely recognized as a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib). Its ability to mimic the adenine ring of ATP allows it to form critical hydrogen bonds with the kinase "hinge region."

1H-indazole-5-sulfonic acid represents a specialized, high-utility node in this domain. Unlike lipophilic indazoles, the 5-sulfonic acid derivative offers unique advantages:

  • Fragment-Based Screening (FBS): Its high aqueous solubility makes it an ideal "fragment" for high-concentration NMR and crystallographic screening.

  • Synthetic Versatility: It serves as the direct precursor to indazole-5-sulfonamides , a potent class of inhibitors targeting kinases such as ROCK, LRRK2, and MAPK1 .

This guide provides a comprehensive technical workflow for leveraging this scaffold, moving from fragment validation to synthetic derivatization and final biochemical profiling.

The Chemical Context: Why 1H-Indazole-5-Sulfonic Acid?

The Hinge Binding Hypothesis

The indazole core binds to the ATP-binding site of kinases. The nitrogen at position 1 (N1) and position 2 (N2) can act as hydrogen bond donors/acceptors, interacting with the backbone carbonyls and amines of the kinase hinge region (e.g., Glu, Leu residues).

The Role of the Sulfonic Acid Group

While the sulfonic acid moiety (


) is generally too polar for intracellular drug candidates (poor membrane permeability), it is invaluable in the discovery phase :
  • Solubility Handle: Allows the preparation of high-concentration stock solutions (up to 100 mM) required for Saturation Transfer Difference (STD) NMR.

  • Synthetic Handle: It is readily converted to a sulfonyl chloride (

    
    ), which can then be reacted with diverse amines to generate sulfonamide libraries . These sulfonamides often project into the "solvent-exposed front" or "gatekeeper" regions of the kinase, conferring selectivity.
    

Workflow Visualization

The following diagram outlines the critical path from the raw sulfonic acid building block to a validated kinase inhibitor.

G cluster_0 Discovery Phase Acid 1H-Indazole-5-Sulfonic Acid (High Solubility Fragment) Screen Fragment Screening (STD-NMR / X-Ray) Acid->Screen 1. Hit ID Chem Derivatization (Sulfonyl Chloride -> Sulfonamide) Acid->Chem Direct Synthesis Screen->Chem 2. Validated Binder Assay Kinase Inhibition Assay (TR-FRET / IC50) Chem->Assay 3. Library Testing Assay->Chem Iterative Design Lead Validated Lead (e.g., LRRK2/MAPK1 Inhibitor) Assay->Lead 4. SAR Optimization

Figure 1: Strategic workflow converting the soluble sulfonic acid fragment into a potent sulfonamide inhibitor.

Protocol A: Fragment-Based Screening via STD-NMR

Objective: To confirm the binding of 1H-indazole-5-sulfonic acid to the ATP-binding pocket of a target kinase (e.g., ERK1/2 or LRRK2) prior to chemical elaboration.

Rationale: STD-NMR detects magnetization transfer from the protein to the ligand. Only ligands that bind (transiently) will show a signal. The high solubility of the sulfonic acid allows for the high ligand-to-protein ratios required for this assay.

Materials
  • Ligand: 1H-indazole-5-sulfonic acid (purity >98%).

  • Protein: Recombinant Kinase Domain (e.g., LRRK2-G2019S), purified, in deuterated buffer.

  • Buffer: 50 mM Tris-d11 (pH 7.5), 150 mM NaCl, 1 mM DTT-d10, in D₂O.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a Ligand Stock of 50 mM in D₂O (pH adjusted to 7.5 with NaOD).

    • Prepare the NMR Sample : Mix Protein (10 µM final) and Ligand (1 mM final) in the NMR tube. Ligand:Protein ratio = 100:1.

  • Data Acquisition:

    • Use a 600 MHz NMR spectrometer with a cryoprobe.

    • Run a 1D ¹H Reference Spectrum of the ligand alone.

    • Run the STD Pulse Sequence : Apply on-resonance irradiation (e.g., at -1.0 ppm or 12 ppm, targeting protein methyls) and off-resonance irradiation (e.g., 30 ppm).

  • Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • Result: Signals appearing in the difference spectrum correspond to the protons of the indazole ring that are in close contact (<5 Å) with the kinase surface.

    • Note: If the H-3 or H-7 protons of the indazole show strong STD signals, it confirms the scaffold is anchoring correctly in the hinge region [1].

Protocol B: Synthetic Derivatization (Acid to Sulfonamide)

Objective: Convert the hydrophilic "fragment" into a cell-permeable "lead" by installing a hydrophobic amine at the 5-position.

Mechanism: The sulfonic acid is activated to a sulfonyl chloride, which is then coupled with an amine. This sulfonamide linkage is stable and directs the R-group towards the solvent front or specific hydrophobic pockets (e.g., the "specificity pocket" in p38 MAPK) [2].

Synthetic Scheme


Procedure
  • Activation:

    • Suspend 1H-indazole-5-sulfonic acid (1.0 eq) in thionyl chloride (SOCl₂, 10 eq).

    • Add a catalytic amount of DMF (0.1 eq).

    • Reflux at 80°C for 3 hours. The solid will dissolve as the sulfonyl chloride forms.

    • Evaporate excess SOCl₂ under vacuum to yield the crude sulfonyl chloride (handle under inert atmosphere; moisture sensitive).

  • Coupling:

    • Dissolve the crude sulfonyl chloride in anhydrous DCM or THF.

    • Add the target amine (e.g., 4-aminopyridine or a substituted aniline) (1.1 eq) and Pyridine (2.0 eq) as a base.

    • Stir at room temperature for 12 hours.

  • Workup:

    • Quench with water. Extract with Ethyl Acetate.

    • Wash with 1N HCl (to remove pyridine) and Brine.

    • Purify via Flash Chromatography (Hexane/Ethyl Acetate gradient).

Protocol C: Biochemical Kinase Inhibition Assay (TR-FRET)

Objective: Quantify the IC50 of the synthesized indazole-5-sulfonamide against the target kinase.

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using the LanthaScreen™ technology. This assay measures the displacement of a tracer (Alexa Fluor 647-labeled ATP competitive inhibitor) by the test compound.

Experimental Setup
  • Kinase: Recombinant Kinase (e.g., MAPK1 or PLK4) tagged with GST or His.

  • Antibody: Eu-labeled anti-GST or anti-His antibody (The FRET Donor).

  • Tracer: Kinase Tracer 236 (The FRET Acceptor).

  • Test Compound: The Indazole-5-sulfonamide synthesized in Protocol B.

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve the test compound in 100% DMSO to 10 mM.

    • Perform a 10-point serial dilution (1:3) in DMSO.

    • Dilute further into Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to reach 4x final concentration (keep DMSO < 1%).

  • Plate Loading (384-well White Low-Volume Plate):

    • Add 5 µL of Test Compound.

    • Add 5 µL of Kinase/Antibody Mixture (Optimized concentration, typically 5 nM Kinase / 2 nM Antibody).

    • Add 5 µL of Tracer (Optimized Kd concentration).

    • Controls: Include "No Compound" (Max FRET) and "No Kinase" (Background) wells.

  • Incubation:

    • Incubate at Room Temperature for 60 minutes (protect from light).

  • Detection:

    • Read plate on a TR-FRET compatible reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 495 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Data Analysis:

    • Calculate the Emission Ratio:

      
      
      
    • Plot ER vs. log[Compound] to determine IC50 using a sigmoidal dose-response equation.

Data Interpretation & Troubleshooting

Expected Results
Compound StageAssay TypeExpected OutcomeInterpretation
Sulfonic Acid STD-NMRSignal EnhancementValid hinge binder; good starting fragment.
Sulfonic Acid Kinase IC50> 100 µM (Inactive)Too polar to enter hydrophobic pocket deeply; charge repulsion.
Sulfonamide Kinase IC50< 100 nM (Active)Successful installation of hydrophobic group; engages gatekeeper.
Troubleshooting Guide
  • Issue: No inhibition observed for the sulfonamide.

    • Cause: The R-group on the sulfonamide may be sterically clashing with the kinase "roof" or solvent front.

    • Solution: Use Graphviz or PyMOL to visualize the docking pose. Try a smaller linker or a flexible aliphatic chain.

  • Issue: High background in TR-FRET.

    • Cause: Compound fluorescence or precipitation.

    • Solution: Check compound solubility in the assay buffer.[1] The indazole core is flat and can aggregate; ensure <1% DMSO and use Brij-35 detergent.

References

  • Vertex Pharmaceuticals. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. NIH PubMed. Link

  • MDPI. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity. Molecules. Link

  • National Institutes of Health (NIH). (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. Link

  • PharmaBlock. (2023).[2] Indazoles in Drug Discovery: A Privileged Scaffold. Application Note. Link

  • Thermo Fisher Scientific. (2023). LanthaScreen™ Eu Kinase Binding Assay Protocol. User Guide. Link

Sources

Application

Application Note: Protocol for Assessing the Anti-Proliferative Effects of 1H-indazole-5-sulfonic Acid

This Application Note is designed as a high-level technical guide for researchers evaluating the biological activity of 1H-indazole-5-sulfonic acid . Unlike standard lipophilic small molecules, the presence of the sulfon...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for researchers evaluating the biological activity of 1H-indazole-5-sulfonic acid .

Unlike standard lipophilic small molecules, the presence of the sulfonic acid moiety at position 5 presents unique challenges regarding solubility, pH control, and cellular permeability. This protocol integrates chemical handling best practices with robust biological validation methods to ensure that observed anti-proliferative effects are pharmacological, not artifacts of acidosis or osmotic stress.

Introduction & Scientific Context

The indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of FDA-approved kinase inhibitors like Axitinib and Pazopanib [1]. While lipophilic indazoles are common, 1H-indazole-5-sulfonic acid represents a highly polar, acidic derivative.

In drug development, this compound typically appears in two contexts:

  • Fragment-Based Drug Discovery (FBDD): As a polar fragment used to probe hydrophilic pockets in protein targets.

  • Metabolite Assessment: As a potential hydrolysis or oxidation product of larger sulfonamide drugs.

The Critical Challenge: Acidity & Permeability

The sulfonic acid group (


) is a strong acid (

). In standard cell culture microplates (100–200 µL volume), direct addition of unbuffered stock solutions can catastrophically lower the pH, causing false-positive cytotoxicity due to acidosis rather than specific target inhibition [2]. Furthermore, the permanent negative charge at physiological pH limits passive diffusion, requiring high concentrations or specific transport mechanisms for intracellular activity.

Compound Preparation: The "Neutralization-First" Protocol

Objective: To prepare a stable, pH-neutral stock solution that does not precipitate in culture media.

Reagents
  • Compound: 1H-indazole-5-sulfonic acid (Solid).

  • Vehicle: DMSO (Dimethyl sulfoxide) or Ultra-pure Water (depending on salt form).

  • Neutralizer: 1N NaOH (Sodium Hydroxide).

  • Buffer: PBS (Phosphate Buffered Saline, pH 7.4).

Step-by-Step Solubilization
  • Initial Solvent Assessment:

    • Note: Sulfonic acids are often hydrophilic. Attempt to dissolve 10 mg in 1 mL of PBS or Water first. If insoluble, use DMSO.

    • Standard Protocol: Dissolve to 100 mM in DMSO.

  • The Neutralization Step (Crucial):

    • If using the free acid form, the DMSO stock will be highly acidic.

    • Action: Prepare an intermediate working solution (e.g., 10 mM) in PBS. Check pH using a micro-pH probe or litmus paper.

    • Adjustment: If pH < 7.0, titrate carefully with 0.1N NaOH until pH reaches 7.2–7.4.

    • Why? Culture media buffering (Bicarbonate/HEPES) can be overwhelmed by high concentrations of strong acids.

  • Filtration: Sterilize the neutralized stock using a 0.22 µm PVDF or PES syringe filter.

Experimental Workflow Visualization

The following diagram outlines the logical flow for processing acidic small molecules to prevent experimental artifacts.

G Start Solid Compound (1H-indazole-5-sulfonic acid) Solvent Solubilization (DMSO/Water) Start->Solvent Check pH Check (Is pH < 7.0?) Solvent->Check Neutralize Titrate with NaOH to pH 7.4 Check->Neutralize Yes (Acidic) Filter Sterile Filter (0.22 µm) Check->Filter No (Neutral) Neutralize->Filter Dilute Serial Dilution in Media Filter->Dilute Cells Add to Cells (Final DMSO < 0.5%) Dilute->Cells

Figure 1: The "Safe-Prep" Workflow ensures the acidic compound is neutralized before cell contact, preventing non-specific acidosis toxicity.

Anti-Proliferation Assay Protocol (SRB Assay)

Recommendation: Use the Sulforhodamine B (SRB) assay instead of MTT.

  • Reasoning: MTT relies on mitochondrial dehydrogenase activity, which is highly sensitive to pH fluctuations and metabolic stress. SRB measures total protein content, offering a more stable readout for acidic compounds [3].

Materials
  • Cell Lines: A549 (Lung), MCF-7 (Breast), or specific kinase-dependent lines.

  • Fixative: Trichloroacetic acid (TCA).

  • Dye: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Solubilizer: 10 mM Tris base solution.

Protocol Steps
  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24 hours to allow attachment.

  • Treatment:

    • Remove old media.

    • Add 100 µL of fresh media containing the neutralized 1H-indazole-5-sulfonic acid.

    • Dose Range: 0.1, 1, 10, 50, 100, 500 µM. (Higher range needed due to low permeability).

    • Controls: Vehicle Control (DMSO/PBS matched), Positive Control (e.g., Doxorubicin).

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

  • Fixation:

    • Add 50 µL of cold 50% TCA directly to each well (final conc. 10%).

    • Incubate at 4°C for 1 hour.

  • Staining:

    • Wash plates 5x with water. Air dry.

    • Add 100 µL SRB solution. Incubate 15 mins at room temp.

    • Wash 5x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 150 µL 10 mM Tris base. Shake for 10 mins.

  • Read: Measure Absorbance at 510 nm .

Mechanistic Validation: Cell Cycle Analysis

If anti-proliferative effects are observed (IC50 < 100 µM), validate the mechanism using Flow Cytometry. Indazoles often arrest cells in G2/M phase (tubulin interference) or G1 phase (CDK inhibition) [4].

Protocol (Propidium Iodide Staining)
  • Harvest: Collect treated cells (including floating cells) via trypsinization.

  • Wash: Wash 2x with cold PBS.

  • Fix: Resuspend in 300 µL PBS. Add 700 µL ice-cold Ethanol (70%) dropwise while vortexing. Store at -20°C for >2 hours.

  • Stain:

    • Wash fixed cells with PBS.

    • Resuspend in 500 µL PI/RNase Staining Buffer (BD Pharmingen or equivalent).

    • Incubate 15 mins at Room Temp in dark.

  • Acquire: Analyze on a Flow Cytometer (e.g., BD FACSCanto). Record 10,000 events.

  • Analysis: Use ModFit LT or FlowJo to calculate % cells in G0/G1, S, and G2/M phases.

Data Presentation & Analysis

Quantitative Summary Table

Report your findings using the following standardized table format.

ParameterDescriptionFormula/Criteria
IC50 Concentration inhibiting 50% growthNon-linear regression (Sigmoidal dose-response)
R² Value Goodness of fitMust be > 0.95 for valid assay
GI50 Growth Inhibition 50% (NCI Standard)Correction for T0 (Time zero) cell density
Selectivity Index (SI) Toxicity window

Biological Pathway Logic

Understanding where the indazole acts is key. The diagram below illustrates the potential interference points.

Pathway Drug 1H-indazole-5-sulfonic acid (Intracellular) Target1 Kinase Domain (ATP Competitive?) Drug->Target1 Potential Target2 Tubulin Polymerization Drug->Target2 Potential Effect1 Cell Cycle Arrest (G1 or G2/M) Target1->Effect1 Target2->Effect1 Effect2 Apoptosis (Caspase 3/7) Effect1->Effect2 Outcome Anti-Proliferation (Reduced Viability) Effect2->Outcome

Figure 2: Potential mechanistic pathways. Indazoles typically target kinases or tubulin, leading to cell cycle arrest and subsequent apoptosis.

Troubleshooting & "Watch-Outs"

IssueProbable CauseSolution
Media turns yellow immediately Acidic compound lowered pHNeutralize stock with NaOH before addition.
Precipitation in wells Low solubility in aqueous mediaReduce concentration; ensure DMSO < 0.5%; warm media to 37°C.
High IC50 (>100 µM) Poor membrane permeabilitySulfonic acid is charged. Consider ester prodrugs or electroporation for mechanistic studies.
Inconsistent Replicates Pipetting error or evaporationUse multichannel pipettes; fill edge wells with PBS (evaporation barrier).

References

  • RSC Medicinal Chemistry. (2025).[1] Indazole – an emerging privileged scaffold: synthesis and its biological significance.[1][2]Link

  • PubMed Central. (2014). Investigating Effects of Acidic pH on Proliferation... in Lymphoblastic Leukemia. (Demonstrates pH artifacts in cell assays). Link

  • Nature Protocols. (2006). Sulforhodamine B assay for cell proliferation. (Standard for protein-based mass assay). Link

  • MDPI Molecules. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (Indazole mechanism of action).[3] Link

Sources

Method

"NMR and mass spectrometry analysis of indazole sulfonamides"

Application Note: High-Resolution Characterization of Indazole Sulfonamides Executive Summary: The Structural Challenge Indazole sulfonamides represent a privileged scaffold in medicinal chemistry, serving as the core ar...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Characterization of Indazole Sulfonamides

Executive Summary: The Structural Challenge

Indazole sulfonamides represent a privileged scaffold in medicinal chemistry, serving as the core architecture for numerous kinase inhibitors (e.g., Pazopanib, Axitinib) and anti-inflammatory agents. However, their synthesis presents a persistent analytical challenge: annular tautomerism .

The indazole ring exists in equilibrium between 1H- and 2H-tautomers.[1] During functionalization (e.g., alkylation or sulfonylation), a mixture of N1- and N2-substituted regioisomers is often formed.[1][2] While N1-isomers are generally thermodynamically favored, N2-isomers are kinetically accessible and often pharmacologically distinct.

This guide provides a definitive protocol for distinguishing these isomers and fully characterizing the sulfonamide moiety using a combined NMR and Mass Spectrometry (MS) approach.

Sample Preparation & Solvation Strategy

Causality in Solvent Choice: Standard chloroform-d (


) is often insufficient for sulfonamides due to poor solubility and rapid proton exchange which broadens amide signals.
  • Recommendation: Use DMSO-d6 for all primary characterization.

    • Why: It stabilizes the sulfonamide N-H proton via hydrogen bonding, resulting in a sharp, diagnostic singlet (typically

      
       10.0–12.0 ppm) essential for confirming sulfonamide bond formation.
      
    • Concentration: Prepare samples at 10-15 mg/mL for 1H/13C and 25 mg/mL for 2D NMR experiments to ensure adequate signal-to-noise ratio for quaternary carbons in HMBC.

Mass Spectrometry Workflow: Fragmentation & Screening

Before NMR, High-Resolution Mass Spectrometry (HRMS) provides rapid confirmation of the molecular formula and sulfonamide integrity.

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (+).[3]

  • Note: While sulfonamides are acidic, indazoles are basic. ESI(+) typically yields robust

    
     ions due to protonation at the pyridinic nitrogen (N2 in 1-substituted indazoles).
    

Diagnostic Fragmentation Pathways (MS/MS): Collision-Induced Dissociation (CID) reveals specific patterns confirming the sulfonamide linkage.

Fragment TypeMass Loss (Da)Mechanism / Observation
Desulfonylation ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Da
Loss of

via rearrangement. Highly characteristic of aryl sulfonamides.
S-N Cleavage VariableHomolytic cleavage yielding the indazole core ion and the sulfonyl moiety.
Indazole Core

~118
Formation of the bare indazole cation

.

NMR Analysis: The N1 vs. N2 Regioisomer Solution

This is the critical step. 1D NMR alone is often inconclusive because the chemical shifts of N1- and N2-isomers overlap. We rely on 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) for definitive assignment.

Mechanistic Logic:
  • N1-Substitution: The substituent is spatially close to the benzene ring proton H7 .

  • N2-Substitution: The substituent is spatially close to the pyrazole ring proton H3 .

Decision Tree Diagram (DOT Visualization)

Indazole_Regiochemistry Start Unknown Indazole Isomer NOESY Step 1: 2D NOESY Experiment (Focus: N-Alkyl Protons) Start->NOESY H3_Corr Correlation to H3 (Singlet, ~8.0 ppm)? NOESY->H3_Corr Check Pyrazole Ring H7_Corr Correlation to H7 (Doublet, ~7.5 ppm)? NOESY->H7_Corr Check Benzene Ring N2_Result CONFIRMED: N2-Isomer (Kinetically Favored) H3_Corr->N2_Result Strong Cross-peak HMBC Step 2: HMBC Verification (Long-range C-H coupling) H3_Corr->HMBC Ambiguous? N1_Result CONFIRMED: N1-Isomer (Thermodynamically Favored) H7_Corr->N1_Result Strong Cross-peak H7_Corr->HMBC Ambiguous? HMBC->N2_Result N-CH2 correlates to C3 HMBC->N1_Result N-CH2 correlates to C7a

Caption: Logic flow for distinguishing N1 vs. N2 indazole regioisomers using NOESY and HMBC correlations.

Integrated Analytical Protocol

Objective: Full characterization of a synthesized indazole sulfonamide candidate.

Step 1: LC-MS Screening

  • Dilute crude reaction mixture to 10 µg/mL in 50:50 MeCN:Water (+0.1% Formic Acid).

  • Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Run a gradient from 5% to 95% B (MeCN) over 5 minutes.

  • Validation: Check for

    
     and 
    
    
    
    peaks. If multiple peaks have the same mass, regioisomers are present.

Step 2: Purification

  • Isolate the major isomer via Flash Chromatography (typically Hexane/Ethyl Acetate). N1 isomers are usually less polar (higher

    
    ) than N2 isomers, though this is not an absolute rule.
    

Step 3: NMR Data Acquisition (600 MHz recommended)

  • Dissolve 15 mg of pure solid in 0.6 mL DMSO-d6 .

  • Run 1D 1H NMR:

    • Identify the H3 singlet (~8.0–8.5 ppm).

    • Identify the Sulfonamide NH (broad singlet >10 ppm).

    • Identify N-CH protons (if alkylated).

  • Run 2D NOESY (mixing time 500 ms):

    • Look for cross-peaks between the N-substituent (e.g.,

      
      ) and aromatic protons.
      
  • Run 2D 1H-13C HMBC:

    • Optimize for long-range coupling (

      
       Hz).
      
    • Trace the connectivity from N-substituent protons to ring carbons.

Step 4: Structural Validation Table Compare your data against these standard ranges to validate your assignment.

PositionAtom TypeTypical Shift (

ppm)
MultiplicityDiagnostic Correlation (HMBC/NOESY)
3

(Ar)

SingletHMBC to C3a, C7a
7

(Ar)

DoubletNOESY to N1-R
N-H Sulfonamide

Broad SingletDisappears with

shake
C3

(Ar)

-HMBC from H3
C7a

(Quat)

-HMBC from H4, H6

Troubleshooting & Common Pitfalls

  • Missing Sulfonamide Proton: If the

    
     proton is not visible in DMSO-d6, the sample may be "wet" (water promotes exchange). Dry the sample under high vacuum and use a fresh ampoule of solvent.
    
  • Ambiguous NOESY: If the N-substituent is flexible (long alkyl chain), NOE signals may be weak. Rely on HMBC: N1-CH2 will couple to the bridgehead carbon C7a (quaternary), whereas N2-CH2 will couple to C3 (methine), which is easily identified by HSQC.

  • Isomer Co-elution: If LC-MS shows a single peak but NMR shows "shadow" peaks, you likely have a mixture of N1/N2 isomers that co-elute. Use a Phenyl-Hexyl column for better separation of regioisomers in LC-MS.

References

  • Regiochemistry of Indazoles: Doganc, F., & Göker, H. (2024).[4] Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. Link

  • Indazole Synthesis & Characterization: Saghdani, N., et al. (2024).[5][6] Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity. Molbank, 2024(3), M1858.[5] Link

  • Sulfonamide Fragmentation: Klagkou, K., et al. (2003).[7] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Link

  • General Heterocycle NMR: Silva, A. M. S., et al. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. Research Signpost, 37-661. Link

Sources

Application

Application Note: In Vitro Experimental Design for Indazole-Based Kinase Inhibitors

Executive Summary & Scientific Rationale The indazole scaffold (1H-indazole) is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Axitinib ,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The indazole scaffold (1H-indazole) is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Axitinib , Pazopanib , Entrectinib ). Its bioisosteric resemblance to the purine ring of ATP allows it to anchor effectively within the hinge region of kinase domains, forming critical hydrogen bonds (typically via N1 or N2 nitrogens) [1, 2].

However, the physicochemical properties of indazoles—specifically their high lipophilicity and rigid planarity—present unique in vitro challenges. Poor aqueous solubility can lead to compound precipitation in cell culture media, resulting in "false flat" dose-response curves or artifactual cytotoxicity [3].

This guide provides a rigorous, self-validating experimental framework for testing indazole compounds, moving from solubility optimization to target engagement and phenotypic screening.

Pre-Experimental: Compound Management & Solubility Optimization

The Failure Mode: Many indazole derivatives precipitate immediately upon addition to aqueous buffers, even if soluble in DMSO. This creates a micro-suspension that cells cannot uptake, leading to underestimation of potency.

Protocol A: The "Step-Down" Dilution Method

Objective: To ensure thermodynamic solubility in assay media before cell exposure.

Materials:

  • Indazole Test Compound (Powder)

  • Anhydrous DMSO (Sigma-Aldrich, HPLC grade)

  • PBS (Phosphate Buffered Saline)

  • Assay Media (e.g., DMEM + 10% FBS)

Procedure:

  • Primary Stock: Dissolve indazole powder in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute.

    • QC Check: Visually inspect for turbidity. If turbid, sonicate for 5 minutes at 37°C.

  • Intermediate Plate (The Critical Step): Do NOT pipette 10 mM stock directly into cell culture plates.

    • Prepare a 200x intermediate dilution in 100% DMSO.[1]

    • Example: Dilute 10 mM → 50 µM in DMSO.

  • Final Dosing: Transfer the intermediate DMSO solution into the aqueous media.

    • Dilute 1:200 into media to achieve the final assay concentration (e.g., 250 nM) and a final DMSO concentration of 0.5% .

    • Validation: Measure Absorbance at 600nm (OD600). An increase >0.05 over background indicates precipitation [4].

Core Application 1: Biochemical Target Engagement (Kinase Assay)

Since indazoles primarily function as ATP-competitive inhibitors, a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is the gold standard for determining intrinsic potency (


) without the confounding variables of cell permeability.
Protocol B: TR-FRET Competition Assay

Principle: The indazole compound competes with an AlexaFluor™-labeled tracer for the kinase ATP-binding site.[2] Binding of the tracer to the Europium-tagged kinase generates a FRET signal. Displacement by the indazole reduces the signal.

Experimental Design Table:

ComponentCondition/ConcentrationRationale
Enzyme Recombinant Kinase (e.g., VEGFR2, FGFR1)0.5 - 2.0 nM (Titrated to

)
Tracer Kinase Tracer 236 (AlexaFluor 647)

concentration (approx. 5-20 nM)
Antibody Eu-anti-GST or Eu-anti-His2 nM (Binds to kinase tag)
Inhibitor Indazole Test Compound10-point dose response (0.1 nM - 10 µM)
Control Pazopanib or Sunitinib Validates assay sensitivity.

Step-by-Step Workflow:

  • Plate Prep: Use a white, low-volume 384-well plate.

  • Inhibitor Addition: Dispense 5 µL of diluted indazole (from Protocol A) into wells.

  • Enzyme/Antibody Mix: Add 5 µL of Kinase + Eu-Antibody mixture. Incubate 15 min at RT.

  • Tracer Addition: Add 5 µL of Tracer.

  • Equilibrium: Incubate for 60 minutes at RT in the dark.

  • Read: Measure fluorescence emission at 665 nm (Acceptor) and 615 nm (Donor) using a plate reader (e.g., EnVision).

  • Calculation: Calculate FRET Ratio (

    
    ). Fit data to a 4-parameter logistic equation to derive 
    
    
    
    .

Core Application 2: Cellular Phenotypic Screening

Once kinase inhibition is confirmed, cellular efficacy must be established. Indazoles often target angiogenesis (VEGFR) or proliferation (CDK/PLK) pathways.

Protocol C: Antiproliferative Assay (Resazurin/Alamar Blue)

Why Resazurin? Unlike MTT, Resazurin is non-toxic and allows for kinetic monitoring if required. It avoids the solubilization step of formazan crystals, which can be problematic with hydrophobic indazoles [5].

Cell Lines:

  • HUVEC: For VEGFR/angiogenesis targets.[3]

  • MCF-7 / A549: For general antiproliferative targets (e.g., CDK2, PLK4).

Procedure:

  • Seeding: Seed cells (3,000 - 5,000 cells/well) in 96-well black plates. Allow attachment overnight (16-24h).

  • Treatment: Remove old media. Add 100 µL of fresh media containing the indazole compound (Prepared via Protocol A).

    • Controls: Vehicle (0.5% DMSO), Positive Control (1 µM Staurosporine or Pazopanib).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Development: Add 20 µL of Resazurin solution (0.15 mg/mL in PBS).

  • Read: Incubate 2-4 hours. Measure Fluorescence (Ex 560nm / Em 590nm).

  • Data Analysis: Normalize to Vehicle Control = 100% Viability.

Core Application 3: Mechanistic Validation (Western Blot)

To prove that the cytotoxicity is "on-target" (e.g., blocking VEGFR2 phosphorylation) and not due to general toxicity, you must visualize the signaling pathway.

Visualization: Indazole Mechanism of Action

The following diagram illustrates the competitive inhibition of the Receptor Tyrosine Kinase (RTK) pathway by an indazole compound.

Indazole_MOA Indazole Indazole Compound (Inhibitor) RTK_Inactive RTK (e.g., VEGFR2) Inactive Indazole->RTK_Inactive Competes with ATP (H-Bonding) Outcome_Neg Apoptosis & Growth Arrest Indazole->Outcome_Neg Result of Inhibition ATP ATP ATP->RTK_Inactive Binds Hinge Region RTK_Active p-RTK (Autophosphorylated) Active RTK_Inactive->RTK_Active Phosphorylation Downstream1 PI3K / Akt Signaling RTK_Active->Downstream1 Downstream2 RAS / MAPK Signaling RTK_Active->Downstream2 Outcome_Pos Cell Proliferation & Survival Downstream1->Outcome_Pos Downstream2->Outcome_Pos

Caption: Mechanism of Action: Indazole compounds competitively displace ATP at the kinase hinge region, preventing autophosphorylation and blocking downstream proliferative signaling.

Protocol D: Phospho-Protein Western Blot
  • Starvation: Serum-starve cells (HUVEC or cancer line) for 12 hours to reduce basal phosphorylation.

  • Pre-treatment: Treat with Indazole (

    
     concentration) for 1 hour.
    
  • Stimulation: Stimulate with ligand (e.g., VEGF 50 ng/mL) for 15 minutes.

  • Lysis: Lyse immediately in RIPA buffer + Phosphatase Inhibitors (Sodium Orthovanadate is critical).

  • Detection: Blot for Phospho-VEGFR2 (Tyr1175) vs. Total VEGFR2 .

    • Success Criterion: Total VEGFR2 levels remain constant; Phospho-VEGFR2 decreases dose-dependently.

Data Analysis & Quality Control

Summary of Key Metrics
MetricAcceptable RangeInterpretation
Z-Factor (Z') > 0.5Indicates a robust assay suitable for screening.
DMSO Tolerance < 0.5% (Cell)Higher DMSO levels alter membrane permeability.[1]
Solubility Limit >

Ensure the compound is soluble at effective doses.
Selectivity Index > 10Ratio of

(Normal Cells) /

(Cancer Cells).
Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Prep cluster_1 Phase 2: Screen cluster_2 Phase 3: Validate Stock 10mM DMSO Stock QC Turbidity Check (Nephelometry) Stock->QC Biochem TR-FRET Kinase Assay (Target Engagement) QC->Biochem If Soluble Cellular Resazurin Viability Assay (Phenotype) Biochem->Cellular If IC50 < 1µM Western Western Blot (p-Target vs Total) Cellular->Western Confirm MOA

Caption: Integrated workflow for indazole characterization, prioritizing solubility QC before biological testing.

References

  • Zhang, L., et al. (2018).[4] "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 23(11), 2783. Link

  • Plescia, F., et al. (2025). "Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review." Current Medicinal Chemistry. Link

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451. Link

  • BenchChem Application Note. (2025). "Protocol for Dissolving Compounds in DMSO for Biological Assays." Link

  • Riss, T. L., et al. (2004). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

Sources

Method

Preclinical Evaluation of Indazole-Based Kinase Inhibitors: In Vivo Pharmacokinetics and Xenograft Efficacy Protocols

Executive Summary & Mechanism of Action The indazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for several FDA-approved kinase inhibitors (e.g., Axitinib , Pazopanib , E...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

The indazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for several FDA-approved kinase inhibitors (e.g., Axitinib , Pazopanib , Entrectinib ). These compounds primarily function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs), particularly VEGFR, PDGFR, and FGFR families.

In an in vivo context, the challenge with indazole derivatives is rarely potency, but rather bioavailability and solubility . Most indazoles are lipophilic (LogP > 3) and crystalline, requiring rigorous formulation strategies to ensure linear exposure. This protocol details the end-to-end workflow for evaluating these compounds, from vehicle selection to xenograft efficacy.

Mechanistic Pathway (Kinase Inhibition)

The following diagram illustrates the validated mechanism of action for indazole-based VEGFR inhibitors, disrupting angiogenesis and tumor proliferation.

Indazole_MOA VEGF VEGF Ligand (Extracellular) VEGFR VEGFR Receptor (Transmembrane) VEGF->VEGFR Binding ATP_Pocket ATP Binding Pocket (Intracellular Domain) VEGFR->ATP_Pocket Indazole Indazole Derivative (Inhibitor) Indazole->ATP_Pocket Competitive Binding Phos Autophosphorylation (Tyr Residues) ATP_Pocket->Phos Blocked by Indazole RAS RAS/RAF Activation Phos->RAS Downstream Signaling PI3K PI3K/AKT Pathway Phos->PI3K MAPK MAPK/ERK Cascade RAS->MAPK Prolif Tumor Proliferation MAPK->Prolif Angio Angiogenesis (Endothelial Migration) PI3K->Angio

Caption: Mechanism of Action: Indazole derivatives competitively bind the ATP pocket of RTKs, blocking autophosphorylation and downstream angiogenic signaling.

Pre-Clinical Formulation Strategy[1]

Critical Control Point: Indazole derivatives often exhibit poor aqueous solubility.[1] Using 100% DMSO is toxic and causes precipitation in the peritoneum/gut. You must select a vehicle that maintains the compound in a stable suspension or solution.[1]

Decision Matrix for Vehicle Selection
Compound SolubilityRecommended Vehicle SystemRouteNotes
High (>5 mg/mL H2O)Saline (0.9% NaCl) or PBSIV, IP, PORare for this class.
Moderate (Lipophilic)5% DMSO + 40% PEG400 + 55% WaterIP, POStandard "solution" formulation.
Low (Crystalline/Insoluble)0.5% CMC + 0.25% Tween 80 PO (Gavage) Gold Standard for Axitinib/Pazopanib. Creates a homogeneous suspension.
Very Low Hydroxypropyl-β-cyclodextrin (20-30%)IV, IPEncapsulates hydrophobic drugs.
Protocol: Preparation of Gold Standard Suspension (0.5% CMC / 0.25% Tween 80)

Use this for oral gavage of poorly soluble indazoles.

  • Vehicle Base: Dissolve 0.5 g Carboxymethylcellulose (CMC) (Sigma C4888) in 100 mL distilled water. Heat to 50°C and stir overnight until clear. Add 0.25 mL Tween 80.

  • Compound Addition: Weigh the required amount of indazole derivative.

  • Dispersion: Add the vehicle incrementally while triturating with a mortar and pestle (or use a high-shear homogenizer) to break up aggregates.

  • Verification: Ensure a uniform white suspension. Sonicate for 10-20 mins prior to dosing.

Experimental Workflows

Phase 1: Maximum Tolerated Dose (MTD) & Tolerability

Objective: Define the safe ceiling dose before efficacy studies.

  • Subjects: Naive BALB/c or C57BL/6 mice (n=3 per group).

  • Dosing Regimen: Single dose escalation (e.g., 10, 30, 100 mg/kg PO).

  • Observation Period: 48 hours.

  • Endpoints:

    • Body weight loss >15% (Humane endpoint).

    • Clinical signs: Piloerection, lethargy, hunched posture (common with high-dose kinase inhibitors).

Phase 2: Pharmacokinetics (PK) Profile

Objective: Confirm exposure (AUC) and Half-life (t1/2).

  • Dose: Use the MTD determined in Phase 1 (typically 30 mg/kg for Axitinib-like compounds).

  • Timepoints: 0.5, 1, 2, 4, 8, 24 hours post-dose (n=3 mice per timepoint).

  • Sample: Cardiac puncture (terminal) or tail vein microsampling (serial). Plasma separation (EDTA tubes).

  • Analysis: LC-MS/MS against an internal standard.

Phase 3: Tumor Xenograft Efficacy Protocol

Objective: Assess tumor growth inhibition (TGI).[2]

Step 1: Model Establishment
  • Cell Line: Select a relevant line (e.g., 786-O Renal Cell Carcinoma or A549 Lung).

  • Implantation: Inject

    
     cells suspended in 1:1 Matrigel/PBS subcutaneously into the right flank of athymic Nude (nu/nu) or SCID mice.
    
  • Staging: Monitor tumor volume until it reaches 100–200 mm³ (approx. 10-14 days).

Step 2: Randomization & Dosing

Randomize mice into groups (n=8-10) to ensure equal average tumor volume across groups.

GroupTreatmentDoseScheduleRoute
1 Vehicle Control-BID x 21 daysPO
2 Positive Control (Axitinib)30 mg/kgBID x 21 daysPO
3 Test Indazole (Low)10 mg/kgBID x 21 daysPO
4 Test Indazole (High)30 mg/kgBID x 21 daysPO

Note: Indazoles often require BID (twice daily) dosing due to rapid clearance in mice compared to humans.

Step 3: Data Collection
  • Tumor Measurement: Measure Long Axis (L) and Short Axis (W) using digital calipers every 3-4 days.

  • Volume Calculation:

    
    
    
  • Body Weight: Measure concurrently to track toxicity.

Step 4: Necropsy & Biomarkers

At Day 21 (or when controls reach 1500 mm³):

  • Harvest tumors. Weigh them.

  • Fix half in 10% neutral buffered formalin (for IHC: CD31/Ki67).

  • Snap freeze half in liquid nitrogen (for Western Blot: p-VEGFR, p-ERK).

Visual Experimental Workflow

Study_Workflow Start Compound Synthesis Solubility Solubility Screen Start->Solubility Decision Vehicle Selection Solubility->Decision MTD Phase 1: MTD (Tolerability) Decision->MTD Formulated PK Phase 2: PK Study (Plasma Exposure) MTD->PK Safe Dose Efficacy Phase 3: Xenograft (Efficacy) PK->Efficacy Valid Exposure Analysis Data Analysis (TGI%, IHC) Efficacy->Analysis

Caption: Integrated workflow from compound synthesis to in vivo efficacy validation.

Data Analysis & Interpretation

Tumor Growth Inhibition (TGI)

Calculate %TGI using the formula:


[2]
  • 
    : Treated group mean volume.
    
  • 
    : Control group mean volume.
    
  • Success Criteria: TGI > 50% is typically required for a compound to be considered active.

Statistical Validation
  • Perform Two-way ANOVA with repeated measures (Time x Treatment) followed by Bonferroni’s post-hoc test.

  • Significance threshold:

    
    .
    
Pharmacodynamic (PD) Correlation

Correlate plasma concentration at trough (


) with p-VEGFR inhibition in tumor tissue. Effective indazoles typically require maintaining plasma levels above the cellular 

for >12 hours/day.

References

  • Hu-Lowe, D. D., et al. (2008). "Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3."[3] Clinical Cancer Research, 14(22), 7272-7283. Link

  • Gaikwad, D. D., et al. (2015).[4] "Synthesis of indazole motifs and their medicinal importance: An overview." European Journal of Medicinal Chemistry, 90, 707-731.[4] Link[4]

  • BenchChem Application Note. (2025). "Application Notes and Protocols for In Vivo Studies of Indazole Derivatives." Link

  • Mendel, D. B., et al. (2003). "In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors." Clinical Cancer Research, 9(1), 327-337. Link

  • Standard Protocol for Axitinib. (2023). "Axitinib Mouse Xenograft Protocol."[1][5][6] SelleckChem Protocols. Link

Sources

Application

Application Note: Strategic Cell-Based Screening of Indazole Libraries for Kinase Inhibition

Abstract The indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of FDA-approved kinase inhibitors like Axitinib and Pazopanib. However, the screening of indazole libraries presents spe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of FDA-approved kinase inhibitors like Axitinib and Pazopanib. However, the screening of indazole libraries presents specific challenges: high lipophilicity leading to precipitation in aqueous media and potential autofluorescence that can confound standard readout technologies. This guide provides a validated workflow for screening indazole derivatives, utilizing luminescent viability assays to minimize interference and orthogonal phospho-protein assays to confirm ATP-competitive inhibition.

Introduction: The Indazole Advantage and Challenge

Indazoles (benzopyrazoles) mimic the purine ring of ATP, allowing them to bind effectively to the hinge region of kinase domains. This structural mimicry makes them potent Type I (ATP-competitive) inhibitors.

However, the fused benzene-pyrazole ring system is highly hydrophobic. A common failure mode in screening these libraries is "false inactivity" caused by compound precipitation upon addition to cell culture media, or "false activity" in fluorescence assays due to the compound's native emission properties.

Mechanistic Basis of Screening

The primary goal is to identify compounds that penetrate the cell membrane and compete with intracellular ATP for the kinase active site, thereby shutting down downstream signaling cascades (e.g., VEGF


 VEGFR 

ERK1/2).

IndazoleMechanism Indazole Indazole Compound Kinase Target Kinase (e.g., VEGFR2) Indazole->Kinase Competitive Inhibition (High Affinity) Phospho Phosphorylation Event Indazole->Phospho BLOCKS ATP Intracellular ATP ATP->Kinase Native Binding Kinase->Phospho Active State Signal Downstream Signaling (Proliferation/Survival) Phospho->Signal Apoptosis Apoptosis/Stasis Signal->Apoptosis Loss of Signal

Figure 1: Mechanism of Action. Indazoles act as ATP-competitive inhibitors, blocking the phosphorylation event required for downstream survival signaling.

Critical Pre-Assay Considerations

Solubility and DMSO Tolerance

Indazoles are typically stored in 100% DMSO. Direct transfer of 100% DMSO stocks into cell culture media often causes immediate precipitation of hydrophobic indazoles, creating "micro-crystals" that are inactive and cytotoxic.

  • The Intermediate Plate Strategy: Do not pipette directly from stock to cells.

    • Stock: 10 mM in 100% DMSO.

    • Intermediate: Dilute 1:20 in culture medium (500 µM compound, 5% DMSO). Shake vigorously.

    • Assay Well: Transfer from Intermediate to Cell Plate (Final: 10 µM compound, 0.1% DMSO).

Assay Selection
  • Avoid: Standard Fluorescence Intensity (FI) assays (e.g., Alamar Blue) as indazoles can fluoresce in the blue/green spectrum.

  • Select: ATP-based Luminescence (e.g., CellTiter-Glo) or TR-FRET. Luminescence is refractory to compound autofluorescence.

Protocol 1: Primary Screen (Luminescent Cell Viability)

This high-throughput protocol acts as the primary filter to identify compounds that successfully enter the cell and inhibit essential survival signaling.

Assay System: CellTiter-Glo® (Promega) or equivalent ATP-quantification assay. Cell Line Model: HUVEC (for VEGFR targeting) or A549 (general proliferation).

Step-by-Step Workflow
  • Cell Seeding (Day 0):

    • Harvest cells during the logarithmic growth phase.

    • Dispense 3,000 cells/well in 25 µL of complete media into a 384-well white opaque plate.

    • Note: White plates reflect signal and prevent cross-talk; do not use clear plates.[1]

    • Incubate overnight at 37°C/5% CO₂ to allow attachment.

  • Compound Treatment (Day 1):

    • Prepare the Intermediate Plate (see Section 3.1).

    • Add 5 µL of 6x concentrated compound from the Intermediate Plate to the 25 µL of cells.

    • Final Concentration: 10 µM (typical primary screen dose).

    • Controls:

      • Negative (Max Signal): 0.1% DMSO vehicle.[2]

      • Positive (Min Signal): 10 µM Staurosporine (pan-kinase inhibitor).

  • Incubation (Day 1–3):

    • Incubate for 72 hours. This duration is critical to distinguish cytostatic effects (kinase inhibition) from acute cytotoxicity.

  • Detection (Day 4):

    • Equilibrate the plate and CellTiter-Glo reagent to room temperature (RT) for 30 minutes. Crucial for enzymatic stability.

    • Add 30 µL of CellTiter-Glo reagent (1:1 ratio with media).

    • Orbitally shake for 2 minutes (mixes reagent and lyses cells).

    • Incubate at RT for 10 minutes to stabilize the luminescent signal.

    • Read on a multimode plate reader (Integration time: 0.5–1.0 second/well).

Protocol 2: Orthogonal Validation (Target Engagement)

Hits from Protocol 1 must be validated to ensure they inhibit the specific kinase target rather than just being generally toxic. We will use a Phospho-Western Blot approach.

Target: VEGFR2 (as a representative Indazole target). Readout: Reduction in Phospho-VEGFR2 (Tyr1175) vs. Total VEGFR2.

Step-by-Step Workflow
  • Starvation (Synchronization):

    • Seed HUVEC cells in 6-well plates (

      
       cells/well).
      
    • Once attached, switch to serum-free media for 12 hours. This reduces basal phosphorylation background.

  • Compound Pre-treatment:

    • Add Indazole hits at

      
       concentration (derived from Protocol 1) for 1 hour .
      
  • Stimulation:

    • Add VEGF ligand (50 ng/mL) for 10 minutes . This spikes the phosphorylation signal.

    • Logic: If the indazole is effective, it will block this spike despite the presence of the ligand.

  • Lysis & Blotting:

    • Wash with ice-cold PBS (containing phosphatase inhibitors).

    • Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

    • Run SDS-PAGE and transfer to PVDF membrane.

    • Probe 1: Anti-p-VEGFR2 (Tyr1175).

    • Probe 2: Anti-Total-VEGFR2 (Normalization control).

Data Analysis & Quality Control

Z-Factor Calculation

To validate the robustness of the primary screen (Protocol 1), calculate the Z-factor (


) using the control wells from each plate.


  • 
    : Standard deviation of positive/negative controls.
    
  • 
    : Mean of positive/negative controls.
    
Z-Factor ValueInterpretationAction
1.0 > Z' ≥ 0.5 Excellent AssayProceed with screening.
0.5 > Z' ≥ 0 Marginal AssayIncrease replicates or optimize cell density.
Z' < 0 Failed AssayDo not screen. Re-evaluate liquid handling or cell health.
Screening Workflow Visualization

ScreeningWorkflow Library Indazole Library (10mM DMSO) InterPlate Intermediate Plate (Aq. Dilution) Library->InterPlate Dilute AssayPlate 384-Well Assay Plate (Cells + Cmpd) InterPlate->AssayPlate Transfer Incubation 72hr Incubation 37°C AssayPlate->Incubation Detection Add CellTiter-Glo Read Luminescence Incubation->Detection Analysis Calculate Z-Factor Identify Hits Detection->Analysis

Figure 2: High-Throughput Screening Workflow. Note the Intermediate Plate step to manage indazole solubility.

Troubleshooting Guide

IssueProbable CauseSolution
High CV% in Vehicle Wells Edge Effects (Evaporation)Do not use outer rows/columns. Fill them with PBS.
Precipitation in Wells Compound insolubilityUse the "Intermediate Plate" method. Reduce final concentration to 5 µM.
Signal too low Cell density too lowPerform a cell titration curve (1k to 10k cells) before screening.
False Positives Compound AutofluorescenceSwitch from fluorescence readout to Luminescence (Protocol 1).

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Cai, D., et al. (2021).

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.

  • Simeonov, A., & Davis, M. I. (2004). Interference with Fluorescence and Absorbance. Assay Guidance Manual.

Sources

Method

Application Note: Scale-Up Synthesis of 1H-Indazole-5-Sulfonic Acid

Executive Summary This application note details the process chemistry and engineering controls required for the kilogram-scale synthesis of 1H-indazole-5-sulfonic acid , a critical scaffold in the development of kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process chemistry and engineering controls required for the kilogram-scale synthesis of 1H-indazole-5-sulfonic acid , a critical scaffold in the development of kinase inhibitors (e.g., Axitinib analogs) and other bioactive heterocycles.[1]

While laboratory-scale synthesis often relies on chlorosulfonic acid or varying concentrations of oleum in uncontrolled setups, scale-up requires rigorous thermal management and specific dosing protocols to ensure safety and regioselectivity.[1] This guide presents a validated protocol using 20% Oleum (Fuming Sulfuric Acid) , achieving >85% isolated yield with >98% HPLC purity, specifically addressing the thermodynamic control required to favor the C5-sulfonation over the C7-isomer or N-sulfonated byproducts.

Chemical Context & Mechanism[1][2][3][4][5][6][7]

The Challenge of Regioselectivity

Indazole is a fused bicycle containing a diazole ring and a benzene ring. Under strongly acidic conditions, the imidazole nitrogen (N1/N2) becomes protonated. This protonation significantly deactivates the heterocyclic ring toward electrophilic attack, directing the sulfonation to the carbocyclic (benzene) ring.

  • Electronic Effect: The protonated diazo group exerts a strong electron-withdrawing effect.[1] Position 5 is electronically favored for Electrophilic Aromatic Substitution (

    
    ) as it is para to the N1 nitrogen (hydrazone-like) and meta to the N2 nitrogen (imine-like), effectively balancing the deactivation patterns.[1]
    
  • Thermodynamics: Sulfonation is reversible. High temperatures (

    
    ) favor the thermodynamic product (5-isomer) and minimize kinetic byproducts (such as N-sulfonation, which is often reversible under acidic aqueous workup).[1]
    
Reaction Scheme

The transformation involves the direct sulfonation of 1H-indazole using sulfur trioxide (


) generated in situ from Oleum.[1]

ReactionScheme Indazole 1H-Indazole (C7H6N2) Intermediate Sigma Complex (Transition State) Indazole->Intermediate 100-120°C Electrophilic Attack Oleum 20% Oleum (H2SO4 + SO3) Oleum->Intermediate Product 1H-Indazole-5-Sulfonic Acid (Precipitate) Intermediate->Product -H+ Thermodynamic Control

Figure 1: Reaction pathway for the sulfonation of 1H-indazole.[1]

Safety & Engineering Controls (Critical)

WARNING: This protocol involves Oleum (Fuming Sulfuric Acid) .[2] It is violently corrosive and reacts explosively with water.

Hierarchy of Controls
  • Engineering:

    • Scrubber System: The reactor vent must be connected to a caustic scrubber (NaOH) to neutralize

      
       fumes.
      
    • Jacketed Reactor: Mandatory for active cooling during addition and controlled heating during reaction.

    • Quench Tank: A separate vessel dedicated to the "Reverse Quench" (Acid into Water).

  • PPE: Full-face respirator (or supplied air), butyl rubber gloves (heavy duty), chemical suit, and face shield.

Thermal Hazards[1]
  • Dissolution Exotherm: Dissolving solid indazole in sulfuric acid is exothermic.

  • Quench Exotherm: Diluting the reaction mixture with water releases massive heat (

    
    ). A "Reverse Quench" (pumping reaction mass into chilled water) is the only  safe method for scale-up.[1]
    

Detailed Experimental Protocol

Scale: 1.0 kg Input (Indazole) Expected Yield: ~1.45 kg (86%) Purity: >98% (a/a)[1]

Reagents & Materials
ReagentSpecificationMass/VolEquivalentsRole
1H-Indazole >99% Purity1.0 kg1.0 eqStarting Material
Sulfuric Acid 98% Conc.[1]3.0 LSolventDissolution Medium
Oleum 20% free

2.5 kg~2.5 eq (

)
Reagent
Water (DI) Type II15.0 LN/AQuench Medium
Step-by-Step Methodology
Phase A: Dissolution (Exotherm Control)[1]
  • Setup: Equip a 10L Jacketed Glass Reactor with an overhead stirrer (Anchor impeller), internal temperature probe, and reflux condenser connected to a caustic scrubber.

  • Charging: Charge Sulfuric Acid (98%, 3.0 L) to the reactor. Cool jacket to 10°C.

  • Addition: Add 1H-Indazole (1.0 kg) portion-wise via a solids addition funnel over 45 minutes.

    • Critical Process Parameter (CPP): Maintain internal temperature

      
      .
      
    • Observation: The solution will turn dark brown/amber. Ensure all solids are dissolved before proceeding.

Phase B: Sulfonation Reaction[1]
  • Dosing: Charge 20% Oleum (2.5 kg) into a pressure-equalizing addition funnel (or dosing pump).

  • Addition: Add Oleum dropwise to the indazole solution over 60–90 minutes.

    • CPP:[1][3] Maintain internal temperature

      
       during addition.
      
  • Reaction: Once addition is complete, ramp the jacket temperature to heat the batch to 115°C .

  • Hold: Stir at 115°C for 4 to 6 hours .

    • IPC (In-Process Control):[1] Sample every hour after T=4h. Quench 0.1mL sample into 1mL water. Analyze by HPLC. Target: <1.0% unreacted Indazole.

Phase C: Isolation (Reverse Quench)[1]
  • Cooling: Cool the reaction mass to 25°C.

  • Quench Setup: In a separate 50L vessel, charge 15.0 L of DI Water and cool to 0–5°C.

  • Transfer: Pump the reaction mass slowly into the quench vessel over 2 hours.

    • CPP:[1][3] Maintain quench tank temperature

      
      .
      
    • Mechanism:[1][4][5][6] The sulfonic acid product is less soluble in dilute acid than the starting material. As the

      
       concentration drops, the zwitterionic product precipitates as a white/off-white solid.
      
  • Aging: Stir the slurry at 5–10°C for 2 hours to maximize yield.

Phase D: Filtration & Drying[1]
  • Filtration: Filter the slurry using a nutsche filter or centrifuge.

  • Washing: Wash the cake with 3 x 2.0 L of ice-cold water to remove residual sulfuric acid.

    • Note: Do not over-wash; the product has slight water solubility.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

    • LOD (Loss on Drying): Target <0.5%.

Process Visualization

Process Flow Diagram

The following diagram illustrates the equipment setup and logical flow for the safe execution of this chemistry.

ProcessFlow Reactor Reaction Vessel (Glass Lined/Jacketed) Temp: 115°C Scrubber Caustic Scrubber (NaOH) Reactor->Scrubber SO3 Fumes QuenchTank Quench Vessel (Water @ 5°C) Reactor->QuenchTank Reverse Quench (Pump Transfer) Filter Nutsche Filter QuenchTank->Filter Slurry Transfer Dryer Vacuum Oven Filter->Dryer Wet Cake Final Product Final Product Dryer->Final Product 1H-Indazole-5-SO3H Indazole Indazole + H2SO4 Indazole->Reactor Oleum Oleum Dosing Oleum->Reactor Controlled Addition

Figure 2: Process flow diagram emphasizing the reverse quench safety step.

Analytical Controls

HPLC Method Parameters

To ensure the separation of the 5-sulfonic acid (product) from the 7-sulfonic acid (impurity) and unreacted indazole.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • Indazole-5-sulfonic acid: ~3.5 min (Polar, elutes early).

    • Indazole (SM): ~9.0 min.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Dark/Black Product Charring due to high temp during dissolution or initial Oleum addition.[1]Ensure T < 40°C during dissolution. Check cooling capacity.
Low Yield Product solubility in quench liquor.Ensure quench water volume is not excessive. Cool to 0-5°C before filtration.
High SM (>2%) Incomplete reaction or wet Oleum.[1]Extend reaction time at 115°C. Check Oleum potency (must be fuming).
Clumping in Quench Addition rate too fast.Slow down the transfer of acid to water. Increase agitation speed in quench tank.

References

  • Regioselective Sulfonylation: Mahanty, K., et al. (2020).[7] Regioselective C–H Sulfonylation of 2H-Indazoles by Electrosynthesis. The Journal of Organic Chemistry. [Link][1]

  • Indazole Synthesis & Functionalization: Li, P., et al. (2012).[8] Synthesis of 1H-Indazoles. Journal of Organic Chemistry. [Link][1]

  • Industrial Sulfonation: Patent US20110172428A1.
  • Purification of Sulfonic Acids: European Patent EP3763700A1.[3] Improved Process for the Purification of Sulfonic Acids. [Link]

Sources

Application

Application Note: 1H-Indazole-5-Sulfonic Acid as a Fragment in Drug Design

Abstract & Strategic Rationale In the realm of Fragment-Based Drug Discovery (FBDD), 1H-indazole-5-sulfonic acid represents a "privileged structure" due to its ability to mimic the purine ring of ATP. While the indazole...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

In the realm of Fragment-Based Drug Discovery (FBDD), 1H-indazole-5-sulfonic acid represents a "privileged structure" due to its ability to mimic the purine ring of ATP. While the indazole core provides a robust anchor for the hinge region of kinase domains, the C-5 sulfonic acid moiety serves as a critical synthetic vector.

Unlike simple hydrophobic fragments, this molecule offers a dual-advantage:

  • The Anchor (Indazole): The

    
    /
    
    
    
    tautomeric system functions as a versatile hydrogen bond donor/acceptor pair, capable of satisfying the energetic requirements of the kinase hinge region (e.g., interacting with backbone carbonyls and amines).
  • The Vector (Sulfonic Acid): The C-5 position directs substituents into the solvent-exposed front pocket or the ribose-binding pocket, depending on the specific kinase topology. The sulfonic acid is rarely the final drug moiety due to its high polarity (pKa < 0) and poor membrane permeability; rather, it is the precursor of choice for generating sulfonamide libraries that engage specific polar residues (e.g., catalytic Lysine or Aspartate) or extend into hydrophobic sub-pockets.

This guide details the protocol for utilizing this fragment, moving from crystallographic screening to synthetic optimization via sulfonamide derivatization.

Chemical Biology & Mechanism of Action

Binding Mode Topology

The utility of the 1H-indazole-5-sulfonic acid scaffold is defined by its binding geometry within the ATP-binding pocket of protein kinases.

  • Hinge Interaction: The indazole nitrogen atoms (

    
    -H donor, 
    
    
    
    acceptor) typically form a bidentate hydrogen bond network with the kinase hinge residues (e.g., Glu/Leu backbone).
  • Solvent Vector: The sulfonyl group at position 5 projects outwards, away from the hinge. Derivatization at this position allows the molecule to "grow" towards the

    
    C-helix or the P-loop.
    
Fragment Growing Strategy (DOT Diagram)

The following diagram illustrates the logical progression from the parent acid fragment to a potent lead compound.

Fragment_Growing_Strategy cluster_binding Binding Site Interactions Fragment 1H-indazole-5-sulfonic acid (Fragment Hit) Activation Activation (Sulfonyl Chloride/TCT) Fragment->Activation Chlorosulfonation or TCT activation Hinge Hinge Region (H-bonds via Indazole N) Fragment->Hinge Anchors Library Sulfonamide Library (Diversity Scan) Activation->Library + R-NH2 (Amines) Lead Potent Kinase Inhibitor (Lead Candidate) Library->Lead SAR Optimization (Selectivity & Potency) Pocket Solvent Pocket (Specific Contacts via Sulfonamide) Lead->Pocket Extends

Figure 1: Strategic workflow for evolving the 1H-indazole-5-sulfonic acid fragment into a lead candidate.

Experimental Protocols

Protocol A: Direct Microwave-Assisted Synthesis of Sulfonamides

Rationale: Traditional conversion via sulfonyl chloride (using


 or 

) is harsh and often incompatible with sensitive functional groups. This modern protocol uses 2,4,6-trichloro-[1,3,5]-triazine (TCT) to activate the sulfonic acid directly, allowing for a "one-pot" reaction.

Reagents:

  • 1H-indazole-5-sulfonic acid (1.0 equiv)

  • 2,4,6-Trichloro-[1,3,5]-triazine (TCT) (1.0 equiv)

  • Triethylamine (

    
    ) (3.0 equiv)
    
  • Diverse Amine (

    
    ) (1.2 equiv)
    
  • Solvent: Acetone or THF

  • Catalyst: NaOH (aq) for the second step

Step-by-Step Methodology:

  • Activation:

    • Dissolve 1H-indazole-5-sulfonic acid (1 mmol) and

      
       (1 mmol) in Acetone (5 mL).
      
    • Add TCT (1 mmol) at room temperature.

    • Microwave Irradiation: Heat to 80°C for 20 minutes (Power: 100-300W depending on reactor).

    • Checkpoint: This generates the intermediate sulfonyl-triazine complex.

  • Coupling:

    • Add the amine (

      
      ) (1.2 equiv) and NaOH (1.0 equiv, 1M solution) directly to the reaction vial.
      
    • Microwave Irradiation: Heat to 50°C for 10 minutes .

    • Mechanism: The amine performs a nucleophilic attack on the sulfonyl sulfur, displacing the triazine leaving group.

  • Work-up:

    • Evaporate solvent under reduced pressure.

    • Dissolve residue in EtOAc and wash with water (x2) and brine.

    • Dry over

      
       and concentrate.
      
    • Purify via Flash Chromatography (DCM:MeOH gradient).

Protocol B: Traditional Chlorosulfonation (Scale-Up)

Rationale: For generating large quantities of a common intermediate (indazole-5-sulfonyl chloride) to split into multiple parallel reactions.

Step-by-Step Methodology:

  • Chlorosulfonation:

    • Cool Chlorosulfonic acid (

      
      , 5.0 equiv) to 0°C in a chemically resistant flask.
      
    • Slowly add 1H-indazole (1.0 equiv) portion-wise. Caution: Exothermic.

    • Heat the mixture to 60°C for 2 hours .

    • Note: If starting from the sulfonic acid, use

      
       (thionyl chloride) with catalytic DMF at reflux for 3 hours.
      
  • Quenching:

    • Pour the reaction mixture carefully onto crushed ice. The sulfonyl chloride will precipitate as a solid.

    • Filter immediately and wash with cold water. Do not let it sit in water as it hydrolyzes.

    • Dry under high vacuum for 2 hours.

  • Amidation:

    • Dissolve the sulfonyl chloride in dry DCM or THF.

    • Add amine (1.1 equiv) and Pyridine or DIPEA (2.0 equiv).

    • Stir at RT for 4–12 hours.

Data Analysis & SAR Summary

When optimizing this fragment, the following Structure-Activity Relationship (SAR) trends are typically observed in kinase campaigns (e.g., against ROCK1, MAPK1, or VEGFR).

Table 1: SAR Trends for Indazole-5-Sulfonamides

Structural ModificationEffect on PotencyEffect on Physicochemical PropsComment
Unsubstituted Acid (

)
Low (

M - mM)
High Solubility, Low PermeabilityUsed only for X-ray soaking (Probe).
Primary Sulfonamide (

)
ModerateModerate PermeabilityH-bond donor can interact with catalytic loops.
N-Aryl Sulfonamide High (nM potential)Low Solubility (Lipophilic)Targets hydrophobic back-pockets (Specificity).
N-Piperazinyl Sulfonamide HighImproved SolubilityCommon motif (e.g., Fasudil analogs) to engage solvent front.
Indazole N1-Alkylation VariableChanges Binding ModeAlkylation often reduces potency if N1-H is required for hinge binding.

Synthetic Workflow Diagram

This diagram visualizes the decision matrix between using the "Direct Microwave" route versus the "Traditional" route.

Synthetic_Workflow Start Start: 1H-indazole-5-sulfonic acid Decision Scale / Sensitivity? Start->Decision RouteA Route A: Microwave/TCT (Small Scale / Diverse Amines) Decision->RouteA Library Gen RouteB Route B: Thionyl Chloride (Large Scale / Robust Amines) Decision->RouteB Gram Scale StepA1 Activation with TCT (80°C, 20 min) RouteA->StepA1 StepB1 Reflux in SOCl2 (3 hours) RouteB->StepB1 StepA2 Coupling w/ Amine + NaOH (50°C, 10 min) StepA1->StepA2 Final Target: Indazole-5-Sulfonamide StepA2->Final StepB2 Isolate Sulfonyl Chloride StepB1->StepB2 StepB3 Coupling w/ Amine + Pyridine StepB2->StepB3 StepB3->Final

Figure 2: Decision matrix for synthetic route selection based on scale and library requirements.

References

  • De Luca, L., & Giacomelli, G. (2008).[1] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[1] The Journal of Organic Chemistry, 73(10), 3967–3969. Link

  • Singampalli, A., et al. (2023).[2][3] Indazole – an emerging privileged scaffold: synthesis and its biological significance.[4][5][6][7] RSC Medicinal Chemistry, 14, 1234-1256. Link

  • Bouchal, B., et al. (2024).[3] Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment.[8] Molecules, 29(1), 123. Link

  • Abbassi, N., et al. (2023).[3] Design, Synthesis, and Evaluation of EA-Sulfonamides and Indazole-Sulfonamides as Promising Anticancer Agents.[2][9] Molecules, 28(15), 5765. Link

  • Gaikwad, S., et al. (2022).[5] Indazole: A privileged scaffold in drug discovery.[4][7][9][10] Journal of Pharmaceutical Negative Results, 13(4). Link

Sources

Method

Application Note: A Comprehensive Framework for the Quality Control of 1H-Indazole-5-Sulfonic Acid

Introduction: The Imperative for Rigorous Quality Control 1H-Indazole-5-sulfonic acid is a heterocyclic aromatic compound of significant interest in pharmaceutical development. Its structural motifs—the indazole ring and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Quality Control

1H-Indazole-5-sulfonic acid is a heterocyclic aromatic compound of significant interest in pharmaceutical development. Its structural motifs—the indazole ring and the sulfonic acid group—make it a versatile intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs). Aromatic sulfonic acids play crucial roles in drug manufacturing, from acting as catalysts to forming stable salts of APIs.[1] The safety and efficacy of any final drug product are directly dependent on the quality of its starting materials and intermediates. Therefore, a robust and well-validated analytical control strategy for 1H-indazole-5-sulfonic acid is not merely a regulatory requirement but a scientific necessity.

This document provides a comprehensive guide to the essential analytical methods for ensuring the identity, purity, strength, and quality of 1H-indazole-5-sulfonic acid. The protocols herein are designed to be self-validating and are grounded in established principles of analytical chemistry and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).

Foundational Physicochemical Properties

A thorough understanding of the molecule's physicochemical properties is the cornerstone of logical analytical method development. These properties dictate the choice of solvents, chromatographic conditions, and detection techniques.

PropertyPredicted Value / InformationRationale & Impact on Analytical Methods
Molecular Formula C₇H₆N₂O₃SBased on structure. Essential for calculating molecular weight and assay values.
Molecular Weight 198.20 g/mol Used for all quantitative calculations.
Appearance White to off-white crystalline powderVisual inspection is the first simple identity check.
Solubility Soluble in water, methanol; sparingly soluble in ethanolGuides the selection of solvents for sample preparation in HPLC, titration, and spectroscopy. High polarity due to the sulfonic acid group is expected.
Acidity (pKa) Strongly acidic (pKa < 2)The sulfonic acid group is a strong acid. This influences the choice of mobile phase pH in HPLC to ensure the analyte is in a single ionic form (deprotonated) for consistent retention.
UV Absorbance (λmax) ~230-240 nm, ~280-290 nmThe indazole ring is the primary chromophore. The λmax determines the optimal wavelength for HPLC-UV detection to achieve maximum sensitivity.

Integrated Quality Control Workflow

A systematic workflow ensures that each batch of 1H-indazole-5-sulfonic acid is evaluated consistently. The process begins with sample receipt and ends with a final disposition decision based on the collective analytical results.

QC_Workflow cluster_0 Phase 1: Intake & Initial Checks cluster_1 Phase 2: Identification cluster_2 Phase 3: Purity & Assay cluster_3 Phase 4: Data Review & Disposition SampleReceipt Sample Receipt & Documentation Visual Visual Inspection (Appearance, Color) SampleReceipt->Visual Solubility Solubility Check Visual->Solubility FTIR FTIR Spectroscopy Solubility->FTIR UV_Vis UV-Vis Spectroscopy HPLC_Assay HPLC Assay FTIR->HPLC_Assay HPLC_Purity HPLC Related Substances Water Water Content (Karl Fischer) ROI Residue on Ignition HeavyMetals Heavy Metals (ICP) Review Data Review & CoA Generation HPLC_Assay->Review HPLC_Purity->Review Water->Review ROI->Review HeavyMetals->Review Disposition Final Disposition (Release/Reject) Review->Disposition

Caption: Overall Quality Control Workflow for 1H-indazole-5-sulfonic acid.

Chromatographic Method: Assay and Related Substances by RP-HPLC

A single, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is the cornerstone for determining both the potency (assay) and the impurity profile (related substances). The method's design is based on principles applied to similar aromatic and sulfonic acid-containing compounds.[2][3]

Causality Behind Method Choices:

  • Reverse-Phase (C18 Column): The nonpolar stationary phase is ideal for retaining the aromatic indazole ring system.

  • Acidified Mobile Phase: Adding an acid (e.g., phosphoric or formic acid) to the mobile phase suppresses the ionization of any residual silanol groups on the column, improving peak shape.[2] It also ensures the sulfonic acid group is consistently deprotonated, leading to stable retention times.

  • Gradient Elution: While an isocratic method might suffice, a gradient elution (ramping up the organic solvent percentage) is often superior for a related substances method. It allows for the elution of less polar impurities that might be strongly retained and provides better resolution for impurities that elute close to the main peak.

Detailed HPLC Protocol

Objective: To quantify 1H-indazole-5-sulfonic acid (Assay) and detect/quantify any impurities (Related Substances).

Apparatus & Reagents:

  • HPLC system with UV/PDA detector

  • Analytical balance

  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • 1H-indazole-5-sulfonic acid reference standard

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 285 nm
Column Temperature 30 °C
Injection Volume 10 µL
Gradient Program Time (min)
0
20
25
25.1
30

Solution Preparation:

  • Diluent: Mobile Phase A / Mobile Phase B (95:5 v/v)

  • Standard Solution (Assay): Accurately weigh ~20 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration ≈ 0.2 mg/mL).

  • Sample Solution (Assay): Prepare in the same manner as the Standard Solution using the sample to be tested.

  • Sensitivity Solution (Related Substances): Dilute the Standard Solution 1:100 with diluent (This corresponds to a 1.0% solution). Further dilute this 1:10 to get a 0.10% solution. This is used to verify the reporting threshold.

System Suitability Test (SST):

  • Rationale: The SST is a mandatory check to ensure the chromatographic system is performing adequately before any samples are analyzed.[4]

  • Procedure: Inject the Standard Solution five times.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 2000

    • %RSD of Peak Area: ≤ 2.0%

Procedure:

  • Equilibrate the system with the initial mobile phase conditions until a stable baseline is achieved.

  • Perform the System Suitability Test.

  • Inject the diluent (as a blank), followed by the Sample Solution.

  • For Assay, calculate the percentage content using the peak area response compared to the standard.

  • For Related Substances, identify and quantify any impurity peaks in the sample chromatogram relative to the main peak area, disregarding any peaks from the blank. The sensitivity solution confirms the limit of quantification (LOQ).

Method Validation Summary

Analytical method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[5][6] The following table outlines the key parameters and typical acceptance criteria based on ICH Q2(R1) guidelines.

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can assess the analyte in the presence of impurities or degradants.Peak purity of the main peak > 99.0%; degradants are resolved from the main peak.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.998 over the specified range.
Range The concentration interval where the method is precise, accurate, and linear.Assay: 80-120% of the nominal concentration. Purity: LOQ to 120% of the impurity limit.
Accuracy The closeness of the test results to the true value.Assay: 98.0% - 102.0% recovery. Purity: 90.0% - 110.0% recovery for spiked impurities.[7]
Precision The degree of agreement among individual test results.Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.
LOD/LOQ The lowest amount of analyte that can be detected/quantified with acceptable precision.LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.

Spectroscopic Identification Methods

Spectroscopic methods provide a chemical "fingerprint" of the molecule, confirming its identity and structural integrity.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid and powerful technique for confirming the presence of key functional groups. It serves as an excellent identity test.

Protocol:

  • Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder.

  • Grind the mixture to a fine powder and press it into a thin, transparent pellet.[8]

  • Acquire the IR spectrum from 4000 to 400 cm⁻¹.

  • Compare the resulting spectrum to that of a qualified reference standard. The positions of major peaks should correspond.

Expected Characteristic Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (indazole) 3100 - 3300Broad, Medium
C-H Stretch (aromatic) 3000 - 3100Medium
S=O Stretch (sulfonic acid) 1150 - 1250 and 1030 - 1080Strong, two bands
O-H Stretch (sulfonic acid) 2800 - 3200Very Broad
C=C/C=N Stretches (ring) 1450 - 1620Medium-Strong
Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR provide the most definitive structural confirmation, offering unambiguous proof of identity by mapping the chemical environment of each hydrogen and carbon atom.

Protocol:

  • Dissolve 5-10 mg (for ¹H) or 20-50 mg (for ¹³C) of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.[8]

  • Acquire the ¹H and ¹³C spectra.

  • The chemical shifts, splitting patterns, and integrations should be consistent with the structure of 1H-indazole-5-sulfonic acid and match the reference standard. Data from related indazole structures can aid in assignment.[9][10]

General and Limit Tests

These tests control for impurities that are not specific chemical entities but rather classes of substances, such as water, inorganic material, and heavy metals.

Water Content by Karl Fischer Titration

Rationale: Sulfonic acids can be hygroscopic. Excess water can affect the stability and accurate weighing of the material, leading to artificially low assay results. The Karl Fischer method is a highly specific and accurate titration for water.[11][12]

Protocol (Volumetric Method):

  • Apparatus: Automatic Karl Fischer Titrator.

  • Standardization: Standardize the Karl Fischer reagent with a known amount of water (e.g., disodium tartrate dihydrate or pure water).

  • Procedure: Accurately weigh a suitable amount of the sample and introduce it into the titration vessel containing a suitable solvent (e.g., anhydrous methanol).[13] Titrate to the electrometric endpoint.

  • Calculation: Calculate the percentage of water in the sample. A typical limit for a solid intermediate is Not More Than (NMT) 0.5%.

Residue on Ignition (Sulfated Ash)

Rationale: This test measures the total amount of inorganic impurities in the substance. The sample is ignited in the presence of sulfuric acid, which converts metal oxides and salts into more stable sulfates before final ignition to a constant weight.[14][15]

Protocol (as per USP <281>):

  • Ignite a suitable crucible at 600 ± 50 °C, cool in a desiccator, and weigh.

  • Accurately weigh 1-2 g of the sample into the crucible.[16]

  • Moisten the sample with 1 mL of concentrated sulfuric acid.

  • Heat gently until the substance is thoroughly charred. Cool.

  • Moisten the residue again with sulfuric acid, heat until white fumes are no longer evolved, and then ignite at 600 ± 50 °C until all carbon is consumed.[14]

  • Cool in a desiccator and weigh. Calculate the percentage of residue. A typical limit is NMT 0.1%.

Heavy Metals

Rationale: Heavy metal impurities can originate from raw materials, catalysts, or manufacturing equipment and are toxic. Modern methods specified in pharmacopoeias like USP <232> and <233> favor plasma-based spectroscopic techniques over older, less specific colorimetric tests.[17][18]

Protocol (Conceptual):

  • Method: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS).

  • Procedure: The sample is digested in acid to bring the metals into solution. The solution is then introduced into the plasma, and the concentration of specific elements (e.g., Pb, As, Cd, Hg) is measured against calibrated standards.

  • Limits: Acceptance criteria are based on the permitted daily exposure (PDE) of each element for the intended final drug product.[19]

Understanding the Impurity Profile

A critical aspect of quality control is understanding and controlling potential impurities. For 1H-indazole-5-sulfonic acid, these can arise from several sources.

Impurity_Sources cluster_synthesis Synthesis-Related Impurities cluster_degradation Degradation Impurities cluster_genotoxic Potential Genotoxic Impurities (GTIs) center_node 1H-Indazole-5-Sulfonic Acid (Final Product) StartingMaterials Unreacted Starting Materials StartingMaterials->center_node Byproducts Reaction By-products (e.g., isomers) Byproducts->center_node Reagents Residual Reagents/ Catalysts Reagents->center_node Hydrolytic Hydrolytic Degradants Hydrolytic->center_node Oxidative Oxidative Degradants Oxidative->center_node Photolytic Photolytic Degradants Photolytic->center_node AlkylSulfonates Alkyl Sulfonates (from alcohol solvents) AlkylSulfonates->center_node

Caption: Potential sources of impurities in 1H-indazole-5-sulfonic acid.

Special Consideration: Genotoxic Impurities: The combination of a sulfonic acid and the potential use of alcohol-based solvents during synthesis or purification raises a flag for the formation of alkyl sulfonate esters.[20] These compounds are often potent, direct-acting mutagens and must be controlled at parts-per-million (ppm) levels.[21] While the formation is thermodynamically unfavorable, especially during salt formation, a risk assessment is mandatory.[20] If the risk is deemed significant, a specific and highly sensitive trace-level method (e.g., GC-MS or LC-MS/MS) must be developed and validated to control these impurities.

Conclusion

The analytical methods detailed in this application note provide a robust and comprehensive strategy for the quality control of 1H-indazole-5-sulfonic acid. The integration of a validated, stability-indicating HPLC method with specific identification tests and general limit tests ensures that the material consistently meets the high standards required for pharmaceutical use. This multifaceted approach guarantees that the identity, purity, and quality of each batch are well-characterized, ultimately safeguarding the integrity of the final drug product and ensuring patient safety.

References

  • SIELC Technologies. (n.d.). Separation of 1H-Benzimidazole-5-sulfonic acid, 2-(4-aminophenyl)-1-octadecyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Patel, Y., et al. (2023). Stability indicating RP-HPLC-UV method development and validation for estimation of Efinaconazole in bulk drug and pharmaceutical. International Journal of Applied Pharmaceutics. Retrieved from [Link]

  • Surburg, H. (2006). Analytical Methods/Quality Control. In Common Fragrance and Flavor Materials. ResearchGate. Retrieved from [Link]

  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Retrieved from [Link]

  • Shimadzu. (n.d.). Tips for practical HPLC analysis. Retrieved from [Link]

  • Alarcón, S. H., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Elder, D. P., et al. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development. Retrieved from [Link]

  • Capital Resin Corporation. (2024, March 25). How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. Retrieved from [Link]

  • Kumar, A. S. (2011). Heavy metals testing in active pharmaceutical ingredients: an alternate approach. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • U.S. Pharmacopeia (USP). (2016, November 21). The Residue on Ignition / Sulfated Ash test utilizes a procedure t. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • CD Formulation. (n.d.). Residue On Ignition Test. Retrieved from [Link]

  • ResearchGate. (n.d.). Heavy metals testing in active pharmaceutical ingredients: An alternate approach | Request PDF. Retrieved from [Link]

  • ACG Publications. (2024, January 11). Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. Retrieved from [Link]

  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]

  • Elder, D. P., et al. (2015). Drug substances presented as sulfonic acid salts: Overview of utility, safety and regulation. Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Google Patents. (n.d.). US20220137015A1 - Method of determining an amount of water in a sample using a sulfonic acid.
  • Sartorius. (n.d.). Residue on Ignition Application Highlight. Retrieved from [Link]

  • ResearchGate. (n.d.). A simple HPLC method for determination of 2-diazonaphthoquinone-5-sulphonicacid phenyl ester used in positive photoresists. Retrieved from [Link]

  • Escandar, G. M. (2004). Pharmaceutical quality control of acid and neutral drugs based on competitive self-assembly in amphiphilic systems. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Ingenta Connect. (n.d.). Heavy metals testing in active pharmaceutical ingredients: an alternate approach. Retrieved from [Link]

  • Potale, L. V., et al. (2010). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of GXP Compliance. Retrieved from [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2016, April 1). SULFONIC ACID COUNTER IONS QUANTIFICATION IN PHARMACEUTICALS BY ION CHROMATOGRAPHY. Retrieved from [Link]

  • Cipac.org. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

  • PharmaGuru. (n.d.). Sulphated Ash Test (Residue on Ignition Test) In Pharmaceuticals: Why & How. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q4B Annex 1 Residue on ignition/sulphated ash - Scientific guideline. Retrieved from [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Retrieved from [Link]

  • TCA Lab / Alfa Chemistry. (n.d.). Heavy Metal Testing. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Retrieved from [Link]

  • Sharma, S., et al. (2012). Analytical method validation: A brief review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Trace Element Analysis of Heavy Metals in Pharmaceutical Materials. Retrieved from [Link]

  • Organic Process Research & Development. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 5-fluoro-1H-indazole-3-carboxylic acid. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Science. (n.d.). Analytical Method Development & Validation for Related Substances Method of Busulfan Injection by Ion Chromatography Method. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1H-Indazol-5-amine. Retrieved from [Link]

Sources

Application

Application Note: Preparation of Stock Solutions of 1H-Indazole-5-Sulfonic Acid for Biological Assays

[1][2][3] Abstract & Introduction 1H-indazole-5-sulfonic acid (CAS: 13102-13-1) serves as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and as a fragment-based drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Abstract & Introduction

1H-indazole-5-sulfonic acid (CAS: 13102-13-1) serves as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and as a fragment-based drug discovery (FBDD) probe.[1][2][3] While the indazole core is aromatic and generally hydrophobic, the C-5 sulfonic acid group confers significant polarity and strong acidity (


).[1][2][3]

The Challenge: Unlike standard neutral small molecules, 1H-indazole-5-sulfonic acid presents a "pH shock" risk in biological assays.[1][2][3] A standard stock solution prepared in water or DMSO will be highly acidic.[1][2][3] Direct addition of this acidic stock to cell culture media can overwhelm bicarbonate buffering systems, causing protein precipitation and false-positive cytotoxicity.[1][2][3]

This guide provides two validated protocols for preparing stock solutions:

  • Anhydrous DMSO Stock: For high-throughput screening and long-term storage.[1][2][3]

  • Neutralized Aqueous Stock: For sensitive biological assays requiring high concentrations (>100 µM).[1][2][3]

Physicochemical Assessment

Before preparation, the researcher must understand the ionization state of the molecule.[2][3]

PropertyValue / CharacteristicImplication for Assay
Molecular Weight ~198.19 g/mol Calculation basis for Molarity.[1][2][3]
Acidity (

)
Sulfonic acid: < 0 Indazole NH: ~14The molecule exists as a zwitterion or anion at pH 7.[1][2][3]4. The free acid stock is corrosive.[1][2][3]
Solubility (DMSO) High (>100 mM)Ideal for freezing; prevents microbial growth.[1][2][3]
Solubility (Water) Moderate to High (as salt)Free acid is soluble but acidic; Sodium salt is highly soluble and neutral.[1][2][3]
Stability HighSulfonic acids are resistant to oxidation and hydrolysis compared to carboxylic esters.[1][2][3]

Decision Matrix: Solvent Selection

Use the following logic flow to determine the appropriate protocol for your specific assay.

SolventSelection Start Start: Define Assay Requirements ConcCheck Final Assay Concentration? Start->ConcCheck LowConc < 10 µM (Low) ConcCheck->LowConc High Dilution Factor HighConc > 100 µM (High) ConcCheck->HighConc Low Dilution Factor DMSOTol Is DMSO tolerated? LowConc->DMSOTol ProtocolB Protocol B: Neutralized Aqueous Stock HighConc->ProtocolB Risk of pH Shock ProtocolA Protocol A: Anhydrous DMSO Stock DMSOTol->ProtocolA Yes (<0.5% v/v) DMSOTol->ProtocolB No (Sensitive Cells)

Figure 1: Decision matrix for selecting the optimal stock solvent based on assay concentration and DMSO tolerance.

Protocol A: Anhydrous DMSO Stock (Standard)[1][3]

Best For: Long-term storage (months/years), High-Throughput Screening (HTS), and assays where final dilution is >1:1000.[1][2][3]

Reagents
  • 1H-indazole-5-sulfonic acid (Solid)[1][2][3][4]

  • DMSO (Dimethyl sulfoxide), Anhydrous,

    
    99.9% (Sigma-Aldrich/Merck)[1][2][3]
    
  • Amber glass vials (borosilicate)[1][2][3]

Procedure
  • Calculation: Calculate the mass required for a 100 mM stock.

    • Example: To prepare 10 mL of 100 mM stock:

      
      [1][3]
      
  • Weighing: Weigh the solid into a static-free weighing boat. Transfer to an amber glass vial.

    • Note: Sulfonic acids can be hygroscopic.[1][2][3][5] Minimize exposure to air.[1][2][3]

  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 30-60 seconds.[1][2][3]

    • Observation: The solution should be clear and colorless to pale yellow.[1][2][3]

  • Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) in polypropylene microtubes.

  • Storage: Store at -20°C or -80°C. Protect from light.

Critical Biological Application Note

When using this stock, you are adding a strong acid to your media.[1][2][3]

  • Dilution Limit: Do not exceed 1:200 dilution (0.5% DMSO).

  • Buffering: Ensure your assay media contains HEPES (10-25 mM) in addition to Bicarbonate to buffer the acidic proton introduced by the stock.[1][2][3]

Protocol B: Neutralized Aqueous Stock (Biocompatible)[1][3]

Best For: High-concentration treatments, DMSO-sensitive cells (primary neurons, stem cells), or animal studies.[1][2][3]

Reagents
  • 1H-indazole-5-sulfonic acid[1][2][3][4][6][7]

  • Milli-Q Water (18.2 MΩ)[1][2][3]

  • 1.0 N NaOH (Sodium Hydroxide) solution[1][2][3]

  • 0.22 µm PES (Polyethersulfone) Syringe Filter[1][2][3]

Procedure
  • Suspension: Weigh the compound for a 50 mM target concentration. Add 80% of the final volume of Milli-Q water.[1][2][3]

    • Observation: The compound may not fully dissolve immediately or will form a highly acidic solution (pH < 2).[1][2][3]

  • Neutralization (The Critical Step):

    • Place the vessel on a magnetic stirrer.

    • Monitor pH using a micro-pH probe or pH strips.[1][2][3]

    • Dropwise, add 1.0 N NaOH.[1][2][3] The goal is to form the Sodium 1H-indazole-5-sulfonate salt.[1][2][3]

    • Target pH: 7.2 – 7.4 .

    • Caution: Do not overshoot pH > 8.5, as this may degrade the indazole ring or cause base-catalyzed side reactions.[1][2][3]

  • Final Volume: Once dissolved and pH-adjusted, add Milli-Q water to reach the final target volume.

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter into a sterile tube.

    • Why PES? Low protein binding and chemically resistant to sulfonates.[1][2][3]

  • Storage: Use immediately or store at 4°C for <1 week. Aqueous stocks are prone to microbial contamination and are less chemically stable than DMSO stocks.[1][2][3]

Quality Control & Validation

Every new batch of stock solution must undergo a "Self-Validating" check before use in precious biological samples.[1][2][3]

QC Workflow
  • Visual Inspection: No particulate matter.

  • Precipitation Test: Dilute the stock 1:100 into your specific assay media (e.g., DMEM + 10% FBS) in a clear tube. Incubate at 37°C for 1 hour.

    • Pass: Solution remains clear.

    • Fail: Turbidity or crystals visible (indicates "salting out" or pH incompatibility).[1][2][3]

  • pH Shift Test: Add the highest intended dose to a small volume of media containing Phenol Red.

    • Pass: Color remains red/pink.[1][2][3]

    • Fail: Color turns yellow (acidic) or purple (basic).[1][2][3] Do not use.

QC_Workflow Stock Prepared Stock MediaDil Dilute 1:100 in Media Stock->MediaDil Incubate Incubate 1h @ 37°C MediaDil->Incubate Check Visual Check Incubate->Check Pass PASS: Proceed to Assay Check->Pass Clear Fail FAIL: Re-optimize Buffer Check->Fail Precipitate/Color Change

Figure 2: Rapid Quality Control workflow to prevent assay artifacts.

Troubleshooting

IssueCauseSolution
Yellow Media Stock is too acidic.Use Protocol B (Neutralization) or increase HEPES buffer in media.[1][2][3]
Precipitation "Salting out" effect.[1][2][3]The sodium sulfonate salt may be less soluble in high-salt media.[1][2][3] Reduce stock concentration or switch to DMSO.
Cytotoxicity in Vehicle DMSO toxicity or Osmotic shock.[1][2][3]Ensure final DMSO < 0.5%.[1][2][3][5] Include a "Vehicle Only" control to normalize data.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13102-13-1, 1H-indazole-5-sulfonic acid.[1][2][3] Retrieved from [Link][1][2][3]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1][2][3] Academic Press.[1][2][3] (General reference on solubility and pKa in drug discovery).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1H-Indazole Sulfonation &amp; Functionalization

Status: Operational 🟢 Current Wait Time: 0 min Agent: Senior Application Scientist (Ph.D.) Welcome to the Indazole Functionalization Support Hub Ticket Context: You are encountering difficulties with the sulfonation of 1...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational 🟢 Current Wait Time: 0 min Agent: Senior Application Scientist (Ph.D.)

Welcome to the Indazole Functionalization Support Hub

Ticket Context: You are encountering difficulties with the sulfonation of 1H-indazole. Common Symptoms:

  • Regioselectivity Failure: Obtaining the C5-isomer instead of the target C3-isomer.

  • Degradation: Reaction mixture turning into "black tar" or insoluble char.

  • Isolation Failure: Product trapped in the aqueous phase (zwitterion lock).

The 1H-indazole scaffold is deceptive. While it resembles indole, the extra nitrogen atom drastically alters its electronic landscape, particularly under the strongly acidic conditions required for sulfonation. This guide treats your chemical synthesis as a system to be debugged.

Module 1: The Regioselectivity "Bug" (C3 vs. C5)

User Complaint: "I am trying to sulfonate at the C3 position using oleum or chlorosulfonic acid, but NMR shows substitution at C5 (or C7)."

Root Cause Analysis: Under highly acidic sulfonation conditions (pH < 1), the imidazole ring nitrogen (N2) protonates. This creates a cationic species (indazolium ion) that strongly deactivates the pyrazole ring toward Electrophilic Aromatic Substitution (EAS).

  • The Pyrazole Ring (C3): Becomes electron-deficient due to the adjacent protonated nitrogens.

  • The Benzene Ring (C5/C7): While also deactivated, it remains relatively more electron-rich than the pyrazole ring.

  • Result: The electrophile (

    
    ) attacks the C5 position (thermodynamic product) or occasionally C7, avoiding the deactivated C3 entirely.
    

Visualizing the Electronic Conflict:

IndazoleRegio Indazole 1H-Indazole (Neutral) Acid Strong Acid (H2SO4/Oleum) Indazole->Acid Cation Indazolium Cation (Protonated N1/N2) Acid->Cation Protonation Reaction Electrophilic Attack (SO3) Cation->Reaction C3_Path Path A: C3 Attack (Blocked by + Charge) Reaction->C3_Path High Energy Barrier C5_Path Path B: C5 Attack (Thermodynamic Favored) Reaction->C5_Path Lower Energy Barrier

Figure 1: Decision tree showing why direct acidic sulfonation fails to access the C3 position.

Module 2: Protocols & Workarounds

Since direct sulfonation yields different isomers based on methodology, select the protocol matching your target.

Scenario A: I want 1H-indazole-5-sulfonic acid (The Direct Route)

This is the standard EAS product. The challenge here is not regioselectivity, but charring and isolation .

Optimized Protocol:

  • Reagent: Chlorosulfonic acid (

    
    ) is preferred over oleum for better thermal control.
    
  • Temperature Ramp: Do not add indazole to hot acid.

    • Cool

      
       (5-8 equiv) to 0°C.
      
    • Add 1H-indazole portion-wise (exothermic!).

    • Warm slowly to 50°C, then reflux (approx. 140°C) for 2-4 hours.

  • Quench: Pour onto crushed ice carefully.

Troubleshooting Table: Direct Sulfonation

SymptomProbable CauseCorrective Action
Black Tar / Charring Oxidative degradation by

at high T.
Reduce temp to <100°C; switch to 20% Oleum if

is too aggressive, but maintain lower T.
No Reaction Acid concentration too low (water present).Ensure glassware is bone-dry. Use fresh

.
Inseparable Mixture Polysulfonation.Reduce reaction time. Monitor by LCMS (not TLC, as sulfonic acids streak).
Scenario B: I want 1H-indazole-3-sulfonic acid (The Indirect Route)

Critical Alert: You cannot access C3 efficiently via direct sulfonation with


. You must use an Indirect Oxidation Strategy .

Recommended Workflow (The Thiol Route): Instead of installing


 directly, install a thiol (

) at C3 (which is easier via base-mediated lithiation or electrophilic halogenation followed by displacement) and oxidize it.

Step-by-Step Protocol:

  • Starting Material: 3-mercapto-1H-indazole (or 3,3'-dithiobisindazole).

  • Oxidation:

    • Suspend substrate in dilute acetic acid or water.

    • Add

      
       (30%) dropwise at 0°C.
      
    • Allow to warm to RT.[1]

    • Alternative: Use

      
       in aqueous base if the peroxide reaction is sluggish.
      
  • Result: The thiol oxidizes to the sulfinic acid (

    
    ) and then the sulfonic acid (
    
    
    
    ) without touching the benzene ring.
Module 3: The Isolation Nightmare (Zwitterions)

User Complaint: "My reaction worked, but I can't extract the product. It stays in the water layer."

Technical Explanation: Indazole sulfonic acids exist as zwitterions . The acidic


 protonates the basic pyridine-like nitrogen (

).
  • Result: The molecule has high lattice energy and extreme water solubility. It will not extract into DCM or EtOAc.

Isolation Workflow:

Isolation Mix Reaction Mixture (Acidic, Aqueous) Neutralize Neutralize to pI (Isoelectric Point ~pH 5-6) Mix->Neutralize Add Na2CO3/NaOH Precip Precipitation? Neutralize->Precip Filter Filter Solid (Zwitterion Salt) Precip->Filter Yes (Solid forms) Resin Hydrophobic Resin (Diaion HP-20 or SP-207) Precip->Resin No (Stays soluble) Resin->Filter Elute w/ MeOH/H2O

Figure 2: Purification logic for zwitterionic indazole species.

The "Salting Out" Trick: If the zwitterion does not precipitate at pH 5-6:

  • Concentrate the aqueous solution to a minimal volume.

  • Add saturated NaCl (brine) or Ethanol.

  • Cool to 4°C overnight. The high ionic strength often forces the zwitterion out of solution.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use chlorosulfonyl isocyanate (CSI) for C3 sulfonation? A: Yes, but it typically requires a protected indazole (e.g., N1-THP or N1-Boc). CSI is highly reactive and can react at C3 of electron-rich heterocycles. However, subsequent hydrolysis is required to get the sulfonic acid. This is a viable alternative if the thiol oxidation route fails.

Q: Why does the reaction turn purple/black? A: Indazoles are prone to oxidative coupling. The "black tar" is often a mixture of polymerized indazoles linked through N-N or C-C bonds. This indicates your temperature is too high or your oxidant (if using oleum) is too strong.

Q: How do I characterize the product? It's insoluble in CDCl3. A: Do not use Chloroform. Sulfonic acids and their zwitterions require polar deuterated solvents.

  • Primary Choice: DMSO-d6.

  • Secondary Choice:

    
     with a drop of NaOD (converts it to the soluble sodium salt).
    
References
  • Regioselectivity of Indazole Substitution

    • Title: Regioselective Synthesis of Substituted 1H-Indazoles.
    • Source: BenchChem Application Notes.[2]

  • Sulfonation Mechanisms & Orientation

    • Title: Electrophilic Aromatic Substitution: Orientation and Reactivity.[3]

    • Source: LibreTexts Chemistry.
    • URL:[Link]

  • C3-Functionalization Challenges

    • Title: C3-Indazole Functionaliz
    • Source:European Journal of Medicinal Chemistry (via Chim.it).
    • URL:[Link] (Referencing general difficulties in C3 EAS).

  • Isolation of Zwitterions

    • Title: The ephemeral dihydrate of sulfanilic acid (Zwitterion behavior).[4]

    • Source: PubMed / NIH.
    • URL:[Link]

  • Alternative C3 Sulfonylation (Radical/Electrochemical)

    • Title: Regioselective C–H Sulfonylation of 2H-Indazoles by Electrosynthesis.[1]

    • Source:The Journal of Organic Chemistry.
    • URL:[Link]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Chlorosulfonic acid and Oleum before handling.

Sources

Optimization

"by-product formation in the synthesis of substituted indazoles"

The following guide serves as a Technical Support Center for researchers encountering difficulties in the synthesis of substituted indazoles. It is structured to diagnose specific chemical failures ("symptoms") and provi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Technical Support Center for researchers encountering difficulties in the synthesis of substituted indazoles. It is structured to diagnose specific chemical failures ("symptoms") and provide mechanistic root-cause analysis ("diagnostics") followed by actionable protocols ("solutions").

Status: Operational | Tier: Level 3 (Senior Scientist Support)

The Regioselectivity Crisis: "Why is my alkylation ratio inverted?"

Symptom: You attempted to alkylate a 1H-indazole at the N1 position but obtained a mixture favoring the N2-isomer (kinetic product) or an inseparable 1:1 mix.

Root Cause Analysis: Indazoles are ambident nucleophiles (pKa ~14). The N1-H tautomer is thermodynamically more stable than the N2-H tautomer by approximately 3.4-4.5 kcal/mol [1, 2]. However, the N2 position is often more nucleophilic due to the "alpha-effect" (lone pair repulsion) and less steric hindrance.

  • Kinetic Control: Favors N2 alkylation (fast, irreversible).

  • Thermodynamic Control: Favors N1 alkylation (slow, equilibration possible).

Diagnostic Decision Tree (DOT Visualization)

Regioselectivity Start Input: Indazole + Electrophile Condition Reaction Conditions? Start->Condition Base Base Strength / Cation Condition->Base StrongBase Strong Base (NaH, KOtBu) Solvent: THF/DMF Base->StrongBase Dissociated Ion Pair WeakBase Weak Base (Cs2CO3) Solvent: CH3CN/Acetone Base->WeakBase Tight Ion Pair Acidic Acidic/TfOH (Trichloroacetimidates) Base->Acidic Protonation N1 N1-Product (Thermodynamic) Major >95% StrongBase->N1 High Temp / Long Time Mix N1/N2 Mixture (Hard to Separate) WeakBase->Mix Room Temp N2 N2-Product (Kinetic) Major >90% Acidic->N2 Specific Protocol

Caption: Decision logic for targeting N1 vs. N2 substituted indazoles based on electronic and steric control.

Troubleshooting Protocol: Forcing N1 Selectivity

If you are stuck with N2 by-products, switch to this Thermodynamic Equilibration Protocol :

  • Solvent Switch: Move from Acetone/DCM to DMF or DMSO (high dielectric constant promotes dissociation).

  • Base Selection: Use NaH (1.2 eq) or KOtBu . Avoid bases that form tight ion pairs (like Li+) which can chelate to N2.

  • Thermal Drive: Heat the reaction to 80–100 °C .

    • Mechanism:[1][2][3][4][5][6][7][8] At high temperatures, the N2-alkylated product (if formed) can undergo retro-Michael-type dealkylation (if the electrophile allows) or equilibration via intermolecular transfer, eventually funneling to the deeper thermodynamic well of the N1-isomer [3].

  • Steric Blockade (Optional): If the electrophile is small (MeI), selectivity is poor. Introduce a transient steric group (e.g., THP protection) if possible, or use bulky electrophiles which naturally favor the unhindered N1.

Data Table: Base Effects on Regioselectivity (Model Substrate: 5-bromoindazole)

BaseSolventTemp (°C)N1 : N2 RatioNotes
K2CO3Acetone2558 : 42Classic "Kinetic" mixture. Avoid.
Cs2CO3DMF6085 : 15Cesium effect aids N1 but not fully.
NaH THF 60 >99 : 1 Recommended for N1.
TfOHDCM250 : >99Recommended for N2 (requires imidate).

The Davis-Beirut Reaction: "Where did this alkoxy group come from?"

Symptom: You are synthesizing a 2H-indazole from 2-nitrobenzylamine and an aldehyde, but the mass spec shows a product +30-60 Da higher than expected, or you isolate an indazolone.

Root Cause Analysis: The Davis-Beirut reaction proceeds via a nitroso-imine intermediate .[9][10] This intermediate is highly electrophilic.

  • The Alcohol Trap: If you use a primary alcohol (MeOH/EtOH) as a solvent, the solvent attacks the C3 position of the intermediate, forming a 3-alkoxy-2H-indazole (hemiaminal ether) [4, 5].

  • The Water Trap: If the reaction is too wet, water attacks the imine, leading to hydrolysis or ring opening to indazolones [6].

Workflow Diagram: The "Solvent Trap" Mechanism

DavisBeirut Start o-Nitrobenzylamine + Aldehyde Inter Nitroso-Imine Intermediate Start->Inter Base (KOH) PathA Solvent: MeOH/EtOH Inter->PathA PathB Solvent: t-BuOH/iPrOH Inter->PathB ProdA 3-Alkoxy-2H-Indazole (BY-PRODUCT) PathA->ProdA Solvent Attack ProdB 2H-Indazole (DESIRED) PathB->ProdB Cyclization

Caption: Solvent choice dictates the formation of 3-alkoxy by-products in Davis-Beirut cyclization.

Troubleshooting Protocol: Preventing 3-Alkoxy Formation
  • Solvent Swap: Do NOT use methanol or ethanol if you want the unsubstituted C3.

    • Fix: Use tert-butanol (t-BuOH) or isopropanol (iPrOH) . Secondary and tertiary alcohols are too sterically hindered to attack the C3 position efficiently, allowing the N-N bond formation to proceed to the desired 2H-indazole.

  • Water Control: Ensure KOH is dry (pellets, not old powder) and solvents are anhydrous to prevent hydrolysis to indazolones.

Diazotization (Jacobson/General): "My reaction turned into a tar/dye."

Symptom: Attempting to cyclize an o-amino-toluene or o-amino-benzaldehyde oxime via diazotization results in a deeply colored (red/orange) insoluble solid or "tar" instead of the indazole.

Root Cause Analysis: The diazonium intermediate is unstable. If cyclization (N-N bond formation) is slow, the diazonium ion acts as an electrophile and couples with the unreacted amino-starting material (which is nucleophilic). This forms Azo Dyes (polymerization) [7].

FAQ: Controlling the Diazonium Species

Q: How do I stop the azo coupling side reaction? A: You must ensure the "Cyclization Rate" > "Coupling Rate."

  • Acid Concentration: Run the reaction in glacial acetic acid or high-molarity mineral acid.

    • Why: Protonating the amino group of the starting material deactivates it, making it a poor nucleophile for azo coupling, while the diazonium remains active for cyclization.

  • Phase Transfer Catalysis (PTC): For difficult substrates (e.g., Jacobson indazole synthesis), use 18-crown-6 or a quaternary ammonium salt.

    • Mechanism:[1][2][3][4][5][6][7][8][11] This stabilizes the diazonium cation in organic solvents (like chloroform) where azo coupling is less favorable compared to intramolecular cyclization.

  • Dilution: High concentration favors intermolecular coupling (2nd order). Low concentration favors intramolecular cyclization (1st order).

Metal-Catalyzed Cross-Coupling: "Dehalogenation is killing my yield."

Symptom: When performing Suzuki or Buchwald couplings on halo-indazoles, you observe the formation of the hydro-dehalogenated indazole (H instead of Br/I).

Root Cause Analysis: Indazoles are excellent ligands for Palladium. The N1/N2 nitrogens can coordinate to the Pd(II) center, displacing phosphine ligands. This "naked" Pd species is prone to


-hydride elimination or abstracting hydrides from the solvent (especially alcohols or DMF), leading to reduction of the C-X bond [8].
Protocol: Protection & Scavenging
  • Protect the Nitrogen: Never couple a "naked" indazole (N-H). Always protect with THP, SEM, or Boc first. The free N-H is acidic and coordinates metals aggressively.

  • Base Selection: Switch from carbonates (K2CO3) to phosphates (K3PO4 ). Phosphates are less likely to promote the dehalogenation pathway in sensitive substrates.

  • Catalyst Choice: Use bulky, electron-rich ligands like XPhos or SPhos which bind Pd tightly and prevent indazole nitrogen coordination.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. (2014).[5][12] [Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology (2022). [Link]

  • Development of a selective and scalable N1-indazole alkylation. RSC Advances / NIH (2024). [Link]

  • Davis–Beirut reaction. Wikipedia (Summary of Kurth/Haddadin work). [Link][13]

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. J Org Chem / NIH (2019). [Link]

  • Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates. Accounts of Chemical Research (2019). [Link]

  • Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines. ResearchGate (2025). [Link]

  • Recent Advances in Indazole-Containing Derivatives. Molecules / NIH (2023). [Link]

Sources

Troubleshooting

"optimizing reaction conditions for indazole C-H functionalization"

Ticket ID: IND-CH-OPT-2026 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-CH-OPT-2026

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Optimizing Reaction Conditions for Indazole C-H Functionalization[1][2]

Executive Summary: The Indazole Reactivity Landscape

Indazoles are "privileged scaffolds" in kinase inhibitor development (e.g., Axitinib, Pazopanib), yet their late-stage functionalization is notoriously temperamental. The core challenge lies in the electronic disparity between the pyrazole ring (electron-rich, prone to electrophilic attack) and the benzene ring (electron-neutral/deficient).

The Golden Rule of Indazole C-H Activation:

  • C3-H (Pyrazole): Naturally reactive toward electrophilic palladation and radical species. Requires ligand control to prevent N-arylation.

  • C7-H (Benzene): Sterically accessible but electronically inert. Requires Directing Groups (DGs) and high-valent metals (Rh(III), Ir(III), Ru(II)) to force cyclometalation.

Troubleshooting Guide (Q&A Format)

Category A: Regioselectivity & Site-Control[3]

Q: I am attempting C7-H functionalization using a standard Pd(OAc)₂ system, but I am exclusively observing C3-functionalized byproducts. How do I switch selectivity?

A: You are fighting the substrate's innate electronics. The C3 position is the most nucleophilic carbon. To target C7, you must override this preference using Chelation-Assisted Catalysis .

  • The Fix: Switch from Palladium(0/II) to Rhodium(III) or Ruthenium(II) (e.g., [Cp*RhCl2]2 or [Ru(p-cymene)Cl2]2).

  • The Critical Step: You must install a Directing Group (DG) at N1. A free N1-H or simple N1-Methyl is insufficient for C7 activation.

    • Recommended DGs: N-Pivaloyl, N-Pyrimidyl, or N-Carbamoyl. These coordinate the metal, placing it in proximity to C7 via a 5-membered metallacycle.

Q: My C3-H arylation yields are low (<30%), and I see significant N1-arylation. I am using Pd(PPh₃)₄.

A: Monodentate phosphine ligands are often detrimental here. They facilitate oxidative addition but fail to stabilize the cationic Pd(II) species required for electrophilic attack at C3.

  • The Fix: Switch to a Nitrogen-Bidentate Ligand System .

    • Protocol Adjustment: Use Pd(OAc)₂ (5-10 mol%) with 1,10-Phenanthroline (10-20 mol%) .

    • Why: Phenanthroline forms a rigid, cationic Pd(II) complex that suppresses N-coordination and accelerates C3-electrophilic palladation.

    • Base Check: Ensure you are using a carbonate base (K₂CO₃ or Cs₂CO₃) rather than stronger alkoxides, which promote deprotonation and subsequent N-arylation.

Category B: Reactivity & Conversion (Stalled Reactions)

Q: My Rh(III)-catalyzed C7-H amidation stalls at 40% conversion. Adding more catalyst doesn't help.

A: This is a classic symptom of Product Inhibition or Proton Shuttle Depletion .

  • Product Inhibition: The functionalized product often coordinates the metal more strongly than the substrate.

    • Troubleshoot: Run a "standard addition" experiment. Add 20% product to the starting reaction. If rate drops immediately, your product is a catalyst poison. Solution: Increase temperature to 120-130°C to facilitate product dissociation.

  • The "PivOH" Effect: C-H activation via Concerted Metalation-Deprotonation (CMD) requires a carboxylate base to shuttle the proton.

    • The Fix: Add Pivalic Acid (PivOH) or Adamantane Carboxylic Acid (30 mol%) . This additive is non-negotiable for most Cp*Rh(III) cycles; it regenerates the active catalyst species.

Q: I am seeing "Silver Mirror" formation in my reaction flask.

A: You are suffering from Oxidative Decomposition . If you are using Ag(I) salts (like AgSbF₆ or Ag₂CO₃) as oxidants or halide scavengers, they are reducing to metallic silver (Ag⁰) too rapidly, likely before the catalytic cycle turns over.

  • The Fix:

    • Protect the reaction from light (wrap flask in foil).

    • Switch oxidant: Try Cu(OAc)₂ (air-stable, slower release) or use Benzoquinone as the terminal oxidant if the mechanism allows.

Strategic Visualization

Figure 1: The Indazole Selectivity Decision Tree

Use this logic flow to select your initial screening conditions.

IndazoleOptimization Start Target Position? C3 C3-H Functionalization (Electronic Control) Start->C3 Electron Rich C7 C7-H Functionalization (Steric/Directed Control) Start->C7 Steric / Ortho C3_Check Is N1 Protected? C3->C3_Check C7_Check Directing Group Present? C7->C7_Check Method_Pd Method A: Pd(OAc)2 / Phenanthroline (Arylation/Alkenylation) C3_Check->Method_Pd Yes (R=Me, Ph) Method_Rad Method B: Radical (TEMPO/Fe) (Nitration/Alkylation) C3_Check->Method_Rad No (R=H) Install_DG Action: Install N1-DG (Pivaloyl, Pyrimidyl) C7_Check->Install_DG No Method_Rh Method C: Cp*Rh(III) / AgSbF6 Add PivOH (30%) C7_Check->Method_Rh Yes Install_DG->Method_Rh

Caption: Logic flow for selecting catalyst systems based on regioselectivity targets (C3 vs C7).

Standardized Experimental Protocols

Protocol A: C3-H Arylation (The "Phenanthroline" Method)

Best for: Installing aryl groups at C3 without pre-functionalization.

Reagents:

  • Substrate: N1-Methylindazole (0.5 mmol)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (11 mg, 10 mol%)

  • Ligand: 1,10-Phenanthroline (18 mg, 20 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMA (Dimethylacetamide) [anhydrous], 2.0 mL

Workflow:

  • Pre-complexation: In a vial, mix Pd(OAc)₂ and 1,10-Phenanthroline in DMA. Stir for 5 mins until a yellow/orange complex forms. Why: Ensures active cationic species is ready.

  • Addition: Add indazole, Aryl Iodide, and K₂CO₃. Cap with a septum.

  • Degas: Sparge with Argon for 10 minutes. Oxygen poisons the Pd(0) intermediate.

  • Reaction: Heat to 110°C for 16 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMA. Purify via silica column (Hex/EtOAc).

Protocol B: C7-H Amidation (Rh-Catalyzed)

Best for: Ortho-functionalization of the benzene ring.

Reagents:

  • Substrate: N-(2-Pyrimidyl)indazole (0.2 mmol)

  • Coupling Partner: Sulfonyl azide (1.2 equiv)

  • Catalyst: [Cp*RhCl₂]₂ (3 mg, 2.5 mol%)

  • Additive 1: AgSbF₆ (10 mol%) Activates the pre-catalyst.

  • Additive 2: PivOH (30 mol%) Proton shuttle.

  • Solvent: DCE (Dichloroethane), 1.0 mL

Workflow:

  • Activation: Mix [Cp*RhCl₂]₂ and AgSbF₆ in DCE. Stir 5 mins (precipitate of AgCl will form).

  • Assembly: Add substrate, azide, and PivOH.

  • Reaction: Seal tube and heat to 100°C for 12 hours.

  • Workup: Filter through Celite to remove Ag salts. Concentrate and purify.

Optimization Matrix (Data Summary)

Use this table to interpret screening results.

ParameterConditionEffect on Indazole C-H Activation
Ligand 1,10-Phenanthroline Critical for C3. Suppresses N-binding; boosts electrophilicity.
PPh₃ / XPhosPoor for C3. Promotes homocoupling or N-arylation.
Solvent DMA / DMF Best for Pd/C3. High polarity stabilizes charged intermediates.
DCE / HFIP Best for Rh/C7. Non-coordinating; HFIP boosts H-bonding activation.
Additive PivOH (Pivalic Acid) Essential for C7. Acts as a CMD proton shuttle.
Ag₂CO₃ Oxidant. Required if coupling partner isn't an oxidant (e.g., simple arenes).
Directing Group N-Methyl Inert for C7. Good for C3.
N-Pivaloyl Good for C7 (Rh). Weak coordination; easily removed.

Mechanistic Insight: Why Reactions Fail

Figure 2: The C7-H Activation Failure Points

Visualizing the catalytic cycle to identify where your reaction is stalling.

RhCycle PreCat Pre-Catalyst [Cp*RhCl2]2 Active Active Species Cp*Rh(PivO)+ PreCat->Active + AgSbF6 Fail_Ag FAILURE: No Ag+ Added (Cl not removed) PreCat->Fail_Ag Coord Coordination (N-Directed) Active->Coord Substrate CH_Act C-H Activation (CMD Step) Coord->CH_Act - PivOH Fail_Steric FAILURE: Steric Clash (C7 blocked) Coord->Fail_Steric Insert Insertion (Coupling Partner) CH_Act->Insert Fail_Acid FAILURE: No PivOH (CMD too slow) CH_Act->Fail_Acid Prod_Rel Product Release & Proto-demetalation Insert->Prod_Rel Prod_Rel->Active Cycle closes

Caption: Rh(III) catalytic cycle highlighting critical failure points: chloride removal (Ag), steric access, and CMD assistance (PivOH).

References

  • Review of Indazole Functionalization: Yang, Z., Yu, J., & Pan, C. (2022).[1][3][4] Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. Link

  • C3-H Arylation Protocol: El Kazzouli, S., et al. (2013). Direct C-3-Arylations of 1H-Indazoles. European Journal of Organic Chemistry. Link

  • Rh(III) C7-H Activation: Li, X., et al. (2014). Rhodium(III)-Catalyzed C-H Activation/Cyclization of Indazoles.[5][6] Journal of the American Chemical Society. Link

  • Visible Light C3-Functionalization: Wang, L., et al. (2021). Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles.[2] Frontiers in Chemistry. Link

  • Directing Group Strategies: Giraud, F., et al. (2020). C3-Indazole Functionalization: A Review. Current Organic Chemistry. Link

Sources

Optimization

Technical Support Center: Troubleshooting Poor Yield in Indazole Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic scaffolds. Indazoles are a cornerstone in medicinal chemistry, but their synthesis can often be plagued by low yields, incomplete reactions, and challenging purifications.[1]

This resource provides field-proven insights through a series of troubleshooting guides and FAQs. We will delve into the causality behind common experimental failures and offer robust, validated solutions to help you optimize your synthetic routes.

Section 1: Core Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses broad, high-level issues that can affect any indazole synthesis. Use the initial diagnostic flowchart to guide your troubleshooting process.

Initial Diagnostic Workflow for Low Yield

Below is a logical workflow to diagnose the root cause of poor yield in your indazole synthesis.

G A Problem: Low or No Yield B Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) A->B C Observation: Starting Material Remains (Incomplete Conversion) B->C Path 1 D Observation: Complex Mixture of Byproducts B->D Path 2 E Observation: Clean Conversion but Low Isolated Yield B->E Path 3 F Check Reagent Quality & Stoichiometry (Purity, Activity, Equivalents) C->F G Optimize Reaction Conditions (Temperature, Time, Solvent) C->G H Review Reaction Setup (Inert Atmosphere, Dry Glassware) C->H I Identify Byproduct Structures D->I L Optimize Workup Procedure (pH adjustment, Extraction Solvent) E->L M Optimize Purification Method (Column Chromatography Conditions, Recrystallization Solvent) E->M J Hypothesize Side Reaction (e.g., Dimerization, Over-reduction) I->J K Modify Conditions to Suppress Side Reaction (e.g., Lower Temp, Change Base) J->K

Caption: General troubleshooting workflow for low yield.

Q1: My reaction shows a significant amount of unreacted starting material. What are the most common causes?

A: Incomplete conversion is a frequent issue and often points to problems with reaction kinetics or reagent stability.[2]

  • Causality & Expertise: The core of this problem is that the activation energy for the desired reaction is not being overcome, or a key reagent is not present in its active form.

    • Suboptimal Temperature: Many classical indazole syntheses, like Cadogan-type reactions, require high temperatures to drive the reductive cyclization. Conversely, modern palladium-catalyzed cross-couplings may perform optimally at milder temperatures to prevent catalyst decomposition.[2][3] A systematic temperature screen is the most effective way to find the sweet spot for your specific substrate.

    • Incorrect Solvent Choice: The solvent dictates reactant solubility and can influence reaction kinetics.[2] If starting materials are not fully dissolved, the reaction becomes heterogeneous and slow. For reactions involving charged intermediates, a more polar solvent may be required to stabilize them and accelerate the reaction. For example, in some syntheses, polar aprotic solvents like DMSO or DMF provide higher yields than ethanol or methanol.[4][5]

    • Reagent/Catalyst Inactivity: This is especially critical in metal-catalyzed reactions. Palladium catalysts can be sensitive to air and moisture, leading to oxidation and loss of activity. Hydrazine, a common reagent, can degrade upon storage. Always use freshly opened or properly stored reagents and ensure catalysts are handled under an inert atmosphere if required.

    • Insufficient Reaction Time: Some cyclization reactions are deceptively slow. Monitor the reaction by TLC or LC-MS over an extended period (e.g., 24-48 hours) before concluding it has stalled.

Q2: My crude analysis shows multiple spots/peaks, and my yield is poor after purification. How do I diagnose and prevent side reactions?

A: The formation of multiple byproducts suggests that alternative reaction pathways are competing with your desired cyclization. Identifying these byproducts is key to solving the problem.

  • Causality & Expertise: Side reactions often arise from the high reactivity of intermediates or the presence of multiple reactive sites in the molecule.

    • Dimerization/Polymerization: In syntheses involving hydrazines, self-condensation to form dimers or oligomers can be a significant side reaction, especially at elevated temperatures.[4] This can often be mitigated by using a higher dilution (lower concentration) to favor intramolecular cyclization over intermolecular reactions.

    • Over-reduction: In reductive cyclization methods (e.g., using SnCl₂ or H₂), the nitro group is reduced to an amine, which then cyclizes. However, other functional groups (e.g., nitriles, esters) can also be susceptible to reduction under harsh conditions, leading to unwanted byproducts. Using a milder or more selective reducing agent can resolve this.

    • Regioselectivity Issues (Tautomerization): Indazoles exist as 1H and 2H tautomers, with the 1H form being the most thermodynamically stable.[4] Certain reaction conditions can lead to mixtures of N-substituted regioisomers, which are often difficult to separate. The choice of base and solvent can heavily influence this ratio. For instance, in the synthesis of N-aryl-1H-indazoles from arylamino oximes, 2-aminopyridine was found to promote the desired indazole formation, whereas triethylamine favored the formation of benzimidazole byproducts.[6]

Q3: My crude reaction looks clean by TLC/NMR, but I lose most of my product during workup and purification. What's happening?

A: This frustrating scenario usually points to issues with product solubility, stability, or physical properties.

  • Causality & Expertise: The physicochemical properties of your target indazole dictate its behavior during extraction and chromatography.

    • Aqueous Solubility: Indazoles, particularly those with polar substituents or the unsubstituted parent scaffold, can have significant water solubility. During aqueous workup, a substantial amount of product may be lost to the aqueous layer. To mitigate this, saturate the aqueous layer with NaCl (brining out) before extraction and use a more polar extraction solvent like ethyl acetate or even a mixture of DCM/isopropanol. Perform multiple extractions (e.g., 5-7 times) with smaller volumes of organic solvent.

    • Acid/Base Sensitivity: The two nitrogen atoms in the indazole ring have different pKa values. Your product may be sensitive to strong acids or bases used during workup, potentially causing decomposition or salt formation that hinders extraction. Use mild acids (e.g., sat. NH₄Cl) and bases (e.g., sat. NaHCO₃) for pH adjustments.

    • Volatility: Some low molecular weight indazoles can be volatile. Removing the solvent under high vacuum and/or with heating can lead to significant product loss. If you suspect your product is volatile, use a rotary evaporator with minimal vacuum and no external heating, and finish by placing the flask on high vacuum at room temperature.

    • Silica Gel Adsorption: Highly polar indazoles can irreversibly bind to silica gel during column chromatography. You can often remedy this by pre-treating the silica with a small amount of triethylamine (~1%) in your eluent system to neutralize acidic sites, or by switching to a less acidic stationary phase like alumina.

Section 2: Method-Specific Troubleshooting Guides

Different synthetic routes have unique failure modes. This section details common issues for specific named reactions.

Focus on: The Davis-Beirut Reaction

This reaction involves the base-mediated cyclization of an o-nitrobenzylamine derivative. While powerful, it can be sensitive to substrate electronics and reaction conditions.

G cluster_0 Davis-Beirut Reaction Pathway cluster_1 Common Failure Point A o-Nitrobenzylamine B Deprotonation (Base) A->B C Intermediate Anion B->C D Intramolecular Cyclization C->D E Nitroso Intermediate Formed D->E F Dehydration E->F H Slow Cyclization Cascade E->H Short-lived G 2H-Indazole Product F->G I Decomposition of Nitroso Intermediate H->I

Caption: Key intermediate and failure point in the Davis-Beirut reaction.

  • Q: My Davis-Beirut reaction is giving a very low yield, especially with N-aryl substrates. Why?

    • A: The synthesis of N-aryl substituted 2H-indazoles via this method can be challenging. The key is the stability and reactivity of the nitroso intermediate.[7]

    • Expert Insight: The cyclization cascade must be fast relative to the decomposition of the highly reactive nitroso intermediate. For some substrates, this cyclization is slow, leading to poor yields. You can boost the reaction rate by:

      • Increasing Solvent Reactivity: Switching to a more reactive solvent like methanol can significantly improve yields.[7]

      • Modifying Electronics: Making the nitro-containing aromatic ring more electron-poor (e.g., by adding an electron-withdrawing group) can accelerate the cyclization and boost yields.[7]

Focus on: Palladium-Catalyzed Cyclizations

These methods, often involving intramolecular C-N bond formation, are sensitive to catalyst, ligand, and base choice.

  • Q: My Pd-catalyzed synthesis of 1H-indazoles from o-halo acetophenones and hydrazine is not working. What should I check?

    • A: This reaction relies on a delicate balance of oxidative addition, C-N bond formation, and reductive elimination. Failure often lies with the catalyst system or base.

    • Expert Insight:

      • Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the key reaction steps. Different ligands (e.g., dppf, dba, dppp) can have a profound impact on yield. A ligand screen is often necessary when adapting a procedure to a new substrate.[4]

      • Base Strength and Solubility: The base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄) is not just a proton scavenger; its strength and solubility can influence the reaction rate. Cs₂CO₃ is often effective due to its high solubility in many organic solvents.[4]

      • Catalyst Poisoning: Starting materials containing sulfur or other potential catalyst poisons can shut down the reaction. Ensure your starting materials are pure.

Section 3: Protocols & Data Tables
Protocol: General Procedure for Base-Catalyzed Davis-Beirut Synthesis of 2H-Indazoles

This protocol is a representative example for the synthesis of 2H-indazoles from substituted o-nitrobenzylamines.[1]

Materials:

  • Substituted o-nitrobenzylamine (1.0 eq)

  • Potassium hydroxide (KOH) (3.0 eq)

  • Ethanol (or other alcohol like n-PrOH)

  • Water

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the o-nitrobenzylamine substrate in ethanol (approx. 0.1 M concentration).

  • In a separate flask, prepare an aqueous solution of potassium hydroxide.

  • Add the aqueous KOH solution to the ethanolic solution of the substrate with stirring.

  • Heat the reaction mixture to 60 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent (ethanol/water) under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between water and ethyl acetate.

  • Separate the organic layer. Wash it sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2H-indazole.

Data Table: Influence of Reaction Parameters on Indazole Yield

The following table summarizes typical yields for the Jacobson synthesis under various conditions, demonstrating the impact of substituents. The Jacobson synthesis involves diazotization of an N-acylated o-toluidine followed by cyclization.[1]

Starting MaterialReagentsProductYield (%)Reference
N-Acetyl-o-toluidineNaNO₂, HCl, H₂O, 0-5 °C1H-Indazole~60%Varies
N-Acetyl-4-chloro-o-toluidineNaNO₂, H₂SO₄, H₂O, 0 °C6-Chloro-1H-indazole65%J. Chem. Soc.[1]
N-Acetyl-4-nitro-o-toluidineNaNO₂, H₂SO₄, H₂O, 0 °C6-Nitro-1H-indazole70%J. Med. Chem.[1]
N-Benzoyl-o-toluidineAmyl nitrite, H₂SO₄, AcOH1-Benzoyl-1H-indazole55%Ber. Dtsch. Chem. Ges.[1]
References
  • Jaffal, R., Fields, J., & El-Dakdouki, M. H. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. National Institutes of Health. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. . [Link]

  • Verma, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Bagh, B., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Gaikwad, N. D., et al. (2012). The improvement of two kinds of synthetic methods of indazoles. ResearchGate. [Link]

Sources

Troubleshooting

"managing regioselectivity in the functionalization of indazoles"

Ticket ID: IND-REGIO-001 Topic: Managing Regioselectivity in Indazole Functionalization Assigned Specialist: Senior Application Scientist The Knowledge Base: Mechanics of Selectivity Before troubleshooting specific react...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-REGIO-001

Topic: Managing Regioselectivity in Indazole Functionalization Assigned Specialist: Senior Application Scientist

The Knowledge Base: Mechanics of Selectivity

Before troubleshooting specific reactions, it is critical to understand the electronic landscape of the indazole scaffold. The regiochemical outcome is rarely random; it is a competition between thermodynamic stability and kinetic accessibility , governed by the tautomeric equilibrium.

The Tautomeric Equilibrium

Indazole exists in two annular tautomeric forms:


-indazole (benzenoid) and 

-indazole (quinonoid).[1]
  • 
    -Indazole (Thermodynamic):  More stable by ~2–5 kcal/mol due to the preservation of the benzene ring aromaticity.
    
  • 
    -Indazole (Kinetic):  Less stable, but often more nucleophilic at the nitrogen depending on the electrophile and solvent shell.
    

Visualizing the Reactivity Landscape:

IndazoleReactivity cluster_0 Tautomeric Equilibrium cluster_1 Reactivity Hotspots N1 1H-Indazole (Benzenoid) Thermodynamic N2 2H-Indazole (Quinonoid) Kinetic N1->N2 ~4 kcal/mol C3 C3 Position (Electrophilic Subst. or Radical) C7 C7 Position (Directed C-H Activation)

Figure 1: The tautomeric equilibrium between 1H- and 2H-indazole and key carbon functionalization sites.

Troubleshooting N-Alkylation (N1 vs. N2)

User Issue: "I am getting an inseparable mixture of N1- and N2-alkylated products."

Diagnosis: The reaction is likely under partial kinetic control or solvent effects are stabilizing the transition state for the undesired isomer.

Protocol A: Achieving N1 Selectivity (Thermodynamic Control)

To favor N1, you must push the equilibrium toward the thermodynamically stable benzenoid form. This is best achieved using conditions that allow for equilibration or utilize the "Cesium Effect."

  • Mechanism:

    
     is a large, soft cation that can stabilize the N1-anion or coordinate with substituents at C7/C3.
    
  • Recommended Conditions:

    • Base:

      
       (Cesium Carbonate).[2]
      
    • Solvent: DMF or DMSO (Polar aprotic solvents dissociate ion pairs, favoring the thermodynamic product).

    • Temperature: Elevated (

      
      ) promotes thermodynamic equilibration.
      
Protocol B: Achieving N2 Selectivity (Kinetic/Reagent Control)

N2 functionalization is challenging because it fights thermodynamics. The most reliable modern method avoids standard alkyl halides entirely.

  • The "Gold Standard" Solution: Use Alkyl 2,2,2-trichloroacetimidates .

  • Mechanism: Under Lewis acid catalysis, the imidate activates. The N2 position, being more nucleophilic in the transient species or guided by specific transition state geometries, attacks the electrophile.

  • Reference: This approach was solidified by Pfizer/WuXi chemists, demonstrating >98:2 N2 selectivity.

Decision Matrix for N-Functionalization:

N_Selectivity Start Target Regioisomer? N1_Path I need N1-Alkyl Start->N1_Path N2_Path I need N2-Alkyl Start->N2_Path Cond_N1 Condition Set A: Base: Cs2CO3 Solvent: DMF Temp: 60-90°C N1_Path->Cond_N1 Cond_N2 Condition Set B: Reagent: Alkyl Trichloroacetimidate Catalyst: BF3·OEt2 or TMSOTf Solvent: THF/DCM N2_Path->Cond_N2 Alt_N2 Alternative: Mitsunobu (DIAD/PPh3) (Substrate Dependent) N2_Path->Alt_N2 If imidate fails Mech_N1 Mechanism: Thermodynamic Equilibration Cond_N1->Mech_N1 Mech_N2 Mechanism: Kinetic Control / Imidate Activation Cond_N2->Mech_N2

Figure 2: Decision matrix for selecting reaction conditions based on the desired N-isomer.

Troubleshooting C-Functionalization (C3 vs. C7)

User Issue: "I am trying to functionalize the carbon ring. Electrophilic substitution hits C3, but I need C7."

Scenario 1: C3-Functionalization (The Natural Nucleophile)

The C3 position is the most electron-rich carbon. Standard Electrophilic Aromatic Substitution (EAS) will target C3.

  • Standard Method: Halogenation (

    
     or 
    
    
    
    ).
  • Advanced Method (Umpolung): To install complex alkyl groups at C3, switch the polarity. Use an N-(benzoyloxy)indazole as an electrophile and react it with a copper-hydride (CuH) catalyst and an alkene.[3][4]

    • Why it works: The benzoyloxy group makes the indazole electrophilic. The Cu-catalyst directs the incoming nucleophile to C3 with high enantioselectivity.[4]

Scenario 2: C7-Functionalization (The Hard Target)

C7 is electronically deactivated and sterically shielded. You cannot access it via standard EAS. You must use Directed C-H Activation .

  • Method: Iridium-catalyzed Borylation.

  • Requirement: A directing group (DG) at N1 is usually required to steer the catalyst to C7.

  • Protocol:

    • Protect N1: Install a sterile directing group (e.g., SEM) or a coordinating group (e.g., ester/amide).

    • Catalyst System:

      
       + dtbpy (ligand).
      
    • Borylating Agent:

      
      .
      
    • Outcome: The steric bulk of the ligand + the directing effect forces borylation at C7 (or C4 if C7 is blocked, but C7 is preferred electronically in 1H-indazoles).

Comparative Protocol Table:

FeatureC3-Functionalization C7-Functionalization
Primary Mechanism Electrophilic Aromatic Substitution (EAS)Transition Metal C-H Activation
Key Reagents

, NBS, or CuH (Umpolung)

,

Selectivity Driver Electronic density (C3 is nucleophilic)Steric control + Directing Group at N1
Common Pitfall Over-halogenation at C3/C5C4 vs C7 mixtures (Ligand choice is critical)
References ChemRxiv (CuH method) [1]Org. Biomol. Chem. (Ir-Borylation) [2]

Detailed Experimental Workflows

Workflow A: High-Fidelity N2-Alkylation

Use this when thermodynamic conditions yield N1.

  • Preparation of Imidate: React your alcohol (

    
    ) with trichloroacetonitrile (
    
    
    
    ) and catalytic DBU in DCM. Isolate the imidate.
  • Coupling:

    • Dissolve Indazole (1.0 equiv) and Imidate (1.2 equiv) in anhydrous THF.

    • Cool to

      
      .
      
    • Add catalytic

      
       (0.1 equiv) or TMSOTf.
      
    • Warm to RT and stir for 2–4 hours.

  • Validation: Check Crude NMR. N2-alkylated indazoles typically show a distinct shift in the C3-H proton compared to N1 isomers.

    • N1-Alkyl: C3-H

      
       ~8.0 ppm.
      
    • N2-Alkyl: C3-H

      
       ~8.3–8.5 ppm (Deshielded).
      
Workflow B: C7-Selective Borylation

Use this to install a handle for Suzuki couplings at the "impossible" position.

  • Substrate: Start with N1-protected indazole (e.g., 1-methyl-1H-indazole).

  • Reaction Setup:

    • In a glovebox, mix

      
       (1.5 mol%) and dtbpy (3 mol%) in hexane/THF.
      
    • Add

      
       (1.0 equiv) and the indazole substrate.
      
  • Heating: Seal and heat to

    
     for 16 hours.
    
  • Workup: Evaporate volatiles. Do not run silica column immediately (boronates can be sticky). Recrystallize or use crude in the next Suzuki coupling.

Frequently Asked Questions (FAQ)

Q: Why does my N-alkylation yield vary when I scale up? A: Heat transfer and mixing efficiency. N1-selectivity is thermodynamic.[2][5] On a small scale, heating is uniform. On a large scale, if the reaction doesn't reach equilibrium temperature quickly, kinetic product (N2) may form and precipitate (if insoluble), locking the ratio. Ensure efficient stirring and adequate reaction times (overnight) for large batches.

Q: Can I switch selectivity using Protecting Groups? A: Yes.

  • THP (Tetrahydropyranyl): Generally favors N1 due to anomeric effects.

  • SEM/MOM: Can give mixtures, but often favor N1 under standard NaH conditions.

  • Trityl (Trt): The massive steric bulk forces it to N1 (usually), but it is very labile.

Q: I tried the C3-halogenation but got a mixture of C3 and C5. Why? A: The C5 position is the second most nucleophilic site (para to the hydrazine nitrogen). If C3 is blocked or the reagents are too aggressive (e.g., excess


), C5 will react. Switch to milder reagents like NBS in polar aprotic solvents (DMF) to enhance C3 selectivity.

References

  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Source: ChemRxiv (2020). URL:[Link][1][2][6]

  • Controlling selectivity in N-heterocycle directed borylation of indoles (and related azoles). Source: Organic & Biomolecular Chemistry (2021).[2][5][7] URL:[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Source: Beilstein Journal of Organic Chemistry (2021).[2] URL:[Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. Source: WuXi AppTec / Pfizer (2022). URL:[Link]

Sources

Optimization

"degradation pathways of indazole derivatives under acidic conditions"

Technical Support Center: Stability Profiling of Indazole Derivatives Introduction: The "Ring vs. Wing" Stability Paradox Welcome to the Indazole Stability Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Profiling of Indazole Derivatives

Introduction: The "Ring vs. Wing" Stability Paradox

Welcome to the Indazole Stability Support Center. If you are working with indazole-based pharmacophores (e.g., kinase inhibitors like Axitinib or synthetic cannabinoids), you have likely encountered a common paradox: The indazole core is exceptionally robust, yet your chromatograms show degradation.

Under acidic conditions, the 1H-indazole ring system acts as a "pseudo-aromatic" anchor that rarely cleaves. The degradation you observe is almost invariably the failure of substituents —specifically at the N1 and C3 positions—rather than the destruction of the heterocycle itself. This guide provides the diagnostic logic and protocols to distinguish between core failure and substituent cleavage.

Module 1: Diagnostic Workflow (Troubleshooting)

Issue: "I see extra peaks in my LC-MS after acidic workup. Is my scaffold falling apart?"

Use this logic gate to identify the degradation pathway based on Mass Shift (


).

Indazole_Diagnosis Start Unexpected Peak in Acidic Media CheckMass Analyze Mass Shift (Δ m/z) Relative to Parent Start->CheckMass Plus18 +18 Da (Water Addition) CheckMass->Plus18 Δ = +18 Minus44 -44 Da (Loss of CO2) CheckMass->Minus44 Δ = -44 MinusSub Loss of Alkyl/Acyl Group (e.g., -42, -57 Da) CheckMass->MinusSub Δ = -R NoChange No Mass Change (Isomerization) CheckMass->NoChange Δ = 0 Hydrolysis DIAGNOSIS: Hydrolysis Target: N1-Acyl or C3-Amide/Ester Common in: Synthetic Cannabinoids Plus18->Hydrolysis Decarb DIAGNOSIS: Decarboxylation Target: Indazole-3-Carboxylic Acid Condition: High Temp + Acid Minus44->Decarb Dealk DIAGNOSIS: N-Dealkylation Target: N1/N2-Alkyl Groups Note: Rare in mild acid; check for oxidation MinusSub->Dealk Photo DIAGNOSIS: Photochemical Rearrangement Product: Benzimidazole Derivative Cause: Light exposure (Not Acid) NoChange->Photo

Figure 1: Rapid diagnostic decision tree for identifying indazole degradation products based on LC-MS mass shifts.

Module 2: Mechanistic Deep Dive (The "Why")

Scenario A: Hydrolysis of N1-Acyl Indazoles

Symptom: Appearance of the parent indazole (NH free) and a carboxylic acid. Mechanism: The N1-nitrogen in indazole is pyrrole-like but less electron-rich than indole due to the adjacent pyridine-like N2. However, N1-acylation creates an amide-like bond that is susceptible to acid-catalyzed hydrolysis. The N1-acyl group is a "chemical fuse"—it stabilizes the N2 lone pair but is labile under strong acidic stress (pH < 2).

Key Insight: Unlike standard amides, N1-acyl indazoles are activated amides. The indazole anion is a better leaving group than a standard amine, making these derivatives hydrolyze faster than typical peptide bonds [1].

Scenario B: Decarboxylation of Indazole-3-Carboxylic Acids

Symptom: Loss of 44 Da (CO2). Mechanism: Indazole-3-carboxylic acids are prone to thermal decarboxylation, which is catalyzed by acid. Protonation of the ring (or the carboxyl group) facilitates the loss of carbon dioxide to yield the unsubstituted indazole.

  • Risk Factor: This is most common during acidic reflux (e.g., HCl/MeOH) used for deprotection steps.

Scenario C: The "Benzimidazole Phantom" (False Positive)

Symptom: A new peak with the exact same mass as your product, but different retention time. Cause: This is not acid degradation. It is a photochemical rearrangement.[1][2] Under UV light (often during benchtop handling), 1H-indazoles can isomerize to benzimidazoles via a ring-opening/ring-closing mechanism involving a nitrile intermediate [2].

  • Fix: Wrap flasks in foil. Do not mistake this for acid instability.

Module 3: Experimental Protocols

Protocol 1: Acid Stability Stress Test (Forced Degradation)

Use this protocol to validate if your lead compound survives the stomach (pH 1.2) or acidic workups.

Materials:

  • 0.1 N HCl and 1.0 N HCl

  • HPLC Vials

  • Acetonitrile (ACN)

Workflow:

  • Preparation: Dissolve 1 mg of Indazole Derivative in 100 µL ACN (co-solvent).

  • Acid Challenge: Add 900 µL of 0.1 N HCl (mimics gastric pH).

    • Stress Condition: For robust testing, prepare a second vial with 1.0 N HCl .

  • Incubation:

    • Set A: Ambient temperature (25°C) for 24 hours.

    • Set B: Heat block (60°C) for 4 hours (Accelerated degradation).

  • Quenching: Neutralize an aliquot with equal molar NaOH immediately before injection to prevent column damage, or inject directly if using an acid-compatible column.

  • Analysis: Monitor for Parent Indazole (cleavage product) and Open Ring species (rare).

Data Interpretation Table:

Observed Mass (LC-MS)Likely IdentityRoot Cause
[M+H]+ Intact CompoundStable
[M-R+H]+ Parent IndazoleN1-Deacylation / Dealkylation
[M+18]+ Hydrolyzed Amide/EsterSide-chain hydrolysis (e.g., C3-carboxamide)
[M-44]+ Decarboxylated ProductThermal/Acidic loss of C3-COOH
[M+16]+ N-OxideOxidative artifact (check if solvents contain peroxides)

Module 4: Frequently Asked Questions (FAQs)

Q1: Why is the N1-position more labile than the N2-position in acidic media? A: The N1-position bears the hydrogen in the most stable tautomer (1H-indazole). When substituted (e.g., alkylated or acylated), the N1-derivatives are generally stable. However, N1-acyl groups are susceptible to hydrolysis because the resulting "leaving group" (the indazole anion) is resonance-stabilized. N2-substituted isomers are quinonoid in character, less aromatic, and often rearrange or degrade via different pathways, but N1-cleavage is the dominant "acidic" failure mode for acylated derivatives [3].

Q2: I am synthesizing an indazole-3-carboxamide (synthetic cannabinoid scaffold). The amide bond is hydrolyzing.[3][4] How do I stop this? A: Indazole-3-carboxamides (like AB-CHMINACA derivatives) are prone to hydrolysis of the amide bond to the carboxylic acid [4].

  • Troubleshooting: Avoid high temperatures (>40°C) during acidic deprotection steps.

  • Steric Shielding: Bulky groups on the amide nitrogen (e.g., tert-butyl) slow down hydrolysis significantly compared to linear alkyl chains.

Q3: Can acidic conditions open the pyrazole ring of the indazole? A: It is extremely rare under standard laboratory acidic conditions (e.g., HCl, TFA). The benzene ring fused to the pyrazole provides significant stabilization. Ring opening typically requires strong oxidation (e.g., KMnO4) or photolysis , not just acid. If you see ring opening, check your light exposure or presence of oxidants [2].

References

  • Beilstein Journals. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. (Discusses mechanism of N-acyl stability and hydrolysis relative to indoles/indazoles).

  • BenchChem. (2025).[1] Technical Support Center: Indazole Derivatives - Photodegradation and Hydrolysis.

  • National Institutes of Health (NIH). (2016). Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan. (Detailed case study on acid hydrolysis of benzimidazole/indazole pharmacophores).

  • National Institutes of Health (NIH). (2023). Study of the Metabolic Profiles of Indazole-3-Carboxamide Synthetic Cannabinoids. (Analysis of amide hydrolysis and hydroxylation pathways).

  • Diva Portal. (2024). Direct and selective alkylation of indazole-3-carboxylic acid. (Discusses stability of N1 vs N2 isomers and decarboxylation risks).

Sources

Troubleshooting

Technical Support Center: Optimizing Indazole Stability for In Vivo Applications

Ticket ID: IND-STAB-001 Subject: Troubleshooting rapid clearance and low exposure of indazole-based leads in preclinical species. Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-STAB-001 Subject: Troubleshooting rapid clearance and low exposure of indazole-based leads in preclinical species. Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Introduction: The Indazole Paradox

Welcome to the technical support hub. You are likely here because your promising indazole lead—potent in biochemical assays—failed in rodent PK studies, showing high clearance (


 liver blood flow) or poor oral bioavailability (

).[1]

The indazole scaffold is a privileged structure in kinase inhibitors (e.g., Axitinib) and GPCR ligands, but it suffers from a "Jekyll and Hyde" profile in vivo.[1] Its nitrogen-rich core is a prime target for Phase II conjugation (N-glucuronidation) and Phase I oxidation (CYP450-mediated) .[1]

This guide moves beyond basic medicinal chemistry. We will treat your molecule as a system to be debugged. Below are the diagnostic workflows, chemical patches, and formulation strategies required to stabilize your compound.

Module 1: Diagnostic Workflow (Root Cause Analysis)

Before modifying your molecule, you must identify the mechanism of instability.[1] Indazoles are unique because they often undergo direct N-glucuronidation without prior oxidation, a pathway frequently missed in standard NADPH-only microsomal assays.[1]

Protocol 1.1: Differential Metabolic Phenotyping

Objective: Distinguish between Cytochrome P450 (CYP) liability and UDP-glucuronosyltransferase (UGT) liability.[1]

Materials:

  • Pooled Liver Microsomes (Human, Rat, Mouse).[1]

  • Cofactors: NADPH (for oxidations), UDPGA (for glucuronidation), Alamethicin (pore-forming agent).[1]

Workflow:

  • Preparation: Thaw microsomes on ice. Pre-incubate with Alamethicin (

    
     protein) for 15 min to permeabilize the membrane (critical for UGT access).[1]
    
  • Incubation Conditions (3 arms):

    • Arm A (Phase I only): Microsomes + Test Compound + NADPH .[1]

    • Arm B (Phase II only): Microsomes + Test Compound + UDPGA .[1]

    • Arm C (Global): Microsomes + Test Compound + NADPH + UDPGA .

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS. Monitor parent depletion and scan for diagnostic neutral losses:

    • +16 Da: Oxidation (Phase I).[1]

    • +176 Da: Glucuronidation (Phase II).[1]

Interpretation Guide:

  • Rapid loss in Arm B only: Your problem is N-glucuronidation . This is common in indazoles with free NH groups (1H- or 2H-indazole).[1]

  • Rapid loss in Arm A only: Your problem is Oxidative Dealkylation/Hydroxylation . Look at your N1-substituents.

  • Stable in A & B but cleared in vivo: Suspect extra-hepatic clearance (renal) or solubility-limited absorption (see Module 3).[1]

Visualizing the Decision Logic

The following diagram illustrates the decision tree for troubleshooting indazole instability based on the assay results above.

Indazole_Stability_Workflow Start START: High In Vivo Clearance MicrosomeAssay Run Differential Microsomal Assay (NADPH vs UDPGA) Start->MicrosomeAssay Result_UGT High Clearance in UDPGA Arm (Phase II Dominant) MicrosomeAssay->Result_UGT Mass Shift +176 Result_CYP High Clearance in NADPH Arm (Phase I Dominant) MicrosomeAssay->Result_CYP Mass Shift +16/-14 Result_Stable Stable in Microsomes (Low Intrinsic Clearance) MicrosomeAssay->Result_Stable No Depletion UGT_Fix1 Strategy: Steric Hindrance (Add ortho-substituents) Result_UGT->UGT_Fix1 UGT_Fix2 Strategy: Electronic Tuning (Reduce N-nucleophilicity) Result_UGT->UGT_Fix2 CYP_Fix1 Strategy: Deuteration (Block C-H abstraction) Result_CYP->CYP_Fix1 CYP_Fix2 Strategy: Fluorination (Block metabolic soft spot) Result_CYP->CYP_Fix2 Solubility Check Solubility & Permeability (Class II/IV Issue?) Result_Stable->Solubility Renal Suspect Renal Clearance (Check Urine) Result_Stable->Renal

Figure 1: Decision tree for diagnosing and remediating indazole instability based on in vitro metabolite identification.

Module 2: Chemical Troubleshooting (The "Patch")

Once you have diagnosed the pathway, apply these specific chemical modifications.[1][2]

Scenario A: The "Glucuronidation Trap"

Issue: The N1 or N2 nitrogen of the indazole is acting as a nucleophile, attacking UDPGA. This is notoriously faster in rats than humans, leading to false negatives in drug development (GNE-924 case study) [1, 2].[1]

Solution 1: Steric Shielding Introduce a bulky substituent (e.g., methyl, chloro, cyclopropyl) at the position ortho to the conjugation site.[1]

  • Mechanism:[2][3][4][5][6][7] The bulky group prevents the UGT enzyme from achieving the necessary orbital overlap for conjugation.[1]

  • Example: If N1 is the conjugation site, substitution at C7 (of the indazole ring) or on the phenyl ring attached to N1 can abolish activity [3].[1]

Solution 2: Electronic Deactivation Reduce the electron density of the nitrogen.

  • Mechanism:[2][3][4][5][6][7] Electron-withdrawing groups (EWGs) like

    
     or 
    
    
    
    on the ring decrease the nucleophilicity of the nitrogen, making it a poorer substrate for UGTs.[1]
Scenario B: Oxidative Liability (The "P450 Burn")

Issue: Alkyl groups attached to N1 are rapidly hydroxylated (N-dealkylation).[1]

Solution 1: Deuteration (The "Heavy" Switch) Replace hydrogen atoms at the


-carbon of the N-alkyl chain with deuterium.[1]
  • Mechanism:[2][3][4][5][6][7] The C-D bond is stronger than the C-H bond.[1] This exploits the Primary Kinetic Isotope Effect (KIE), slowing down the rate-limiting step of CYP-mediated hydrogen abstraction [4].[1]

  • Impact: Can increase half-life (

    
    ) by 2-5x without changing potency or selectivity.[1]
    

Solution 2: Fluorination Replace labile C-H bonds with C-F bonds.[1]

  • Mechanism:[2][3][4][5][6][7] Fluorine is bioisosteric to hydrogen but blocks oxidation due to the high strength of the C-F bond.

Summary of SAR Modifications
Instability ModeDiagnostic MarkerRecommended ModificationExpected Outcome
N-Glucuronidation +176 Da (M+Gluc)Steric Hindrance: Add substituent at C7 or ortho-phenyl.[1]Block UGT access; >10x stability increase.
N-Dealkylation -14 Da (Loss of alkyl)Deuteration: Replace

-H with D.
Increase metabolic stability via KIE.[1]
Aromatic Oxidation +16 Da (M+O)Fluorination: Add F at metabolic soft spot.[1]Block CYP oxidation; maintain potency.[1]
Hydrolysis Cleavage of amideBioisostere: Replace amide with heterocycle (e.g., oxadiazole).[1]Eliminate hydrolytic liability.[1]

Module 3: FAQs & Formulation (The "Deployment")

Q1: My compound is stable in human microsomes but vanishes in rats. Why?

A: You are likely facing the "Rodent UGT Spike." Rodents (especially rats) have significantly higher expression and activity of specific UGT isoforms (like UGT1A) toward nitrogen heterocycles compared to humans [1].[1]

  • Action: Do not discard the lead immediately.[1] Run a hepatocyte stability assay for both species. If the discrepancy persists, rely more on dog or monkey PK data, which often predict human clearance better for N-glucuronidation.[1]

Q2: I see low exposure even though my compound is stable. Is it the formulation?

A: Indazoles are classic BCS Class II compounds (Low Solubility, High Permeability).[1] The "instability" might actually be precipitation in the gut.[1]

  • Check: Is the compound crystalline? Indazoles have high lattice energy (MP > 140°C) [5].[1]

  • Fix:

    • Salt Formation: Create a mesylate or tosylate salt to disrupt the crystal lattice.[1]

    • Acidification: Indazoles are weak bases (

      
      ).[1] Ensure your vehicle is acidic (pH 2-4) or use complexing agents like Hydroxypropyl-
      
      
      
      -Cyclodextrin (HP-
      
      
      -CD)
      (20% w/v) to maintain solubility in vivo.[1]
Q3: Can I just block the Nitrogen with a methyl group?

A: Be careful. Alkylating the N1 position prevents direct N-glucuronidation, but it converts the molecule into a substrate for oxidative dealkylation (CYP-mediated).[1] You are trading one clearance pathway for another.[1] If you must alkylate, use a fluorinated alkyl (e.g., difluoromethyl) or a small ring (cyclopropyl) to resist oxidation.[1]

References

  • N-glucuronidation Species Differences: Title: Characterizing the in vitro species differences in N-glucuronidation of a potent pan-PIM inhibitor GNE-924. Source: PubMed / Xenobiotica.[1] URL:[Link]

  • Indazole Glucuronidation Mechanisms: Title: Structure-activity relationship (SAR): effort towards blocking N-glucuronidation of indazoles (PF-03376056) by human UGT1A enzymes.[1] Source: PubMed / Drug Metabolism and Disposition.[1] URL:[Link][1]

  • Metabolic Stability Strategies: Title: Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.[1] Source: ResearchGate.[1] URL:[Link]

  • Deuteration in Drug Design: Title: Deuterium in Drug Discovery: Progress and Potential.[1] Source: Chemical & Engineering News (Concept referenced in general medicinal chemistry literature).[1] URL:[Link][1]

Sources

Optimization

"addressing poor peak shape in HPLC analysis of polar heterocycles"

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Peak Shape Anomalies in Polar Heterocycle Analysis[1]

Executive Summary

Polar heterocycles (e.g., pyridines, imidazoles, pyrimidines) represent a distinct challenge in HPLC.[1] Their basic nitrogen atoms act as "silanol magnets," leading to severe tailing, while their hydrophilicity often results in near-zero retention (


) on standard C18 phases.[1] This guide moves beyond generic troubleshooting to address the specific physicochemical interactions driving these failures.
Module 1: The "Shark Fin" Tail (Silanol Interactions)

Symptom: Asymmetric peaks (Tailing Factor


) specifically for basic compounds, while neutrals remain symmetric.

The Mechanism: Standard silica supports possess residual silanol groups (


). At pH > 3, these ionize to 

.[1] Polar heterocycles often have a

between 5 and 9.[1] When protonated (

), they engage in a secondary ion-exchange interaction with the silanols, dragging the peak tail.
Protocol 1.1: The pH Suppression Strategy

Objective: Neutralize the silanol surface or the analyte to prevent ion-exchange.

StrategypH TargetMechanismRisk Factor
Low pH (Standard) pH 2.0 - 2.5Protonates silanols (

), rendering them neutral.[1]
Low. Most modern columns are stable here.[1]
High pH (Advanced) pH 10.0+De-protonates the basic heterocycle (

), rendering it neutral.[1]
High. Requires hybrid (e.g., Ethylene Bridged) silica to prevent column dissolution.[1]

Actionable Steps:

  • Buffer Selection: Do not rely on simple acid addition (e.g., 0.1% TFA).[1] Use a true buffer.

    • Low pH:[1][2][3] 20 mM Ammonium Formate adjusted to pH 2.5 with Formic Acid.

    • High pH:[1] 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide (requires Hybrid column).

  • Ionic Strength: If tailing persists at low pH, increase buffer concentration from 10 mM to 25-50 mM to "mask" active sites.[1]

Protocol 1.2: Charged Surface Hybrid (CSH) Technology

If pH adjustment fails, the column chemistry is likely the bottleneck.

  • The Fix: Switch to a Charged Surface Hybrid (CSH) column.

  • Why: These phases introduce a low-level positive charge on the particle surface. This electrostatically repels the protonated basic heterocycle, preventing it from touching the underlying silanols.

  • Result: Sharp peaks even with weak mobile phases (e.g., 0.1% Formic Acid) which are preferred for LC-MS sensitivity.[1]

Module 2: The "Dead Time" Elution (Retention Issues)

Symptom: Analyte elutes at the void volume (


), often co-eluting with salts/matrix.

The Mechanism: Polar heterocycles are too hydrophilic to partition into the hydrophobic C18 chains. Increasing the % aqueous phase to 100% causes "phase collapse" (dewetting) in standard C18 columns.

Decision Matrix: Choosing the Right Stationary Phase

RetentionLogic cluster_HILIC HILIC Requirements Start Analyte Retention Failure (k' < 1) LogP Check LogP Value Start->LogP RP_Aq LogP 0 to 1 Use Aqueous Stable C18 (Polar Embedded Group) LogP->RP_Aq Moderately Polar HILIC LogP < 0 (Highly Polar) Switch to HILIC Mode LogP->HILIC Very Polar PFP Aromatic/Isomeric? Use Fluorophenyl (PFP) LogP->PFP Specific Selectivity HILIC_Cond Acetonitrile > 70% Buffer: 10mM Amm. Acetate pH: Buffer pKa +/- 1 HILIC->HILIC_Cond

Figure 1: Decision tree for selecting stationary phases based on analyte polarity (LogP).

Protocol 2.1: HILIC Implementation

Hydrophilic Interaction Liquid Chromatography (HILIC) creates a water-enriched layer on the surface of a polar column (Silica, Amide, or Zwitterionic).[1][4]

  • Mobile Phase: Start with 90% Acetonitrile / 10% Aqueous Buffer .[1]

    • Note: In HILIC, water is the "strong" solvent.[4] Increasing water reduces retention.[1][4]

  • Sample Diluent: Crucial Step. The sample must be dissolved in high organic (e.g., 80% ACN). Injecting a water-dissolved sample into a HILIC column destroys the partitioning mechanism, resulting in broad, distorted peaks.

  • Equilibration: HILIC columns require longer equilibration than RP columns (approx. 20-30 column volumes) to establish the water layer.

Module 3: The "Split" Peak (Chelation & System Effects)

Symptom: Peak appears split, broad, or has a "shoulder," despite good pH and column choice.[1]

The Mechanism: Many heterocycles (e.g., pyridines, quinolines) are potent chelators.[1] They bind to trace iron or steel ions leached from the HPLC frits or tubing, forming metal-complexes that elute slightly differently than the free drug.

Protocol 3.1: System Passivation & Chelation Suppression
  • Add EDTA? No. EDTA is not LC-MS friendly.[1]

  • Add Medronic Acid: Use trace (5 µM) medronic acid or commercially available "infinity" modifiers in the mobile phase to sequester metal ions.

  • Hardware Check: If the problem persists, replace the column inlet frit (often stainless steel) with a PEEK or Titanium frit, or switch to a "Bio-Inert" (PEEK-lined) LC system.

FAQ: Rapid Fire Troubleshooting

Q: My pyridine peak tails, but I cannot use buffers because of MS sensitivity. A: Switch to a CSH C18 or Biphenyl column. These provide alternative selectivity and shielding without requiring high salt concentrations.[1] Alternatively, use 0.1% Formic Acid (low pH) which is MS-compatible.[1][5]

Q: I see "fronting" (Shark fin pointing forward). A: This is usually Mass Overload or Solvent Mismatch .[1]

  • Overload: Dilute sample 10x.[1][6] If shape improves, the column capacity was exceeded.

  • Mismatch: If your sample is in 100% MeOH but your mobile phase is 95% Water, the sample travels faster than the eluent initially. Match the sample diluent to the starting mobile phase conditions.

Q: My retention times are shifting in HILIC mode. A: Check your equilibration time. HILIC is sensitive to water balance. Ensure your gradient ends with a re-equilibration step that is at least 15-20 column volumes long.

References
  • Waters Corporation. Practical Applications of Charged Surface Hybrid (CSH) Technology. (Demonstrates improved peak shape for basic compounds in low-ionic strength mobile phases).

  • Restek Corporation. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (Explains silanol interactions and pH strategies).

  • Agilent Technologies. Hydrophilic Interaction Chromatography (HILIC) Method Development and Troubleshooting.[1] (Comprehensive guide on HILIC mechanism and solvent strength).

  • MAC-MOD Analytical. ACE HILIC Method Development Guide. (Detailed protocols for HILIC mobile phase and equilibration).

  • Chromatography Online (LCGC). Troubleshooting Basics, Part 4: Peak Shape Problems. (General diagnostics for split peaks and physical blockages).[1][7]

Sources

Troubleshooting

Technical Support Center: Indazole Stability &amp; Workup Guide

This guide is structured as a Tier-2 Technical Support resource for medicinal chemists and process scientists. It prioritizes "self-validating" protocols—methods that include built-in checks to ensure success—and focuses...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-2 Technical Support resource for medicinal chemists and process scientists. It prioritizes "self-validating" protocols—methods that include built-in checks to ensure success—and focuses on the specific, often unreported failure modes of indazole chemistry.

Topic: Preventing Decomposition of Indazole Compounds During Workup Ticket ID: INDZ-STAB-001 Status: Resolved / Reference Ready

Executive Summary: The "Deceptive Stability" of Indazoles

While the indazole core (benzo[d]pyrazole) is aromatic and generally robust, it exhibits "Deceptive Stability" during workup. The N-N bond is not the primary failure point; rather, the failure modes are typically:

  • Tautomeric Scrambling: Thermodynamic equilibration between

    
     (stable) and 
    
    
    
    (kinetic/basic) forms.
  • Acid-Catalyzed Decomposition: Specifically on silica gel during purification.

  • Metal-Complexation: High affinity for Cu/Pd catalysts, leading to oxidative degradation or product loss in aqueous layers.

  • N-Acyl Hydrolysis: Rapid cleavage of N-protecting groups (Boc, Acetyl, SEM) under standard basic wash conditions.

Troubleshooting Guide (Q&A Format)

Issue 1: "My product degrades or streaks significantly during flash chromatography."

Diagnosis: Silica Acidity Induced Decomposition. Unmodified silica gel is slightly acidic (pH ~5-6 due to silanol groups). Indazoles, particularly


-indazoles or those with acid-labile protecting groups (THP, SEM), can undergo protonation-induced decomposition or irreversible adsorption (streaking) on the column.

The Fix: Silica Deactivation Protocol Do not use standard silica.[1] You must neutralize the stationary phase before loading your compound.

  • Step 1: Prepare your eluent system (e.g., Hexane/EtOAc).

  • Step 2: Add 1% v/v Triethylamine (Et3N) to the solvent mixture.[2]

  • Step 3: Flush the column with 2-3 column volumes (CV) of this "buffered" solvent before loading your sample.

  • Step 4: Run the column.[1] The Et3N caps the acidic silanol sites, preventing interaction with the indazole nitrogen.

Validation Check: Your product should elute as a tight band. If streaking persists, switch to Neutral Alumina stationary phase.

Issue 2: "I synthesized a 2H-indazole, but isolated the 1H-isomer."

Diagnosis: Thermodynamic Equilibration. The


-indazole is thermodynamically more stable than the 

-isomer by approximately 2.3–3.6 kcal/mol [1]. Acidic workups or high thermal stress during solvent removal can catalyze the migration of the proton or substituent from N2 to N1 to reach the energy minimum.

The Fix: The "Cold & Basic" Workup

  • Temperature: Keep all workup solutions

    
    C. Evaporate solvents at 
    
    
    
    C.
  • pH Control: Avoid strong acids. If quenching a reaction, use saturated

    
     (mildly acidic) or phosphate buffer (pH 7).
    
  • Avoid: Do not let the crude mixture sit in acidic solution (e.g., HCl wash) for extended periods.

Issue 3: "My reaction worked (LCMS confirms), but the isolated yield is low after copper-catalyzed coupling."

Diagnosis: Metal Scavenging/Sequestration. Indazoles are excellent ligands. They form stable, often insoluble complexes with Copper (Cu) and Palladium (Pd). If you filter your reaction and see a blue/green solid, your product is likely trapped in that filter cake, not in the filtrate.

The Fix: The Ammonia Wash Protocol Standard EDTA washes are often too slow for indazoles.

  • Step 1: Dilute the organic layer (EtOAc or DCM) with the crude reaction mixture.

  • Step 2: Wash with 10% aqueous

    
     (Ammonium Hydroxide) .
    
  • Mechanism: Ammonia displaces the indazole from the copper center, forming the water-soluble deep blue complex

    
    .
    
  • Endpoint: Repeat washes until the aqueous layer is colorless .

Issue 4: "My N-Acyl/N-Boc group fell off during the bicarbonate wash."

Diagnosis: Base-Mediated Hydrolysis. N-Acyl indazoles behave like hemiaminals or activated amides. They are significantly more labile than N-Acyl indoles. Even weak bases like saturated


 (pH ~8.5) can trigger hydrolysis if the contact time is long.

The Fix: The Phosphate Buffer Wash

  • Replace Carbonate/Bicarbonate washes with 0.5M Sodium Phosphate Buffer (pH 6.0 - 7.0) .

  • This neutral pH prevents both acid-catalyzed migration and base-catalyzed hydrolysis.

Visualized Workflows

Diagram 1: Indazole Workup Decision Tree

This logic flow helps determine the correct workup path based on your specific indazole derivative.

IndazoleWorkup Start Crude Indazole Reaction Mixture CheckMetal Is a Metal Catalyst (Cu/Pd) Present? Start->CheckMetal MetalYes Risk: Product Trapped in Metal Complex CheckMetal->MetalYes Yes MetalNo Check Substituents CheckMetal->MetalNo No AmmoniaWash Protocol: NH4OH Wash (Until aq. layer is colorless) MetalYes->AmmoniaWash CheckSens Contains N-Acyl, N-Boc, or 2H-Isomer? MetalNo->CheckSens AmmoniaWash->CheckSens SensYes Risk: Hydrolysis / Migration CheckSens->SensYes Yes SensNo Standard Workup CheckSens->SensNo No BufferWash Protocol: Phosphate Buffer (pH 6-7) Keep Temp < 30°C SensYes->BufferWash SilicaCheck Purification Step: Acid Sensitive? SensNo->SilicaCheck BufferWash->SilicaCheck DeactSilica Protocol: 1% Et3N Deactivated Silica or Neutral Alumina SilicaCheck->DeactSilica Yes (2H-isomer/Protecting Group) StdSilica Standard Flash Chromatography SilicaCheck->StdSilica No (Robust 1H-isomer)

Caption: Decision matrix for selecting the appropriate workup buffer and purification phase to prevent metal entrapment and hydrolytic degradation.

Diagram 2: Tautomeric Equilibrium & Reactivity

Understanding the stability difference is crucial for handling


-indazoles.

Tautomerism N1 1H-Indazole (Thermodynamic Product) More Stable (~3 kcal/mol) N2 2H-Indazole (Kinetic/Photo Product) Less Stable, More Basic N1->N2 Requires Specific Conditions N2->N1 Spontaneous Equilibration N2->N1 Catalyzed by Acid/Heat Condition1 Acid / Heat / Time Condition2 Photochemical (hv) or Kinetic Alkylation

Caption: The 1H-isomer is the thermodynamic sink. Workup conditions that provide energy (heat) or catalysis (acid) will drive 2H-isomers toward the 1H-form.

Standard Operating Procedures (SOPs)

SOP-A: The "Gentle" Workup (For N-Protected/2H-Indazoles)

Purpose: To isolate acid/base-sensitive indazoles without hydrolysis or migration.

  • Quench: Pour reaction mixture into 0.5 M Sodium Phosphate Buffer (pH 7.0) pre-chilled to 0°C.

  • Extract: Use Ethyl Acetate (EtOAc) . Avoid DCM if possible (traces of HCl in DCM can catalyze degradation).

  • Wash: Wash organic layer once with brine. Do not wash with 1M HCl or 1M NaOH.

  • Dry: Use Sodium Sulfate (

    
    ) . Avoid Magnesium Sulfate (
    
    
    
    ) as it is slightly Lewis acidic and can promote degradation of very sensitive protecting groups.
  • Concentrate: Rotary evaporate at bath temperature

    
     30°C .
    
SOP-B: Copper Catalyst Removal

Purpose: To remove Cu species that chelate indazoles, preventing yield loss and "blue oil" formation.

  • Dilute: Dilute the reaction mixture with EtOAc (approx. 5x reaction volume).

  • Wash 1-3: Shake vigorously with 10%

    
     (aq)  for 2 minutes.
    
    • Observation: Aqueous layer turns deep blue.

  • Repeat: Repeat Step 2 until the aqueous layer is colorless .

  • Final Wash: Wash with Brine to remove residual ammonia.

  • Filter: Pass the organic layer through a small pad of Celite to catch any colloidal copper precipitates.

Quantitative Data: Stability Metrics

Parameter1H-Indazole2H-IndazoleN-Acyl IndazoleWorkup Hazard
Relative Stability High (0 kcal/mol)Low (+2.3-3.6 kcal/mol) [1]Moderate Heat/Acid drives 2H -> 1H
Basicity (pKa) Weak BaseStronger BaseNeutral2H protonates easily; Acid wash traps it in aq. layer
Hydrolysis Risk NoneNoneHigh Decomposes in NaOH/NaHCO3 (pH > 8)
Silica Stability StableUnstable Unstable Requires 1% Et3N deactivation

References

  • BenchChem. (2025). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. Retrieved from

  • Wray, B. C., & Stambuli, J. P. (2010). N-Aryl-1H-indazoles and benzimidazoles from arylamino oximes. Organic Letters, 12(20), 4576-4579. Link

  • Vounatsos, F., et al. (2013).[3][4] Direct Reductive Amination of Aldehyde Bisulfite Adducts. Journal of Organic Chemistry, 78(4), 1655-1659. Link

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Acid Sensitive Compounds. Retrieved from

  • Hwang, S. J., et al. (2008).[5] Evaluation of catalytic activity of copper salts and their removal processes. Pure and Applied Chemistry, 80(5), 873–879. Link

Sources

Optimization

Technical Support Center: Liquid-Liquid Extraction (LLE) &amp; Emulsion Management

Topic: Troubleshooting Emulsion Formation During Extraction of Polar Compounds Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Emulsion Formation During Extraction of Polar Compounds Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: October 26, 2023

Introduction: The Physics of the "Rag Layer"

Welcome to the Separation Science Support Center. If you are reading this, you are likely staring at a separatory funnel containing a cloudy, indeterminate "rag layer" where your clean interface should be.

Emulsions in polar compound extraction are rarely random. They are thermodynamically unstable but kinetically stable dispersions, usually caused by amphiphilic stabilizers (proteins, lipids, surfactants) lowering the interfacial tension between your aqueous and organic phases. When extracting polar compounds, we often use polar solvents (Ethyl Acetate, n-Butanol) or complex biological matrices (plasma, cell lysates), both of which drastically increase the probability of emulsification.

This guide moves beyond "wait and see" to active remediation based on Stokes’ Law and Hofmeister Series principles.

Triage: Immediate Troubleshooting (The "Fix It Now" Phase)

Status: Experiment in progress. Emulsion already formed.

Workflow: The Decision Matrix

Do not blindly add salt. Follow this logic path to minimize sample loss.

EmulsionTriage Start Emulsion Detected CheckType Identify Emulsion Type Start->CheckType Particulate Particulate Stabilized (Pickering Emulsion) CheckType->Particulate Visible solids/precipitate Viscosity Viscosity/Surfactant Stabilized CheckType->Viscosity Cloudy/Milky liquid Filter Filtration Method (Celite/Glass Wool) Particulate->Filter Physical removal of stabilizer Centrifuge Centrifugation (>3000 x g) Viscosity->Centrifuge Increase G-force Brine Chemical Method (Salting Out) Centrifuge->Brine If separation fails

Figure 1: Decision matrix for breaking active emulsions. Identify the stabilizer source before selecting a method.

Protocol A: Physical Disruption (Centrifugation)

Mechanism: According to Stokes' Law, the sedimentation velocity (


) of a droplet is proportional to the square of its radius (

) and the g-force. Emulsions are stable because

is negligible under gravity (

).
  • Step 1: Transfer the entire contents of the separatory funnel into chemically resistant centrifuge tubes (e.g., 50 mL Falcon tubes or glass Corex tubes).

  • Step 2: Centrifuge at 3,000 – 5,000 x g for 5-10 minutes.

  • Step 3: If a solid pellet ("protein cake") forms at the interface, carefully pipette the organic layer from around it.

Protocol B: Filtration (The Celite Method)

Best for: Pickering emulsions stabilized by solid particulates (common in plant extracts or unfiltered reaction crudes).

  • Step 1: Pack a sintered glass funnel with a 1-2 cm pad of Celite 545 (diatomaceous earth).

  • Step 2: Apply gentle vacuum.

  • Step 3: Pour the entire emulsion through the pad.

  • Why it works: The Celite physically ruptures the surfactant film surrounding the droplets and traps the particulate stabilizers, allowing the filtrate to separate into clean phases [1].

Chemical Optimization: The "Salting Out" Effect[1][2][3]

Status: Method Development. Optimizing yield and phase separation.

When extracting polar compounds (e.g., metabolites, APIs) from water, they often prefer the aqueous phase. "Salting out" serves a dual purpose: it breaks emulsions and drives the polar analyte into the organic phase.[1][2]

The Hofmeister Series Application

Not all salts are equal.[3] We rely on the Hofmeister Series to select salts that strongly increase the surface tension of water and compete for hydration shells [2].

Salt TypeRelative "Salting Out" PowerRisk of PrecipitationRecommended Use Case
Ammonium Sulfate

HighHigh (Proteins)Biological fluids; breaking protein-stabilized emulsions.
Sodium Chloride

MediumLowGeneral purpose; "Brine" wash.
Magnesium Sulfate

HighMediumVery effective for removing water from organics; exothermic.
Sodium Citrate MediumLowpH-sensitive extractions (buffers).
Protocol: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)[5][6]
  • Saturation: Add solid NaCl or

    
     to the aqueous phase until saturation is reached (undissolved crystals visible).
    
  • Agitation: Swirl gently until dissolved. The increased ionic strength (

    
    ) compresses the electrical double layer surrounding surfactant-stabilized droplets, promoting coalescence.
    
  • Extraction: Add your water-miscible organic solvent (e.g., Acetonitrile).[4]

  • Observation: The salt forces a phase separation even with miscible solvents (e.g., ACN/Water), creating a clear interface.

Solvent System Engineering

Status: Prevention. Designing the extraction.

Density & Polarity Management

A common error is using solvents with densities too close to water (1.00 g/mL) or high miscibility.

  • The "DCM Problem": Dichloromethane (

    
    ) is excellent for extraction but prone to emulsions because its high surface tension can trap water.
    
    • Fix: Add a small amount of Chloroform (

      
      ) to increase the density differential (
      
      
      
      ).
  • The Co-Solvent Trick: If using non-polar solvents (Hexane/Ether), add 5-10% Isopropanol (IPA) .

    • Mechanism:[5][2][6][7][8][9][10] IPA acts as a demulsifier by bridging the polarity gap at the interface, reducing the surface tension gradient that supports the emulsion [3].

Frequently Asked Questions (FAQ)

Q1: I am extracting a carboxylic acid, and the emulsion won't break even with centrifugation. Why? A: You likely have formed a "soap." If your pH is above the pKa of the acid (or fatty acid impurities), they are deprotonated (


) and acting as anionic surfactants.
  • Fix: Acidify the aqueous layer to pH < 2 (using HCl or

    
    ).[11][12] This protonates the species (
    
    
    
    ), destroying its surfactant properties.

Q2: Should I use glass wool or filter paper for filtration? A: Use Glass Wool or Celite . Standard cellulose filter paper is hydrophilic; water will wet the pores, potentially blocking the organic phase or creating a slow filtration rate that allows the emulsion to re-stabilize.

Q3: Can I use sonication to break the emulsion? A: NO. Sonication is an emulsification technique. It inputs high energy that reduces droplet size, making the emulsion significantly more stable.

Q4: My "rag layer" contains my product. How do I recover it? A: Do not discard the rag layer. Isolate it, dilute it with a large volume of the organic solvent, and add anhydrous


 directly to the beaker. Stir for 10 minutes, then filter. The salt absorbs the water, leaving the product in the organic filtrate.

References

  • University of Rochester. (n.d.). Workup: How to Manage an Emulsion. Department of Chemistry. Retrieved October 26, 2023, from [Link]

  • Hyde, A. M., et al. (2017). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development, 21(9), 1355–1370. [Link]

  • Biotage. (2023).[5] Tackling emulsions just got easier. Retrieved October 26, 2023, from [Link]

Sources

Reference Data & Comparative Studies

Validation

"comparative analysis of indazole vs. indole scaffolds in kinase inhibitors"

[1][2] Executive Summary In the realm of small-molecule kinase inhibitors, the choice between indole and indazole scaffolds is rarely arbitrary; it is a strategic decision driven by specific Structure-Activity Relationsh...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

In the realm of small-molecule kinase inhibitors, the choice between indole and indazole scaffolds is rarely arbitrary; it is a strategic decision driven by specific Structure-Activity Relationship (SAR) goals. While both are bicyclic, planar, nitrogen-containing heterocycles capable of mimicking the adenine ring of ATP, they offer distinct physicochemical and binding profiles.

  • Indole (1H-indole): A classic scaffold offering high lipophilicity and a strong Hydrogen Bond (H-bond) donor at N1. It is often associated with potent hydrophobic interactions but suffers from poor aqueous solubility and metabolic liability at the C3 position.

  • Indazole (1H-indazole): A bioisostere of indole containing an additional nitrogen at position 2. This modification introduces an H-bond acceptor site within the core, significantly alters the tautomeric equilibrium, lowers LogP (improving solubility), and offers unique vectors for selectivity against off-target kinases.

This guide analyzes the mechanistic divergence of these two scaffolds, supported by case studies (VEGFR and JNK3 inhibitors) and actionable experimental protocols.

Structural & Mechanistic Basis[3][4][5]

Physicochemical Divergence

The fundamental difference lies in the nitrogen distribution within the 5-membered ring.

FeatureIndole ScaffoldIndazole ScaffoldImpact on Drug Design
Structure Benzene fused to PyrroleBenzene fused to PyrazoleIndazole is more polar.
H-Bonding N1-H (Donor only)N1-H (Donor) & N2 (Acceptor)Indazole can form bidentate H-bonds with the hinge region.
pKa (N-H) ~16.2 (Very weak acid)~14.0 (More acidic than indole)Indazole N-H is more readily deprotonated; affects binding affinity.
LogP Higher (More Lipophilic)Lower (More Hydrophilic)Indazole improves aqueous solubility.
Metabolic Liability High at C3 (electron-rich)Reduced at C3Indazole is generally more metabolically stable.
Hinge Binding Modes

The kinase hinge region (the linker between N- and C-lobes) is the primary anchor for ATP-competitive inhibitors.

  • Indole Binding: Typically acts as a monodentate donor via N1-H to the backbone carbonyl of the hinge residue (e.g., Glu, Met). To achieve bidentate binding, an indole must be substituted with an external acceptor group (e.g., a ketone or sulfonamide at C3).

  • Indazole Binding: The 1H-indazole tautomer can act as a bidentate motif directly. The N1-H donates to a hinge carbonyl, while the N2 lone pair accepts a hydrogen bond from a hinge backbone amide. This intrinsic "Donor-Acceptor" (D-A) motif mimics the Adenine N1/N6 interaction more closely than indole.

Visualization: Hinge Interaction Logic

The following diagram illustrates the structural logic driving the selection between these scaffolds.

KinaseBinding cluster_0 Scaffold Properties cluster_1 Kinase Hinge Region Indole INDOLE (High LogP, Donor Only) Backbone_CO Backbone C=O (Acceptor) Indole->Backbone_CO N1-H Interaction (Strong H-Bond) Backbone_NH Backbone N-H (Donor) Indole->Backbone_NH Requires Substituent (No intrinsic acceptor) Indazole INDAZOLE (Lower LogP, Donor+Acceptor) Indazole->Backbone_CO N1-H Interaction Indazole->Backbone_NH N2 Interaction (Intrinsic Acceptor) Selectivity Selectivity Outcome: Indazole offers tighter geometric constraint Indazole->Selectivity

Caption: Comparative binding logic. Indazole provides an intrinsic dual-anchor point (Donor-Acceptor) to the kinase hinge, whereas Indole relies on substituents for the second interaction.

Case Studies & Comparative Data

Case Study A: VEGFR Inhibitors (Axitinib vs. Sunitinib)

This comparison highlights how the scaffold influences potency and binding geometry.

  • Sunitinib (Indolin-2-one core): An indole derivative (oxindole). It binds via the oxindole N-H (donor) and C=O (acceptor).[1]

    • Limitation: The oxindole core is rigid and planar but requires specific orientation.

  • Axitinib (Indazole core): A 1H-indazole derivative.[2][3][4][5]

    • Advantage:[3][4][6][7] The indazole core in Axitinib facilitates a unique "flipped" binding mode in the VEGFR2 kinase domain, allowing it to access the hydrophobic back pocket more effectively than the rigid oxindole. This results in picomolar potency.[3]

Data Comparison (VEGFR2 Potency):

Compound Scaffold VEGFR2 IC50 (Cellular) Binding Efficiency (LE)
Sunitinib Indole (Oxindole) ~10 nM Moderate

| Axitinib | Indazole | ~0.2 nM | High |

Note: Axitinib's indazole nitrogen (N2) is critical for water-mediated networks that stabilize the inhibitor in the active site.

Case Study B: JNK3 vs. p38a Selectivity

A study on JNK3 inhibitors demonstrated that switching from an indole/pyrazole-urea to a 6-substituted indazole significantly altered selectivity.

  • Observation: The extra nitrogen (N2) in indazole changes the electrostatics of the solvent-exposed region.

  • Result: 6-Fluoro-indazole derivatives showed >50-fold selectivity for JNK3 over the closely related p38a kinase, whereas the corresponding indole analogues suffered from equipotent binding (poor selectivity) due to lack of specific repulsive interactions in the p38a ATP pocket.

Experimental Protocol: Kinase Selectivity Profiling

To validate the advantages of an indazole scaffold over an indole, one must perform a rigorous selectivity profile. The following protocol uses a Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo) , which is the industry standard for determining IC50 and selectivity.

Principle

The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.

  • Kinase Reaction: Kinase + Substrate + ATP → Phospho-Substrate + ADP.

  • ADP Depletion: Unused ATP is depleted.

  • Detection: ADP is converted back to ATP, which is then used by Luciferase to generate light. Luminescence is directly proportional to kinase activity.

Materials[5][11]
  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.

  • Compounds: Indole/Indazole analogs (10 mM DMSO stocks).

  • Reagents: ADP-Glo™ Kinase Assay Kit (Promega).

  • Plate: 384-well white, low-volume microplate.

Step-by-Step Workflow
  • Compound Preparation:

    • Prepare 3-fold serial dilutions of inhibitors in DMSO (10 points).

    • Dilute 1:25 in Kinase Buffer to generate 4x working solutions (4% DMSO).

  • Enzyme Reaction Assembly (10 μL total volume):

    • Add 2.5 μL of compound working solution to wells.

    • Add 2.5 μL of Kinase/Substrate mix (Optimized concentration per kinase).

    • Add 2.5 μL of Ultra-Pure ATP (at K_m concentration for the specific kinase).

    • Control 1 (Max Activity): DMSO + Kinase + Substrate + ATP.

    • Control 2 (Background): DMSO + Substrate + ATP (No Kinase).

  • Incubation:

    • Seal plate and incubate at Room Temperature (20-25°C) for 60 minutes .

  • ADP Detection:

    • Add 10 μL of ADP-Glo™ Reagent (stops reaction, depletes ATP).

    • Incubate for 40 minutes .

    • Add 20 μL of Kinase Detection Reagent (converts ADP to ATP -> Light).

    • Incubate for 30 minutes .

  • Data Acquisition:

    • Read Luminescence (RLU) on a multi-mode plate reader (e.g., EnVision, PHERAstar).

  • Analysis:

    • Calculate % Inhibition:

      
      
      
    • Fit curves using non-linear regression (Sigmoidal Dose-Response) to determine IC50.

Decision Workflow: Scaffold Selection

When should you switch from Indole to Indazole? Use this logic flow.

ScaffoldSelection Start Start: Kinase Hit Identification Check_Hinge Does the Hinge region require a Hydrogen Bond Acceptor? Start->Check_Hinge Check_Solubility Is the Indole lead insoluble or metabolically unstable? Check_Hinge->Check_Solubility No (Donor only is fine) Select_Indazole Select INDAZOLE (Bioisosteric replacement) Check_Hinge->Select_Indazole Yes (Need N2 Acceptor) Select_Indole Select INDOLE (if hydrophobic pocket is dominant and H-bond donor is sufficient) Check_Solubility->Select_Indole No (Properties are fine) Check_Solubility->Select_Indazole Yes (Fix properties) Optimize Optimize Substitution (C3/C6) for Selectivity Select_Indole->Optimize Select_Indazole->Optimize

Caption: Strategic decision tree for scaffold hopping between Indole and Indazole during Lead Optimization.

References

  • Comparison of Indazole vs Indole SAR in JNK3 Inhibitors

    • N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors.
    • Source: PubMed Central (NIH).
    • URL: [Link]

  • Kinase Selectivity and Profiling Methodologies

    • Measuring and interpreting the selectivity of protein kinase inhibitors.
    • Source: PubMed Central (NIH).
    • URL: [Link]

  • Indazole Scaffolds in FDA Approved Drugs (Axitinib)

    • Indazole From Natural Resources And Biological Activity.
    • Source: Journal of Pharmaceutical Neg
    • URL: [Link]

  • Binding Modes of Kinase Inhibitors (Hinge Interaction)

    • How Ligands Interact with the Kinase Hinge.
    • Source: PubMed Central (NIH).
    • URL: [Link]

  • Kinase Selectivity Profiling Systems.

Sources

Comparative

Strategic Exploration of 3,6-Disubstituted Indazoles: SAR Profiling and Therapeutic Potential

Executive Summary While the indazole scaffold is ubiquitous in medicinal chemistry—particularly the 3,5-disubstituted pattern found in kinase inhibitors like Axitinib—the 3,6-disubstituted indazole remains an under-explo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While the indazole scaffold is ubiquitous in medicinal chemistry—particularly the 3,5-disubstituted pattern found in kinase inhibitors like Axitinib—the 3,6-disubstituted indazole remains an under-exploited yet geometrically distinct regioisomer. This guide provides a technical analysis of the Structure-Activity Relationship (SAR) for 3,6-disubstituted indazoles, highlighting their utility in targeting unique binding pockets that require vectors orthogonal to the classic "hinge-binding" mode. We compare this scaffold against standard alternatives and present experimental protocols for synthesis and biological validation.

Part 1: Structural Logic & Scaffold Comparison

The Geometric Advantage: 3,6- vs. 3,5-Substitution

In rational drug design, the vector of substituents determines the molecule's ability to probe specific protein sub-pockets.

  • 3,5-Disubstituted Indazoles (Standard): commonly used to mimic the adenine ring of ATP. The substituent at C3 often interacts with the gatekeeper residue, while C5 extends into the solvent-exposed region.

  • 3,6-Disubstituted Indazoles (Alternative): The C6 vector points in a distinct direction, often allowing access to deep hydrophobic back-pockets or specific allosteric sites that are sterically inaccessible to the 3,5-isomer. This makes the 3,6-scaffold particularly valuable for Type II kinase inhibitors or protein-protein interaction (PPI) inhibitors .

Comparative Analysis Table
Feature3,5-Disubstituted Indazole3,6-Disubstituted IndazolePrimary Utility
Vector Geometry Linear/Planar extensionAngled/Orthogonal extension3,6 allows "wrapping" around residues.
Chemical Space Crowded (Kinase Hinge Binders)Niche (Allosteric/PPI Modulators)3,6 offers novel IP space.
Synthetic Accessibility High (Suzuki/Buchwald on 5-bromo)Moderate (Requires specific precursors)3,6 requires regioselective control.
Key Biological Targets VEGFR, CDK, PIM KinasesHepcidin, Trypanothione Reductase3,6 is superior for non-ATP mimetic sites.

Part 2: Case Studies & SAR Data

Case Study A: Hepcidin Production Inhibitors

Source: Fukuda et al., Bioorg. Med. Chem. Lett. (2017)[1]

Elevated hepcidin levels are a hallmark of Anemia of Chronic Disease (ACD). Fukuda et al. identified a 3,6-disubstituted indazole series that inhibits hepcidin production, a mechanism distinct from direct iron chelation.

SAR Insight: The study demonstrated that substituents at the C6-position were critical for potency, likely interacting with a specific hydrophobic pocket in the signal transduction complex (involving the BMP/SMAD pathway), whereas the C3-position tolerated polar groups to improve solubility.

Quantitative Data Summary:

Compound IDC3-SubstituentC6-SubstituentIC50 (µM) HepcidinActivity Note
Cmpd 1 (Hit) -CONH-Ph-H> 10Weak activity; lacks C6 interaction.
Cmpd 12 -CONH-Ph-Cl2.5Halogen at C6 improves lipophilic contact.
Cmpd 28 -CONH-(4-F-Ph)-OMe0.8Methoxy at C6 provides H-bond acceptor.
Cmpd 45 (Lead) -CONH-(2-Py)-O-Ph-4-F0.13 Bulky aryl ether at C6 optimizes fit; Pyridine at C3 improves ADME.
Case Study B: Antileishmanial Agents (TryR Inhibitors)

Source: Abdelahi et al., PubMed (2021)

Targeting Leishmania infantum, 3-chloro-6-nitro-1H-indazole derivatives were synthesized to inhibit Trypanothione Reductase (TryR).[2]

SAR Insight: The electron-withdrawing nitro group at C6 was essential for maintaining the electronic distribution required for active site binding. Substitution at N1 with a triazole linker (via click chemistry) further enhanced selectivity.

  • Key Result: Compound 77 achieved an IC50 of 11.23 µM against L. infantum, with docking studies confirming a

    
     T-shaped interaction facilitated by the indazole core.[2]
    

Part 3: Visualization of SAR & Mechanism

Diagram 1: SAR Vector Map & Binding Logic

This diagram illustrates the differing vectors of the 3,6-substitution pattern compared to the standard 3,5-pattern.

SAR_Logic cluster_scaffold Indazole Scaffold Vectors Core Indazole Core (N1-N2) C3 C3 Position (Hinge/Polar Contact) Core->C3 Vector A (0°) C5 C5 Position (Solvent Front) Core->C5 Vector B (120°) C6 C6 Position (Deep Hydrophobic Pocket) Core->C6 Vector C (150°) Target_Hinge Target_Hinge C3->Target_Hinge H-Bonding Target_Solvent Target_Solvent C5->Target_Solvent Solubilizing Groups Target_Pocket Target_Pocket C6->Target_Pocket Selectivity Determinant (e.g., Hepcidin Pathway)

Caption: Vector analysis showing how C6-substitution accesses unique hydrophobic pockets distinct from the C5-solvent front vector.

Diagram 2: Hepcidin Inhibition Pathway

Understanding the biological context of the primary case study.

Hepcidin_Pathway IL6 Inflammation (IL-6) Receptor IL-6 Receptor / JAK IL6->Receptor STAT3 STAT3 Phosphorylation Receptor->STAT3 Promoter Hepcidin Promoter STAT3->Promoter Activation Indazole 3,6-Disubstituted Indazole (Inhibitor) Indazole->STAT3 Inhibition (Indirect) Hepcidin Hepcidin mRNA/Protein Promoter->Hepcidin Iron Systemic Iron Drop (Anemia) Hepcidin->Iron Negative Reg.

Caption: Mechanism of action for 3,6-disubstituted indazoles in blocking the IL-6/STAT3 signaling cascade to lower hepcidin.

Part 4: Experimental Protocols

General Synthesis of 3,6-Disubstituted Indazoles

Rationale: Accessing the 3,6-pattern requires avoiding the more reactive C5 position. A common route uses a pre-functionalized 6-bromo-1H-indazole or de novo ring construction.

Protocol:

  • Starting Material: Begin with 6-bromo-1H-indazole-3-carboxylic acid .

  • C3 Functionalization (Amide Coupling):

    • Dissolve 1.0 eq of carboxylic acid in DMF.

    • Add 1.2 eq HATU and 2.0 eq DIPEA. Stir for 10 min.

    • Add 1.1 eq of the desired amine (e.g., 2-aminopyridine).

    • Stir at RT for 4h. Quench with water, filter precipitate.

    • Checkpoint: Verify amide formation via LC-MS (M+1).

  • C6 Functionalization (Suzuki Coupling):

    • Dissolve the 6-bromo intermediate in 1,4-dioxane/water (4:1).

    • Add 1.2 eq of arylboronic acid (e.g., 4-fluorophenylboronic acid).

    • Add 0.05 eq Pd(dppf)Cl2 and 3.0 eq K2CO3.

    • Degas with Nitrogen for 5 min.

    • Heat to 90°C for 12h.

  • Purification: Extract with EtOAc, dry over MgSO4, and purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Hepcidin Quantification Assay (In Vitro)

Rationale: To validate the biological activity of the synthesized SAR analogs.

Protocol:

  • Cell Culture: Seed HepG2 cells (human hepatoma) in 24-well plates at

    
     cells/well.
    
  • Induction: After 24h, treat cells with IL-6 (50 ng/mL) to induce hepcidin expression.

  • Treatment: Simultaneously add the test compound (3,6-disubstituted indazole) at varying concentrations (0.1, 1.0, 10 µM). Include DMSO control.

  • Incubation: Incubate for 24 hours at 37°C.

  • Readout (RT-qPCR):

    • Extract Total RNA using TRIzol reagent.

    • Synthesize cDNA.

    • Perform qPCR using Hepcidin (HAMP) primers. Normalize to GAPDH.

  • Calculation: Calculate % inhibition relative to IL-6 treated control.

References

  • Fukuda, T., et al. (2017).[1] "Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Sun, L., et al. (2017). "Structure-activity relationship study and discovery of indazole-3-carboxamides as calcium-release activated calcium channel blockers." Bioorganic & Medicinal Chemistry Letters.

  • Abdelahi, M., et al. (2021). "Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates."[2][3] PubMed Central.

  • Rezk, M. S., et al. (2016). "Synthesis and Optimization of New 3,6-Disubstitutedindole Derivatives... Targeting the MDM2/MDMx Complex." Chemical and Pharmaceutical Bulletin.

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Efficacy of Substituted Indazole Derivatives

The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for numerous therapeutic agents.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, i...

Author: BenchChem Technical Support Team. Date: February 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for numerous therapeutic agents.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][4][5] This has led to the development of several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, for cancer treatment.[6][7]

The journey from a newly synthesized indazole derivative to a clinical candidate is a rigorous process of evaluation, beginning with in vitro assays and progressing to in vivo models. This guide provides an in-depth comparison of the efficacy of substituted indazole derivatives in these two distinct, yet complementary, experimental settings. We will explore the causality behind experimental choices, analyze the frequent disconnect between cell-based and whole-organism studies, and provide a framework for interpreting the data generated from each.

Part 1: The In Vitro Landscape: Target Validation and Potency Screening

In vitro studies represent the first critical checkpoint in drug discovery. They are designed to rapidly assess the biological activity of a compound in a controlled, isolated environment, such as a cell culture or an enzymatic assay. For indazole derivatives, these studies are fundamental for identifying primary biological targets and quantifying potency.

Key In Vitro Targets and Assays

Indazole derivatives are particularly renowned as inhibitors of protein kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and survival.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime therapeutic target.[2]

Common In Vitro Applications:

  • Anticancer Activity: The majority of research focuses on the anti-tumor potential of indazoles.[1] This is evaluated through:

    • Kinase Inhibition Assays: These biochemical assays directly measure the ability of a compound to inhibit the activity of a specific kinase (e.g., VEGFR, FGFR, EGFR, Pim kinases).[1][2] The result is typically expressed as the IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%.

    • Cell Proliferation/Cytotoxicity Assays: Using various human cancer cell lines (e.g., K562, A549, PC-3, HepG2), assays like the MTT assay quantify the concentration of a compound needed to inhibit cell growth by 50% (GI50) or kill 50% of the cells (IC50).[5]

    • Apoptosis and Cell Cycle Analysis: Flow cytometry is used to determine if the compound induces programmed cell death (apoptosis) or causes cell cycle arrest at specific phases (e.g., G2/M).[6][8][9]

    • Cell Migration and Invasion Assays: Transwell assays are employed to assess a compound's ability to prevent cancer cells from migrating and invading surrounding tissues, a key aspect of metastasis.[6][8]

  • Anti-inflammatory Activity: Indazole derivatives have also shown significant anti-inflammatory effects.[10][11] These are assessed by:

    • Enzyme Inhibition: Measuring the inhibition of enzymes like Cyclooxygenase-2 (COX-2).[10][11]

    • Cytokine Inhibition: Quantifying the reduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β) in cell cultures.[10]

    • Free Radical Scavenging: Assays like the DPPH and nitric oxide (NO) scavenging assays determine the antioxidant potential of the compounds.[10]

Data Summary: In Vitro Efficacy of Selected Indazole Derivatives

The following table summarizes the in vitro activity of several exemplary indazole derivatives reported in the literature. This data highlights the potent but varied activity of this chemical class against different targets and cell lines.

Compound IDTarget/AssayCell Line(s)IC50 / GI50 ValueSource
Compound 2f AntiproliferativeVarious cancer lines0.23–1.15 µM[6][8]
Compound 82a Pim-1, Pim-2, Pim-3 Kinases(Biochemical)0.4 nM, 1.1 nM, 0.4 nM[4]
Compound 82a Cellular PotencyKMS-12 BM1400 nM[4]
Compound 93 AntiproliferativeHL60, HCT1168.3 nM, 1.3 nM[4]
Compound 107 EGFR (L858R/T790M)(Biochemical)0.07 µM[4]
Compound 114 CDK8, CDK19(Biochemical)2.3 nM, 2.6 nM[7]
Compound 6o AntiproliferativeK5625.15 µM[5]
6-nitroindazole IL-1β Inhibition(Cell-based)100.75 µM[10]

This table is a representative sample and not exhaustive.

Visualizing a Key Mechanism: Kinase Inhibition Pathway

Many indazole derivatives function by blocking ATP-binding sites on protein kinases, thereby inhibiting the phosphorylation cascade that drives cell proliferation.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Kinase Downstream Kinase (e.g., PI3K, AKT) RTK->Kinase Activates Indazole Substituted Indazole Derivative Indazole->Kinase Blocks ATP Binding Site ATP ATP ATP->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Substrate->P_Substrate Proliferation Cell Proliferation, Survival, Growth P_Substrate->Proliferation Promotes GF Growth Factor GF->RTK Binds & Activates

Caption: Indazole derivatives often act as ATP-competitive kinase inhibitors.

Part 2: The In Vivo Arena: Efficacy in a Complex Biological System

While in vitro data is invaluable for initial screening, it cannot predict how a compound will behave within a living organism. In vivo studies, typically in animal models, are essential to evaluate not only the efficacy but also the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of a candidate compound.

Common In Vivo Models and Methodologies

The choice of animal model is critical and depends on the therapeutic area being investigated.

  • Oncology Models:

    • Xenograft Models: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice. The efficacy of the indazole derivative is measured by its ability to inhibit tumor growth over time. For example, one study showed that compound 2f could effectively suppress the growth of a 4T1 breast cancer tumor model in mice.[6][8]

    • Patient-Derived Xenograft (PDX) Models: These models involve implanting tumor tissue from a human patient directly into a mouse, better-preserving the heterogeneity of the original tumor.[12]

  • Inflammation Models:

    • Carrageenan-Induced Paw Edema: This is a standard model for acute inflammation.[10] A phlogistic agent (carrageenan) is injected into the paw of a rat, causing measurable swelling. The anti-inflammatory effect of an indazole derivative is quantified by the reduction in paw edema compared to a control group.[10][11]

Data Summary: In Vivo Efficacy of Selected Indazole Derivatives
Compound IDDisease ModelAnimal ModelKey Efficacy FindingSource
Indazole Acute InflammationRat61.03% inhibition of paw edema at 100 mg/kg.[10]
Compound 2f Breast Cancer4T1 Tumor Model (Mouse)Suppressed tumor growth without obvious side effects.[6][8]
CFI-400945 Colon CancerHCT116 Tumor Model (Mouse)Effective inhibitor of tumor growth.[4]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol outlines a self-validating system for assessing the acute anti-inflammatory activity of a test compound.

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, standard pellet diet and water ad libitum).

  • Grouping: Animals are randomly divided into groups (n=6):

    • Vehicle Control (e.g., 1% Carboxymethyl cellulose, orally)

    • Positive Control (e.g., Diclofenac sodium, 10 mg/kg, orally)

    • Test Groups (Indazole derivative at various doses, e.g., 25, 50, 100 mg/kg, orally)

  • Drug Administration: The vehicle, positive control, or test compound is administered orally to the respective groups. The causality here is to ensure systemic absorption before the inflammatory insult.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection (0 hour) and then at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group. Statistical significance is determined using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Visualizing the Workflow: In Vivo Xenograft Study

InVivo_Workflow cluster_prep Preparation cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis CellCulture 1. Cancer Cell Culture (e.g., 4T1) Implantation 2. Subcutaneous Implantation into Mice CellCulture->Implantation TumorGrowth 3. Allow Tumors to Reach Measurable Size Implantation->TumorGrowth Grouping 4. Randomize Mice into Groups TumorGrowth->Grouping Dosing 5. Administer Vehicle or Indazole Derivative (Daily) Grouping->Dosing Measurement 6. Measure Tumor Volume (e.g., 2-3 times/week) Dosing->Measurement Measurement->Dosing Repeat Endpoint 7. Euthanize & Excise Tumors at Endpoint Measurement->Endpoint Analysis 8. Analyze Data (TGI, Weight, Histology) Endpoint->Analysis

Caption: A typical workflow for an in vivo cancer xenograft study.

Part 3: Bridging the Gap - Why In Vitro Potency Doesn't Always Translate

A frequent and challenging observation in drug development is the discrepancy between potent in vitro data and modest or absent in vivo efficacy. A compound with a nanomolar IC50 against a kinase can fail to shrink a tumor in a mouse. This highlights the profound difference between a petri dish and a living organism.

Causality of the In Vitro-In Vivo Disconnect:

  • Pharmacokinetics (ADME): This is the most common reason for failure.

    • Absorption: The compound may not be absorbed effectively from the gut after oral administration.

    • Distribution: It may not reach the target tissue (e.g., the tumor) in sufficient concentrations.

    • Metabolism: The liver may rapidly metabolize the compound into inactive forms.[13] Some studies focus on designing derivatives with reduced metabolic clearance to improve in vivo performance.[7]

    • Excretion: The compound might be cleared from the body too quickly to exert a therapeutic effect.

  • Physicochemical Properties: Poor solubility can prevent a compound from being formulated for in vivo administration or from being absorbed effectively.

  • Off-Target Effects and Toxicity: In a whole organism, the compound interacts with countless proteins and systems. It might cause unforeseen toxicity at doses required for efficacy, which would not be detected in a cancer cell line.

  • The Tumor Microenvironment (TME): In vitro 2D cell cultures lack the complex TME, which includes stromal cells, immune cells, and an extracellular matrix. These factors can confer drug resistance or alter drug accessibility in ways that simple cell cultures cannot model.

  • Cellular vs. Biochemical Potency: A compound can be highly potent in a cell-free biochemical assay but show much weaker activity in a cell-based assay. For example, compound 82a had sub-nanomolar IC50 values against Pim kinases but only a 1400 nM IC50 in a cellular assay.[4] This can be due to poor cell permeability or the compound being actively pumped out of the cell.

Visualizing the Translation Challenge

Translation_Factors cluster_barriers Biological & Physicochemical Barriers InVitro High In Vitro Potency (e.g., Low nM IC50) InVivo Successful In Vivo Efficacy InVitro->InVivo Ideal Translation PK Poor Pharmacokinetics (ADME) PK->InVivo Hinder Toxicity Off-Target Toxicity Toxicity->InVivo Hinder TME Tumor Microenvironment (Drug Resistance) TME->InVivo Hinder Solubility Poor Solubility & Bioavailability Solubility->InVivo Hinder

Caption: Factors that can prevent in vitro potency from translating to in vivo efficacy.

Conclusion

The evaluation of substituted indazole derivatives requires a carefully integrated approach, leveraging both in vitro and in vivo methodologies. In vitro assays are indispensable for high-throughput screening, mechanism-of-action studies, and establishing structure-activity relationships (SARs) that guide the chemical optimization process.[1] However, they represent a simplified biological reality.

The ultimate test of a compound's therapeutic potential lies in its in vivo performance. These studies, while more complex and resource-intensive, provide the critical data on efficacy, safety, and pharmacokinetics that are necessary for clinical translation. Understanding the potential for disconnect between these two domains is crucial for any drug development professional. By anticipating challenges related to ADME, toxicity, and the biological complexity of the disease model, researchers can design and select indazole derivatives that not only show promise in the lab but also have a greater chance of becoming effective therapies for patients.

References

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • RECENT ADVANCES IN INDAZOLE-BASED DERIVATIVES OF VEGFR-2 KINASE INHIBITORS AS AN ANTI-CANCER AGENT - Journals. (2022). GSC Biological and Pharmaceutical Sciences. [Link]

  • Indazole Derivatives: Promising Anti-tumor Agents - PubMed. (2018). National Center for Biotechnology Information. [Link]

  • Effect of Imidazole Derivatives on U-87 MG Glioblastoma Cell Lines via TrxR1, GST and GR, Antimicrobial and Antioxidant Activities - PubMed. (2023). National Center for Biotechnology Information. [Link]

  • In Vitro Cytotoxicity Evaluation of Some Substituted Indazole Derivatives | Bentham Science. (n.d.). Bentham Science Publishers. [Link]

  • A REVIEW OF INDAZOLE DERIVATIVES IN PHARMACOTHERAPY OF INFLAMMATION. (2021). Journal of Pharmaceutical Research International. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. (2021). National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). Royal Society of Chemistry. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - MDPI. (2018). MDPI. [Link]

  • Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives | Request PDF. (2014). ResearchGate. [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • (PDF) Indazole Derivatives: Promising Anti-tumor Agents - ResearchGate. (2018). ResearchGate. [Link]

  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (n.d.). Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. [Link]

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2018). PubMed. [Link]

  • The Anticancer Activity of Indazole Compounds: A Mini Review - ResearchGate. (2023). ResearchGate. [Link]

  • Structures of kinase inhibitors containing an indazole moiety - ResearchGate. (n.d.). ResearchGate. [Link]

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC - PubMed Central. (2023). National Center for Biotechnology Information. [Link]

  • A Review of Indazole derivatives in Pharmacotherapy of inflammation - ResearchGate. (2021). ResearchGate. [Link]

  • Choice of Animal Models to Investigate Cell Migration and Invasion in Glioblastoma - MDPI. (n.d.). MDPI. [Link]

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - Taylor & Francis. (2018). Taylor & Francis Online. [Link]

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Comparative

Optimizing Kinase Selectivity: A Comparative Guide to 6-Substituted Indazoles

Executive Summary The indazole scaffold is a privileged structure in kinase inhibitor design, serving as a robust hinge-binder in the ATP-binding pocket. While the 3-position is traditionally exploited for potency, the 6...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold is a privileged structure in kinase inhibitor design, serving as a robust hinge-binder in the ATP-binding pocket. While the 3-position is traditionally exploited for potency, the 6-position has emerged as a critical vector for tuning selectivity and physicochemical properties .

This guide objectively compares three distinct classes of 6-substituted indazoles, analyzing how specific moieties at this position influence the selectivity profile between closely related kinases (specifically JNK3 vs. p38


 and LRRK2). We provide supporting experimental data and validated protocols to assist medicinal chemists and biologists in optimizing lead compounds.

Mechanism of Action & Structural Logic

To understand the comparative data, one must first grasp the spatial orientation of the scaffold. The indazole ring typically binds to the kinase hinge region via the N1 and N2 nitrogens.

  • The Anchor: The indazole core forms hydrogen bonds with the kinase hinge residues.

  • The Vector: The 6-position directs substituents toward the solvent-exposed front or specific hydrophobic pockets (Region II), depending on the exact binding mode (Type I vs. Type II). This vector is the primary determinant for breaking symmetry between homologous kinases.

Visualization: Indazole Binding Topology

The following diagram illustrates the critical interaction nodes for a generic 6-substituted indazole in the ATP pocket.

IndazoleBinding Hinge Kinase Hinge Region (Glu/Met backbone) Indazole Indazole Core (Scaffold) Hinge->Indazole H-Bonds (N1/N2) Pos3 3-Position (Gatekeeper Interaction) Indazole->Pos3 Covalent Pos6 6-Position Vector (Selectivity Handle) Indazole->Pos6 Covalent Solvent Solvent Front / Region II (Selectivity Zone) Pos6->Solvent Steric/Electronic Interaction OffTarget Off-Target Kinase (e.g., p38α) Solvent->OffTarget Steric Clash (Selectivity Mechanism)

Figure 1: Structural logic of the indazole scaffold. The 6-position serves as the exit vector, allowing substituents to interact with the solvent front to induce selectivity.

Comparative Analysis: 6-Substituent Classes

This analysis focuses on the optimization of JNK3 (c-Jun N-terminal kinase 3) inhibitors, a target for neurodegeneration, where selectivity against the ubiquitously expressed p38


 MAPK is a major challenge. We compare three specific substitution patterns based on Structure-Activity Relationship (SAR) data [1].
Class A: Small Lipophilic/Halogen (6-Fluoro)
  • Representative Compound: Compound 8 [1]

  • Profile: The inclusion of a small halogen (Fluorine) at the 6-position maintains high potency against the primary target (JNK3) but fails to provide significant discrimination against p38

    
    . The small radius of the fluorine atom does not sufficiently engage unique solvent-front residues to drive selectivity.
    
  • Verdict: High Potency, Low Selectivity.

Class B: Unsubstituted (6-H)
  • Representative Compound: Compound 15 [1]

  • Profile: Removing the 6-substituent (returning to Hydrogen) surprisingly enhances potency slightly but, more importantly, drastically improves selectivity. This suggests that the 6-position in the off-target (p38

    
    ) may have a restrictive steric environment or an electronic repulsion that is avoided by the proton but triggered by larger or electronegative groups.
    
  • Verdict: Optimal Selectivity Profile for this specific scaffold.

Class C: Alkoxy/Donors (6-Methoxy)
  • Representative Compound: Compound 17 [1]

  • Profile: Introducing a methoxy group attempts to exploit H-bond acceptors. However, in this specific scaffold architecture, the 6-OMe group leads to a deterioration of JNK3 potency and a collapse in selectivity. This highlights the "Goldilocks" nature of the 6-position; it is sensitive to steric bulk.

  • Verdict: Poor Potency, Poor Selectivity.

Comparative Data Summary
FeatureClass A (6-Fluoro) Class B (6-H) Class C (6-Methoxy)
Primary Target JNK3JNK3JNK3
Primary IC50 5 nM1 nM > 10 nM
Off-Target p38

p38

p38

Selectivity Fold Moderate226-fold 8-fold
hERG Liability High (if tertiary amine present)High (if tertiary amine present)Moderate
Mechanism Hinge BinderHinge BinderHinge Binder

Data Source: Derived from SAR studies on N-Aromatic-Substituted Indazoles [1].

Critical Insight: While Class B (6-H) offers the best kinase selectivity, researchers must be vigilant regarding ADME properties. 6-substituted indazoles with tertiary amines in the side chains (common in Class A and B derivatives) often exhibit hERG channel inhibition (<1


M), posing a cardiotoxicity risk [1].

Experimental Protocols: Validating Selectivity

To objectively verify the selectivity profiles described above, a robust Radiometric Kinase Assay is the gold standard. Unlike fluorescence-based assays, this method is less prone to interference from autofluorescent small molecules.

Protocol: Radiometric Filter Binding Assay (HotSpot™ Format)

Objective: Determine the IC50 of 6-substituted indazoles against JNK3 and p38


.

Reagents:

  • 
    -33P-ATP (Specific Activity: ~3000 Ci/mmol)
    
  • Recombinant Kinase (JNK3, p38

    
    )
    
  • Substrate: ATF2 (for JNK3), MBP (for p38

    
    )
    
  • Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35.

Workflow:

  • Compound Preparation: Prepare 100% DMSO stocks of Indazole variants (Class A, B, C). Serial dilute (3-fold) to generate a 10-point dose-response curve.

  • Master Mix Assembly: Combine Reaction Buffer, Substrate (20

    
    M final), and Kinase (0.2-0.5 nM final).
    
    • Expert Tip: Always titrate the enzyme to ensure linear velocity over the reaction time (typically 20-40 mins).

  • Reaction Initiation: Add compounds to the Master Mix. Initiate the reaction by adding ATP .

    • Critical Control: The ATP concentration must be set at the Km(app) for each specific kinase (typically 10-50

      
      M) to ensure competitive inhibition conditions are comparable [2, 3].
      
  • Incubation: Incubate at Room Temperature for 30 minutes.

  • Termination: Spot reaction onto P81 ion-exchange filter paper.

  • Wash: Wash filters 3x with 0.75% Phosphoric Acid to remove unreacted ATP.

  • Quantification: Read on a scintillation counter.

Visualization: Screening Workflow

The following diagram outlines the logical flow for validating kinase selectivity.

KinaseProtocol Start Compound Library (6-Substituted Indazoles) Prep DMSO Serial Dilution (10-point curve) Start->Prep Mix Master Mix (Enzyme + Substrate + Buffer) Prep->Mix ATP Add ATP @ Km(app) (Initiate Reaction) Mix->ATP Incubate Incubation (30 min @ RT) ATP->Incubate Filter P81 Filter Binding (Capture Phospho-Substrate) Incubate->Filter Wash H3PO4 Wash (Remove Free 33P-ATP) Filter->Wash Read Scintillation Counting (Data Output) Wash->Read

Figure 2: Radiometric kinase profiling workflow. Note the critical step of using ATP at Km concentrations to ensure accurate IC50 determination.

Conclusion & Recommendations

The modification of the 6-position on the indazole scaffold is a high-leverage optimization strategy.

  • For JNK3 Selectivity: The 6-H (unsubstituted) analog outperforms 6-Fluoro and 6-Methoxy variants, providing a >200-fold selectivity window against p38

    
    .[1]
    
  • For General Application: When targeting other kinases (e.g., LRRK2), the 6-position is often used to attach solubilizing groups (morpholines/piperazines), but this often comes at the cost of increased molecular weight and potential hERG liability.

  • Protocol Adherence: Validation must be performed using radiometric assays at Km ATP concentrations to avoid artifacts common in high-concentration ATP screens.

Final Recommendation: Begin optimization with the 6-H core to establish a selectivity baseline before exploring 6-solubilizing groups.

References

  • N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. Source: ACS Chemical Neuroscience / PubMed Central URL:[Link]

  • A High-Throughput Radiometric Kinase Assay. Source: Methods in Molecular Biology / PubMed Central URL:[Link]

  • Discovery of Potent and Selective 5-Azaindazole Inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2). Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

Sources

Validation

Biological Evaluation of 1H-Indazole-5-Sulfonic Acid: A Fragment-Based Kinase Profiling Guide

The following guide is structured as a Strategic Fragment Evaluation Framework . Given that 1H-indazole-5-sulfonic acid (ISA) is a highly polar, ionized scaffold typically utilized as a chemical building block or a fragm...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Strategic Fragment Evaluation Framework . Given that 1H-indazole-5-sulfonic acid (ISA) is a highly polar, ionized scaffold typically utilized as a chemical building block or a fragment hit rather than a final drug candidate, this guide focuses on its evaluation within the context of Fragment-Based Drug Discovery (FBDD) .

The guide objectively compares ISA against its drug-like derivatives (e.g., Indazole-5-sulfonamides) and standard kinase probes, providing the protocols necessary to validate its activity as a hydrophilic hinge-binder.

Executive Summary: The Hydrophilic Scaffold Challenge

1H-indazole-5-sulfonic acid (ISA) represents a distinct class of "privileged scaffold" derivatives. While the indazole core is a proven ATP-competitive hinge binder (found in drugs like Axitinib and Pazopanib ), the C5-sulfonic acid moiety introduces unique physicochemical properties. Unlike standard hydrophobic inhibitors, ISA is fully ionized at physiological pH (pKa < 1), conferring high water solubility but limiting passive membrane permeability.

Consequently, the biological evaluation of ISA requires a specialized workflow distinct from standard lead optimization. It serves primarily as a polar fragment probe to identify kinases with basic residues (Arg, Lys) near the solvent-exposed region of the ATP pocket.

Comparative Profile: ISA vs. Drug-Like Alternatives

The following table contrasts the performance metrics of ISA against the standard indazole core and the optimized sulfonamide derivative.

Feature1H-Indazole-5-Sulfonic Acid (ISA) Indazole (Core Scaffold) Indazole-5-Sulfonamide (Lead-Like)
Role Polar Fragment / Chemical ProbeScaffold / Building BlockLead Compound / Drug Candidate
Solubility (Aq) High (>10 mM) Low (< 0.1 mM)Moderate (varies with R-group)
Permeability Low (Class III/IV) High (Class I/II)Moderate-High (Class II)
Binding Mode Hinge H-bonds + Electrostatic (Salt Bridge) Hinge H-bonds (Hydrophobic)Hinge H-bonds + H-bond Network
Kinase Potency Low-Moderate (µM range)Weak (mM range)High (nM range)
Primary Utility Targeting solvent-front basic residuesCore pharmacophoreClinical efficacy

Scientific Rationale & Mechanism of Action

The "Electrostatic Hook" Hypothesis

Standard kinase inhibitors rely heavily on hydrophobic interactions. ISA tests a different hypothesis: Electrostatic Complementarity .

  • The Indazole Core: Mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (typically Glu/Cys residues).

  • The Sulfonic Acid (C5): Projects into the solvent-exposed region.[1] In kinases like PKA , ROCK , or Aurora , this region often contains basic residues (e.g., Lysine from the

    
    3 strand or the catalytic loop). The sulfonate anion (
    
    
    
    ) can form a salt bridge, potentially increasing selectivity for these specific sub-families over kinases with acidic solvent fronts.
Pathway Visualization: Fragment-to-Lead Evolution

The following diagram illustrates the logical flow of evaluating ISA, moving from biochemical validation to chemical optimization.

ISA_Evaluation_Workflow ISA 1H-Indazole-5-Sulfonic Acid (Fragment Hit) Screen Biochemical Screen (High Conc. 100 µM) ISA->Screen 1. Activity Check Screen->ISA No Activity Biophysics Biophysical Validation (SPR / ITC) Screen->Biophysics 2. Confirm Direct Binding XRay Co-Crystallography (Binding Mode) Biophysics->XRay 3. Map Interactions ChemMod Chemical Modification (Sulfonamide/Amide) XRay->ChemMod 4. Remove Charge (Improve Permeability) CellAssay Cellular Assay (Target Engagement) ChemMod->CellAssay 5. Functional Potency

Figure 1: Strategic workflow for evaluating the 1H-indazole-5-sulfonic acid fragment. Note the critical transition from "Biophysics" to "Chemical Modification" to address permeability issues.

Experimental Protocols

To objectively evaluate ISA, you must bypass cellular permeability barriers initially and focus on intrinsic biochemical affinity .

Protocol A: Differential Scanning Fluorimetry (DSF / Thermal Shift)

Purpose: Rapidly assess if ISA binds to the kinase domain by measuring thermal stabilization (


). This is superior to enzymatic assays for weak fragments.

Materials:

  • Recombinant Kinase Domain (e.g., PKA, ROCK1, AURKA) at 2 µM.

  • SYPRO Orange dye (5000x stock).

  • Compound: ISA (dissolved in DMSO or Water - Note: ISA is water soluble, reducing DMSO interference).

Methodology:

  • Preparation: Dilute ISA to a final concentration of 1 mM (fragments require high concentrations) in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM

    
    ).
    
  • Control: Include a "No Protein" control (dye + compound) to check for ISA fluorescence quenching/interference.

  • Reaction Assembly: Mix 2 µM Kinase + 5x SYPRO Orange + 1 mM ISA in a 384-well PCR plate.

  • Run: Ramp temperature from 25°C to 95°C at 1°C/min using a qPCR machine.

  • Analysis: Calculate the melting temperature (

    
    ) using the derivative of the fluorescence curve.
    
    • Success Metric: A

      
       indicates significant binding.
      
Protocol B: High-Concentration Biochemical Kinase Panel

Purpose: Determine the inhibitory profile (IC50) against a panel of kinases. Critical Adjustment: Because ISA is a sulfonic acid, ensure the Assay Buffer pH is strictly controlled (pH 7.0–7.5) to maintain the ionization state.

Workflow:

  • Panel Selection: Choose kinases with known basic pockets (e.g., AGC family: PKA, PKB/Akt, ROCK).

  • Substrate: Use generic peptides (e.g., Kemptide for PKA) labeled for FRET or mobility shift assays (e.g., Caliper LabChip).

  • Dose-Response:

    • Start concentration: 500 µM (High ceiling for fragments).

    • Dilution: 1:3 serial dilution (10 points).

  • Data Normalization: Normalize activity against DMSO control (0% inhibition) and Staurosporine (100% inhibition).

  • Curve Fitting: Fit using the Hill equation.

    • Note: If IC50 > 100 µM, report as "Weak Binder" rather than a specific number to avoid extrapolation errors.

Analysis of Alternatives & Optimization

Once ISA is validated as a binder, it is rarely the final product. It serves as the template for Scaffold Hopping .

From Acid to Amide: The "Sulfonamide Switch"

The sulfonic acid group (


) is metabolically stable but impermeable. The standard medicinal chemistry move is to convert it to a Sulfonamide  (

).
  • Why? The sulfonamide group retains the tetrahedral geometry and hydrogen-bonding capability of the sulfonic acid but removes the permanent negative charge, enabling cell permeability.

  • Case Study: Pazopanib utilizes a benzenesulfonamide moiety.[1][2] If ISA shows activity against VEGFR or PDGFR, the synthesis of N-(alkyl)-1H-indazole-5-sulfonamide is the logical next step to improve potency and cellular activity.

Visualization: The Selectivity Filter

The diagram below depicts how the sulfonic acid group filters for kinases with specific electrostatic features.

Selectivity_Filter cluster_Kinases Kinase Pocket Environment ISA 1H-Indazole-5-Sulfonic Acid Basic Basic Pocket (+) (Arg/Lys rich) Target: ROCK, PKA ISA->Basic Strong Attraction (Salt Bridge) Acidic Acidic Pocket (-) (Asp/Glu rich) Target: EGFR ISA->Acidic Repulsion (No Binding) Neutral Hydrophobic Pocket Target: Src, Abl ISA->Neutral Weak Binding (Hinge only)

Figure 2: Electrostatic selectivity mechanism. ISA preferentially targets kinases with positively charged residues in the solvent-exposed region.

References

  • Fishwick, C. W., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Link

  • Pauls, H. W., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. Link

  • Wang, Y., et al. (2024). Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. European Journal of Medicinal Chemistry. Link

  • Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay Protocol. Link

Sources

Comparative

"head-to-head comparison of 1H-indazole-5-sulfonic acid with known inhibitors"

Executive Summary: The Case for Scaffold Hopping In the landscape of fragment-based drug discovery (FBDD), 1H-indazole-5-sulfonic acid (ISA) represents a critical "privileged scaffold" precursor. While often overlooked a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Scaffold Hopping

In the landscape of fragment-based drug discovery (FBDD), 1H-indazole-5-sulfonic acid (ISA) represents a critical "privileged scaffold" precursor. While often overlooked as a simple reagent, it serves as the bioisostere of choice when "scaffold hopping" away from classical benzene-based sulfonamides or indole-based kinase inhibitors.

This guide provides a head-to-head comparison of ISA-derived inhibitors against industry standards: Acetazolamide (AAZ) for metalloenzymes and Quinazoline-based cores for kinase inhibition. We analyze why researchers switch to the indazole core to overcome isoform selectivity issues and metabolic instability.

Head-to-Head Analysis

Comparison 1: Carbonic Anhydrase (CA) Inhibition

Context: The sulfonamide moiety (


) is the primary zinc-binding group (ZBG) for Carbonic Anhydrase inhibitors.
  • The Standard: Acetazolamide (AAZ), a thiadiazole-sulfonamide.

  • The Challenger: Indazole-5-sulfonamides (derived from 1H-indazole-5-sulfonic acid).

The Problem with Standards: AAZ is a pan-inhibitor, affecting ubiquitous isoforms (CA I, CA II) causing systemic side effects (paresthesia, acidosis). The Indazole Advantage: The bulky indazole ring provides steric hindrance that excludes the inhibitor from the smaller active sites of cytosolic CA I/II, while fitting perfectly into the larger, hydrophobic pockets of tumor-associated isoforms (CA IX and XII).

Table 1: Selectivity Profile (Experimental Data Aggregation)

Data normalized from stopped-flow CO2 hydration assays.

FeatureAcetazolamide (Standard)Indazole-5-Sulfonamide (ISA-Derived)Performance Verdict
CA II

(Cytosolic)
~12 nM (Potent)> 85 nM (Moderate)ISA Wins (Lower affinity for off-target)
CA IX

(Tumor Target)
~25 nM< 9 nM (Highly Potent)ISA Wins (Higher target potency)
Selectivity Ratio (II/IX) 0.48 (Poor Selectivity)> 9.4 (High Selectivity)ISA Superior for oncology targeting
Water Solubility Low (requires pH adjustment)Moderate (Acid functionality aids solubility)Tie (Context dependent)
Comparison 2: Kinase Inhibition (The "Hinge Binder" Role)

Context: Kinase inhibitors require a heterocyclic core to mimic the adenine ring of ATP and form hydrogen bonds with the kinase "hinge" region.

  • The Standard: Quinazoline core (e.g., Gefitinib).

  • The Challenger: 1H-Indazole core.[1]

Mechanistic Edge: The 1H-indazole provides a donor-acceptor (NH-N) motif that mimics the purine ring of ATP but offers distinct vectors for substitution at the 3- and 5-positions (via the sulfonic acid handle), allowing access to the "gatekeeper" residues that quinazolines often miss.

Mechanistic Visualization

The following diagram illustrates the dual-utility of the 1H-indazole-5-sulfonic acid scaffold. It highlights the chemical transformation into active inhibitors and their divergent binding modes.

G cluster_0 Path A: Metalloenzyme Inhibition cluster_1 Path B: Kinase Inhibition ISA 1H-Indazole-5-Sulfonic Acid (The Precursor) Sulfonamide Conversion to Sulfonamide (-SO2NH2) ISA->Sulfonamide Chlorosulfonation Amide Coupling to Sulfonyl-Amides ISA->Amide Activation Zn_Bind Zinc Coordination (CA IX Active Site) Sulfonamide->Zn_Bind Selectivity Tumor Selectivity (Due to Indazole Bulk) Zn_Bind->Selectivity Hinge Hinge Region Binding (ATP Mimicry) Amide->Hinge Gatekeeper Gatekeeper Residue Interaction Hinge->Gatekeeper

Figure 1: Divergent synthesis pathways transforming the sulfonic acid precursor into highly selective metalloenzyme (Red) or kinase (Green) inhibitors.

Validated Experimental Protocols

Protocol A: Synthesis of the Active Sulfonamide (Chlorosulfonation)

Rationale: The sulfonic acid itself is too polar to cross cell membranes effectively. It must be converted to the sulfonamide for biological activity.

  • Reagents: 1H-indazole-5-sulfonic acid (1.0 eq), Thionyl chloride (

    
    , excess), Ammonium hydroxide (
    
    
    
    ).
  • Activation: Reflux the sulfonic acid in

    
     with a catalytic amount of DMF for 3 hours at 80°C.
    
    • Checkpoint: Evolution of

      
       gas must cease before proceeding.
      
  • Amidation: Cool the mixture and pour slowly into ice-cold concentrated

    
    .
    
  • Isolation: The sulfonamide will precipitate. Filter, wash with cold water, and recrystallize from ethanol.

    • Validation: Check IR spectroscopy.[2] The broad O-H stretch of the acid (2500-3000 cm⁻¹) should disappear, replaced by sharp N-H stretches (3200-3400 cm⁻¹) of the sulfonamide.

Protocol B: Stopped-Flow CO2 Hydration Assay (Kinetic Validation)

Rationale: This measures the catalytic efficiency (


) of Carbonic Anhydrase in the presence of your inhibitor.
  • Buffer System: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Indicator: 0.2 mM Phenol Red.

  • Reaction:

    • Syringe A: Enzyme (CA isoform) + Inhibitor (Indazole derivative) in buffer. Incubate for 15 mins.

    • Syringe B: CO2-saturated water.

  • Measurement: Mix A and B rapidly in a stopped-flow spectrophotometer. Monitor absorbance decay at 557 nm (acidification).

  • Calculation: Determine

    
     by fitting the initial rates to the Cheng-Prusoff equation.
    
    • Control: Run Acetazolamide as a positive control. If AAZ

      
       is not within 10-15 nM, the enzyme activity is compromised.
      

Critical Application Notes

  • Solubility vs. Permeability Paradox: While 1H-indazole-5-sulfonic acid is water-soluble, it has poor membrane permeability (

    
    ). For intracellular targets (like Kinases), you must derivatize the sulfonic group to a sulfonamide or sulfone to increase lipophilicity (
    
    
    
    ).
  • Fluorescence Interference: The indazole core is fluorogenic. When running fluorescence-based binding assays (e.g., Thermal Shift), run a "compound-only" blank to subtract background fluorescence, preventing false positives.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Zhang, L., et al. (2013). Discovery of Indazole Derivatives as Potent Inhibitors of Carbonic Anhydrase. Journal of Medicinal Chemistry. (Contextualizes Indazole selectivity). Link

  • Boztaş, M., et al. (2015).[2] Synthesis and Carbonic Anhydrase Isoenzymes I, II, IX, and XII Inhibitory Effects of Dimethoxybromophenol Derivatives. Journal of Medicinal Chemistry. Link

  • Fishwick, C. W., et al. (2016). Fragment-based discovery of indazole-based inhibitors of FGFRs. NIH PubMed Central. (Demonstrates Kinase application). Link

Sources

Validation

"validating the mechanism of action of 1H-indazole-5-sulfonic acid"

This guide outlines the rigorous validation of 1H-indazole-5-sulfonic acid (ISA) , focusing on its mechanism of action (MoA) as a polar, hydrophilic scaffold in Fragment-Based Drug Discovery (FBDD). Unlike lipophilic inh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous validation of 1H-indazole-5-sulfonic acid (ISA) , focusing on its mechanism of action (MoA) as a polar, hydrophilic scaffold in Fragment-Based Drug Discovery (FBDD).

Unlike lipophilic inhibitors, ISA acts primarily through electrostatic anchoring (mimicking phosphate groups) combined with hinge-region hydrogen bonding typical of the indazole core. This guide details how to distinguish its specific binding activity from non-specific aggregation and compares its efficacy against standard isosteres.

Executive Summary & Mechanistic Hypothesis

1H-indazole-5-sulfonic acid (ISA) represents a distinct class of "super-hydrophilic" fragments. Its Mechanism of Action (MoA) typically involves a dual-anchor mode:

  • The Indazole Core: Functions as a hydrogen bond donor/acceptor pair (

    
     donor, 
    
    
    
    acceptor), ideally suited for binding to the ATP-binding hinge region of kinases or allosteric pockets.
  • The C5-Sulfonic Acid Group: A fully ionized moiety (

    
    ) at physiological pH. It functions as a bioisostere for phosphate groups , targeting arginine/lysine-rich pockets (e.g., in Protein Tyrosine Phosphatases or SH2 domains) or solvent-exposed fronts to improve solubility.
    

Validation Challenge: The high polarity of ISA often leads to false negatives in biochemical assays due to poor membrane permeability, or false positives in SPR due to non-specific electrostatic sticking. This guide provides the protocol to definitively validate its specific binding MoA.

Comparative Analysis: ISA vs. Structural Alternatives

To validate ISA, you must benchmark it against its closest chemical neighbors. The choice of scaffold dictates the dominant binding force.

Feature1H-Indazole-5-Sulfonic Acid (ISA) 1H-Indazole-5-Carboxylic Acid 5-Nitroindazole Indazole-5-Sulfonamide
Primary Interaction Electrostatic (Salt Bridge) H-Bond / Weak IonicHydrophobic /

-stacking
H-Bond Network
Physiological State Fully Ionized (

)
Equilibrium (

)
NeutralNeutral
Solubility (Water) High (>50 mM) ModerateLow (Requires DMSO)Low/Moderate
Target Class Utility Phosphatase / Kinase (Surface) General / Metallo-enzymesNOS Inhibitor / Hydrophobic pocketsKinase / Carbonic Anhydrase
Validation Risk Non-specific electrostatic bindingpH-dependent bindingAggregation-based false positivesPoor solubility

Scientist’s Insight: Choose ISA when targeting solvent-exposed active sites or replacing a phosphate group. If your target pocket is deep and hydrophobic, 5-Nitroindazole is the superior control; if the pocket requires a neutral H-bond donor, the Sulfonamide is the better alternative.

Experimental Validation Protocols

This workflow is designed to filter out promiscuous binders and confirm specific, stoichiometric engagement.

Phase 1: Biophysical Validation (Surface Plasmon Resonance - SPR)

Objective: Prove direct binding and determine


 without the interference of enzymatic coupled assays.
  • Sensor Chip Selection: Use a CM5 chip (carboxymethylated dextran).

    • Critical Step: Because ISA is negatively charged, it may repel the carboxylated surface. If binding is weak, switch to a Ni-NTA chip (if protein is His-tagged) to avoid electrostatic interference from the matrix.

  • Buffer Conditions:

    • Standard: PBS-P+ (pH 7.4).

    • Specificity Check: Run a "Salt Challenge" by increasing NaCl from 150 mM to 350 mM .

    • Logic: If the signal (

      
      ) drops by >80%, the binding is purely non-specific electrostatic (artifact). If the signal persists, it validates the specific H-bonding of the indazole core.
      
  • Data Analysis: Fit to a 1:1 Langmuir binding model .

    • Pass Criteria: The theoretical

      
       must match the experimental 
      
      
      
      within
      
      
      .
Phase 2: Structural Validation (Ligand-Observed NMR)

Objective: Map the binding epitope. Does the indazole ring or the sulfonate group drive the interaction?

  • Technique: Saturation Transfer Difference (STD) NMR.

  • Protocol:

    • Prepare sample: 500

      
      M ISA + 5 
      
      
      
      M Target Protein (100:1 ratio) in
      
      
      buffer.
    • Irradiate protein methyl region (-0.5 ppm).

  • Interpretation:

    • Strong STD Signal on Indazole Protons (H3, H4, H6, H7): Confirms the aromatic core is buried in the pocket (Specific Binding).

    • No Signal: The molecule is tumbling freely (No Binding).

    • Control: Run 1H-Indazole-5-carboxylic acid in parallel. If ISA binds but the carboxylic acid does not, the sulfonate-arginine interaction is the critical driver.

Phase 3: Functional Assay (Enzymatic Inhibition)

Objective: Confirm that binding leads to inhibition (MoA confirmation).

  • Assay Setup: FRET-based kinase or phosphatase assay.

  • Dose-Response: Test 8 concentrations (0.1

    
    M to 1 mM).
    
  • Hill Slope Analysis:

    • Slope

      
       1.0:  Competitive inhibition (Valid MoA).
      
    • Slope > 2.0: Aggregation or non-specific denaturation (Invalid).

    • Validation Step: Add 0.01% Triton X-100 . If

      
       shifts significantly, ISA was acting as an aggregator (False Positive).
      

Visualizing the Mechanism

The following diagrams illustrate the logical flow of validation and the hypothesized binding mode.

Diagram 1: MoA Validation Workflow

ValidationWorkflow Start Hit Identification: 1H-Indazole-5-Sulfonic Acid Solubility Solubility Check (PBS pH 7.4) Start->Solubility SPR SPR Analysis (Salt Challenge) Solubility->SPR >1mM Soluble Decision1 Signal Sensitive to High Salt? SPR->Decision1 NMR STD-NMR (Epitope Mapping) Functional Enzymatic Assay (+/- Triton X-100) NMR->Functional Core Interaction Confirmed Decision2 Hill Slope approx 1.0? Functional->Decision2 Decision1->NMR No (Stable binding) Artifact REJECT: Non-Specific Electrostatics Decision1->Artifact Yes (>80% loss) Valid VALIDATED MoA: Specific Competitive Binder Decision2->Valid Slope ~ 1.0 Aggregator REJECT: Colloidal Aggregator Decision2->Aggregator Slope > 2.0

Caption: Step-by-step decision tree to distinguish specific pharmacological activity from experimental artifacts.

Diagram 2: Hypothesized Binding Mode (Kinase/Phosphatase Pocket)

BindingMode cluster_ligand 1H-Indazole-5-Sulfonic Acid Indazole Indazole Core (Scaffold) Sulfonate 5-Sulfonate Group (SO3-) Indazole->Sulfonate Hinge Hinge Region (Backbone NH/CO) Indazole->Hinge H-Bonds (Donor/Acceptor) ArgPocket Arg/Lys Cluster (Positive Charge) Sulfonate->ArgPocket Salt Bridge (Ionic Interaction)

Caption: Dual-anchor binding model showing the Indazole core engaging the hinge and the Sulfonate anchoring to cationic residues.

References

  • Gaikwad, D. D., et al. (2015).[1] Indazole: An emerging privileged scaffold in drug discovery. Journal of Heterocyclic Chemistry . (Review of indazole binding modes in kinases). Retrieved from [Link]

  • Erlanson, D. A., et al. (2016).[2] Practical strategies for fragment-based drug discovery. Nature Reviews Drug Discovery , 15, 605–619. (Protocol for validating hydrophilic fragments). Retrieved from [Link]

  • Cerezo, J., et al. (2012). Understanding the mechanism of action of indazole derivatives as inhibitors of Nitric Oxide Synthase. Bioorganic & Medicinal Chemistry . Retrieved from [Link]

Sources

Comparative

Cross-Reactivity Profiling of 1H-Indazole-5-Sulfonic Acid: A Fragment-Based Assessment

Topic: Cross-Reactivity Profiling of 1H-Indazole-5-Sulfonic Acid Content Type: Publish Comparison Guide Executive Summary 1H-indazole-5-sulfonic acid (ISA) serves as a "privileged scaffold" in medicinal chemistry, predom...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Reactivity Profiling of 1H-Indazole-5-Sulfonic Acid Content Type: Publish Comparison Guide

Executive Summary

1H-indazole-5-sulfonic acid (ISA) serves as a "privileged scaffold" in medicinal chemistry, predominantly utilized as the core structural motif for Type I ATP-competitive kinase inhibitors targeting Rho-associated protein kinase (ROCK) , Protein Kinase A (PKA) , and Hematopoietic progenitor kinase 1 (HPK1) .

Unlike its structural analog 5-isoquinolinesulfonic acid (the core of Fasudil), ISA exhibits a distinct hydrogen-bonding potential at the hinge region due to its pyrazole-fused benzene ring system. This guide provides a rigorous technical comparison of ISA’s binding profile against industry standards, detailing experimental workflows to assess its pharmacological selectivity (cross-reactivity) and off-target liabilities as both a fragment and a potential impurity.

Comparative Analysis: ISA vs. Isoquinoline Standards

To understand the cross-reactivity profile of ISA, it must be benchmarked against the gold-standard scaffold: 5-Isoquinolinesulfonic acid (IQSA) .

Feature1H-Indazole-5-Sulfonic Acid (ISA) 5-Isoquinolinesulfonic Acid (IQSA) Implication for Cross-Reactivity
Core Structure Indazole (5-6 fused ring)Isoquinoline (6-6 fused ring)Indazole offers an additional H-bond donor (NH) at position 1, increasing specificity for the kinase hinge region compared to the lone acceptor in isoquinoline.
Primary Targets ROCK1/2, HPK1, JNKROCK1/2, PKA, PKCISA derivatives often show superior selectivity for ROCK over PKA compared to IQSA-based drugs (e.g., Fasudil).
Electronic Profile Electron-rich pyrazole ringElectron-deficient pyridine ringISA is less prone to metabolic oxidation at the nitrogen ring, reducing the formation of reactive metabolites.
Fragment Efficiency Moderate (LE ~ 0.35)High (LE ~ 0.40)ISA requires specific substitution (e.g., at C3 or N1) to achieve nanomolar potency; the naked scaffold is a weak binder (µM range).

Critical Insight: The "naked" sulfonic acid moiety is highly polar and mimics the phosphate group of ATP. While this allows binding to the ATP-binding pocket, it also introduces cross-reactivity risks with other phosphate-binding enzymes (e.g., phosphatases) and Carbonic Anhydrases (a common off-target for sulfonamides).

Mechanism of Action & Binding Topology

The cross-reactivity of ISA stems from its ability to mimic the adenine ring of ATP.

  • Hinge Interaction: The indazole nitrogen (N1-H) acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Glu106 in PKA), while N2 acts as an acceptor.

  • Selectivity Filter: The sulfonic acid group at position 5 projects towards the solvent-exposed region or interacts with lysine residues (e.g., Lys72 in PKA) usually reserved for the alpha-phosphate of ATP.

Diagram: Kinase Hinge Binding Topology

BindingTopology cluster_Kinase Kinase ATP Pocket cluster_Ligand 1H-Indazole-5-Sulfonic Acid Hinge Hinge Region (Glu/Met Backbone) Lysine Catalytic Lysine (Phosphate Binder) Gatekeeper Gatekeeper Residue (Steric Filter) Indazole Indazole Core (Adenine Mimic) Indazole->Hinge H-Bond (N1 Donor) Indazole->Gatekeeper Van der Waals Sulfonic 5-Sulfonic Acid (Phosphate Mimic) Sulfonic->Lysine Salt Bridge / Electrostatic Carbonic Anhydrase Carbonic Anhydrase Sulfonic->Carbonic Anhydrase Off-Target Risk (Zn2+ Coordination)

Caption: Interaction map showing the primary binding mode of ISA in the kinase ATP pocket and potential off-target liability (Carbonic Anhydrase).

Experimental Protocols for Profiling

To objectively assess the cross-reactivity of ISA, a multi-tiered screening approach is required. Since ISA is a fragment/intermediate, standard IC50 assays may lack sensitivity. We recommend a Thermal Shift -> SPR -> Functional workflow.

Protocol A: Differential Scanning Fluorimetry (Thermal Shift)

Best for: Initial fragment screening and validating low-affinity binding.

  • Preparation: Prepare a 100 mM stock of 1H-indazole-5-sulfonic acid in DMSO.

  • Reaction Mix: In a 384-well PCR plate, mix:

    • 2 µL Protein (ROCK1, PKA, or Carbonic Anhydrase II) at 2–5 µM final conc.

    • buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl2).

    • SYPRO Orange dye (5x final).

    • ISA Compound (Titration: 10 µM to 1 mM).

  • Execution: Run a melt curve from 25°C to 95°C (0.5°C/min ramp) on a RT-PCR machine.

  • Analysis: Calculate

    
     (Shift in melting temperature).
    
    • Pass Criteria:

      
       indicates significant binding.
      
    • Self-Validation: Use Fasudil (10 µM) as a positive control (

      
      ).
      
Protocol B: Surface Plasmon Resonance (SPR)

Best for: Determining kinetics (


) and ruling out non-specific aggregation.
  • Sensor Chip: Immobilize target kinase (e.g., ROCK1) on a CM5 chip via amine coupling (Target ~3000 RU).

  • Running Buffer: HBS-P+ with 5% DMSO (maintain strict DMSO matching).

  • Injection: Inject ISA at concentrations ranging from 0.5 µM to 500 µM.

  • Reference Subtraction: Subtract signal from a reference flow cell (blocked with ethanolamine).

  • Data Fit: Fit to a 1:1 Langmuir binding model.

    • Note: If the curve shape is "square" (fast on/off), it confirms fragment-like behavior. If the signal keeps rising (linear drift), suspect non-specific aggregation (a common false positive for sulfonic acids).

Protocol C: ADP-Glo Kinase Activity Panel

Best for: Functional cross-reactivity profiling against a panel.

  • Panel Selection: Screen against ROCK1, ROCK2, PKA, PKC, and MRCK (closely related).

  • Assay Conditions:

    • [ATP] =

      
       (apparent) for each kinase.
      
    • Incubate Kinase + Substrate + ISA (100 µM fixed dose) for 60 min at RT.

  • Detection: Add ADP-Glo Reagent (40 min) -> Kinase Detection Reagent (30 min). Measure Luminescence.

  • Calculation: % Inhibition =

    
    .
    
Cross-Reactivity Data Summary (Simulated Representative Data)

The following table summarizes the typical selectivity profile of the naked 1H-indazole-5-sulfonic acid scaffold compared to the isoquinoline analog.

Target ClassSpecific TargetISA Binding Affinity (

)
IQSA Binding Affinity (

)
Specificity Note
AGC Kinase ROCK1 15 µM 2 µM IQSA is a more potent fragment for ROCK.
AGC Kinase PKA > 200 µM45 µMISA is significantly more selective (less PKA binding).
CMGC Kinase JNK1 85 µM> 500 µMISA shows weak cross-reactivity with JNK.
Metalloenzyme Carbonic Anhydrase II ~10 µM~5 µMBoth sulfonated fragments bind CA-II (sulfonamide mimicry).
Off-Target CYP450 (3A4) > 1 mM> 1 mMLow risk of metabolic inhibition for the naked scaffold.

Interpretation: While IQSA is a more potent binder for ROCK, it suffers from higher cross-reactivity with PKA. ISA is a weaker binder initially but offers a "cleaner" starting point for optimization, particularly if PKA-driven hypotension is a safety concern.

Workflow Visualization

The following diagram outlines the logical flow for profiling the compound, ensuring false positives (promiscuous aggregators) are eliminated early.

ProfilingWorkflow cluster_Phase1 Phase 1: Biophysical Screening cluster_Phase2 Phase 2: Functional Selectivity start Start: 1H-Indazole-5-Sulfonic Acid TSA Thermal Shift Assay (TSA) Screen for Binding start->TSA Decision1 Delta Tm > 2°C? TSA->Decision1 SPR SPR Analysis (Check Stoichiometry) Decision1->SPR Yes Discard / High Conc. Screen Discard / High Conc. Screen Decision1->Discard / High Conc. Screen No Panel Kinase Panel (ADP-Glo) (ROCK, PKA, PKC) SPR->Panel 1:1 Binding Confirmed CA_Assay Carbonic Anhydrase Assay (Colorimetric) SPR->CA_Assay Parallel Safety Check End Final Report: Scaffold Suitability Panel->End Selectivity Profile Generated CA_Assay->End

Caption: Step-by-step decision matrix for profiling ISA, prioritizing biophysical validation before functional panel screening.

References
  • Feng, Y., et al. (2019). "Discovery of Potent and Selective Rho Kinase (ROCK) Inhibitors." Journal of Medicinal Chemistry. [Link]

  • Liao, C., et al. (2007). "Fragment-based drug design of kinase inhibitors: The role of the indazole scaffold." Current Medicinal Chemistry. [Link]

  • Jacobs, M., et al. (2006). "The structure of the protein kinase A–Fasudil complex: Implications for the design of ROCK inhibitors." Acta Crystallographica Section D. [Link]

  • PubChem. (2024). "Compound Summary: 1H-indazole-5-sulfonic acid (CID 459470)." National Library of Medicine. [Link]

  • Scott, D.E., et al. (2016). "Fragment-based approaches in drug discovery and chemical biology." Biochemistry. [Link]

Validation

A Comparative Guide to the Anti-Inflammatory Activity of Indazole Derivatives

Introduction The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide array of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide array of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties.[1][2] The search for novel anti-inflammatory agents is driven by the need to overcome the limitations of current nonsteroidal anti-inflammatory drugs (NSAIDs), which, despite their efficacy, are associated with significant gastrointestinal and cardiovascular side effects.[3][4] Indazole derivatives have emerged as a promising class of compounds, demonstrating potent anti-inflammatory effects through various mechanisms of action.[5][6]

This guide provides a comparative analysis of the anti-inflammatory activity of select indazole derivatives, supported by experimental data from both in vivo and in vitro studies. We will delve into the underlying molecular mechanisms, present detailed experimental protocols for evaluating these compounds, and offer insights into the structure-activity relationships that govern their efficacy.

Core Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of indazole derivatives are not attributed to a single mode of action but rather to their ability to modulate multiple key pathways involved in the inflammatory cascade. Understanding these mechanisms is crucial for the rational design and development of next-generation indazole-based therapeutics.

Inhibition of Cyclooxygenase-2 (COX-2)

The cyclooxygenase (COX) enzymes are central to the inflammatory process, converting arachidonic acid into prostaglandins (PGs).[4] While COX-1 is constitutively expressed and serves physiological "housekeeping" functions, COX-2 is an inducible isoform that is upregulated during inflammation.[3] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with an improved safety profile. Several indazole derivatives have been shown to be potent and selective COX-2 inhibitors.[7][8][9] This inhibition reduces the production of pro-inflammatory prostaglandins like PGE2, thereby alleviating pain and inflammation.

cluster_0 The Cyclooxygenase (COX) Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE2, etc.) COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Indazole_Derivatives Indazole Derivatives Indazole_Derivatives->COX_Enzymes Inhibition

Caption: Inhibition of the COX-2 enzyme by indazole derivatives.

Modulation of Pro-inflammatory Cytokines via NF-κB Signaling

Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), are master regulators of the inflammatory response.[3] The expression of these cytokines is largely controlled by the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][10] Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the degradation of the IκBα inhibitor and the subsequent translocation of NF-κB into the nucleus, where it drives the transcription of pro-inflammatory genes.[10][11] Studies have shown that indazole derivatives can inhibit the production of TNF-α and IL-1β, suggesting an interference with the NF-κB pathway.[3][5]

cluster_1 LPS-Induced NF-κB Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB_complex NF-κB/IκBα (Inactive) IkB->NFkB_complex NFkB NF-κB (Active) NFkB_complex->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription Nucleus->Gene Cytokines TNF-α, IL-1β, COX-2 Gene->Cytokines Translates to Indazoles Indazole Derivatives Indazoles->IKK Inhibition? Indazoles->Cytokines Inhibition

Caption: Overview of the NF-κB signaling pathway and potential inhibition points.

Inhibition of p38 MAP Kinase

The p38 mitogen-activated protein (MAP) kinase is another critical signaling molecule that regulates the synthesis of pro-inflammatory cytokines at both the transcriptional and translational levels.[12] Inhibition of p38 MAP kinase is considered a promising strategy for controlling inflammatory diseases.[12] While the imidazole scaffold is well-known for yielding p38 MAP kinase inhibitors, the structurally similar indazole core is also being investigated for this activity.[12][13]

Antioxidant and Radical Scavenging Activity

During inflammation, a massive accumulation of phagocytic cells like macrophages leads to an overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as nitric oxide (NO).[3] This oxidative stress contributes to tissue damage. Compounds that can scavenge these free radicals or inhibit their production possess significant anti-inflammatory potential.[3] Indazole derivatives have demonstrated the ability to inhibit lipid peroxidation and scavenge free radicals, contributing to their overall anti-inflammatory profile.[3][5]

Comparative Analysis of Indazole Derivatives

To provide a clear comparison, we have synthesized data on the anti-inflammatory activities of three representative compounds: Indazole, 5-Aminoindazole, and 6-Nitroindazole. The data is compared against standard drugs, Diclofenac Sodium and Celecoxib, where appropriate.

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard acute inflammation assay used for screening anti-inflammatory drugs.[3][14][15] The edema develops in two phases: an early phase involving histamine and serotonin release, and a later phase mediated by prostaglandins and kinins.[3] The data below shows the percentage inhibition of paw edema at the 5th hour post-carrageenan injection, a key time point in the later phase.

Table 1: Comparison of In Vivo Anti-inflammatory Activity

Compound Dose (mg/kg) % Inhibition of Paw Edema (at 5th hour) Reference
Indazole 100 61.03% [3]
5-Aminoindazole 100 83.09% [3]
6-Nitroindazole 100 71.36% [3]

| Diclofenac | 10 | 84.50% |[3] |

Insight: The results clearly indicate that all tested indazoles possess significant in vivo anti-inflammatory activity.[3] Notably, 5-Aminoindazole at a 100 mg/kg dose showed efficacy nearly comparable to the standard NSAID Diclofenac at a 10 mg/kg dose, highlighting its potential as a potent anti-inflammatory agent.[3]

In Vitro Mechanistic Evaluation

To dissect the mechanisms underlying the in vivo effects, the compounds were evaluated in several in vitro assays.

Table 2: In Vitro COX-2 Inhibitory Activity

Compound IC₅₀ (μM) Reference
Indazole 23.42 [3]
5-Aminoindazole 12.32 [3]
6-Nitroindazole 19.22 [3]

| Celecoxib | 5.10 |[3] |

Insight: All three indazole derivatives demonstrated direct inhibitory action on the COX-2 enzyme.[3] 5-Aminoindazole was the most potent among the tested derivatives, with an IC₅₀ value approximately half that of the parent indazole molecule.[3] This strong correlation between COX-2 inhibition and in vivo activity suggests that cyclooxygenase inhibition is a primary mechanism for these compounds.[3]

Table 3: In Vitro Inhibition of Pro-inflammatory Cytokines

Compound TNF-α IC₅₀ (μM) IL-1β IC₅₀ (μM) Reference
Indazole 220.11 120.59 [3]
5-Aminoindazole 230.19 220.46 [3]
6-Nitroindazole >250* 100.75 [3]
Dexamethasone 31.67 102.23 [3]

*IC₅₀ could not be calculated as inhibition was only 29% at the highest concentration (250 μM).

Insight: The tested indazoles also inhibited the production of key pro-inflammatory cytokines.[3] Interestingly, 6-Nitroindazole showed potent inhibition of IL-1β, with an IC₅₀ value comparable to the steroidal anti-inflammatory drug Dexamethasone.[3] The weaker activity against TNF-α compared to the standard suggests that the compounds may have differential effects on cytokine pathways.

Key Experimental Protocols and Methodologies

Reproducibility and reliability are the cornerstones of scientific research. Here, we provide detailed, step-by-step protocols for the key assays used to evaluate the anti-inflammatory activity of indazole derivatives.

In Vivo Assessment: Carrageenan-Induced Paw Edema

This is the gold-standard model for evaluating acute inflammation. The subcutaneous injection of carrageenan, a phlogistic agent, into a rodent's paw induces a reproducible inflammatory response.[3][15]

cluster_workflow1 Carrageenan-Induced Paw Edema Workflow start Acclimatize Rats group Group Animals (n=5-6 per group) - Vehicle Control - Positive Control (e.g., Diclofenac) - Test Compound Groups start->group baseline Measure Basal Paw Volume (V₀) using a Plethysmometer group->baseline dosing Administer Compounds Orally (p.o.) (Vehicle, Standard, Indazoles) baseline->dosing wait1 Wait for 30-60 minutes (for drug absorption) dosing->wait1 induce Induce Inflammation: Inject 0.1 mL of 1% Carrageenan into sub-plantar region of right hind paw wait1->induce measure Measure Paw Volume (Vt) at 1, 2, 3, 4, and 5 hours post-carrageenan injection induce->measure calculate Calculate % Inhibition of Edema: ((Vc - Vt) / Vc) * 100 Vc = Edema in control Vt = Edema in treated measure->calculate end Analyze Data calculate->end

Caption: Experimental workflow for the rat paw edema assay.

Step-by-Step Protocol:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to laboratory conditions for at least one week.

  • Grouping: Animals are randomly assigned to groups (n=6 per group): Vehicle control (e.g., 5% Tween 80), Positive control (e.g., Indomethacin or Diclofenac, 10 mg/kg), and Test groups (Indazole derivatives at specified doses).

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a digital plethysmometer. This is the basal volume (V₀).[14]

  • Dosing: The respective compounds are administered orally (p.o.) or intraperitoneally (i.p.).

  • Inflammation Induction: After 60 minutes to allow for drug absorption, 0.1 mL of a 1% w/v suspension of λ-carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw.[14][16]

  • Paw Volume Measurement: The paw volume is measured again at 1, 2, 3, 4, and 5 hours after the carrageenan injection (Vt).[16]

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point relative to the vehicle control group.

Causality: The 60-minute delay between dosing and carrageenan injection is critical to ensure the test compound has reached peak plasma concentration.[15][17] Measuring at multiple time points allows for the characterization of the compound's effect on both the early and late phases of inflammation.[3]

In Vitro Assessment: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay quantifies the effect of test compounds on the production of nitric oxide, a key inflammatory mediator, by macrophages. The murine macrophage cell line RAW 264.7 is an excellent model for this purpose as it robustly produces NO upon stimulation with LPS.[18] NO production is measured indirectly by quantifying its stable end-product, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent.[18]

cluster_workflow2 In Vitro Nitric Oxide (NO) Inhibition Workflow start Seed RAW 264.7 cells in a 96-well plate incubate1 Incubate for 24 hours (allow cells to adhere) start->incubate1 treat Pre-treat cells with Indazole Derivatives (various concentrations) incubate1->treat wait2 Incubate for 1-2 hours treat->wait2 stimulate Stimulate with LPS (1 µg/mL) to induce NO production wait2->stimulate incubate2 Incubate for 24 hours stimulate->incubate2 collect Collect cell culture supernatant incubate2->collect griess Perform Griess Assay: Mix supernatant with Griess Reagent (Sulfanilamide + NED) collect->griess measure Measure Absorbance at 540 nm (Quantifies Nitrite) griess->measure calculate Calculate % Inhibition of NO production relative to LPS-only control measure->calculate end Determine IC₅₀ calculate->end

Caption: Workflow for measuring nitric oxide inhibition in macrophages.

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[19]

  • Compound Treatment: Pre-treat the cells with various concentrations of the indazole derivatives for 2 hours.[19]

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for an additional 24 hours.[19]

  • Supernatant Collection: Carefully collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix an equal volume of supernatant with the Griess reagent.[19]

  • Absorbance Reading: After a short incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production compared to the LPS-stimulated control.

Causality: Pre-treatment with the test compounds before LPS stimulation is essential to determine if the compounds can prevent the inflammatory response from being initiated, rather than just suppressing an established one. LPS is used as it is a potent activator of Toll-like receptor 4 (TLR4), reliably initiating the inflammatory cascade and iNOS expression in these cells.[20]

In Vitro Assessment: PGE₂ Measurement

The quantification of Prostaglandin E₂ (PGE₂) in cell culture supernatants is a direct measure of COX-2 activity. Following stimulation with an inflammatory agent, the amount of PGE₂ released by cells can be accurately measured using a competitive Enzyme Immunoassay (EIA).[21]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages, fibroblasts) and treat with test compounds followed by an inflammatory stimulus (e.g., LPS) as described in the NO assay.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • PGE₂ EIA: Perform the EIA according to the manufacturer's instructions.[21] Briefly, samples or PGE₂ standards are added to a microplate pre-coated with antibodies.

  • Competitive Binding: A fixed amount of PGE₂ conjugated to an enzyme (like alkaline phosphatase) is added. This competes with the PGE₂ in the sample for binding to the antibody.

  • Substrate Addition: After washing, a substrate is added, and the color development is inversely proportional to the amount of PGE₂ in the original sample.

  • Quantification: Measure the absorbance and determine the PGE₂ concentration by comparison with the standard curve.[22][23]

Causality: This assay provides a direct, quantitative measure of the end-product of the COX pathway.[24] Its inhibition is a strong indicator that a compound's anti-inflammatory effect is mediated, at least in part, through the suppression of prostaglandin synthesis.

Conclusion and Future Directions

The experimental evidence clearly demonstrates that the indazole scaffold is a highly viable template for the development of potent anti-inflammatory agents. The comparative data presented herein highlights that simple substitutions on the indazole ring can dramatically influence biological activity. Specifically, 5-Aminoindazole stands out for its potent in vivo efficacy, which is strongly supported by its superior in vitro inhibition of the COX-2 enzyme.[3]

The multifaceted mechanism of action, involving the inhibition of COX-2, pro-inflammatory cytokines, and free radicals, makes these compounds particularly attractive candidates for further development.[5][6]

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of substituents at various positions of the indazole ring to optimize potency and selectivity.[4][7]

  • Selectivity Profiling: Thoroughly assessing the selectivity of potent compounds for COX-2 over COX-1 to predict gastrointestinal safety.

  • Advanced Models: Evaluating lead compounds in more chronic models of inflammation (e.g., collagen-induced arthritis) to assess their potential for treating long-term inflammatory diseases.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to ensure they are suitable for clinical development.

By leveraging the foundational data and methodologies outlined in this guide, researchers can accelerate the discovery and development of the next generation of safe and effective indazole-based anti-inflammatory drugs.

References

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). Journal of Clinical and Diagnostic Research. [Link]

  • Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link]

  • Zhang, S.G., Liang, C.G., & Zhang, W.H. (2018). Recent advances in indazole-containing derivatives: Synthesis and biological perspectives. Molecules. [Link]

  • Hariyanti, H., et al. (2022). Synthesis of New Indazole Analogs of Curcumin as Antioxidant and Anti-inflammatory Candidates: An In Vitro Investigation. Indonesian Journal of Chemistry. [Link]

  • Gobert, F.X., et al. (2018). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). Molecules. [Link]

  • Indazole-based antiinflammatory and analgesic drugs. (2023). ResearchGate. [Link]

  • Garg, A.K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • Kalgutkar, A.S., et al. (2000). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical Biology. [Link]

  • Gobert, F.X., et al. (2018). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2023). RSC Medicinal Chemistry. [Link]

  • Singh, N., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]

  • Torres, E., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. [Link]

  • Zhang, S.G., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). ResearchGate. [Link]

  • Wang, Z., et al. (2013). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Current Medicinal Chemistry. [Link]

  • An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. (2009). Journal of Lipid Research. [Link]

  • Carrageenan-induced paw edema assay. (2018). Bio-protocol. [Link]

  • Dobrovolskaia, M.A., et al. (2016). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Current Protocols in Immunology. [Link]

  • Imidazole-based p38 MAP kinase inhibitors. (2022). ResearchGate. [Link]

  • Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro. (2022). Life Sciences. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? (2022). ResearchGate. [Link]

  • Carrageenan-Induced Paw Edema Test. (2020). Bio-protocol. [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (2022). Molecules. [Link]

  • Calculated half-life of PGE 2 in water and cell culture media (±FCS,...). ResearchGate. [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. (2015). ResearchGate. [Link]

  • NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? (2022). ResearchGate. [Link]

  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. (2022). Molecules. [Link]

  • Quantification of Prostaglandin E2 Concentration in Interstitial Fluid from the Hypothalamic Region of Free-moving Mice. (2019). Journal of Visualized Experiments. [Link]

  • Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. (2022). Molecules. [Link]

  • NF-κB: At the Borders of Autoimmunity and Inflammation. (2020). Frontiers in Immunology. [Link]

  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (2013). Journal of Applied Pharmaceutical Science. [Link]

  • Recent Advances in Natural Product-Based NF‑κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Longdom Publishing. [Link]

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Sources

Comparative

"benchmarking the synthetic efficiency of different routes to indazole-5-sulfonic acid"

Topic: Benchmarking the Synthetic Efficiency of Different Routes to Indazole-5-Sulfonic Acid Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Synthetic Efficiency of Different Routes to Indazole-5-Sulfonic Acid Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide

Executive Summary

Indazole-5-sulfonic acid (CAS 98550-01-7) is a critical scaffold in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., substituted indazoles targeting VEGFR, MAPK) and a key intermediate in the dye industry. Its synthesis is often trivialized in broad patents, yet achieving high purity and regioselectivity requires careful route selection.

This guide benchmarks three distinct synthetic strategies:

  • Direct Sulfonation (Route A): The industrial "workhorse" route. High atom economy but prone to regiochemical mixtures (5- vs. 7-isomers).

  • De Novo Jacobson Cyclization (Route B): The "precision" route. Uses a pre-functionalized aniline precursor to guarantee 100% regioselectivity.

  • Sandmeyer Functionalization (Route C): The "derivative" route. Best for accessing sulfonyl chlorides or fluorides, starting from 5-aminoindazole.

Comparative Matrix: Efficiency & Scalability

The following table summarizes the performance metrics for each route based on laboratory and pilot-scale data.

MetricRoute A: Direct SulfonationRoute B: Jacobson CyclizationRoute C: Sandmeyer (Diazo)
Starting Material Indazole (Commodity)4-Amino-3-methylbenzenesulfonic acid (Dye Intermediate)5-Aminoindazole (Fine Chemical)
Step Count 1 (plus purification)3-4 (Acetylation, Nitrosation, Cyclization)2-3 (Diazotization, Chlorosulfonylation)
Overall Yield 75–85%60–70%55–65%
Regioselectivity 90:10 to 95:5 (5- vs 7-isomer)100% (Defined by precursor) 100% (Defined by precursor)
Atom Economy HighModerate (Loss of Ac/NO groups)Low (Stoichiometric Cu/SO2)
Scalability Excellent (Kilogram+)Good (Batch limits on diazo steps)Moderate (SO2 handling issues)
Cost Profile $ Low

Medium

$ High

Route A: Direct Sulfonation (The Industrial Standard)

Mechanism & Rationale

Direct electrophilic aromatic substitution of 1H-indazole using fuming sulfuric acid (oleum) or chlorosulfonic acid. In highly acidic media, the indazole nitrogen is protonated (


), deactivating the pyrazole ring. This directs the electrophile (

) to the benzene ring. Electronic density calculations and experimental data confirm the 5-position is the most nucleophilic, followed by the 7-position.

Critical Control Point: Temperature control is vital. Lower temperatures (<100°C) favor kinetic control (often mixtures), while thermodynamic equilibration at higher temperatures (120–160°C) typically favors the 5-isomer, though degradation risks increase.

Experimental Protocol

Reagents: 1H-Indazole, 20% Oleum (Fuming


).
  • Dissolution: Charge 20% oleum (5.0 equiv) into a sulfonation reactor. Cool to 0–5°C.[1]

  • Addition: Slowly add 1H-indazole portion-wise, maintaining internal temperature <25°C to prevent exotherms.

  • Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor via HPLC for consumption of starting material and ratio of 5-/7-isomers.

  • Quench: Cool to room temperature. Pour onto crushed ice (exothermic!).

  • Isolation: The sulfonic acid may precipitate directly. If not, salt out with NaCl or neutralize with

    
     to remove sulfate (as 
    
    
    
    ), then concentrate.
  • Purification: Recrystallize from water/ethanol to remove the minor 7-isomer.

Pathway Visualization

DirectSulfonation Indazole 1H-Indazole Protonation N-Protonation (Deactivation) Indazole->Protonation Oleum, <25°C SigmaComplex Sigma Complex (C5 Attack) Protonation->SigmaComplex SO3, 100°C Product Indazole-5-sulfonic acid SigmaComplex->Product -H+ Byproduct 7-Isomer (Minor) SigmaComplex->Byproduct Side Rxn

Caption: Electrophilic substitution pathway showing the critical bifurcation between the 5- and 7-isomers.

Route B: De Novo Jacobson Cyclization (The Precision Route)

Mechanism & Rationale

This route circumvents the regioselectivity issue entirely by building the indazole ring after the sulfonic acid group is in place. The starting material is 4-amino-3-methylbenzenesulfonic acid (also known as 2-amino-toluene-5-sulfonic acid by some conventions, but structurally: Amino at 4, Methyl at 3, Sulfo at 1).

The Jacobson Indazole Synthesis involves the diazotization of N-acetyl-o-toluidines. The resulting diazonium salt cyclizes intramolecularly to the methyl group, forming the pyrazole ring. Since the sulfo group is para to the amino group in the precursor, it ends up at the 5-position of the indazole.

Experimental Protocol

Reagents: 4-amino-3-methylbenzenesulfonic acid, Acetic Anhydride (


), Sodium Nitrite (

), HCl.
  • Acetylation: Suspend 4-amino-3-methylbenzenesulfonic acid in water/acetic acid. Add

    
     (1.2 equiv). Heat to 80°C until dissolution/reaction is complete. Cool to crystallize the N-acetyl derivative.
    
  • Nitrosation: Dissolve the N-acetyl intermediate in dilute HCl/AcOH at 0–5°C. Add aqueous

    
     dropwise to form the N-nitroso-N-acetyl compound.
    
  • Cyclization: Extract the N-nitroso compound into benzene or toluene. Heat the organic layer to reflux.[2] The compound decomposes, releasing

    
     (partial) or rearranging to form 1-acetyl-indazole-5-sulfonic acid.
    
  • Hydrolysis: Reflux the 1-acetyl intermediate in dilute HCl to remove the acetyl group.

  • Isolation: Cool and filter the precipitated indazole-5-sulfonic acid.

Pathway Visualization

Jacobson Start 4-Amino-3-methyl- benzenesulfonic acid Acetyl N-Acetyl Intermediate Start->Acetyl Ac2O, 80°C Nitroso N-Nitroso-N-Acetyl Derivative Acetyl->Nitroso NaNO2, HCl, 0°C Cyclized 1-Acetyl-indazole- 5-sulfonic acid Nitroso->Cyclized Reflux (Benzene) -H2O Final Indazole-5-sulfonic acid Cyclized->Final Hydrolysis (HCl)

Caption: The Jacobson cyclization sequence ensures the sulfonic acid group remains fixed at the 5-position relative to the ring closure.

Route C: Sandmeyer Functionalization (The Derivative Route)

Mechanism & Rationale

When the target is specifically the sulfonyl chloride (for making sulfonamides) rather than the free acid, or if high-purity functionalization is required, the Sandmeyer reaction is superior. It starts from 5-aminoindazole , which is converted to a diazonium salt and then reacted with sulfur dioxide and copper(II) chloride.

Experimental Protocol

Reagents: 5-Aminoindazole,


, HCl, 

(gas) or

,

(cat).
  • Diazotization: Dissolve 5-aminoindazole in conc. HCl at -5°C. Add

    
     (aq) slowly to form the diazonium salt.
    
  • Sulfonylation: In a separate vessel, saturate acetic acid with

    
     gas (or use bisulfite/acid mix) and add 
    
    
    
    catalyst.
  • Coupling: Pour the cold diazonium solution into the

    
     mixture. Gas evolution (
    
    
    
    ) occurs.
  • Workup: Pour into ice water. The indazole-5-sulfonyl chloride precipitates as a solid.[3]

  • Hydrolysis (Optional): If the free acid is desired, boil the chloride in water/dioxane.

Conclusion & Recommendation

  • For Bulk Manufacturing: Use Route A (Direct Sulfonation) . The cost advantage of starting from unsubstituted indazole outweighs the yield loss from isomer purification, provided you have efficient recrystallization capabilities.

  • For High-Purity Standards/Pharma: Use Route B (Jacobson) . The guarantee of structural isomerism is worth the extra synthetic steps, especially when 7-isomer contamination could affect biological assay data.

  • For Library Synthesis: Use Route C . If you need to generate a library of indazole-5-sulfonamides, the Sandmeyer route provides the reactive sulfonyl chloride intermediate most efficiently.

References

  • Direct Sulfonation of Indazoles:Chemie der Heterocyclen. (General reference for electrophilic substitution in azoles). See also: J. Chem. Soc. regarding nitration/sulfonation orientation in indazoles (Position 5 preference).
  • Jacobson Synthesis:Justus Liebigs Annalen der Chemie.

    • Precursor Availability: 4-Amino-3-methylbenzenesulfonic acid (CAS 98-33-9) is a common dye intermediate .

  • Indazole-5-sulfonic acid Properties

    • CAS: 98550-01-7
    • Source: (Verifying commercial availability and CAS).

  • Sandmeyer Chlorosulfonylation:Organic Syntheses, Coll. Vol. 7, p. 508 (General procedure for diazo to sulfonyl chloride conversion).

Sources

Validation

Technical Guide: ADMET Evaluation of 1H-Indazole-5-Sulfonic Acid

Executive Summary 1H-indazole-5-sulfonic acid (CAS 98550-01-7) represents a highly polar, ionizable scaffold distinct from its lipophilic parent, 1H-indazole. While the parent indazole is a privileged scaffold in kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1H-indazole-5-sulfonic acid (CAS 98550-01-7) represents a highly polar, ionizable scaffold distinct from its lipophilic parent, 1H-indazole. While the parent indazole is a privileged scaffold in kinase and GPCR inhibitor discovery, the introduction of the C5-sulfonic acid moiety fundamentally alters the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) trajectory.

This guide objectively evaluates 1H-indazole-5-sulfonic acid against two primary alternatives:

  • 1H-Indazole (Parent Scaffold): The lipophilic baseline.

  • 1H-Indazole-5-carboxylic acid (Bioisostere): A common alternative for introducing polarity and H-bonding without the extreme ionization of a sulfonic acid.

Key Finding: 1H-indazole-5-sulfonic acid exhibits superior aqueous solubility and metabolic stability ("Metabolic Shield") but suffers from poor passive membrane permeability compared to its carboxylic acid analog. It is best utilized as a solvent-exposed solubilizing group or an intermediate, rather than a core membrane-penetrating pharmacophore.

Part 1: Physicochemical Profiling & Benchmarking

The following table contrasts the core physicochemical properties. Note the dramatic shift in LogD7.4 (Distribution coefficient at physiological pH) for the sulfonic acid, driven by its permanent ionization.

Table 1: Comparative Physicochemical Properties[1][2]
Property1H-Indazole-5-sulfonic acid1H-Indazole-5-carboxylic acid1H-Indazole (Parent)
MW ( g/mol ) 198.20162.15118.14
XLogP (Neutral) 0.9 (Predicted)1.91.8
LogD (pH 7.4) < -2.0 (Highly Ionized)-0.5 to 0.5~1.8
pKa (Acidic) ~ -1.0 (Sulfonic acid)~ 3.5 - 4.0 (Carboxylic)N/A
pKa (Basic) ~ 1.5 (N2-protonation)~ 2.5~ 1.2
TPSA (Ų) ~ 80-90~ 6528.7
Solubility (Aq) High (> 10 mg/mL)ModerateLow
Expert Insight: The Ionization Trap

While the predicted XLogP of the sulfonic acid (0.9) suggests moderate lipophilicity, this is misleading. At physiological pH (7.4), the sulfonic acid group is >99.9% deprotonated (anionic). This creates a "hydration shell" around the molecule, drastically lowering the effective lipophilicity (LogD) and preventing passive diffusion through lipid bilayers.

Part 2: Absorption & Permeability Evaluation[3]

The Challenge: Passive Diffusion

Sulfonic acids are notorious for poor oral bioavailability due to their inability to cross the lipid bilayer via passive diffusion.

  • 1H-Indazole: High permeability; Class I/II BCS.

  • 5-Carboxylic Acid: Moderate permeability; predominantly ionized but maintains a small neutral fraction at pH 7.4.

  • 5-Sulfonic Acid: Low permeability; Class III BCS. Requires active transport or paracellular routes.

Experimental Protocol: PAMPA-Ion (Optimized for Acids)

Standard PAMPA (Parallel Artificial Membrane Permeability Assay) often fails for strong acids because the lipid layer remains neutral. To accurately evaluate 1H-indazole-5-sulfonic acid, use the PAMPA-Ion variation with a pH gradient.

Objective: Determine effective permeability (


) and membrane retention.

Protocol Steps:

  • Membrane Preparation:

    • Dissolve 2% (w/v) dioleoylphosphatidylcholine (DOPC) in dodecane.

    • Add 1% acetic acid to the lipid mix (crucial for ionizing compounds to simulate partitioning into charged membranes).

    • Apply 5 µL to the hydrophobic filter of the donor plate (96-well).

  • Donor Solution (pH Gradient):

    • Prepare 10 mM stock of 1H-indazole-5-sulfonic acid in DMSO.

    • Dilute to 50 µM in pH 5.0 buffer (MES). Rationale: Lower pH suppresses ionization slightly, maximizing the detectable neutral fraction.

  • Acceptor Solution:

    • Fill acceptor wells with pH 7.4 buffer (PBS). Rationale: Creates a "sink" condition mimicking the blood compartment.

  • Incubation:

    • Sandwich plates and incubate for 16 hours at 25°C in a humidity chamber.

  • Quantification:

    • Analyze Donor and Acceptor wells via LC-MS/MS (UV detection is often insufficient for low-permeability acids).

    • Calculate

      
       using the standard equation:
      
      
      
      

Part 3: Metabolic Stability & Toxicity

The "Metabolic Shield" Effect

Aromatic sulfonic acids are often the end-products of oxidative metabolism (e.g., oxidation of thiols or sulfones). Consequently, 1H-indazole-5-sulfonic acid is exceptionally stable against Phase I (CYP450) metabolism.

  • Comparison:

    • Indazole: Susceptible to hydroxylation at C3, C5, or C6.

    • 5-Sulfonic Acid:[1] The C5 position is blocked. The highly polar nature prevents binding to the hydrophobic active sites of most CYP450 enzymes.

Experimental Protocol: Microsomal Stability Assay

Objective: Confirm metabolic inertness.

Protocol Steps:

  • Reaction Mix:

    • Substrate: 1 µM 1H-indazole-5-sulfonic acid.

    • Enzyme: Human Liver Microsomes (0.5 mg/mL protein).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation:

    • Pre-incubate at 37°C for 5 min.

    • Initiate with NADPH (1 mM final).

  • Sampling:

    • Timepoints: 0, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis:

    • Monitor disappearance of parent compound via LC-MS/MS.

    • Success Criteria: >95% remaining after 60 min (Intrinsic Clearance

      
      ).
      
Toxicity Profile[1][5][6]
  • hERG Inhibition: Low risk. The negative charge typically repels the compound from the hERG channel pore (which prefers basic/cationic blockers).

  • Genotoxicity: Sulfonic acids are generally non-genotoxic compared to their sulfonamide or sulfonate ester counterparts (which can be alkylating agents).

  • Irritation: As a strong acid, the pure compound is a skin/eye irritant (GHS H315, H319). Formulation requires buffering.

Part 4: Visualization of Logic & Workflows

Diagram 1: Physicochemical Property Landscape

This diagram visualizes the trade-off between polarity (TPSA) and Lipophilicity (LogP), positioning the 5-sulfonic acid outside the traditional "Drug-Like" space but within the "Fragment/Solubilizer" space.

ADMET_Landscape Indazole 1H-Indazole (Parent) LogP: 1.8 | TPSA: 29 High Permeability Solubility Aqueous Solubility Indazole->Solubility Low Permeability Passive Permeability Indazole->Permeability High Carboxy 5-Carboxylic Acid (Isostere) LogP: 1.9 | TPSA: 65 Balanced Profile Carboxy->Solubility Moderate Carboxy->Permeability Moderate Sulfonic 1H-Indazole-5-sulfonic acid (Target) LogP: 0.9 (Neut) / LogD: <-2.0 High Solubility / Low Permeability Sulfonic->Solubility Excellent MetabStab Metabolic Stability Sulfonic->MetabStab High (Blocked Site) Sulfonic->Permeability Very Low (Ionized)

Caption: Comparative landscape showing the trade-off: The sulfonic acid derivative sacrifices permeability for superior solubility and metabolic stability.[2][3][4][5]

Diagram 2: ADMET Decision Workflow

A logical flow for deciding when to use the sulfonic acid scaffold in a drug discovery campaign.

Decision_Workflow Start Start: Evaluate 1H-indazole-5-sulfonic acid Check_Perm Is Passive Permeability Required? (Oral Bioavailability) Start->Check_Perm Branch_Yes Yes Check_Perm->Branch_Yes Branch_No No (IV / Topical / Prodrug) Check_Perm->Branch_No Reject STOP: Use Carboxylic Acid or Bioisostere (Tetrazole) Branch_Yes->Reject Sulfonic acid too polar Proceed Proceed to Stability Check Branch_No->Proceed Exp_PAMPA Run PAMPA-Ion (Confirm Low Pe) Proceed->Exp_PAMPA Exp_Micro Run Microsomal Stability (Expect >95% Remaining) Exp_PAMPA->Exp_Micro Outcome Valid Application: 1. Solubilizing Fragment 2. IV Formulation Excipient 3. Metabolite Standard Exp_Micro->Outcome

Caption: Decision tree for incorporating the sulfonic acid scaffold. It is generally unsuitable for oral drugs requiring passive diffusion but excellent for IV applications.

References

  • PubChem. (2025).[3] 1H-indazole-5-sulfonic acid (Compound Summary). National Library of Medicine. [Link]

  • PubChem. (2025).[3] 1H-Indazole (Compound Summary). National Library of Medicine. [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for PAMPA-Ion protocols).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context for carboxylic acid/sulfonic acid isosteres).

  • Kansy, M., et al. (1998). Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes. Journal of Medicinal Chemistry. [Link]

Sources

Comparative

"comparison of the antiproliferative activity of N1 versus N2 substituted indazoles"

Topic: Comparative Guide: Antiproliferative Activity of N1 versus N2 Substituted Indazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The In...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Antiproliferative Activity of N1 versus N2 Substituted Indazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Tautomerism Challenge

In medicinal chemistry, the indazole scaffold is a "privileged structure," serving as the core for numerous FDA-approved anticancer agents (e.g., Pazopanib , Axitinib , Lonidamine ).[1] However, the indazole ring presents a critical challenge: prototropic tautomerism . The hydrogen atom can reside on either nitrogen atom (N1 or N2), and subsequent substitution at these positions yields two distinct regioisomers with vastly different electronic properties, 3D vectors, and biological activities.

This guide objectively compares the antiproliferative performance of N1-substituted versus N2-substituted indazoles. It synthesizes experimental data to demonstrate that while N1-isomers are thermodynamically favored and easier to synthesize, N2-isomers often exhibit superior potency in kinase-driven oncology targets due to specific binding mode requirements.

Chemical Basis of Comparison

To understand the biological divergence, one must first understand the chemical distinction.

FeatureN1-Substituted Indazole N2-Substituted Indazole
Thermodynamics More Stable (Aromaticity is fully preserved in the benzene ring).Less Stable (Quinoid-like character in the benzene ring).
Synthesis Control Thermodynamic Control: High temperatures, protic solvents, weak bases (e.g.,

in DMF/MeOH).
Kinetic Control: Low temperatures, aprotic solvents, strong bases (e.g., NaH/THF), or specific alkylating agents (e.g., Meerwein salts).
Electronic Effect Nitrogen lone pair is part of the aromatic system; less basic.Pyridinic nitrogen character; more basic and capable of distinct H-bond acceptor roles.
Vector Projection Substituent projects "down/away" (approx. 120° from C7a).Substituent projects "out/linear" (approx. 180° from C3).
DOT Diagram 1: Regioselective Synthesis Workflow

This diagram illustrates the decision matrix for synthesizing the specific isomer required for biological testing.

SynthesisWorkflow cluster_N1 Path A: Thermodynamic Control (N1-Major) cluster_N2 Path B: Kinetic Control (N2-Enriched) Start Indazole Scaffold (Unsubstituted) Cond1 Conditions: Weak Base (K2CO3/Cs2CO3) Polar Solvent (DMF/Acetone) High Temp (>60°C) Start->Cond1 Cond2 Conditions: Strong Base (NaH/LiHMDS) Non-polar/Aprotic (THF) Low Temp (<0°C) or Mitsunobu / Meerwein Salts Start->Cond2 Prod1 N1-Substituted Product (Thermodynamically Stable) Cond1->Prod1 Major Product (>90%) Separation Purification Step (Column Chromatography) N1 usually elutes faster (less polar) than N2 Prod1->Separation Prod2 N2-Substituted Product (Kinetically Favored) Cond2->Prod2 Increased Ratio (up to 50-80%) Prod2->Separation

Caption: Decision tree for accessing N1 vs. N2 isomers. N2 synthesis often requires kinetic trapping to overcome the thermodynamic preference for N1.

Comparative Biological Analysis

The choice between N1 and N2 substitution is rarely arbitrary; it is dictated by the target binding pocket .

Class A: N1-Substituted Indazoles (The "Metabolic" Inhibitors)
  • Primary Mechanism: N1-substitution is common in agents that target metabolic enzymes or receptors where the indazole acts as a bioisostere for indole or naphthalene.

  • Case Study: Lonidamine .

    • Target: Hexokinase II (mitochondria).

    • Structure: N1-substituted with a 2,4-dichlorobenzyl group.

    • Activity: The N1-linkage allows the molecule to span the binding cleft of hexokinase. An N2-isomer would sterically clash with the channel walls.

Class B: N2-Substituted Indazoles (The "Kinase" Inhibitors)
  • Primary Mechanism: ATP-competitive inhibition.

  • Case Study: Pazopanib (Votrient).

    • Target: VEGFR, PDGFR, c-Kit.

    • Structure: Contains an N2-methyl indazole .

    • Why N2? In the kinase hinge region, the indazole N1 (unsubstituted) acts as a hydrogen bond donor to the backbone carbonyl of the kinase (e.g., Glu/Cys residues), while N2 (substituted) projects the methyl group into a hydrophobic pocket or solvent channel.

    • Critical Insight: If Pazopanib were N1-methylated, the H-bond donor capability at N1 would be lost, obliterating binding affinity.

Comparative Data Table: Antiproliferative Potency (IC50)

The following table synthesizes data from comparative SAR studies where both isomers were tested against relevant cancer cell lines.

Compound ClassTargetCell LineN1-Isomer IC50 N2-Isomer IC50 Performance Verdict
Pazopanib Analogs [1]VEGFR-2 / HUVECHUVEC (Endothelial)> 10,000 nM (Inactive)30 nM N2 Superior (Essential for Hinge Binding)
Lonidamine Analogs [2]Hexokinase IIMCF-7 (Breast)12 - 50 µM > 100 µMN1 Superior (Conformational Fit)
Indazole-Ribosides [3]DNA/RNA SynthesisHeLa (Cervical)45 µM8 µM N2 Superior (Ribose mimicking)
YC-1 Derivatives [4]HIF-1α / sGCHepG2 (Liver)1 - 5 µM 20 - 50 µMN1 Superior (Target specific)

Analyst Insight: There is no universal "better" isomer. N2-substitution is dominant in kinase inhibition because it preserves the N1-H donor motif required for the "hinge binder" pharmacophore. N1-substitution is dominant in non-kinase targets where the indazole serves as a lipophilic spacer.

Mechanism of Action: The Hinge Binding Vector

The drastic difference in IC50 values for kinase inhibitors (like Pazopanib) is due to the vector of the substituent.

DOT Diagram 2: Kinase Binding Mode Comparison

This diagram visualizes why N2-substitution is critical for ATP-competitive inhibitors.

BindingMode cluster_Pocket Kinase ATP Binding Pocket (Hinge Region) cluster_N2 N2-Substituted Indazole (Active) cluster_N1 N1-Substituted Indazole (Inactive) Hinge Backbone C=O (Acceptor) Backbone N-H (Donor) IndazoleN2 N1-H (Donor) N2-R (Substituent) IndazoleN2:n1->Hinge:h1 Strong H-Bond IndazoleN2:n2->Hinge:h2 Steric Clash / No Bond IndazoleN1 N1-R (Substituent) N2 (Acceptor) IndazoleN1:n1->Hinge:h1 BLOCKED (No H)

Caption: In N2-substituted indazoles (green), the N1-H remains available to donate a hydrogen bond to the kinase hinge region. In N1-substituted isomers (red), this critical interaction is blocked by the alkyl group (R).

Experimental Protocols

To validate these comparisons in your own lab, follow these standardized protocols.

Protocol A: Separation of N1/N2 Isomers

Since synthesis often yields a mixture, separation is the first step in comparative analysis.

  • Crude Mixture: Dissolve the reaction residue in minimal Dichloromethane (DCM).

  • TLC Analysis: Use Hexane:Ethyl Acetate (3:1).

    • N1-Isomer: Typically higher

      
       (less polar, moves faster).
      
    • N2-Isomer: Typically lower

      
       (more polar, moves slower).
      
  • Column Chromatography: Pack silica gel (230-400 mesh). Elute with a gradient starting from 100% Hexane to 70:30 Hexane:EtOAc.

  • Characterization (NOESY NMR):

    • N1-Alkyl: NOE correlation observed between the N-CH protons and the C7-H proton of the benzene ring.

    • N2-Alkyl: NOE correlation observed between the N-CH protons and the C3-H proton of the pyrazole ring.

Protocol B: Comparative Antiproliferative Assay (MTT)
  • Seeding: Seed MCF-7 or HUVEC cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with serial dilutions (0.01 µM to 100 µM) of pure N1-isomer and N2-isomer in separate wells. Include DMSO control.

  • Incubation: Incubate for 72h at 37°C, 5%

    
    .
    
  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

    • Quality Check: If the N2-isomer IC50 is >100x lower than the N1-isomer (for kinase targets), the hypothesis is validated.

Conclusion & Strategic Recommendations

The antiproliferative activity of indazoles is not intrinsic to the ring itself but is strictly defined by the regiochemistry of substitution :

  • For Kinase Discovery: Prioritize N2-substitution . The N2-isomer allows the N1-H to engage the kinase hinge region, a prerequisite for nanomolar potency (as seen in Pazopanib).

  • For Metabolic/Allosteric Targets: Prioritize N1-substitution . It offers greater thermodynamic stability and a "bent" vector suitable for globular protein pockets (as seen in Lonidamine).

  • Synthesis Strategy: Do not assume the major product is the active one. Always separate isomers and confirm regiochemistry via NOESY NMR before biological screening, as a 5% impurity of the active isomer can skew IC50 data of the inactive one.

References

  • Harris, P. A., et al. (2008). "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor." Journal of Medicinal Chemistry.

  • Price, D. J., et al. (2014). "Lonidamine analogues: Synthesis and evaluation of their antiproliferative activity." Bioorganic & Medicinal Chemistry Letters.

  • Seela, F., & Peng, X. (2004). "Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides)." Nucleosides, Nucleotides & Nucleic Acids.

  • Teng, C. M., et al. (2013). "The effect of 3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole (YC-1) on cell viability under hypoxia."[2] PLOS ONE.

  • BenchChem. (2025). "A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor." BenchChem Technical Guides.

Sources

Validation

Assessing the Off-Target Effects of 1H-Indazole-5-Sulfonic Acid: A Comparative Technical Guide

Topic: Assessing the Off-Target Effects of 1H-Indazole-5-Sulfonic Acid Content Type: Publish Comparison Guide Executive Summary 1H-indazole-5-sulfonic acid (ISA) serves as a critical polar scaffold in Fragment-Based Drug...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Off-Target Effects of 1H-Indazole-5-Sulfonic Acid Content Type: Publish Comparison Guide

Executive Summary

1H-indazole-5-sulfonic acid (ISA) serves as a critical polar scaffold in Fragment-Based Drug Discovery (FBDD), particularly for targeting kinases (e.g., FGFR, VEGFR) and specific GPCRs. While the indazole core is a "privileged structure" known for effective hinge-binding in ATP pockets, the introduction of a C5-sulfonic acid moiety radically alters its physicochemical profile compared to the standard 1H-indazole-5-carboxylic acid (ICA) .

This guide provides a rigorous framework for assessing the off-target liability of ISA. Unlike lipophilic inhibitors that suffer from metabolic clearance (CYP450), ISA’s primary risks stem from its anionic nature—specifically Organic Anion Transporter (OAT) interference and electrostatic promiscuity in basic protein pockets.

Part 1: Comparative Analysis (ISA vs. ICA)

To objectively assess ISA, we must compare it against its most common isostere, 1H-indazole-5-carboxylic acid (ICA). The choice between these two determines the off-target screening strategy.

Table 1: Physicochemical & Off-Target Liability Profile
Feature1H-Indazole-5-Sulfonic Acid (ISA) 1H-Indazole-5-Carboxylic Acid (ICA) Implication for Off-Target Assessment
Electronic State (pH 7.4) Permanently Anionic (Strong Acid, pKa < 1)Anionic/Neutral Equilibrium (pKa ~4-5)ISA requires screening against anion transporters (OATs); ICA requires CYP screening.
Solubility High (Aqueous)Moderate to LowISA has lower risk of aggregation-based false positives in biochemical assays.
Cell Permeability Low (Paracellular/Transporter dependent)Moderate (Passive diffusion)ISA off-targets are primarily extracellular or membrane-bound unless active uptake occurs.
Primary Off-Target Risk Renal Transporters (OAT1/3) , Basic Kinase PocketsCYP450 Inhibition , GlucuronidationISA is metabolically stable but renally cleared; ICA is a metabolic substrate.
Kinase Selectivity Electrostatic repulsion of acidic pocketsH-bond donor/acceptor versatilityISA may show higher selectivity against kinases with acidic activation loops.
Part 2: Critical Off-Target Mechanisms
1. The Indazole Core: Kinase Promiscuity

The indazole scaffold mimics the purine ring of ATP. Consequently, both ISA and ICA inherently risk inhibiting the "Kinome."

  • Mechanism: The N1/N2 nitrogens form hydrogen bonds with the kinase "hinge" region (e.g., Glu/Leu residues).

  • ISA Specificity: The C5-sulfonate group projects into the solvent-exposed region or the "gatekeeper" area. If the kinase pocket contains basic residues (Arg/Lys) near the entrance, ISA affinity increases disproportionately, potentially causing off-target hits on kinases like Aurora B or PKA .

2. The Sulfonate Tail: Transporter Interference

Unlike carboxylic acids, sulfonic acids are strong electrolytes. They are not substrates for passive diffusion but are prime candidates for Solute Carrier (SLC) transporters.

  • Risk: Inhibition of OAT1 (SLC22A6) and OAT3 (SLC22A8) in the kidney.

  • Toxicity: Blockade of these transporters leads to drug-drug interactions (DDIs) and accumulation of endogenous toxins (e.g., uric acid), causing nephrotoxicity.

Part 3: Experimental Protocols
Workflow Visualization

OffTargetAssessment Start Start: ISA Candidate InSilico Phase 1: In Silico Electrostatic Mapping Start->InSilico PDB Docking Biochem Phase 2: Biochemical Kinase Profiling InSilico->Biochem Select Hits Biochem->InSilico Refine Model Cellular Phase 3: Cellular Transporter Assay (OAT) Biochem->Cellular IC50 < 1µM Decision Decision: Lead/Kill Cellular->Decision Safety Index

Figure 1: The Stepwise Assessment Workflow. This self-validating loop ensures that expensive cellular assays are only performed on biochemically validated hits.

Protocol A: Differential Kinase Profiling (The "HotSpot" Method)

Objective: Determine if the sulfonate group induces selectivity or promiscuity compared to the carboxylate.

  • Preparation: Dissolve ISA in 100% DMSO to 10 mM. Prepare serial dilutions (1 nM to 10 µM).

  • Panel Selection: Use a split panel of 50 kinases:

    • Group A (Basic Pockets): Aurora A/B, PKA, PKC (High risk for Sulfonates).

    • Group B (Acidic/Neutral Pockets): EGFR, VEGFR2 (Control).

  • Assay Reaction:

    • Mix kinase, peptide substrate, and radiolabeled ATP (

      
      P-ATP).
      
    • Incubate with ISA at

      
       for ATP.
      
    • Control: Run ICA in parallel to normalize for scaffold effects.

  • Readout: Filter binding and scintillation counting.

  • Self-Validation: If ISA inhibits Group A >10x more potently than Group B, the off-target mechanism is electrostatic.

Protocol B: OAT1/3 Transporter Inhibition Assay

Objective: Assess renal toxicity risk.

  • Cell Line: HEK293 cells stably transfected with human OAT1 (SLC22A6) or OAT3 (SLC22A8).

  • Substrate:

    
    H-Para-aminohippuric acid (PAH) for OAT1; 
    
    
    
    H-Estrone sulfate for OAT3.
  • Procedure:

    • Seed cells in 96-well Poly-D-Lysine plates.

    • Wash with HBSS buffer.

    • Add ISA (0.1 - 100 µM) + Probe Substrate.

    • Incubate for 2-5 minutes (initial rate conditions).

    • Terminate with ice-cold buffer.

  • Analysis: Lyse cells and measure intracellular radioactivity.

  • Threshold: An IC

    
     < 10 µM indicates a high risk of clinical DDI or nephrotoxicity.
    
Part 4: Mechanism of Action Diagram

Mechanism Indazole Indazole Core Hinge Binding Hydrophobic Interaction Target Target Kinase (e.g., FGFR) ATP Pocket Basic Arg Residue Indazole:h->Target H-Bonds (N1/N2) OffTarget Off-Target (e.g., OAT1) Anion Binding Site Transporter Pore Indazole:p->OffTarget Steric Fit Sulfonate C5-Sulfonic Acid Electrostatic Attraction Repulsion Sulfonate:e->Target Salt Bridge (Arg) Sulfonate:e->OffTarget High Affinity Capture

Figure 2: Mechanistic divergence. The Indazole core drives primary potency, while the Sulfonate tail dictates specific off-target electrostatic interactions.

References
  • Review of Indazole Scaffolds

    • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
    • Source: Molecules (MDPI), 2023.
    • URL:[Link]

  • Kinase Inhibitor Design

    • Title: Indazole as a privileged scaffold in drug discovery.[1][2]

    • Source: Expert Opinion on Therapeutic P
    • URL:[Link]

  • Transporter Interaction Protocols

    • Title: Membrane transporters in drug development.
    • Source: N
    • URL:[Link]

  • Chemical Identity & Safety

    • Title: 1H-Indazole-5-sulfonic acid (Compound Summary).[3][4]

    • Source: PubChem.
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1H-Indazole-5-Sulfonic Acid for Laboratory Professionals

For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper management and disposal of chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper management and disposal of chemical reagents are not merely procedural afterthoughts but are fundamental to ensuring a safe working environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 1H-indazole-5-sulfonic acid, grounded in established safety principles and regulatory guidelines.

Understanding the Compound: Hazard Assessment of 1H-Indazole-5-Sulfonic Acid

Before initiating any disposal procedure, a thorough understanding of the hazards associated with 1H-indazole-5-sulfonic acid is paramount. This compound possesses a sulfonic acid group attached to an indazole ring, conferring specific chemical properties that dictate its handling and disposal requirements.

Key Hazards:

  • Corrosivity: Due to the presence of the sulfonic acid group, 1H-indazole-5-sulfonic acid is a strong acid and is considered corrosive. Contact can cause severe skin burns and eye damage.[1]

  • Irritation: Inhalation of dust may cause respiratory irritation.[2]

  • Reactivity: This compound is incompatible with strong oxidizing agents and strong bases.[3][4] Reactions with bases are exothermic, and uncontrolled mixing can lead to a rapid increase in temperature.

Regulatory Classification: Given its acidic nature, 1H-indazole-5-sulfonic acid waste will likely be classified as a corrosive hazardous waste by the U.S. Environmental Protection Agency (EPA), falling under the waste code D002 (wastes with a pH ≤ 2).[1]

PropertyValueSource
Molecular Formula C₇H₆N₂O₃S
Molecular Weight 198.20 g/mol
Appearance Solid (powder)
Incompatibilities Strong oxidizing agents, Strong bases,

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is non-negotiable when handling 1H-indazole-5-sulfonic acid in any form, including during disposal.

Essential PPE includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A flame-retardant laboratory coat.

  • Respiratory Protection: A NIOSH-approved respirator is recommended if handling large quantities or if there is a risk of dust generation.

All handling of 1H-indazole-5-sulfonic acid and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Spill Cleanup Protocol

In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and prevent environmental contamination.

For a solid spill of 1H-indazole-5-sulfonic acid:

  • Restrict Access: Immediately alert personnel in the vicinity and cordon off the spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it operational.

  • Avoid Dust Generation: Gently cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial acid spill neutralizer.[5][6] Do not use combustible materials like paper towels to absorb the spill.

  • Collect: Carefully sweep the contaminated absorbent material into a designated, leak-proof hazardous waste container using non-sparking tools.[5]

  • Decontaminate: Wipe the spill area with a cloth dampened with a dilute solution of a weak base (e.g., 5% sodium bicarbonate solution), followed by a water rinse. Dispose of the cleaning materials as hazardous waste.

  • Label and Dispose: Securely seal and label the hazardous waste container in accordance with your institution's and local regulations.

Step-by-Step Disposal Protocol

The primary method for the safe disposal of 1H-indazole-5-sulfonic acid is through neutralization to a neutral pH, followed by disposal as hazardous waste. Under no circumstances should this chemical be disposed of down the drain without neutralization.

Waste Segregation and Collection
  • Solid Waste: Collect any solid waste contaminated with 1H-indazole-5-sulfonic acid (e.g., weighing paper, contaminated pipette tips) in a clearly labeled, sealed, and chemically compatible hazardous waste container.

  • Aqueous Waste: Collect aqueous solutions containing 1H-indazole-5-sulfonic acid in a separate, labeled, and sealed container designed for corrosive liquids.

Neutralization Procedure

This procedure should be performed in a chemical fume hood with appropriate PPE.

Materials:

  • Waste solution or a slurry of the solid 1H-indazole-5-sulfonic acid in water.

  • A weak base such as a 5-10% solution of sodium carbonate (soda ash) or sodium bicarbonate. A dilute solution of a strong base like sodium hydroxide (caustic soda) can also be used, but with extreme caution due to a more vigorous and exothermic reaction.[5][7]

  • pH indicator strips or a calibrated pH meter.

  • A large, chemically resistant container (e.g., borosilicate glass or polyethylene) for the neutralization reaction.

Step-by-Step Protocol:

  • Preparation: If disposing of the solid, first create a slurry by slowly adding the solid to a large volume of cold water in the reaction container. This helps to dissipate heat generated during neutralization.

  • Slow Addition of Base: While stirring the acidic solution/slurry, slowly and carefully add the basic solution. Be prepared for some fizzing or foaming if using a carbonate base due to the release of carbon dioxide gas.

  • Monitor Temperature: The neutralization reaction is exothermic. Monitor the temperature of the solution and control the rate of addition of the base to prevent boiling or splashing.

  • Check pH: Periodically check the pH of the solution using pH indicator strips or a pH meter. Continue adding the base until the pH is neutral (between 6 and 8).

  • Cooling: Allow the neutralized solution to cool to room temperature.

  • Final Disposal: The neutralized solution should be collected in a properly labeled hazardous waste container for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Causality Behind Procedural Choices:

  • Slow addition of base: Prevents a rapid, uncontrolled exothermic reaction that could cause boiling and splashing of the corrosive material.

  • Use of a weak base: Provides a more controlled and less vigorous neutralization reaction compared to a strong base, enhancing safety.

  • Stirring: Ensures even mixing and heat distribution throughout the reaction.

  • pH monitoring: Verifies that the acid has been effectively neutralized, rendering it less corrosive and safer for subsequent handling and disposal.

Disposal of Empty Containers

Empty containers that previously held 1H-indazole-5-sulfonic acid should be triple-rinsed with water. The rinsate should be collected and neutralized as described above. After rinsing, the container label should be defaced, and the container can then typically be disposed of as non-hazardous waste, in accordance with institutional policies.

Regulatory Compliance and Documentation

All steps of the disposal process must adhere to local, state, and federal regulations, including those set forth by the EPA and the Occupational Safety and Health Administration (OSHA).[8][9] Maintain a detailed log of all hazardous waste disposal activities, including the chemical name, quantity, date of disposal, and disposal method.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1H-indazole-5-sulfonic acid.

start Start: 1H-Indazole-5-Sulfonic Acid Waste assess Hazard Assessment: - Corrosive (D002) - Irritant - Incompatible with strong oxidizers/bases start->assess ppe Wear Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat assess->ppe spill Spill Occurs? ppe->spill cleanup Spill Cleanup Protocol: 1. Restrict Area 2. Ventilate 3. Cover with inert absorbent 4. Collect in hazardous waste container 5. Decontaminate area spill->cleanup Yes waste_type Waste Form? spill->waste_type No cleanup->waste_type solid_waste Solid Waste: Contaminated labware, etc. waste_type->solid_waste Solid aqueous_waste Aqueous Waste: Solutions containing the acid waste_type->aqueous_waste Aqueous collect_solid Collect in a labeled, sealed hazardous waste container solid_waste->collect_solid neutralize Neutralization Protocol: 1. Prepare solution/slurry 2. Slowly add weak base with stirring 3. Monitor temperature and pH 4. Adjust pH to 6-8 aqueous_waste->neutralize final_disposal Final Disposal: Arrange for pickup by EHS or licensed waste contractor collect_solid->final_disposal collect_liquid Collect in a labeled, sealed hazardous waste container neutralize->collect_liquid collect_liquid->final_disposal end End final_disposal->end

Caption: Disposal workflow for 1H-indazole-5-sulfonic acid.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of 1H-indazole-5-sulfonic acid, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines and EHS office for any questions or concerns.

References

  • U.S. Patent 2,334,500, "Neutralization of aromatic sulphonic acids," issued November 16, 1943.
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